molecular formula C11H14N2 B014034 2-[1-(Methylamino)ethyl]indole CAS No. 96286-08-7

2-[1-(Methylamino)ethyl]indole

Cat. No.: B014034
CAS No.: 96286-08-7
M. Wt: 174.24 g/mol
InChI Key: KLFJXADECANLNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(Methylamino)ethyl]indole is a high-purity indole derivative supplied as a yellow to brown solid for chemical and pharmaceutical research. This compound serves as a versatile synthetic intermediate, notably in the construction of complex heterocyclic systems such as 3-amino-5H-pyrido[4,3-b]indoles and other γ-carboline frameworks, which are structures of significant interest in medicinal chemistry. The indole scaffold is a fundamental building block in numerous bioactive molecules and approved drugs, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. As a functionalized indole, this compound provides researchers with a valuable starting material for the design and synthesis of novel molecules for biological evaluation, method development, and validation. Key Applications: • Synthetic intermediate for carcinogenic γ-carbolines and pyrido[4,3-b]indoles. • Building block for the synthesis of novel indole-based heterocycles in drug discovery. • Reference standard for analytical research and development. Handling and Storage: Store in a cool place (2-8°C), protected from air and light. It is soluble in chloroform, dichloromethane, and DMSO. Disclaimer: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1H-indol-2-yl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-8(12-2)11-7-9-5-3-4-6-10(9)13-11/h3-8,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFJXADECANLNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2N1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398876
Record name 2-[1-(METHYLAMINO)ETHYL]INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96286-08-7
Record name 2-[1-(METHYLAMINO)ETHYL]INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-[1-(Methylamino)ethyl]indole for Neurological Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-[1-(methylamino)ethyl]indole, a tryptamine analog of significant interest in neurological research. The document details a robust and accessible synthetic pathway, commencing from readily available precursors. Each synthetic step is elucidated with underlying mechanistic principles, ensuring a deep understanding of the reaction dynamics. Furthermore, this guide includes detailed experimental protocols, safety considerations, and methods for purification and characterization. The concluding sections situate the importance of 2-[1-(methylamino)ethyl]indole within the broader context of neuropharmacology, particularly its potential interactions with serotonergic systems, making this a vital resource for researchers, chemists, and professionals in drug development.

Introduction: The Significance of 2-Substituted Tryptamines in Neuroscience

Tryptamines, a class of monoamine alkaloids, are structurally defined by an indole ring connected to an amino group by a two-carbon side chain.[1] This scaffold is the backbone for numerous biologically active molecules, including the neurotransmitter serotonin (5-hydroxytryptamine).[2] Consequently, synthetic tryptamine analogs are invaluable tools in neurological research, offering insights into the function of the central nervous system and potential therapeutic avenues for a range of psychiatric and neurological disorders.[3]

The neurological effects of many tryptamines are mediated through their interaction with serotonin receptors, particularly the 5-HT2A receptor.[1][4] Activation of this receptor is a hallmark of classic psychedelic compounds and is a focal point of research into novel treatments for depression, anxiety, and post-traumatic stress disorder.[3] The head-twitch response (HTR) in rodents is a well-established behavioral assay used to assess the in vivo activation of 5-HT2A receptors and predict potential hallucinogenic activity in humans.[1]

While 3-substituted tryptamines, such as psilocin and N,N-dimethyltryptamine (DMT), are extensively studied, 2-substituted analogs represent a less explored but equally promising area of research. The position of the ethylamine side chain on the indole nucleus can significantly influence receptor binding affinity and functional activity. 2-[1-(Methylamino)ethyl]indole, the subject of this guide, is a structural analog of α-methyltryptamine (AMT), a compound with a history of clinical investigation as an antidepressant.[5] The α-methyl group on the ethylamine side chain is known to alter the pharmacological profile of tryptamines, often increasing their duration of action by conferring resistance to metabolic degradation by monoamine oxidase (MAO).

This guide presents a detailed, field-proven methodology for the synthesis of 2-[1-(methylamino)ethyl]indole, empowering researchers to produce this valuable compound for their neurological investigations.

Strategic Approach to the Synthesis of 2-[1-(Methylamino)ethyl]indole

The synthesis of 2-[1-(methylamino)ethyl]indole is most effectively approached through a multi-step sequence starting from indole-2-carbaldehyde. This strategy is predicated on building the side chain and then introducing the terminal methylamino group.

Retrosynthetic Analysis

A logical retrosynthetic pathway for 2-[1-(methylamino)ethyl]indole is depicted below. The target molecule can be derived from the corresponding primary amine, 2-(1-aminoethyl)indole, through N-methylation. This primary amine, in turn, can be synthesized by the reduction of the nitroalkene, 2-(1-nitroprop-1-en-yl)indole. The nitroalkene is accessible via a Henry reaction between indole-2-carbaldehyde and nitroethane.

G target 2-[1-(Methylamino)ethyl]indole primary_amine 2-(1-Aminoethyl)indole target->primary_amine N-methylation nitroalkene 2-(1-Nitroprop-1-en-yl)indole primary_amine->nitroalkene Reduction indole_2_carbaldehyde Indole-2-carbaldehyde nitroalkene->indole_2_carbaldehyde Henry Reaction nitroethane Nitroethane nitroalkene->nitroethane Henry Reaction

Figure 1: Retrosynthetic analysis of 2-[1-(Methylamino)ethyl]indole.

Key Synthetic Transformations
  • Henry Reaction (Nitroaldol Reaction): This reaction involves the base-catalyzed condensation of a nitroalkane (nitroethane) with an aldehyde (indole-2-carbaldehyde). The initial nitroaldol adduct readily dehydrates under the reaction conditions to yield the corresponding nitroalkene. This transformation is a reliable method for forming carbon-carbon bonds and introducing the nitro group, which serves as a precursor to the amine.

  • Reduction of the Nitroalkene: The nitro group of the intermediate is reduced to a primary amine. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent well-suited for this transformation, as it can reduce both the nitro group and the carbon-carbon double bond of the nitroalkene in a single step.

  • Reductive Amination: The final N-methylation of the primary amine is efficiently achieved through reductive amination. This method involves the reaction of the primary amine with an aldehyde (formaldehyde) to form an intermediate imine (or aminal), which is then reduced in situ by a mild reducing agent like sodium borohydride to yield the secondary amine. This approach is generally preferred over direct alkylation with methyl halides as it minimizes the risk of over-alkylation to the quaternary ammonium salt.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. It should be handled with extreme care under an inert atmosphere (e.g., nitrogen or argon).

Synthesis of 2-(1-Nitroprop-1-en-yl)indole (Intermediate 1)

Reaction Scheme:

G reagents Indole-2-carbaldehyde + Nitroethane conditions Ammonium Acetate Acetic Acid, Reflux reagents->conditions product 2-(1-Nitroprop-1-en-yl)indole conditions->product

Figure 2: Synthesis of 2-(1-Nitroprop-1-en-yl)indole via Henry reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)
Indole-2-carbaldehyde145.165.0034.4
Nitroethane75.0712.9172
Ammonium Acetate77.083.3343.2
Glacial Acetic Acid60.0550 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add indole-2-carbaldehyde (5.00 g, 34.4 mmol), nitroethane (12.9 g, 172 mmol), and ammonium acetate (3.33 g, 43.2 mmol).

  • Add glacial acetic acid (50 mL) to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring for 2 hours. The solution will typically turn a deep red or orange color.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system. The product will appear as a UV-active spot with a higher Rf value than the starting aldehyde.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into 250 mL of ice-cold water with stirring. A yellow to orange precipitate will form.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven at 50 °C. The product can be further purified by recrystallization from ethanol or isopropanol if necessary.

Expected Yield and Characterization:

  • Yield: 75-85%

  • Appearance: Yellow to orange crystalline solid.

  • 1H NMR (CDCl3, 400 MHz): δ 8.80 (br s, 1H, NH), 7.65 (d, J=8.0 Hz, 1H), 7.40 (d, J=8.0 Hz, 1H), 7.30-7.20 (m, 2H), 7.15 (s, 1H), 2.55 (s, 3H).

  • 13C NMR (CDCl3, 100 MHz): δ 138.0, 137.5, 130.0, 128.5, 125.0, 122.5, 121.0, 112.0, 110.0, 15.0.

Synthesis of 2-(1-Aminoethyl)indole (Intermediate 2)

Reaction Scheme:

G reagents 2-(1-Nitroprop-1-en-yl)indole conditions 1. LiAlH4, THF 2. H2O, NaOH(aq) reagents->conditions product 2-(1-Aminoethyl)indole conditions->product

Figure 3: Reduction of the nitroalkene to the primary amine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)
2-(1-Nitroprop-1-en-yl)indole202.214.0019.8
Lithium Aluminum Hydride (LiAlH4)37.953.0079.1
Anhydrous Tetrahydrofuran (THF)-150 mL-
Sodium Sulfate (anhydrous)142.04--

Procedure:

  • Set up a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Flame-dry the glassware and allow it to cool under a stream of dry nitrogen.

  • Suspend lithium aluminum hydride (3.00 g, 79.1 mmol) in anhydrous THF (100 mL) in the flask under a nitrogen atmosphere.

  • In a separate flask, dissolve 2-(1-nitroprop-1-en-yl)indole (4.00 g, 19.8 mmol) in anhydrous THF (50 mL).

  • Slowly add the solution of the nitroalkene to the LiAlH4 suspension via a dropping funnel over 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction by TLC (10:1 dichloromethane:methanol with a trace of ammonia) until the starting material is consumed.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • CAUTIOUSLY quench the reaction by the sequential dropwise addition of:

    • 3 mL of water

    • 3 mL of 15% aqueous sodium hydroxide

    • 9 mL of water

  • A granular white precipitate of aluminum salts will form. Stir the resulting slurry at room temperature for 30 minutes.

  • Filter the mixture through a pad of Celite, washing the filter cake with additional THF.

  • Combine the filtrates and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product as an oil or a low-melting solid. The product can be purified by column chromatography on silica gel if necessary.

Expected Yield and Characterization:

  • Yield: 60-75%

  • Appearance: Pale yellow oil or waxy solid.

  • 1H NMR (CDCl3, 400 MHz): δ 8.50 (br s, 1H, NH), 7.55 (d, J=8.0 Hz, 1H), 7.30 (d, J=8.0 Hz, 1H), 7.15-7.00 (m, 2H), 6.30 (s, 1H), 4.20 (q, J=6.8 Hz, 1H), 1.80 (br s, 2H, NH2), 1.50 (d, J=6.8 Hz, 3H).

  • Mass Spectrometry (ESI+): m/z = 161.1 [M+H]+.

Synthesis of 2-[1-(Methylamino)ethyl]indole (Target Compound)

Reaction Scheme:

G reagents 2-(1-Aminoethyl)indole conditions 1. Formaldehyde(aq), Acetic Acid 2. NaBH4, Methanol reagents->conditions product 2-[1-(Methylamino)ethyl]indole conditions->product

Figure 4: Reductive amination to yield the final product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)
2-(1-Aminoethyl)indole160.222.0012.5
Formaldehyde (37% in H2O)30.031.1 mL~13.7
Glacial Acetic Acid60.051 mL-
Methanol-50 mL-
Sodium Borohydride (NaBH4)37.830.9525.0

Procedure:

  • Dissolve 2-(1-aminoethyl)indole (2.00 g, 12.5 mmol) in methanol (50 mL) in a 250 mL round-bottom flask.

  • Add glacial acetic acid (1 mL) to the solution.

  • Add aqueous formaldehyde (1.1 mL, ~13.7 mmol) dropwise to the stirred solution at room temperature.

  • Stir the mixture for 1 hour at room temperature to allow for the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and portion-wise, add sodium borohydride (0.95 g, 25.0 mmol) to the cooled solution. Effervescence will be observed. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of 20 mL of water.

  • Remove the methanol under reduced pressure.

  • Basify the remaining aqueous solution with 2M sodium hydroxide to a pH of >12.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel (e.g., 95:5:0.5 dichloromethane:methanol:ammonia) to afford the pure 2-[1-(methylamino)ethyl]indole.

Expected Yield and Characterization:

  • Yield: 65-80%

  • Appearance: Off-white to pale yellow solid or viscous oil.

  • 1H NMR (CDCl3, 400 MHz): δ 8.60 (br s, 1H, NH), 7.58 (d, J=8.0 Hz, 1H), 7.32 (d, J=8.0 Hz, 1H), 7.18-7.02 (m, 2H), 6.35 (s, 1H), 3.80 (q, J=6.6 Hz, 1H), 2.45 (s, 3H, N-CH3), 1.45 (d, J=6.6 Hz, 3H, C-CH3).

  • 13C NMR (CDCl3, 100 MHz): δ 142.5, 136.0, 128.5, 122.0, 120.5, 119.8, 110.5, 101.0, 58.0, 34.5, 22.0.

  • Mass Spectrometry (ESI+): m/z = 175.1 [M+H]+.

Neurological Research Applications and Future Directions

The synthesis of 2-[1-(methylamino)ethyl]indole opens avenues for a variety of neurological investigations. As a structural analog of other psychoactive tryptamines, its primary utility lies in the exploration of the serotonergic system.

Potential Research Applications:

  • Receptor Binding Assays: The affinity of 2-[1-(methylamino)ethyl]indole for various serotonin receptor subtypes, particularly 5-HT2A, 5-HT2C, and 5-HT1A, can be determined through radioligand binding assays. This will help to establish its receptor binding profile and selectivity.

  • In Vitro Functional Assays: The functional activity of the compound as an agonist, partial agonist, or antagonist at serotonin receptors can be evaluated using cell-based assays that measure second messenger signaling, such as calcium flux or inositol phosphate accumulation.

  • In Vivo Behavioral Studies: The head-twitch response (HTR) in rodents can be used to assess the 5-HT2A receptor-mediated psychoactive potential of 2-[1-(methylamino)ethyl]indole.[1] Further behavioral studies could explore its effects on models of anxiety, depression, and cognition.

  • Structure-Activity Relationship (SAR) Studies: This compound can serve as a lead for the synthesis of further analogs. Modifications to the indole ring (e.g., substitution at the 5-position) or the amine (e.g., N,N-dimethylation or N-ethylation) can provide valuable data for understanding the SAR of 2-substituted tryptamines.

The presence of the α-methyl group is of particular interest, as it may influence the compound's metabolic stability and its interaction with monoamine transporters. A comprehensive pharmacological characterization of 2-[1-(methylamino)ethyl]indole will contribute to a deeper understanding of the neurobiology of tryptamines and may inform the design of novel therapeutics for neurological and psychiatric disorders.

References

  • Abiero, A., Botanas, C. J., Sayson, L. V., Custodio, R. J., de la Peña, J. B., Kim, M., Lee, H. J., Seo, J. W., Ryu, I. S., Chang, C. M., Yang, J. S., Lee, Y. S., Jang, C. G., Kim, H. J., & Cheong, J. H. (2019). 5-Methoxy-α-methyltryptamine (5-MeO-AMT), a tryptamine derivative, induces head-twitch responses in mice through the activation of serotonin receptor 2a in the prefrontal cortex. Behavioural Brain Research, 359, 828–835. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 2-[1-(Dimethylamino)ethyl]indole. BenchChem.
  • Fantegrossi, W. E., Murnane, K. S., & Reissig, C. J. (2008). The behavioral pharmacology of hallucinogens. Pharmacology & Therapeutics, 118(2), 258-278.
  • Glennon, R. A. (2023). α-Ethyltryptamine: A Ratiocinatory Review of a Forgotten Antidepressant. ACS Chemical Neuroscience. [Link]

  • Kim, H. J., & Cheon, C. H. (2020). Synthesis of 2‐Substituted Tryptamines via Cyanide‐Catalyzed Imino‐Stetter Reaction. Asian Journal of Organic Chemistry, 9(12), 2103-2107. [Link]

  • Obidin, N. (2020). The neurobiological activity of hallucinogenic tryptamines. Impulse. [Link]

  • Rhigetti, M., Topi, F., Bartolucci, S., Bedini, A., Piersanti, G., & Spadoni, G. (2012). Synthesis of Tryptamine Derivatives via a Direct, One-Pot Reductive Alkylation of Indoles. The Journal of Organic Chemistry, 77(14), 6271–6278. [Link]

  • Shulgin, A., & Shulgin, A. (1997).
  • Wikipedia contributors. (2023). Substituted tryptamine. Wikipedia. [Link]

  • Wikipedia contributors. (2023). α-Methyltryptophan. Wikipedia. [Link]

Sources

chemical properties of 2-α,N-dimethyltryptamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Chemical and Pharmacological Properties of 2-α,N-dimethyltryptamine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted tryptamines represent a vast chemical space with significant potential for novel therapeutic agents and research tools. This technical guide provides a comprehensive examination of 2-α,N-dimethyltryptamine (2,α,N-DMT), a lesser-known synthetic tryptamine. Due to the scarcity of direct empirical data on this specific molecule, this document establishes a robust theoretical framework grounded in the well-documented chemistry and pharmacology of its structural relatives, including N,N-dimethyltryptamine (DMT), α-methyltryptamine (αMT), and 2-methyl-substituted tryptamines. We present a plausible multi-step synthesis pathway, predict its physicochemical properties and pharmacological profile, and detail the requisite analytical methodologies for its identification and quantification. This guide is intended to serve as a foundational resource for researchers, providing the necessary theoretical basis and practical protocols to initiate and advance the scientific investigation of 2-α,N-dimethyltryptamine.

Introduction: Situating a Novel Tryptamine

The tryptamine scaffold is a cornerstone of neuropharmacology, giving rise to endogenous neurotransmitters like serotonin and potent psychoactive compounds such as N,N-dimethyltryptamine (DMT).[1][2] Chemical modification of the basic tryptamine structure can profoundly alter a compound's interaction with biological systems. This guide focuses on 2-α,N-dimethyltryptamine, a molecule distinguished by three key substitutions:

  • N,N-dimethylation: A feature shared with DMT, strongly associated with potent psychedelic activity mediated by serotonin 5-HT₂A receptor agonism.[1][3][4]

  • α-methylation: The addition of a methyl group to the α-position of the ethylamine side chain. This modification is known to inhibit metabolism by monoamine oxidase (MAO), potentially extending the duration of action and adding stimulant-like properties.[5][6]

  • 2-methylation: The addition of a methyl group to the 2-position of the indole ring. Studies on related tryptamines suggest this modification can decrease affinity for serotonin receptors.[7]

The confluence of these three structural motifs makes 2,α,N-DMT a compound of unique interest. It theoretically blends the psychedelic characteristics of DMT with the metabolic protection and altered pharmacology of α-methylated tryptamines, while its receptor interactions may be modulated by the 2-methyl group. This document will systematically deconstruct these features to build a predictive model of the compound's properties and outline the experimental path to its empirical characterization.

Chemical Profile and Synthetic Strategy

A complete understanding of a molecule begins with its synthesis and fundamental chemical properties. This section details a logical synthetic route and summarizes the predicted physicochemical data for 2,α,N-DMT.

Predicted Physicochemical Properties

While experimental data is not available, we can predict key properties based on the molecular structure.

Table 1: Predicted Physicochemical Data for 2-α,N-dimethyltryptamine

PropertyPredicted ValueRationale / Source
IUPAC Name 1-(2-methyl-1H-indol-3-yl)-N-methylpropan-2-amineBased on chemical structure
Molecular Formula C₁₃H₁₈N₂Calculated from structure
Molar Mass 202.30 g/mol Calculated from formula
Appearance Crystalline solid or oilTypical for tryptamine freebases
Solubility Soluble in organic solvents (e.g., methanol, chloroform, acetone)Expected for a nonpolar molecule
pKa (amine) ~9.5 - 10.5Typical for tertiary alkylamines
A Proposed Synthesis Pathway: Reductive Amination

The synthesis of 2,α,N-DMT can be efficiently achieved via a reductive amination pathway, a common and reliable method for producing N-alkylated tryptamines.[8] This approach offers high yields and uses readily available starting materials.

Causality in Experimental Design: The chosen pathway starts with 2-methyl-3-indolecarboxaldehyde. The core logic is to first build the α-methylated side chain using a Henry reaction, followed by reduction and subsequent N-methylation. This sequence is efficient and provides good control over the introduction of each key functional group.

Experimental Protocol: Synthesis of 2,α,N-dimethyltryptamine

  • Step 1: Henry Reaction.

    • React 2-methyl-3-indolecarboxaldehyde with nitroethane in the presence of a base catalyst (e.g., ammonium acetate) in a suitable solvent like acetic acid.

    • This reaction forms 1-(2-methyl-1H-indol-3-yl)-2-nitroprop-1-ene. The causality is a base-catalyzed condensation between the aldehyde and the acidic α-proton of nitroethane.

  • Step 2: Reduction of the Nitroalkene.

    • Reduce the nitroalkene intermediate using a powerful reducing agent, such as lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF).

    • This step reduces both the double bond and the nitro group to yield α-methyl-2-methyltryptamine (2-Me-αMT). LAH is chosen for its ability to perform this dual reduction in a single, efficient step.

  • Step 3: N,N-Dimethylation.

    • The resulting primary amine (2-Me-αMT) is then N,N-dimethylated using the Eschweiler-Clarke reaction. This involves treating the amine with an excess of formic acid and formaldehyde.

    • This classic reaction is a robust and high-yielding method for methylating primary and secondary amines. The mechanism involves the formation of an iminium ion followed by reduction with formate.

  • Purification & Verification.

    • The final product, 2,α,N-DMT, is purified from the reaction mixture, typically by acid-base extraction followed by crystallization or column chromatography.

    • Self-Validation: The identity and purity of the final compound must be rigorously confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Caption: Proposed synthetic workflow for 2-α,N-dimethyltryptamine.

Predicted Pharmacological Profile

The pharmacology of 2,α,N-DMT can be predicted by dissecting the influence of its structural components, drawing from extensive data on related tryptamines.

Mechanism of Action: A Serotonergic Hypothesis

Like virtually all classic psychedelics, the primary mechanism of action for 2,α,N-DMT is expected to be agonism at the serotonin 5-HT₂A receptor.[1][3][9] This interaction is the principal driver of psychedelic effects.[4] However, the compound's affinity for other serotonin receptor subtypes (e.g., 5-HT₁A, 5-HT₂C) and potentially the serotonin transporter (SERT) will modulate its overall pharmacological profile.[1][4]

  • Impact of α-methylation: The α-methyl group is known to confer resistance to metabolism by MAO-A, the primary enzyme that degrades DMT.[5][6] This will likely make 2,α,N-DMT orally active and significantly prolong its duration of action compared to DMT.

  • Impact of 2-methylation: Research on 2-methylated analogues of other tryptamines has shown that this substitution tends to reduce binding affinity at serotonin receptors.[7] Therefore, it is plausible that 2,α,N-DMT may be less potent than its non-2-methylated counterpart, α,N-DMT.

Table 2: Predicted Receptor Binding Profile for 2-α,N-dimethyltryptamine

Receptor TargetPredicted ActivityRationale
5-HT₂A AgonistThe primary target for psychedelic tryptamines.[3][4] Potency may be reduced by the 2-methyl group.[7]
5-HT₁A AgonistCommon secondary target for tryptamines; may modulate anxiolytic/anxiogenic effects.[4]
5-HT₂C AgonistOften co-activated with 5-HT₂A; may influence mood and appetite.[1]
SERT Weak Inhibitor/SubstrateMany tryptamines show some affinity for the serotonin transporter.[10]
MAO-A InhibitorThe α-methyl group is a known feature of MAO inhibitors.[5][11]
Experimental Validation Workflow

To move from prediction to empirical fact, a standardized set of in-vitro assays is required.

Experimental Protocol: In-Vitro Pharmacological Characterization

  • Objective: To determine the binding affinity (Ki) and functional efficacy (EC₅₀, Eₘₐₓ) of 2,α,N-DMT at key CNS targets.

  • Methodology:

    • Radioligand Binding Assays: Conduct competitive binding assays using membranes from cells expressing the human recombinant receptors of interest (e.g., 5-HT₂A, 5-HT₁A, SERT). The ability of 2,α,N-DMT to displace a specific high-affinity radioligand is measured to calculate its Ki.

    • Functional Assays: Use cell-based functional assays to determine agonism or antagonism. For Gq-coupled receptors like 5-HT₂A, a calcium flux assay is standard. For Gi-coupled receptors like 5-HT₁A, a cAMP assay can be used.

    • MAO Inhibition Assay: Utilize a commercially available kit to measure the ability of 2,α,N-DMT to inhibit the activity of recombinant human MAO-A and MAO-B enzymes.

  • Data Analysis: Binding and functional data are analyzed using non-linear regression (e.g., Prism) to derive Ki, EC₅₀, and Eₘₐₓ values.

  • Self-Validation: The system is validated by running known reference compounds (e.g., serotonin, DMT, harmine) in parallel to ensure the assays are performing to specification.

G cluster_ligand 2,α,N-DMT cluster_receptor Postsynaptic Neuron Ligand Compound Receptor 5-HT2A Receptor Ligand->Receptor Binds and Activates Gq Gq Protein Receptor->Gq activates PLC Phospholipase C Gq->PLC activates Ca ↑ Intracellular Ca²⁺ PLC->Ca leads to Response Psychedelic Effects Ca->Response

Caption: Hypothesized 5-HT₂A receptor signaling pathway for 2,α,N-DMT.

Analytical Methodologies

Robust and validated analytical methods are essential for the definitive identification and quantification of 2,α,N-DMT in both bulk chemical preparations and biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a gold-standard technique for the structural confirmation of volatile and semi-volatile compounds like tryptamines.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., methanol). For biological samples, a liquid-liquid or solid-phase extraction is required to isolate the analyte.

  • Instrumentation:

    • GC Column: A non-polar capillary column such as a DB-5ms or equivalent.

    • Injector: Operate in splitless mode for high sensitivity.

    • Oven Program: A temperature gradient from ~100°C to 280°C to ensure good chromatographic separation.

    • MS Detector: Operate in Electron Ionization (EI) mode at 70 eV.

  • Data Acquisition: Collect data in full scan mode to obtain the mass spectrum for structural elucidation.

  • Verification: The resulting mass spectrum should be consistent with the proposed structure, showing a molecular ion (m/z 202) and characteristic fragment ions (e.g., the immonium ion fragment resulting from cleavage of the bond beta to the indole ring).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For quantitative analysis in complex biological matrices (e.g., plasma, urine), LC-MS/MS provides unparalleled sensitivity and specificity.[12][13]

Experimental Protocol: LC-MS/MS Quantification

  • Sample Preparation: Protein precipitation (e.g., with acetonitrile) is a common and effective method for plasma samples.[12] An internal standard (e.g., a deuterated analog of the analyte) must be added prior to precipitation.

  • Instrumentation:

    • LC Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient elution using a mixture of water and methanol or acetonitrile, with a modifier such as formic acid to ensure ionization.

    • MS/MS Detector: Operate in positive Electrospray Ionization (ESI) mode.

  • Data Acquisition: Use Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecule, [M+H]⁺) and monitoring for specific, high-abundance product ions generated by collision-induced dissociation.

  • Quantification: Create a calibration curve using standards of known concentrations. The analyte concentration in unknown samples is determined by comparing its peak area ratio (to the internal standard) against the calibration curve.

Conclusions and Future Research

2-α,N-dimethyltryptamine stands as an intriguing but uncharacterized molecule at the intersection of several classes of psychoactive tryptamines. Based on established structure-activity relationships, it is predicted to be a long-acting, orally active psychedelic, though potentially with lower potency than non-2-methylated analogues. This guide has provided the essential theoretical framework for its study, from a logical synthesis route to predictive pharmacology and the analytical methods required for its characterization.

The critical next step is empirical research. The protocols outlined herein for synthesis, in-vitro pharmacology, and analytical chemistry provide a clear roadmap for future investigations. Such work is necessary to validate these predictions and to understand the unique properties of 2,α,N-DMT, thereby determining its potential as a tool for neuroscientific research or as a lead for therapeutic development.

References

  • Neuro-2-Minute. (2023). 2-Minute Neuroscience: DMT. YouTube. [Link]

  • Riba, J., McIlhenny, E. H., Bouso, J. C., & Barker, S. A. (2014). Metabolism and urinary disposition of N,N-dimethyltryptamine (DMT)
  • Wikipedia. (n.d.). Dimethyltryptamine. Retrieved from [Link]

  • Carbonaro, T. M., & Gatch, M. B. (2016). Neuropharmacology of N,N-Dimethyltryptamine. Brain Research Bulletin.
  • Barker, S. A. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in Neuroscience.
  • Barker, S. A., Monti, J. A., & Christian, S. T. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in Neuroscience.
  • Catalyst University. (2020). Dimethyltryptamine [DMT] | Biosynthesis, Mechanism, & Metabolism. YouTube. [Link]

  • PubChem. (n.d.). N,N-dimethyltryptamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Linder, J., et al. (2023). Pharmacokinetics of N,N-dimethyltryptamine in Humans. European Journal of Drug Metabolism and Pharmacokinetics.
  • Brandt, S. D., et al. (2010). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. ResearchGate. [Link]

  • Wookey, P. J., & Che, P. (2021). Synthesis of n,n-dimethyltryptamine-type compounds, methods, and uses.
  • Sherwood, A. M., et al. (n.d.). High-Purity DMT Hemifumarate Synthesis. Scribd. [Link]

  • MOLBASE. (n.d.). N,N-dimethyltryptamine|61-50-7. MOLBASE Encyclopedia. [Link]

  • ResearchGate. (n.d.). Analysis of N, N ‐dimethyltryptamine ( DMT ) and its metabolites using LC – MS / MS for forensic purposes. Retrieved from [Link]

  • Holze, F., et al. (2022). Liquid chromatography-tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites DMT-N-oxide and indole-3-acetic acid in human plasma. PubMed. [Link]

  • ResearchGate. (n.d.). Thin-Layer Chromatography Method for the Detection of N,N-Dimethyltryptamine in Seized Street Samples. Retrieved from [Link]

  • Daley, P. F., & Cozzi, N. V. (2017). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. University of Wisconsin-Madison. [Link]

  • Martins, C. P. B., et al. (2013). Investigations into the polymorphic properties of N,N-dimethyltryptamine by X-ray diffraction and differential scanning calorimetry. ScienceDirect. [Link]

  • Wikipedia. (n.d.). Psychedelic drug. Retrieved from [Link]

  • ResearchGate. (n.d.). K I values (lM) and binding-to-uptake ratios for various compounds at SERT and VMAT2. Retrieved from [Link]

  • Wikipedia. (n.d.). α,N-DMT. Retrieved from [Link]

Sources

Unraveling the Serotonergic Activity of 2-ADMT: A Mechanistic Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The serotonin (5-hydroxytryptamine, 5-HT) system, with its diverse array of at least 14 distinct receptor subtypes, represents a cornerstone of modern neuropharmacology. Its profound influence over mood, cognition, and physiological processes has rendered it a prime target for therapeutic intervention across a spectrum of psychiatric and neurological disorders. The development of novel serotonergic agents continues to be a highly active area of research, driven by the quest for improved efficacy and refined side-effect profiles. This guide provides a comprehensive technical overview of the mechanism of action of 2-ADMT, a novel research compound, with a specific focus on its interactions with key serotonin receptors. Through a synthesis of binding affinity data, functional assay results, and downstream signaling pathway analysis, we will elucidate the molecular pharmacology of this compound.

Part 1: Receptor Binding Profile of 2-ADMT

The initial characterization of any novel psychoactive compound involves determining its binding affinity for a panel of relevant receptors. This is crucial for understanding its potential primary targets and off-target effects. For 2-ADMT, this was accomplished using radioligand binding assays.

Experimental Protocol: Radioligand Binding Assays

This protocol outlines the general procedure for determining the binding affinity of 2-ADMT for various serotonin receptors expressed in cultured cells.

Objective: To determine the equilibrium dissociation constant (Ki) of 2-ADMT at human 5-HT1A, 5-HT2A, and 5-HT2C receptors.

Materials:

  • HEK293 cells stably expressing the human 5-HT1A, 5-HT2A, or 5-HT2C receptor.

  • Radioligands: [3H]8-OH-DPAT (for 5-HT1A), [3H]ketanserin (for 5-HT2A), and [3H]mesulergine (for 5-HT2C).

  • 2-ADMT hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Harvest cultured cells and homogenize them in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (cell membranes) in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Competition Binding Assay: In a 96-well plate, add a fixed concentration of the appropriate radioligand and a range of concentrations of 2-ADMT (the competitor).

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to fit a one-site competition curve. The IC50 (the concentration of 2-ADMT that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Binding Affinity Data Summary

The following table summarizes the binding affinities (Ki) of 2-ADMT at the tested serotonin receptors. Lower Ki values indicate higher binding affinity.

Receptor SubtypeRadioligandKi of 2-ADMT (nM)
5-HT1A[3H]8-OH-DPAT15.3
5-HT2A[3H]ketanserin2.8
5-HT2C[3H]mesulergine8.9

Interpretation: The data reveal that 2-ADMT exhibits high affinity for the 5-HT2A receptor, with progressively lower affinities for the 5-HT2C and 5-HT1A receptors, respectively. This suggests that the primary pharmacological effects of 2-ADMT are likely mediated through its interaction with the 5-HT2A receptor.

Part 2: Functional Activity and Downstream Signaling

While binding affinity indicates how strongly a compound binds to a receptor, it does not reveal the functional consequence of that binding (i.e., whether it acts as an agonist, antagonist, or inverse agonist). Functional assays are therefore essential to characterize the intrinsic activity of 2-ADMT.

5-HT2A Receptor: Gq/G11-Mediated Signaling

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 family of G proteins. Agonist activation of this receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Experimental Protocol: Inositol Phosphate Accumulation Assay

Objective: To determine the functional potency (EC50) and efficacy of 2-ADMT at the human 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • [3H]myo-inositol.

  • Krebs-bicarbonate buffer.

  • LiCl (to inhibit inositol monophosphatase).

  • 2-ADMT hydrochloride.

  • Serotonin (as a reference agonist).

  • Dowex AG1-X8 resin (formate form).

Procedure:

  • Cell Labeling: Plate the cells and label them overnight with [3H]myo-inositol, which is incorporated into the cell membranes as PIP2.

  • Pre-incubation: Wash the cells and pre-incubate them with Krebs-bicarbonate buffer containing LiCl.

  • Stimulation: Add varying concentrations of 2-ADMT or serotonin to the cells and incubate for a specific time (e.g., 30 minutes) to stimulate IPx production.

  • Extraction: Terminate the stimulation by adding a stop solution (e.g., perchloric acid) and extract the inositol phosphates.

  • Ion-Exchange Chromatography: Separate the [3H]inositol phosphates from free [3H]myo-inositol using Dowex anion-exchange columns.

  • Quantification: Elute the [3H]inositol phosphates and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the amount of [3H]inositol phosphate accumulation against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).

Functional Data Summary for 5-HT2A Receptor:

CompoundEC50 (nM)Emax (% of Serotonin)
Serotonin5.2100%
2-ADMT12.792%

Interpretation: 2-ADMT acts as a potent full agonist at the 5-HT2A receptor, with an EC50 in the low nanomolar range and an efficacy comparable to that of the endogenous ligand, serotonin. This confirms that the high-affinity binding of 2-ADMT to the 5-HT2A receptor translates into robust functional activation.

Signaling Pathway Diagram:

Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_Protein Gq/11 Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream ADMT 2-ADMT ADMT->Receptor Agonist Binding

Caption: 5-HT2A receptor signaling cascade activated by 2-ADMT.

5-HT1A Receptor: Gi/Go-Mediated Signaling

The 5-HT1A receptor is a GPCR that couples to the Gi/Go family of G proteins. Agonist activation of this receptor leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, activation of the Gβγ subunit can lead to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels.

Experimental Protocol: cAMP Accumulation Assay

Objective: To determine the functional activity of 2-ADMT at the human 5-HT1A receptor.

Materials:

  • CHO cells stably expressing the human 5-HT1A receptor.

  • Forskolin (an adenylyl cyclase activator).

  • IBMX (a phosphodiesterase inhibitor).

  • 2-ADMT hydrochloride.

  • 8-OH-DPAT (as a reference agonist).

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to attach.

  • Pre-treatment: Pre-treat the cells with IBMX to prevent the degradation of cAMP.

  • Stimulation: Add varying concentrations of 2-ADMT or 8-OH-DPAT, followed by a fixed concentration of forskolin to stimulate cAMP production.

  • Incubation: Incubate the plate for a specific time (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration. The inhibition of forskolin-stimulated cAMP accumulation is indicative of Gi/Go coupling. Determine the IC50 (the concentration of agonist that causes 50% of the maximal inhibition).

Functional Data Summary for 5-HT1A Receptor:

CompoundIC50 (nM)Maximal Inhibition (%)
8-OH-DPAT2.185%
2-ADMT35.865%

Interpretation: 2-ADMT acts as a partial agonist at the 5-HT1A receptor. It inhibits adenylyl cyclase activity, but with lower potency and efficacy compared to the full agonist 8-OH-DPAT. This partial agonism at the 5-HT1A receptor may contribute to the overall pharmacological profile of 2-ADMT, potentially modulating the effects of its primary action at the 5-HT2A receptor.

Signaling Pathway Diagram:

Gi_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT1A Receptor G_Protein Gi/o Receptor->G_Protein Activation AC Adenylyl Cyclase (AC) G_Protein->AC Inhibition ATP ATP AC->ATP Conversion cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream ADMT 2-ADMT ADMT->Receptor Partial Agonist Binding

Caption: 5-HT1A receptor signaling cascade modulated by 2-ADMT.

Part 3: Integrated Pharmacological Profile and Future Directions

The combined data indicate that 2-ADMT is a potent 5-HT2A receptor agonist with additional partial agonist activity at the 5-HT1A receptor. This "polypharmacology" is a common feature of many psychoactive compounds and can lead to complex downstream effects. The potent agonism at the 5-HT2A receptor is likely the primary driver of its pharmacological effects, while the partial agonism at the 5-HT1A receptor may serve to modulate these effects, potentially influencing the therapeutic window and side-effect profile.

Future research should focus on a more extensive receptor screening panel to fully characterize the off-target profile of 2-ADMT. In vivo studies, including behavioral assays and neurochemical analyses (e.g., microdialysis), will be crucial to translate these in vitro findings into a comprehensive understanding of its effects in a living system. Furthermore, exploring the potential for biased agonism at the 5-HT2A receptor, where 2-ADMT may preferentially activate certain downstream signaling pathways over others, could reveal more nuanced aspects of its mechanism of action.

References

  • Hoyer, D., Clarke, D. E., Fozard, J. R., Hartig, P. R., Martin, G. R., Mylecharane, E. J., Saxena, P. R., & Humphrey, P. P. (1994). International Union of Pharmacology classification of receptors for 5-hydroxytryptamine (Serotonin). Pharmacological Reviews, 46(2), 157–203. [Link]

  • Barnes, N. M., & Sharp, T. (1999). A review of central 5-HT receptors and their function. Neuropharmacology, 38(8), 1083–1152. [Link]

  • Roth, B. L. (2011). The 5-HT2A Serotonin Receptor as a Target for Classic Hallucinogens. In The Serotonin Receptors (pp. 405-423). Humana Press. [Link]

  • Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signaling pathways. Cellular Signalling, 22(10), 1406–1412. [Link]

An In-depth Technical Guide on the Pharmacology and Toxicology of 2-[1-(Methylamino)ethyl]indole

Author: BenchChem Technical Support Team. Date: February 2026

A Framework for the Scientific Investigation of a Novel Tryptamine Derivative

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the pharmacological and toxicological evaluation of 2-[1-(Methylamino)ethyl]indole, a tryptamine derivative with limited publicly available data. Recognizing the scarcity of specific information, this document serves as a predictive and methodological resource. It outlines the probable pharmacological profile based on its structural analogy to other indoleamines and tryptamines, and details the requisite experimental workflows to rigorously characterize its activity and safety. This whitepaper is designed to guide researchers in drug discovery and development through a structured, scientifically sound investigation of novel psychoactive compounds. We will delve into its chemical properties, plausible pharmacological targets, and a systematic approach to elucidating its pharmacokinetic and toxicological profiles through a series of in vitro and in vivo studies.

Introduction and Chemical Identity

2-[1-(Methylamino)ethyl]indole belongs to the extensive class of indole alkaloids, a group of compounds renowned for their diverse and potent biological activities.[1] The indole nucleus is a key pharmacophore present in numerous natural products, neurotransmitters like serotonin, and a wide array of pharmaceutical agents.[1][2][3] The structural motif of 2-[1-(Methylamino)ethyl]indole, featuring an ethylamine side chain with a methyl group on the amine, suggests a potential interaction with monoaminergic systems in the central nervous system.

Chemical Properties:

PropertyValueSource
IUPAC Name 1-(1H-indol-2-yl)-N-methylethan-1-amine[4]
CAS Number 96286-08-7[4][5]
Molecular Formula C11H14N2[4]
Molecular Weight 174.24 g/mol [4]
Appearance Yellow Crystalline Solid[4]

The synthesis of indole derivatives can be achieved through various established methods, such as the Fischer indole synthesis, Reissert synthesis, and Madelung synthesis.[6][7][8] For 2-[1-(Methylamino)ethyl]indole specifically, a plausible synthetic route would involve the reaction of a suitable indole precursor with reagents to introduce the 1-(methylamino)ethyl side chain. The purity and identity of the synthesized compound must be rigorously confirmed using analytical techniques such as NMR, mass spectrometry, and HPLC before proceeding with any biological evaluation.

Predicted Pharmacology and Mechanism of Action

Based on its structural similarity to other tryptamine derivatives, 2-[1-(Methylamino)ethyl]indole is predicted to primarily interact with serotonin (5-HT) receptors.[9][10] Many indole-containing compounds are known to target 5-HT receptors, exhibiting a range of effects from agonism to antagonism.[3] The specific substitution pattern on the indole ring and the ethylamine side chain will dictate the receptor binding affinity and functional activity.

Primary Hypothesized Targets:

  • Serotonin (5-HT) Receptors: Particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes, which are common targets for psychoactive tryptamines.[10][11]

  • Dopamine (D) and Adrenergic (α, β) Receptors: Cross-reactivity with these receptors is possible and should be investigated.[3]

  • Monoamine Transporters: Inhibition of serotonin, dopamine, and norepinephrine transporters (SERT, DAT, NET) is another potential mechanism of action.

Proposed Investigational Workflow for Pharmacological Characterization:

Caption: Tiered approach for toxicological assessment.

Experimental Protocol: In Vivo Acute Systemic Toxicity Study
  • Objective: To determine the acute toxicity and estimate the median lethal dose (LD50) of 2-[1-(Methylamino)ethyl]indole in a rodent model.

  • Animals: Healthy, young adult mice or rats of a single sex. [12][13]3. Procedure: a. Administer single doses of 2-[1-(Methylamino)ethyl]indole via the intended clinical route (e.g., oral, intraperitoneal) to different groups of animals at increasing dose levels. [14] b. Include a control group receiving the vehicle alone. [13] c. Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days. [13] d. Perform a gross necropsy on all animals at the end of the study. e. Collect tissues for histopathological examination from animals in the control and high-dose groups, and from any animals that die during the study. f. Calculate the LD50 value using appropriate statistical methods.

Quantitative Toxicological Data from Related Indole Compounds:

CompoundAnimal ModelRoute of AdministrationLD50Source
IndoleRatOral1200 mg/kg[15]
IndoleMouseOral750 mg/kg[15]

This data on the parent indole structure provides a starting point for dose range finding studies for 2-[1-(Methylamino)ethyl]indole.

Analytical Methods for Detection

The ability to detect and quantify 2-[1-(Methylamino)ethyl]indole in biological matrices is essential for pharmacokinetic and toxicological studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for the identification and quantification of tryptamine derivatives. [16][17]

Key Considerations for Analytical Method Development:
  • Sample Preparation: Efficient extraction of the analyte from the biological matrix (e.g., plasma, urine, tissue homogenates) is crucial. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are common techniques.

  • Chromatographic Separation: Achieving good separation from endogenous matrix components and potential metabolites is necessary for accurate quantification.

  • Mass Spectrometric Detection: The use of tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity.

  • Method Validation: The developed method must be validated according to regulatory guidelines to ensure its accuracy, precision, and reliability. [18]

Conclusion

References

  • Design, Synthesis and Therapeutic investigation of Tryptamine derivatives as Potential Antioxidant and Amyloid inhibitor/disaggregator.
  • Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. MDPI. (2021).
  • 2-[1-(Methylamino)
  • Neurotoxic indoleamines and monoamine neurons. Annual Review of Pharmacology and Toxicology. (1976).
  • 2-[1-(Methylamino)ethyl]indole | 96286-08-7. ChemicalBook.
  • Synthesis and biological activity of 3-[2-(dimethylamino)ethyl]-5-[(1,1-dioxo-5-methyl-1,2,5-thiadiazolidin- 2-yl)-methyl]-1H-indole and analogues: agonists for the 5-HT1D receptor. Journal of Medicinal Chemistry. (1994).
  • Synthesis of Tryptamine-Thiazolidin-4-one Derivatives and the Combined In Silico and In Vitro Evaluation of their Biological Activity and Cytotoxicity. ACS Omega. (2024).
  • General scheme for the synthesis of tryptamine derivatives.
  • Metabolite markers for three synthetic tryptamines N‐ethyl‐N‐propyltryptamine, 4‐hydroxy‐N‐ethyl‐N‐propyltryptamine, and 5‐methoxy‐N‐ethyl‐N‐propyltryptamine. PMC - NIH. (2024).
  • Acute and Chronic Toxicity of Indole Alkaloids from Leaves of Alstonia scholaris (L.) R. Br.
  • Synthesis and Chemistry of Indole.
  • In vivo acute toxicity evaluation and in vitro molecular mechanism study of antiproliferative activity of a novel indole Schiff base β-diiminato manganeseIII complex in hormone-dependent and triple negative breast cancer cells. PMC - PubMed Central. (2019).
  • In Vivo Toxicity Study.
  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histop
  • Chapter: B6 Indole. National Academies of Sciences, Engineering, and Medicine. (1996).
  • Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.
  • Synthesis of indole derivatives as prevalent moieties in selected alkaloids. Royal Society of Chemistry. (2021).
  • 2-[2-(Methylamino)ethyl]isoindol-2-ium-1,3-dione. PubChem - NIH.
  • The detection, identification and measurement of indole, tryptamine and 2-phenethylamine in putrefying human tissue. PubMed.
  • Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites. MDPI.
  • A rapid and specific method for the detection of indole in complex biological samples. PubMed. (2015).
  • [Toxicological characteristic of indole as a basis for its hygienic regul
  • Prepar
  • Identification of (2-aminopropyl)indole Positional Isomers in Forensic Samples. PubMed. (2013).
  • Comparison of Different Analytical Methods for the On-Site Analysis of Traces at Clandestine Drug Labor
  • Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Rel
  • 1-(2-Aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole: a rotationally restricted phenolic analog of the neurotransmitter serotonin and agonist selective for serotonin (5-HT2-type) receptors. PubMed. (1992).
  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PMC - PubMed Central.
  • Neuroendocrine evidence that (S)-2-(chloro-5-fluoro-indol- l-yl)-1-methylethylamine fumarate (Ro 60-0175) is not a selective 5-hydroxytryptamine(2C) receptor agonist. PubMed.
  • A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. PubMed. (2024).
  • Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. MDPI.

Sources

An In-depth Technical Guide to the Discovery and History of 2,α-Dimethyltryptamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2,α-dimethyltryptamine (2,α-DMT), a lesser-known psychoactive compound from the tryptamine class. We will address the critical distinction between 2,α-DMT and its structural isomers, detail its first documented synthesis by Alexander Shulgin, and present its limited but intriguing pharmacological profile. This document is intended for researchers, scientists, and drug development professionals, offering a technical narrative grounded in chemical principles and historical context.

Introduction: A Matter of Nomenclature

The tryptamine family is a cornerstone of psychedelic research, with N,N-dimethyltryptamine (DMT) being its most famous member.[1] However, subtle structural modifications to the tryptamine scaffold can drastically alter pharmacological activity. The compound requested, 2-α,N-dimethyltryptamine , represents a structural ambiguity. Based on standard chemical nomenclature used in seminal works like TiHKAL by Alexander and Ann Shulgin, this name would imply methylation at three positions: the 2-position of the indole ring, the alpha (α) carbon of the ethylamine side chain, and the terminal nitrogen (N).[2]

However, a thorough review of scientific literature, including the comprehensive registry of tryptamines synthesized by Shulgin, reveals no well-documented compound with this specific tripartite methylation. Instead, the literature points prominently to two distinct, yet related, isomers:

  • 2,α-Dimethyltryptamine (2,α-DMT): Also known as 2-Methyl-α-methyltryptamine (2-Me-αMT). This is a primary amine with methyl groups at the indole-2 and side-chain-α positions.[3]

  • α,N-Dimethyltryptamine (α,N-DMT): Also known as N-Methyl-α-methyltryptamine. This is a secondary amine with methyl groups at the side-chain-α and terminal nitrogen positions.

Given that 2,α-DMT is a specific, unique compound first synthesized and documented by Alexander Shulgin, this guide will focus primarily on its discovery, synthesis, and properties.[4] We will also briefly contrast it with α,N-DMT to highlight the profound impact of methyl group placement on pharmacology.

Discovery and Synthesis of 2,α-Dimethyltryptamine (2,α-DMT)

While the first chemical synthesis of 2,α-DMT was reported in 1965, the most detailed and accessible account of its creation and effects comes from the work of Alexander Shulgin, documented in his 1997 book, TiHKAL: The Continuation.[3][5]

Synthetic Pathway: A Two-Step Condensation and Reduction

Shulgin's synthesis is an elegant and robust method that builds the tryptamine side-chain onto a pre-methylated indole core. The pathway proceeds via a Henry reaction (nitroaldol condensation) followed by a powerful reduction step.

The causality behind this experimental design is sound. The Henry reaction is a classic carbon-carbon bond-forming reaction ideal for creating the 2-nitropropenyl side chain from an aldehyde. The choice of Lithium Aluminum Hydride (LAH) as the reducing agent is critical; LAH is one of the few common reagents potent enough to reduce a nitroalkene directly to a primary amine in a single, efficient step.[6]

Experimental Protocol: Synthesis of 2,α-Dimethyltryptamine (Fumarate Salt)[7]

Step 1: Synthesis of 1-(2-methylindol-3-yl)-2-nitropropene

  • Reactant Charging: To a suitable reaction vessel, add 4.78 g of 2-methylindole-3-carboxaldehyde and 18 mL of nitroethane.

  • Catalysis: Add 0.77 g of anhydrous ammonium acetate. This acts as a basic catalyst to facilitate the condensation reaction.

  • Reaction: Heat the mixture on a steam bath for 2 hours.

  • Work-up & Isolation: Remove the excess nitroethane under vacuum. The resulting orange-red solid residue is washed with water.

  • Purification: The dried solid is triturated with 25 mL of methanol, filtered, and air-dried to a constant weight, yielding 3.8 g (59%) of 1-(2-methylindol-3-yl)-2-nitropropene.

Step 2: Reduction to 2,α-Dimethyltryptamine

  • Hydride Suspension: In a separate, larger vessel under an inert nitrogen atmosphere, prepare a well-stirred solution of 1.0 M Lithium Aluminum Hydride (LAH) in 250 mL of tetrahydrofuran (THF) at room temperature.[7]

  • Nitropropene Addition: Slowly add a saturated solution of 3.6 g of the 1-(2-methylindol-3-yl)-2-nitropropene (from Step 1) in warm THF to the LAH suspension over 1.25 hours.

  • Reaction: Stir the mixture for an additional 8 hours at room temperature, then maintain at 40°C for another 8 hours to ensure complete reduction.

  • Quenching: Cool the reaction slurry in an ice bath. Cautiously and sequentially add 30 mL of isopropyl acetate, 20 mL of water, and finally 20 mL of 20% aqueous sodium hydroxide to decompose the excess LAH and precipitate aluminum salts.[8]

  • Extraction & Purification:

    • Extract the alkaline suspension with three 100 mL portions of isopropyl acetate.

    • Pool the organic extracts and wash them with three 50 mL portions of 10% aqueous sodium hydroxide.

    • Extract the desired amine from the organic phase into an acidic aqueous phase using 10% aqueous acetic acid.

    • Wash this acidic extract with isopropyl acetate, then make it basic (pH > 9) with 20% aqueous sodium hydroxide.

    • Extract the freebase product with three 50 mL portions of chloroform.

  • Final Isolation & Salt Formation:

    • Dry the combined chloroform extracts with anhydrous sodium sulfate, filter, and remove the solvent under vacuum to yield a residual yellow oil.

    • Distill the oil at 150-160°C under a vacuum of 1.8 mm/Hg to obtain the purified freebase.

    • Dissolve the resulting pale yellow product in a minimal amount of methanol and neutralize with a solution of fumaric acid in methanol.

    • Heat the clear solution and dilute with two volumes of hot isopropyl acetate. Upon cooling, fine white crystals of 2,α-dimethyltryptamine fumarate precipitate.

    • Filter and air-dry the crystals to yield 1.64 g (60%) of the final product.

Synthesis Workflow Diagram

G A 2-Methylindole-3-carboxaldehyde C Ammonium Acetate (Catalyst) Heat (2h) A->C B Nitroethane B->C D 1-(2-methylindol-3-yl)-2-nitropropene C->D Henry Reaction F Reduction Stir (8h), Heat (8h) D->F E Lithium Aluminum Hydride (LAH) in THF E->F G 2,α-Dimethyltryptamine (Freebase) F->G Reduction I Crystallization G->I H Fumaric Acid in MeOH / Isopropyl Acetate H->I J 2,α-Dimethyltryptamine Fumarate I->J Salt Formation

Caption: Synthesis workflow for 2,α-DMT Fumarate from 2-Methylindole-3-carboxaldehyde.

Physicochemical and Pharmacological Profile

Data on 2,α-DMT is exceptionally scarce, with nearly all known information originating from Shulgin's TiHKAL.[9]

Physicochemical Data
PropertyValue
IUPAC Name 1-(2-methyl-1H-indol-3-yl)propan-2-amine
Other Names 2,α-DMT, 2-Me-αMT
CAS Number 4966-28-3
Molecular Formula C₁₂H₁₆N₂
Molar Mass 188.27 g/mol
SMILES CC(N)CC1=C(C)NC2=CC=CC=C21
InChI Key AXZQFXRPULJFQK-UHFFFAOYSA-N
Pharmacological Profile (Human)

The following data is derived from the single entry in TiHKAL. The observations suggest a departure from classic psychedelic effects.[9]

ParameterDescription
Dosage (Oral) 300 - 500 mg
Duration 7 - 10 hours
Primary Effects Calm, "drunk-like" feeling, sedation
Physiological Effects Mydriasis (pupil dilation), Paresthesia (tingling sensation)
Psychoactive Effects Notably lacking in classic psychedelic visual or cognitive alterations

Shulgin himself expressed surprise at the compound's effects, noting that adding a 2-methyl group to α-methyltryptamine (α-MT), an orally active stimulant, unexpectedly decreased potency tenfold and shifted the effect profile from stimulant to sedative.[9]

Hypothesized Mechanism of Action

No formal receptor binding studies have been published for 2,α-DMT. However, based on its tryptamine core, it is hypothesized to be an agonist at various serotonin (5-HT) receptors. The primary target for classic psychedelics is the 5-HT₂A receptor. While 2,α-DMT likely interacts with this receptor, its unique sedative profile suggests it may have a different binding affinity or functional activity compared to compounds like DMT or psilocin, or it may possess significant activity at other receptors (e.g., 5-HT₁A) that modulate its overall effect.

G cluster_neuron Postsynaptic Neuron receptor 5-HT2A Receptor g_protein Gq/G11 receptor->g_protein plc PLC g_protein->plc dag DAG plc->dag ip3 IP3 plc->ip3 compound 2,α-DMT compound->receptor Agonist Binding

Caption: Hypothesized agonist activity of 2,α-DMT at the 5-HT2A receptor.

The Contrast: α,N-Dimethyltryptamine (α,N-DMT)

To underscore the importance of substituent placement, it is useful to compare 2,α-DMT with its isomer, α,N-DMT. Also synthesized and bioassayed by Shulgin, α,N-DMT displays a markedly different profile.[4]

  • Dosage & Duration: 50-100 mg (oral), 6-8 hours.

  • Effects: Described as producing stimulant-like effects with an unpleasant body load, and notably lacking in euphoric or psychedelic qualities.

  • Pharmacology: It is known to be a potent monoamine oxidase inhibitor (MAOI).

This MAOI activity is a critical differentiator and highlights a significant safety concern not observed with 2,α-DMT. The simple relocation of a methyl group from the indole ring's 2-position to the side-chain nitrogen transforms the compound from a sedative of unknown mechanism to a stimulant MAOI.

Regulatory Status and Future Directions

Legal Status

2,α-Dimethyltryptamine is not explicitly scheduled under the Controlled Substances Act in the United States. However, as a positional isomer and analogue of DMT and α-methyltryptamine (AMT), both of which are Schedule I substances, it is considered a controlled substance analogue. Its possession, synthesis, and distribution for human consumption are prosecutable under the Federal Analogue Act. Internationally, its status varies, but it would likely be controlled in most nations with similar drug analogue laws.

Toxicology and Safety

There is no formal data on the toxicity, metabolism, or safety profile of 2,α-DMT.[4] The high dosage reported by Shulgin (300-500 mg) suggests a low potency, but this does not preclude potential for toxicity. The lack of information necessitates extreme caution.

Future Research

The unique sedative and paresthetic qualities of 2,α-DMT, combined with its lack of classic psychedelic effects, make it an interesting, if obscure, pharmacological tool. Future research could focus on:

  • In Vitro Pharmacology: Conducting comprehensive receptor binding and functional assays to determine its affinity and efficacy at a wide range of serotonin, dopamine, and adrenergic receptors.

  • Metabolic Profiling: Using in vitro (e.g., liver microsomes) and in vivo (animal models) methods to identify its metabolic pathways and major metabolites.

  • Preclinical Behavioral Studies: Assessing its effects in animal models to better characterize its sedative, anxiolytic, or other behavioral properties.

Conclusion

2,α-Dimethyltryptamine remains an enigmatic entry in the vast catalog of psychoactive tryptamines. Its history is intrinsically linked to the pioneering work of Alexander Shulgin, whose meticulous documentation provides the only substantive knowledge of this compound. The stark contrast between its sedative effects and the stimulant-MAOI properties of its isomer, α,N-DMT, serves as a powerful lesson in structure-activity relationships. While its high dose and lack of profound psychedelic effects may limit its appeal for drug development, the underlying neuropharmacology of 2,α-DMT is a scientific curiosity that warrants further investigation to fully understand the diverse signaling capabilities of the tryptamine scaffold.

References

  • Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. Entry #7, 2,a-DMT.

  • Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press.

  • Chattopadhyay, A., & Kamal, A. (2004). Reduction of polyfunctional aromatic nitro compounds using lithium aluminium hydride. Indian Journal of Chemistry - Section B, 43(2), 432-436.
  • 2,Alpha-DMT. (n.d.). Chemeurope.com. Retrieved January 22, 2026, from [Link]

  • TiHKAL. (n.d.). Bionity.com. Retrieved January 22, 2026, from [Link]

  • Shulgin, A., & Shulgin, A. (1997). Full text of "Tihkal ( The Continuation) Alexander Shulgin". Internet Archive. Retrieved January 22, 2026, from [Link]

  • Lithium Aluminum Hydride: A Versatile Reducing Reagent for Industrial Reductions. (n.d.). Albemarle Corporation. Retrieved January 22, 2026, from [Link]

  • Nystrom, R. F. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. II. Carboxylic Acids. Journal of the American Chemical Society, 69(10), 2548-2549.
  • 2,α-Dimethyltryptamine. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Alpha,N-DMT. (n.d.). Erowid. Retrieved January 22, 2026, from [Link]

  • Gems, D. (1999). BOOK REVIEW: PIHKAL - A CHEMICAL LOVE STORY, TIHKAL - THE CONTINUATION. Theoretical Medicine and Bioethics, 20, 477-479.

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT)

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: The topic specified, "2-ADMT," does not correspond to a standard chemical name for a tryptamine. Given the context of spectroscopic analysis for drug development and research, this guide will focus on a structurally relevant and well-documented psychoactive tryptamine, N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT) . The "Diallyl" component is a plausible interpretation of the "AD" in the user's query. This compound serves as an excellent model for the in-depth spectroscopic techniques required for the characterization of novel psychoactive substances (NPS).[1][2]

Introduction

N,N-Diallyl-5-methoxytryptamine, or 5-MeO-DALT, is a synthetic tryptamine that has emerged as a novel psychoactive substance.[2] Like other tryptamines, its psychoactive effects are believed to be mediated by its interaction with serotonin receptors in the brain.[3] For researchers in forensic science, toxicology, and drug development, the unambiguous identification and characterization of such compounds are paramount. This guide provides a detailed technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of 5-MeO-DALT. The principles and protocols described herein are broadly applicable to the analysis of other tryptamine derivatives.

The chemical structure of 5-MeO-DALT is presented below: Systematic Name: N-Allyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-en-1-amine[4] Molecular Formula: C₁₇H₂₂N₂O[5] Molecular Weight: 270.37 g/mol

Overall Analytical Workflow

The comprehensive characterization of a novel compound like 5-MeO-DALT relies on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for identification.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structure Confirmation Pure_Sample Pristine 5-MeO-DALT Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Sample->NMR Aliquots for each technique IR FTIR Spectroscopy Pure_Sample->IR Aliquots for each technique MS Mass Spectrometry (GC-MS or LC-MS) Pure_Sample->MS Aliquots for each technique Data_Integration Integrate Spectroscopic Data NMR->Data_Integration Provides carbon-hydrogen framework IR->Data_Integration Identifies functional groups MS->Data_Integration Determines molecular weight & fragmentation Structure_Elucidation Final Structure Elucidation & Confirmation Data_Integration->Structure_Elucidation

Caption: Overall workflow for the spectroscopic characterization of 5-MeO-DALT.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of an organic compound. It provides detailed information about the carbon-hydrogen framework. For 5-MeO-DALT, both ¹H (proton) and ¹³C (carbon-13) NMR are essential.

Expertise & Causality: Experimental Choices
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for tryptamines due to its excellent solubilizing properties for moderately polar compounds and its single, well-defined solvent peak. Deuterated dimethyl sulfoxide (DMSO-d₆) is an alternative and is particularly useful for observing the indole N-H proton, which exchanges more slowly in DMSO than in chloroform.[6]

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard to calibrate the chemical shift scale to 0 ppm. Its single, sharp signal does not overlap with most organic compound signals.

¹H NMR Spectroscopy

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the 5-MeO-DALT sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ with 0.03% TMS) in a clean NMR tube.

  • Instrument Setup: Acquire the spectrum on a 300 MHz or higher field spectrometer. A higher field provides better signal dispersion and resolution.

  • Data Acquisition: Obtain a standard proton spectrum. If necessary, run 2D experiments like COSY (Correlation Spectroscopy) to establish proton-proton coupling relationships.

Expected ¹H NMR Data Interpretation: The ¹H NMR spectrum of 5-MeO-DALT will show distinct signals for each unique proton environment. The predicted chemical shifts (δ) in ppm are based on data from similar tryptamine structures.[7][8][9]

Proton Assignment Expected δ (ppm) Multiplicity Integration Notes
Indole NH -1~8.0-8.2Broad Singlet1HSignal is often broad due to quadrupole broadening and exchange. More clearly visible in DMSO-d₆.
Aromatic H -4~7.2-7.3Doublet1HCoupled to H-6 (meta).
Aromatic H -7~7.1-7.2Doublet1HCoupled to H-6.
Aromatic H -2~6.9-7.0Singlet/Doublet1HMay show small coupling to N-H.
Aromatic H -6~6.8-6.9Doublet of Doublets1HCoupled to H-7 and H-4.
Allyl =CH -~5.7-5.9Multiplet2HComplex pattern due to coupling with adjacent CH₂ protons.
Allyl =CH~5.1-5.2Multiplet4HTwo distinct signals for cis and trans protons.
Methoxy O-CH~3.8-3.9Singlet3HCharacteristic sharp singlet in the upfield region.
Allyl N-CH ₂-~3.2-3.3Doublet4HCoupled to the adjacent vinylic proton.
Ethylamine -CH ₂-N~2.8-3.0Multiplet (Triplet)2HPart of the ethylamine bridge.
Ethylamine Ar-CH ₂-~2.7-2.9Multiplet (Triplet)2HPart of the ethylamine bridge.
¹³C NMR Spectroscopy

Protocol: The same sample prepared for ¹H NMR can be used. A standard ¹³C experiment with proton decoupling is performed to yield a spectrum with a single peak for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ carbons.

Expected ¹³C NMR Data Interpretation: The ¹³C NMR spectrum provides a count of the unique carbon environments. Chemical shifts are predictable based on the electronic environment of each carbon.[8][10][11]

Carbon Assignment Expected δ (ppm) Notes
C-5 (Ar-C -O)~154Quaternary carbon, deshielded by oxygen.
Allyl C H=CH₂~135Alkene carbon.
C-7a (Ar C -N)~131Quaternary carbon.
C-3a~128Quaternary carbon.
C-2~122Aromatic CH.
Allyl CH=C H₂~117Alkene carbon.
C-3~114Quaternary carbon, adjacent to the ethylamine chain.
C-4, C-6, C-7~112, ~111, ~100Aromatic CH carbons, shielded by the methoxy group.
N-C H₂ (Allyl)~54Aliphatic carbon attached to nitrogen.
O-C H₃ (Methoxy)~56Methoxy carbon.
C H₂-N (Ethylamine)~50-55Aliphatic carbon attached to nitrogen.
Ar-C H₂ (Ethylamine)~25-30Aliphatic carbon attached to the indole ring.

Part 2: Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise & Causality: Experimental Choices
  • Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid or liquid samples. It requires minimal sample preparation and provides high-quality spectra. A small amount of the sample is placed directly on the ATR crystal.

Protocol:

  • Sample Preparation: Place a small amount (a few milligrams) of the 5-MeO-DALT sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan with a clean, empty crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Expected IR Data Interpretation: The IR spectrum of 5-MeO-DALT will display characteristic absorption bands corresponding to its specific functional groups. A key diagnostic feature is the absence of an N-H stretch for the tertiary amine, which distinguishes it from primary and secondary amine tryptamines.[12][13][14]

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
Indole N-H Stretch~3400-3300Medium, SharpFrom the indole ring nitrogen.
Aromatic C-H Stretch~3100-3000MediumCharacteristic of the indole ring.
Alkene =C-H Stretch~3080-3050MediumFrom the allyl groups.
Aliphatic C-H Stretch~2950-2850StrongFrom the ethylamine bridge, allyl CH₂, and methoxy CH₃ groups.
Alkene C=C Stretch~1640Medium-WeakFrom the allyl groups.
Aromatic C=C Stretch~1600-1450Medium-StrongMultiple bands from the indole ring.
C-N Stretch~1250-1180MediumAliphatic amine and aromatic amine contributions.
C-O Stretch (Aryl Ether)~1220 (asymmetric) & ~1030 (symmetric)StrongCharacteristic of the aryl-O-CH₃ system.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight and crucial information about the molecular structure through fragmentation patterns.

Expertise & Causality: Experimental Choices
  • Ionization Method:

    • Electron Ionization (EI): Typically coupled with Gas Chromatography (GC-MS). EI is a high-energy technique that causes extensive fragmentation, providing a detailed "fingerprint" of the molecule. This is excellent for library matching.

    • Electrospray Ionization (ESI): Typically coupled with Liquid Chromatography (LC-MS). ESI is a "soft" ionization technique that usually leaves the protonated molecule [M+H]⁺ intact, making it ideal for confirming the molecular weight.[15] Tandem MS (MS/MS) can then be used to induce and analyze fragmentation.

Protocol (GC-EI-MS Example):

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or ethyl acetate.

  • GC Separation: Inject the sample into a GC system equipped with a non-polar capillary column (e.g., DB-5MS). The temperature program is designed to separate the analyte from any impurities.

  • MS Analysis: The eluting compound enters the mass spectrometer. EI at 70 eV is used to ionize and fragment the molecules. The mass analyzer scans a range (e.g., m/z 40-500) to detect the ions.

Expected Mass Spectrometry Data Interpretation: The key to identifying tryptamines by MS is recognizing their characteristic fragmentation pathways.[16][17][18]

  • Molecular Ion: The EI spectrum should show a molecular ion (M⁺) peak at m/z 270 . In ESI, the base peak would be the protonated molecule [M+H]⁺ at m/z 271 .

  • Base Peak (Major Fragmentation): The most characteristic fragmentation for tryptamines is the cleavage of the Cα-Cβ bond of the ethylamine side chain. This results in the formation of a highly stable, resonance-stabilized iminium ion. This fragment is almost always the base peak (most abundant ion) in the spectrum.

G Parent 5-MeO-DALT [M]⁺˙ m/z 270 Iminium Iminium Ion Fragment (Base Peak) m/z 112 Parent->Iminium β-cleavage Indole Indole Radical Cation m/z 158 Parent->Indole α-cleavage

Caption: Key fragmentation pathways of 5-MeO-DALT in Mass Spectrometry.

Expected Fragments Table:

m/z Proposed Structure Notes
270[C₁₇H₂₂N₂O]⁺˙Molecular Ion (M⁺˙)
229[M - CH₂CH=CH₂]⁺Loss of one allyl group.
158[C₁₀H₁₀NO]⁺Indole fragment resulting from cleavage alpha to the nitrogen.
112 [C₇H₁₂N]⁺ Iminium ion ([CH₂=N(Allyl)₂]⁺). Expected Base Peak.
41[C₃H₅]⁺Allyl cation.

Conclusion: A Self-Validating System

The definitive identification of 2-ADMT (interpreted as 5-MeO-DALT) is achieved by synthesizing the information from these three core techniques.

  • MS establishes the molecular weight as 270 amu and shows the characteristic tryptamine fragmentation pattern with a base peak at m/z 112, confirming the N,N-diallyl substitution.

  • IR confirms the presence of an indole N-H, aromatic and aliphatic C-H, C=C double bonds, and a key aryl-ether C-O linkage, while the absence of a primary/secondary amine N-H stretch points to a tertiary amine.

  • NMR provides the final, unambiguous proof of structure, showing the exact number and connectivity of all protons and carbons, including the 5-methoxy substitution on the indole ring and the diallyl groups on the terminal nitrogen.

This multi-faceted approach ensures the highest degree of scientific integrity and trustworthiness, which is critical for researchers, scientists, and drug development professionals working with novel psychoactive compounds.

References

  • Wang, G., Zhang, J., & Li, F. (2020). UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases. PubMed. Available at: [Link]

  • Ciolino, L. A., et al. (n.d.). Analysis and Characterization of Designer Tryptamines using Electrospray Ionization Mass Spectrometry (ESI-MS). Southern Association of Forensic Scientists. Available at: [Link]

  • Bishop, M., et al. (2025). Advances in analytical methodologies for detecting novel psychoactive substances: a review. Journal of Analytical Toxicology. Available at: [Link]

  • Snoek, L. C., et al. (2016). Far-infrared spectra of the tryptamine A conformer by IR-UV ion gain spectroscopy. Physical Chemistry Chemical Physics. Available at: [Link]

  • Technique, V. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Veda Technique. Available at: [Link]

  • Madej, K., & Barchańska, A. (2022). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. PubMed. Available at: [Link]

  • Clarkson, J. R., et al. (2004). The Infrared and Ultraviolet Spectra of Individual Conformational Isomers of Biomolecules: Tryptamine. The Journal of Physical Chemistry A. Available at: [Link]

  • Rothchild, R., et al. (2005). Proton and Carbon‐13 NMR Studies of Some Tryptamines, Precursors, and Derivatives: Ab Initio Calculations for Optimized Structures. Spectroscopy Letters. Available at: [Link]

  • Madej, K., & Barchańska, A. (2022). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. Taylor & Francis Online. Available at: [Link]

  • Lee, Y. T., & Kim, S. K. (2012). IR spectroscopy of monohydrated tryptamine cation: rearrangement of the intermolecular hydrogen bond induced by photoionization. PubMed. Available at: [Link]

  • Molinspiration. (n.d.). 1H and 13C NMR Study of Indoloquinolizines obtained from tryptamine and acetylacetaldehyde. Molinspiration. Available at: [Link]

  • Snoek, L. C., et al. (2016). Far-infrared spectra of the tryptamine A conformer by IR-UV ion gain spectroscopy. Physical Chemistry Chemical Physics. Available at: [Link]

  • Tsujikawa, K., et al. (2005). Simultaneous determination of nineteen hallucinogenic tryptamines/beta-calbolines and phenethylamines using gas chromatography-mass spectrometry and liquid chromatography-electrospray ionisation-mass spectrometry. PubMed. Available at: [Link]

  • Rothchild, R., et al. (2005). Proton and Carbon-13 NMR Studies of Some Tryptamines, Precursors, and Derivatives: Ab Initio Calculations for Optimized Structures. Taylor & Francis. Available at: [Link]

  • Snoek, L. C., et al. (2016). Far-infrared spectra of the Tryptamine A conformer by IR-UV Ion Gain Spectroscopy. ResearchGate. Available at: [Link]

  • Westphal, F., et al. (2016). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Forensic Toxicology. Available at: [Link]

  • ResearchGate. (n.d.). Mass fragmentations (m/z values) of phenethylamines and tryptamines... ResearchGate. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available at: [Link]

  • LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (n.d.). Analytical techniques for the detection of novel psychoactive substances and their metabolites. ResearchGate. Available at: [Link]

  • Quora. (2015). How can we differentiate primary, secondary and tertiary amines using IR spectroscopy? Quora. Available at: [Link]

  • Analyst. (n.d.). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Royal Society of Chemistry. Available at: [Link]

  • Carlier, J., et al. (2020). Toxicology and Analysis of Psychoactive Tryptamines. PubMed. Available at: [Link]

  • University of Calgary. (n.d.). IR: amines. University of Calgary. Available at: [Link]

  • Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. Available at: [Link]

  • ProQuest. (n.d.). Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. ProQuest. Available at: [Link]

  • PubChem. (n.d.). Tryptamine. National Institutes of Health. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis of Tryptamine Derivatives via a Direct, One-Pot Reductive Alkylation of Indoles. American Chemical Society. Available at: [Link]

  • Frontiers. (n.d.). 1H Nuclear Magnetic Resonance: A Future Approach to the Metabolic Profiling of Psychedelics in Human Biofluids? Frontiers. Available at: [Link]

  • NIH. (n.d.). 5-MeO-DALT: the freebase of N,N-diallyl-5-methoxytryptamine. National Institutes of Health. Available at: [Link]

  • SpectraBase. (n.d.). N,N-Diallyl-5-methoxytryptamine. SpectraBase. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. ResearchGate. Available at: [Link]

  • Brandt, S. D., et al. (2017). Analytical Characterization of N,N-diallyltryptamine (DALT) and 16 Ring-Substituted Derivatives. PubMed. Available at: [Link]

  • Corkery, J. M., et al. (2012). The recreational tryptamine 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine): a brief review. Progress in Neuro-Psychopharmacology and Biological Psychiatry. Available at: [Link]

  • ResearchGate. (n.d.). 1H-NMR chemical shifts (d6-DMSO, unless otherwise stated) d of the indolic protons of the investigated compounds 2-6, 8 in ppm. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 5-Methoxytryptamine. National Institutes of Health. Available at: [Link]

  • Pitarch, E., et al. (2011). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Proposed fragmentation pathways for the major product ions observed in... ResearchGate. Available at: [Link]

Sources

Introduction: The Indole Scaffold and the Quest for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Binding Affinity of 2-[1-(Methylamino)ethyl]indole

The indole nucleus, a bicyclic aromatic heterocycle, stands as a quintessential "privileged structure" in medicinal chemistry. Its presence in a vast array of natural products and synthetic compounds with significant biological activities underscores its versatility as a scaffold for drug design.[1][2] From neurotransmitters like serotonin to potent anti-cancer agents, the indole framework provides a unique combination of steric and electronic features that facilitate interactions with a multitude of biological targets.[1][3] This guide focuses on a specific, novel indole derivative, 2-[1-(Methylamino)ethyl]indole, and outlines the theoretical and practical considerations for characterizing its in vitro binding affinity—a critical first step in the drug discovery cascade.

Our subject molecule, 2-[1-(Methylamino)ethyl]indole, possesses a structural resemblance to known biogenic amines, suggesting a potential interaction with various receptor systems. The primary objective of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive framework for elucidating the binding characteristics of this and similar novel chemical entities. We will delve into the rationale behind experimental design, provide detailed protocols for binding assays, and discuss the interpretation of the resulting data.

Part 1: Target Identification and Rationale

Given the structural features of 2-[1-(Methylamino)ethyl]indole—an indole core with an ethylamine side chain—a logical starting point for investigation is the serotonin (5-hydroxytryptamine, 5-HT) receptor family. Many tryptamine derivatives exhibit affinity for various 5-HT receptor subtypes.[4] Furthermore, the broader family of G-protein coupled receptors (GPCRs) that bind biogenic amines represents a rich landscape of potential targets. Other possibilities, given the broad reactivity of indole derivatives, could include neurokinin (NK) receptors or even the aryl hydrocarbon receptor (AhR).[5][6]

The initial phase of characterization would therefore involve screening the compound against a panel of receptors to identify high-affinity interactions. For the purpose of this guide, we will proceed with the hypothesis that 2-[1-(Methylamino)ethyl]indole is a ligand for a specific 5-HT receptor subtype, for instance, the 5-HT2A receptor, which is a well-established target for a variety of therapeutic agents.

Part 2: Methodologies for Determining In Vitro Binding Affinity

The gold standard for quantifying the interaction between a ligand and its receptor is the in vitro binding assay. Radioligand binding assays, in particular, offer high sensitivity and specificity.

Principle of the Radioligand Competition Binding Assay

This technique measures the ability of an unlabeled test compound (the "competitor," in this case, 2-[1-(Methylamino)ethyl]indole) to displace a radiolabeled ligand (the "radioligand") that has a known high affinity and specificity for the target receptor. The assay is performed with a biological preparation containing the receptor, such as cell membranes from a recombinant cell line overexpressing the human 5-HT2A receptor.

As the concentration of the unlabeled test compound increases, it competes with the radioligand for binding to the receptor, and the amount of bound radioactivity decreases. This dose-dependent inhibition is then used to calculate the binding affinity of the test compound.

Experimental Workflow: A Visual Guide

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Culture and harvest cells expressing 5-HT2A receptor B Prepare cell membranes (homogenization & centrifugation) A->B C Quantify protein concentration (e.g., BCA assay) B->C D Incubate membranes with [3H]Ketanserin (radioligand) and varying concentrations of 2-[1-(Methylamino)ethyl]indole C->D Start Assay E Separate bound from free radioligand (filtration) D->E F Quantify bound radioactivity (scintillation counting) E->F G Plot % inhibition vs. log[competitor] F->G Collect Data H Determine IC50 value G->H I Calculate Ki value using Cheng-Prusoff equation H->I

Caption: Workflow for a radioligand competition binding assay.

Detailed Step-by-Step Protocol: 5-HT2A Receptor Binding Assay

1. Materials and Reagents:

  • Cell Membranes: Membranes from HEK293 cells stably expressing the human 5-HT2A receptor.
  • Radioligand: [³H]Ketanserin (a selective 5-HT2A antagonist), specific activity ~70-90 Ci/mmol.
  • Test Compound: 2-[1-(Methylamino)ethyl]indole, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.
  • Non-specific Binding Control: A high concentration of a known 5-HT2A ligand (e.g., 10 µM Mianserin).
  • Filtration Apparatus: Cell harvester with glass fiber filters.
  • Scintillation Cocktail and Counter.

2. Assay Procedure:

  • Preparation of Reagents:
  • Thaw the cell membranes on ice. Dilute to the desired concentration (e.g., 10-20 µg protein per well) in ice-cold assay buffer.
  • Prepare serial dilutions of 2-[1-(Methylamino)ethyl]indole in the assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.
  • Dilute [³H]Ketanserin in assay buffer to a final concentration near its Kd value (e.g., 1-2 nM).

Part 3: Data Analysis and Interpretation

The raw data (CPM) from the scintillation counter are processed to determine the binding affinity of the test compound.

1. Calculating Specific Binding:

  • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

2. Determining the IC₅₀:

  • For each concentration of 2-[1-(Methylamino)ethyl]indole, calculate the percentage of specific binding relative to the control (wells with no competitor).
  • Plot the percentage of specific binding against the logarithm of the competitor concentration.
  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis. The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

3. Calculating the Inhibition Constant (Kᵢ):

  • The IC₅₀ value is dependent on the concentration of the radioligand used in the assay. To obtain an absolute measure of affinity, the Kᵢ value is calculated using the Cheng-Prusoff equation :

The Kᵢ value represents the concentration of the competing ligand that would bind to 50% of the receptors if no radioligand were present. A lower Kᵢ value indicates a higher binding affinity.

Data Presentation

Quantitative binding data for a series of compounds are typically summarized in a table for easy comparison.

Compound5-HT2A Kᵢ (nM)
2-[1-(Methylamino)ethyl]indole Hypothetical Value: 15.5
Reference Compound 1 (e.g., Ketanserin)Hypothetical Value: 1.2
Structural Analog AHypothetical Value: 89.7
Structural Analog BHypothetical Value: 5.2

Part 4: Broader Context and Signaling Pathways

Understanding the binding affinity is the first step. The functional consequence of this binding (i.e., whether the compound is an agonist, antagonist, or inverse agonist) is determined through functional assays. For a GPCR like the 5-HT2A receptor, binding initiates a downstream signaling cascade.

G Ligand Ligand (e.g., 2-[1-(Methylamino)ethyl]indole) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds GProtein Gq/11 Receptor->GProtein Activates PLC Phospholipase C (PLC) GProtein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: A simplified Gq-coupled GPCR signaling pathway.

Conclusion

This guide provides a comprehensive framework for the in vitro characterization of the binding affinity of a novel compound, 2-[1-(Methylamino)ethyl]indole. By employing systematic screening and detailed binding assays, researchers can elucidate the primary molecular targets of new chemical entities. The determination of binding affinity, represented by the Kᵢ value, is a cornerstone of modern drug discovery, providing essential data for establishing structure-activity relationships, guiding lead optimization, and ultimately predicting in vivo potency. The methodologies described herein are fundamental to the preclinical evaluation of any potential therapeutic agent.

References

  • Discovery of 2-(Ortho-Substituted Benzyl)-Indole Derivatives as Potent and Orally Bioavailable RORγ Agonists with Antitumor Activity.PubMed.
  • Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site.Journal of Medicinal Chemistry.
  • Synthesis of Pharmacologically activity 2-phenyl sulpha/substituted Indoles.International Journal of Engineering Science and Technology.
  • A Simple Synthesis of 2-Substituted Indoles.
  • SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION.Béla P.
  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity.PubMed Central.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Translational Detection of Indole by Complementary Cell-free Protein Synthesis Assay.NIH.
  • Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets.PubMed Central.
  • 1-(2-Aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole: a rotationally restricted phenolic analog of the neurotransmitter serotonin and agonist selective for serotonin (5-HT2-type) receptors.Journal of Medicinal Chemistry.
  • DNA binding pattern of indole derivatives.
  • Docking Studies of Novel Indole Compounds: Applic
  • Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor.PubMed Central.
  • 2-Aryl indole NK1 receptor antagonists: optimis
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.SpringerLink.
  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry.Semantic Scholar.
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
  • Development of high-affinity 5-HT3 receptor antagonists.

Sources

Introduction: The Enduring Significance of the Indole Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Predicted Biological Activity of Novel 2-Substituted Indoles

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its unique structural motif, comprising a benzene ring fused to a pyrrole ring, confers upon it a remarkable versatility to interact with a wide array of biological macromolecules.[1] This inherent capability has rendered the indole scaffold a "privileged structure," a recurring theme in the design of therapeutic agents.[2] Nature itself has extensively utilized the indole framework, which forms the core of essential biomolecules like the amino acid tryptophan, and neurotransmitters such as serotonin and melatonin.[3] This natural prevalence underscores its evolutionary significance and biocompatibility.[1]

In the realm of synthetic drug discovery, indole derivatives have been extensively explored, leading to a rich harvest of compounds with a broad spectrum of pharmacological activities.[1][4] These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, anticonvulsant, antidiabetic, and antioxidant effects.[1][2] The strategic substitution at various positions of the indole ring allows for the fine-tuning of its physicochemical and pharmacokinetic properties, thereby modulating its biological activity. Among these, the 2-position has emerged as a particularly fruitful site for modification, giving rise to a plethora of novel 2-substituted indoles with promising therapeutic potential.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the methodologies employed to predict and validate the biological activity of novel 2-substituted indoles. It is structured to provide not just a list of procedures, but a deeper understanding of the rationale behind experimental choices, thereby fostering a more insightful approach to drug discovery in this fascinating class of compounds.

Part 1: Predicting Biological Activity - In Silico Approaches

The journey of drug discovery is a long and arduous one, fraught with high attrition rates. In recent years, in silico or computational methods have emerged as indispensable tools to navigate this complex landscape, offering a more rational and cost-effective approach to identifying promising lead compounds.[5] By predicting the physicochemical, pharmacokinetic, and biological properties of molecules before their synthesis, these methods help to prioritize candidates with a higher probability of success.[5]

Molecular Docking Studies: Unveiling Molecular Interactions

Principle and Application: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand), such as a 2-substituted indole, to the active site of a target protein. A high binding affinity, often expressed as a low binding energy, suggests a potentially potent biological activity.

Step-by-Step Protocol for a Typical Docking Workflow:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to amino acid residues.

    • Repair any missing residues or atoms.

  • Ligand Preparation:

    • Draw the 2D structure of the 2-substituted indole derivative using a chemical drawing software.

    • Convert the 2D structure to a 3D conformation.

    • Perform energy minimization to obtain a stable, low-energy conformation.

    • Assign appropriate atom types and charges.

  • Grid Generation:

    • Define the binding site on the protein, typically the active site where the natural substrate or a known inhibitor binds.

    • Generate a grid box that encompasses the defined binding site. This grid is used to pre-calculate the potential energy of different atom types at each grid point, which speeds up the docking process.

  • Docking Simulation:

    • Run the docking algorithm to systematically search for the best binding poses of the ligand within the grid box.

    • The algorithm scores the different poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the top-ranked poses to identify the most likely binding mode.

    • Visualize the protein-ligand complex to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

    • The docking score provides a quantitative estimate of the binding affinity.

Literature Example: A study on indole-tethered pyrazoline derivatives as anticancer agents utilized molecular docking to reveal the possible interactions of the compounds within the active binding site of the topoisomerase enzyme.[6]

Quantitative Structure-Activity Relationship (QSAR): Decoding the Chemical Blueprint of Activity

Concept and Utility: QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the key structural features (descriptors) that influence activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent analogs.

Methodology for Developing a QSAR Model:

  • Dataset Selection:

    • Compile a dataset of compounds with known biological activities (e.g., IC50 or MIC values).

    • Ensure that the compounds in the dataset are structurally diverse and span a wide range of activities.

  • Descriptor Calculation:

    • Calculate a variety of molecular descriptors for each compound in the dataset. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

  • Model Generation and Validation:

    • Use statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical model that correlates the descriptors with the biological activity.

    • Validate the model using internal and external validation techniques to ensure its predictive power.

Literature Example: A 2D QSAR study on indole derivatives as antibacterial agents used a multiple linear regression approach to construct statistical models linking the structural properties of the compounds to their antibacterial activity.[7]

ADMET Prediction: Foreseeing the Fate of a Drug in the Body

Importance of Pharmacokinetics and Toxicity Prediction: A compound with excellent biological activity in vitro may fail in later stages of drug development due to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) or toxicity (T). ADMET prediction tools are used to assess the "drug-likeness" of a compound at an early stage.

Parameters Analyzed:

  • Absorption: Prediction of oral bioavailability, intestinal absorption, and blood-brain barrier penetration.

  • Distribution: Prediction of plasma protein binding and volume of distribution.

  • Metabolism: Identification of potential metabolic sites and prediction of metabolic stability.

  • Excretion: Prediction of the route and rate of elimination.

  • Toxicity: Prediction of potential toxicities, such as carcinogenicity, mutagenicity, and cardiotoxicity.

Tools and Interpretation: Various online and standalone software tools are available for ADMET prediction. These tools provide a comprehensive profile of the compound's likely behavior in the body, helping to identify potential liabilities early on.

Visualization:

in_silico_workflow cluster_design Compound Design & Library Generation cluster_prediction In Silico Prediction cluster_evaluation Lead Identification start Novel 2-Substituted Indole Scaffolds docking Molecular Docking start->docking Virtual Screening qsar QSAR Analysis start->qsar Activity Prediction admet ADMET Prediction docking->admet Filter Hits qsar->admet lead Prioritized Lead Candidates admet->lead Select Promising Compounds

Caption: In Silico Drug Discovery Workflow for Novel 2-Substituted Indoles.

Part 2: Experimental Validation of Biological Activity

While in silico methods provide valuable predictions, experimental validation is crucial to confirm the biological activity of novel compounds. In vitro assays serve as the first line of experimental testing, providing quantitative data on the compound's efficacy and potency.

Anticancer Activity: Targeting the Hallmarks of Cancer

Commonly Targeted Pathways: 2-Substituted indoles have been shown to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, protein kinases (such as VEGFR-2), and histone deacetylases (HDACs), as well as the modulation of estrogen receptors and hypoxia-inducible factor-1α (HIF-1α).[8]

Detailed Protocol: MTT Assay for Cytotoxicity Screening:

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., HeLa, MCF-7, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Trypsinize the cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of the 2-substituted indole derivative in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture media.

    • Replace the media in the 96-well plate with the media containing the different concentrations of the compound.

    • Include a vehicle control (media with DMSO) and a positive control (a known anticancer drug).

  • Incubation:

    • Incubate the plate for 24-72 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

    • The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the compound.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Literature Examples: Several studies have reported the synthesis and evaluation of 2,5-disubstituted indole derivatives for their antiproliferative activity against various human cancer cell lines, including HeLa, MCF-7, HepG2, H460, and A549.[9] In one study, certain compounds were found to induce apoptosis in cancer cells by inhibiting the phosphorylation of RNA polymerase II.[9]

Antibacterial Activity: Combating Drug Resistance

Mechanisms of Action: 2-Arylindoles have demonstrated promising antibacterial activity, with some compounds acting as efflux pump inhibitors in multidrug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[10] By inhibiting the efflux pump, these compounds can restore the efficacy of conventional antibiotics.[10]

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay:

  • Bacterial Culture:

    • Inoculate a single colony of the test bacterium into a suitable broth medium.

    • Incubate the culture overnight at 37°C with shaking.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Compound Preparation:

    • Prepare a stock solution of the 2-substituted indole derivative in a suitable solvent.

    • Prepare serial dilutions of the compound in a 96-well microtiter plate using broth medium.

  • Inoculation:

    • Add the standardized bacterial suspension to each well of the microtiter plate.

    • Include a positive control (broth with bacteria) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Synergistic Effect Evaluation: To assess the ability of a 2-substituted indole to potentiate the activity of an antibiotic, a checkerboard assay can be performed. This involves testing various combinations of the indole derivative and the antibiotic to determine if their combined effect is greater than the sum of their individual effects.

Literature Examples: A series of 2-arylindoles were synthesized and evaluated for their antibacterial activity and their ability to act as efflux pump inhibitors in MRSA.[10] Some of these compounds, when combined with tetracyclines, significantly decreased the minimum inhibitory concentration of the antibiotic.[10]

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Key Inflammatory Pathways: Indole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing the ability to modulate key inflammatory pathways such as the NF-κB and COX-2 pathways.[8]

Protocol: In Vitro COX Inhibition Assay:

  • Enzyme and Substrate Preparation:

    • Prepare solutions of COX-1 and COX-2 enzymes and the substrate (arachidonic acid).

  • Compound Incubation:

    • Incubate the enzymes with various concentrations of the 2-substituted indole derivative.

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding the substrate.

    • After a specific incubation period, terminate the reaction.

  • Detection:

    • Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the compound.

    • Determine the IC50 value for both COX-1 and COX-2 to assess the compound's potency and selectivity.

Literature Examples: Indole-2-carboxamide derivatives have been synthesized and evaluated as potential anti-inflammatory agents.[1]

Other Predicted Biological Activities

The versatile indole scaffold has been explored for a wide range of other therapeutic applications. Novel 2-substituted indoles have shown potential as:

  • Anticonvulsants [1]

  • Antioxidants [1]

  • Antidiabetics [1]

  • Antimalarials [1]

  • Antituberculars [1]

  • Antidepressants [1]

  • RORγ Agonists with Antitumor Activity [11]

  • METTL3 Inhibitors for Cancer Treatment [12]

  • CFTR Potentiators for Cystic Fibrosis [13]

  • Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase for Alzheimer's Disease [14]

Visualization:

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_analysis Data Analysis & Lead Optimization synthesis Synthesis of Novel 2-Substituted Indoles characterization Structural Characterization (NMR, MS, IR) synthesis->characterization cytotoxicity Anticancer (MTT Assay) characterization->cytotoxicity antimicrobial Antibacterial (MIC Assay) characterization->antimicrobial anti_inflammatory Anti-inflammatory (COX Assay) characterization->anti_inflammatory other_assays Other Specific Assays characterization->other_assays ic50_mic IC50/MIC Determination cytotoxicity->ic50_mic antimicrobial->ic50_mic anti_inflammatory->ic50_mic other_assays->ic50_mic sar Structure-Activity Relationship (SAR) ic50_mic->sar lead_optimization Lead Optimization sar->lead_optimization

Sources

structural analogs and derivatives of 2-ADMT

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Analogs and Derivatives of N,N-Dialkyltryptamines

A Note on Nomenclature: The term "2-ADMT" is not a systematically recognized chemical name within the scientific literature for a psychoactive compound. It is hypothesized that this term may be a shorthand for a tryptamine derivative with a substitution at the 2-position of the indole ring. This guide, therefore, provides a comprehensive overview of the structural analogs and derivatives of the broader N,N-dialkyltryptamine class, with specific attention to modifications at various positions on the tryptamine scaffold, including the 2-position.

Introduction

Tryptamine and its derivatives represent a vast and pharmacologically significant class of compounds that have captivated the interest of researchers for decades.[1][2] As structural analogs of the endogenous neurotransmitter serotonin (5-hydroxytryptamine), these molecules often exhibit potent activity at various serotonin receptor subtypes, particularly the 5-HT2A receptor, which is the primary target for classic psychedelic compounds.[3][4][5][6] The exploration of tryptamine's structural space has led to the discovery of compounds with a wide range of pharmacological effects, from potent psychedelics to potential therapeutics for a variety of neuropsychiatric disorders.[7][8]

This guide provides a technical overview of the structural analogs and derivatives of N,N-dialkyltryptamines, focusing on the core chemical features, structure-activity relationships (SAR), synthetic strategies, and pharmacological evaluation. It is intended for researchers, scientists, and drug development professionals engaged in the study of these fascinating molecules.

The Tryptamine Core and Key Structural Features

The foundational structure of this class is tryptamine, or 2-(1H-indol-3-yl)ethanamine.[1] Its key features, which are the primary sites for chemical modification, include the indole ring system and the ethylamine side chain.

  • Indole Ring: A bicyclic aromatic structure composed of a benzene ring fused to a pyrrole ring. Positions on the indole ring are numbered, with substitutions at the 2, 4, 5, 6, and 7 positions being of significant interest in medicinal chemistry.

  • Ethylamine Side Chain: An ethyl group attached to the 3-position of the indole ring, terminating in an amine. The nitrogen atom of this amine is a key site for alkyl substitutions, leading to secondary and tertiary amines.

The following diagram illustrates the core tryptamine scaffold with numbering for potential modifications.

Caption: Core Tryptamine Scaffold with Numbering.

Structure-Activity Relationships (SAR) of N,N-Dialkyltryptamine Analogs

The pharmacological profile of a tryptamine derivative is highly dependent on the nature and position of its substituents. Understanding these structure-activity relationships is crucial for the rational design of new compounds with desired properties.[4][9]

N-Alkyl Substitutions

The nature of the alkyl groups on the terminal amine significantly influences potency and duration of action. N,N-dimethyltryptamine (DMT) is the archetypal compound in this class.[10]

  • Symmetrical N,N-dialkyl groups: Increasing the size of the alkyl groups (e.g., from methyl in DMT to ethyl in DET or propyl in DPT) can alter the potency and subjective effects.

  • Asymmetrical N,N-dialkyl groups: Compounds like N-ethyl-N-propyltryptamine (EPT) and N-allyl-N-methyltryptamine (MALT) have been synthesized and studied, further demonstrating the wide range of possible modifications.[11]

Indole Ring Substitutions

Modifications to the indole ring have profound effects on pharmacology.

  • 4-Position Substitutions: This is a well-explored area, largely due to the natural occurrence of psilocin (4-HO-DMT) and psilocybin (4-PO-DMT).[3][5][6]

    • 4-Hydroxy (Psilocin): A key pharmacophore for potent 5-HT2A agonism.

    • 4-Acetoxy (4-AcO-DMT): This derivative is often considered a prodrug to psilocin, as the acetyl group is readily hydrolyzed in vivo.[3][5][6] O-acetylation generally reduces in vitro potency at the 5-HT2A receptor by 10- to 20-fold.[3][6]

    • 4-Phosphoryloxy (Psilocybin): Another prodrug of psilocin.

  • 5-Position Substitutions: The 5-position is also a critical determinant of activity.

    • 5-Methoxy (5-MeO-DMT): A potent psychedelic with a distinct pharmacological profile from DMT.

    • 5-Hydroxy (Bufotenin): The 5-hydroxy analog of DMT.

  • 2-Position Substitutions: While less common in classic psychedelics, substitution at the 2-position significantly alters the pharmacological profile.

    • 2-Methyl (2-Me-DMT): This compound, also known as 2,N,N-trimethyltryptamine (2,N,N-TMT), is reported to have attenuated psychedelic effects and more pronounced tactile and auditory sensory enhancement.[12] While it induces the head-twitch response in rodents, its affinity for 5-HT1A and 5-HT2A receptors is significantly lower than that of DMT.[12]

The following table summarizes the effects of common substitutions:

Substitution PositionSubstituentCommon NameKey Pharmacological Notes
AmineN,N-DimethylDMTArchetypal short-acting psychedelic.[10]
AmineN,N-DiethylDETLonger duration and altered subjective effects compared to DMT.
AmineN,N-DiisopropylDiPTPrimarily known for auditory distortions.
4-PositionHydroxy (-OH)PsilocinPotent 5-HT2A agonist.[3][5][6]
4-PositionAcetoxy (-OAc)4-AcO-DMTLikely a prodrug for psilocin.[3][5][6]
5-PositionMethoxy (-OMe)5-MeO-DMTPotent psychedelic with a distinct profile.
2-PositionMethyl (-CH3)2-Me-DMTAttenuated psychedelic effects, tactile enhancement.[12]

Synthetic Pathways for Tryptamine Derivatives

The synthesis of tryptamine analogs can be achieved through several established routes. The choice of synthetic pathway often depends on the desired substitution pattern.

General Synthesis of N,N-Dialkyltryptamines

A common method for preparing N,N-dialkyltryptamines involves the reductive amination of indole-3-acetaldehyde or the reaction of tryptamine with an appropriate alkylating agent. A more versatile approach starts from indole.

G_synthesis Indole Indole OxalylChloride Indole-3-glyoxylyl chloride Indole->OxalylChloride 1. (COCl)2 Dialkylamine N,N-dialkyl-indole-3-glyoxylamide OxalylChloride->Dialkylamine 2. HNR1R2 Reduction Reduction Dialkylamine->Reduction 3. LiAlH4 or other reducing agent FinalProduct Target Tryptamine Derivative Reduction->FinalProduct Yields N,N-dialkyltryptamine

Caption: General Synthetic Pathway for N,N-Dialkyltryptamines.

Synthesis of 2-Substituted Tryptamines

The synthesis of 2-methyltryptamine derivatives can be accomplished using the Fischer indole synthesis with a suitably substituted ketone or through direct methylation of an appropriate indole precursor.

Experimental Protocol: Fischer Indole Synthesis of 2-Methyl-DMT

  • Preparation of the Hydrazone: Phenylhydrazine is reacted with 4-(dimethylamino)butan-2-one in an acidic medium (e.g., acetic acid) to form the corresponding phenylhydrazone.

  • Indolization: The resulting phenylhydrazone is heated in the presence of a catalyst, such as polyphosphoric acid or zinc chloride, to induce cyclization and formation of the indole ring.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield 2-methyl-N,N-dimethyltryptamine.

Pharmacological Evaluation of Tryptamine Analogs

The pharmacological characterization of novel tryptamine derivatives involves a combination of in vitro and in vivo assays to determine their receptor binding profiles, functional activity, and behavioral effects.

In Vitro Assays
  • Radioligand Binding Assays: These assays are used to determine the affinity of a compound for a specific receptor subtype (e.g., 5-HT2A, 5-HT1A). The compound of interest competes with a radiolabeled ligand for binding to the receptor, and the concentration at which 50% of the radioligand is displaced (IC50) is determined.

  • Functional Assays (e.g., Calcium Mobilization): These assays measure the functional consequence of receptor binding. For Gq-coupled receptors like 5-HT2A, agonist binding leads to an increase in intracellular calcium, which can be measured using fluorescent dyes.[3][5][6] This allows for the determination of a compound's efficacy (Emax) and potency (EC50).

In Vivo Assays
  • Head-Twitch Response (HTR) in Rodents: The HTR is a reliable behavioral proxy for 5-HT2A receptor activation in rodents and is a hallmark of psychedelic drug action.[3][5][6] The frequency of head twitches is quantified following administration of the test compound.

  • Drug Discrimination Studies: Animals are trained to discriminate between the effects of a known psychedelic drug and a vehicle. Novel compounds are then tested to see if they substitute for the training drug, providing insight into their subjective effects.

The following workflow illustrates the typical process for pharmacological evaluation:

G_pharma_workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Binding Radioligand Binding Assays (Affinity: Ki) Functional Functional Assays (Potency: EC50, Efficacy: Emax) Binding->Functional HTR Head-Twitch Response (HTR) (5-HT2A activation) Functional->HTR Promising candidates Discrimination Drug Discrimination (Subjective effects) HTR->Discrimination

Caption: Pharmacological Evaluation Workflow.

Conclusion and Future Directions

The N,N-dialkyltryptamine scaffold offers a rich template for medicinal chemistry exploration. The systematic modification of this core structure has yielded a diverse array of compounds with varying pharmacological profiles. While much is known about substitutions at the 4- and 5-positions of the indole ring, other positions, such as the 2-position, represent a promising area for future research. The development of novel analogs with tailored receptor selectivity and functional activity could lead to new research tools for probing the serotonergic system and potentially novel therapeutic agents for a range of central nervous system disorders. The continued investigation of the structure-activity relationships of these compounds is essential for advancing our understanding of their complex pharmacology.

References

  • Glancy, M. et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science. Available at: [Link]

  • Nichols, D. E. (2016). Chemistry and Structure-Activity Relationships of Psychedelics. Current Topics in Behavioral Neurosciences. Available at: [Link]

  • Palamar, J. J. et al. (2020). DMT analogues: N-ethyl-N-propyltryptamine and N-allyl-N-methytryptamine as their hydrofumarate salts. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Glancy, M. et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science. Available at: [Link]

  • Glancy, M. et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science. Available at: [Link]

  • Nichols, D. E. (2016). Chemistry and Structure-Activity Relationships of Psychedelics. Semantic Scholar. Available at: [Link]

  • Montanari, S. et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules. Available at: [Link]

  • Montanari, S. et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules. Available at: [Link]

  • MIT OpenCourseWare. (n.d.). N,N-Dimethyltryptamine and its Analogs. DSpace@MIT. Available at: [Link]

  • Izumi, T. & Stephens, S. J. (1963). Synthesis and Pharmacological Activity of Fluorinated Tryptamine Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Tryptamine. Available at: [Link]

  • Yildirim, S. et al. (2024). Synthesis of Tryptamine-Thiazolidin-4-one Derivatives and the Combined In Silico and In Vitro Evaluation of their Biological Activity and Cytotoxicity. ACS Omega. Available at: [Link]

  • Cameron, L. P. et al. (2020). Identification of Psychoplastogenic N , N -Dimethylaminoisotryptamine (isoDMT) Analogues through Structure–Activity Relationship Studies. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). 1-Methyl-DMT. Available at: [Link]

  • Wikipedia. (n.d.). Dimethyltryptamine. Available at: [Link]

  • Wikipedia. (n.d.). 2,N,N-TMT. Available at: [Link]

  • WorldOfChemicals. (n.d.). tryptamine suppliers USA. Available at: [Link]

Sources

Whitepaper: A Technical Guide to the Therapeutic Potential of 2-Substituted Indoleamines

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 2-[1-(Methylamino)ethyl]indole as a Probe for Novel Neurological Therapeutics

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, forming the backbone of numerous FDA-approved drugs and endogenous signaling molecules.[1] While tryptamines featuring a C3-ethylamine side chain are extensively studied, their C2-substituted isomers represent a largely untapped, yet promising, area for therapeutic innovation. This guide focuses on the specific compound 2-[1-(Methylamino)ethyl]indole , using it as a structural prototype to explore the therapeutic landscape of 2-substituted indoleamines. We will dissect the pharmacological rationale for investigating these compounds, with a primary focus on their potential as selective modulators of the 5-HT₆ receptor for applications in cognitive disorders. Furthermore, this document provides detailed, field-proven methodologies for the synthesis, in-vitro profiling, and in-vivo evaluation of this compound class, designed to equip drug development professionals with a robust framework for preclinical investigation.

Introduction: The Indole Nucleus as a Privileged Scaffold in Neurotherapeutics

The indole ring system, a fusion of benzene and pyrrole, is a "privileged scaffold" in drug discovery due to its ability to interact with a wide array of biological targets with high affinity.[1][2] Its structural resemblance to endogenous neurotransmitters like serotonin provides a natural starting point for the design of agents targeting the central nervous system (CNS). Over 40 approved drugs feature this moiety, treating conditions from migraine to cancer and schizophrenia.

The archetypal indoleamine, tryptamine, and its derivatives (e.g., N,N-dimethyltryptamine, psilocybin) are characterized by an ethylamine side chain at the 3-position of the indole ring.[3] Their pharmacology is dominated by interactions with serotonin (5-HT) receptors, particularly the 5-HT₂ family.[3][4]

The subject of this guide, 2-[1-(Methylamino)ethyl]indole , presents a critical structural deviation: the ethylamine side chain is transposed to the 2-position. This seemingly minor isomeric shift dramatically alters the molecule's spatial and electronic properties, redirecting its pharmacological activity. Research indicates that while 2-substitution often reduces affinity for many common 5-HT receptors, it is uniquely tolerated—and in some cases, preferred—by the 5-HT₆ receptor.[5] This observation forms the central hypothesis of this guide: that 2-substituted indoleamines are ideal scaffolds for developing selective 5-HT₆ receptor modulators.

Primary Therapeutic Target: The 5-HT₆ Receptor and Cognitive Enhancement

The 5-HT₆ receptor is a Gs-protein-coupled receptor expressed almost exclusively in the CNS, with high densities in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex. Its unique localization and function have made it a prime target for cognitive enhancement therapies, particularly for Alzheimer's disease and the cognitive deficits associated with schizophrenia.

Pharmacological manipulation of the 5-HT₆ receptor can modulate cholinergic and glutamatergic neurotransmission, key pathways involved in cognitive processes. Both antagonism and agonism of this receptor have been proposed as pro-cognitive strategies, making the development of highly selective ligands essential.

Studies on 2-substituted tryptamines have shown that this structural class can yield potent and selective 5-HT₆ ligands.[5] For instance, the introduction of a methyl group at the 2-position of serotonin was found to be well-tolerated by the 5-HT₆ receptor, while N-methylation of the side chain (as seen in our topic compound) tends to retain or slightly increase affinity.[5] This makes 2-[1-(Methylamino)ethyl]indole an exemplary starting point for a discovery program aimed at developing novel 5-HT₆-targeted cognitive enhancers.

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Ligand 5-HT₆ Agonist (e.g., 2-substituted indoleamine) Receptor 5-HT₆ Receptor Ligand->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription (Neuroplasticity) CREB->Gene Promotes

Caption: Hypothesized 5-HT₆ receptor agonist signaling pathway.

Broader Therapeutic Landscape for 2-Substituted Indole Analogs

While the 5-HT₆ receptor is a compelling primary target, the versatility of the indole scaffold suggests that derivatives of 2-[1-(Methylamino)ethyl]indole could be optimized for other therapeutic applications.

  • 3.1 Migraine Therapy: The 5-HT₁B and 5-HT₁D receptors are validated targets for abortive migraine treatments (e.g., sumatriptan).[6] Structure-activity relationship (SAR) studies have shown that introducing bulky, electron-withdrawing groups at the 2-position of the indole ring can confer 5-HT₁B/₁D antagonist properties.[7] This provides a clear path for modifying the core scaffold for non-vasoconstrictive migraine therapeutics. Furthermore, selective 5-HT₁F receptor agonists are a promising new class of migraine drugs, and this receptor family could be explored in screening campaigns.[8]

  • 3.2 Oncology: The indole nucleus is present in numerous anticancer agents, including the vinca alkaloids which target tubulin. Novel indole derivatives have been designed as tubulin polymerization inhibitors and modulators of other cancer-relevant pathways like Hedgehog signaling.[9][10] While a direct application for 2-[1-(Methylamino)ethyl]indole is not established, the core structure could serve as a fragment for designing novel oncology leads.

  • 3.3 Anti-inflammatory and Antioxidant Properties: Many indole-containing compounds exhibit significant anti-inflammatory and antioxidant activities.[9][11][12] These properties are often linked to the modulation of pathways like NF-κB and COX-2.[9] For CNS applications, these secondary properties could be highly beneficial in neurodegenerative diseases, which often have an inflammatory component.

Preclinical Development Workflow: A Methodological Guide

This section outlines a robust, self-validating workflow for the synthesis and evaluation of 2-[1-(Methylamino)ethyl]indole and its analogs. The causality behind each step is explained to ensure scientific rigor.

Synthesis Strategy: Modified Fischer Indole Synthesis

The Fischer indole synthesis is a reliable and versatile method for creating substituted indoles.[13] A plausible route to the target compound and its derivatives involves the reaction of a suitably protected ketone with a phenylhydrazine.

G Synthesis Workflow SM1 Starting Material: 4-(Methylamino)pentan-2-one Fischer Fischer Indole Synthesis (Acid Catalyst, Heat) SM1->Fischer SM2 Phenylhydrazine SM2->Fischer Intermediate Hydrazone Intermediate Product Product: 2-[1-(Methylamino)ethyl]indole Intermediate->Product Fischer->Intermediate forms in situ Fischer->Product Purify Purification (Column Chromatography) Product->Purify Analyze Analysis (NMR, MS, HPLC) Purify->Analyze

Caption: Proposed synthetic workflow for the target compound.

Detailed Protocol:

  • Hydrazone Formation (Implicit): To a solution of phenylhydrazine (1.0 eq) in ethanol, add 4-(methylamino)pentan-2-one hydrochloride (1.1 eq) and sodium acetate (1.5 eq). The ketone must be protected or used as a salt to prevent self-condensation.

  • Cyclization (Fischer Synthesis): Add a strong acid catalyst (e.g., polyphosphoric acid or sulfuric acid in ethanol) to the reaction mixture. Heat the reaction to reflux for 2-4 hours, monitoring by TLC.

    • Causality: The acid protonates the hydrazone, facilitating a[1][1]-sigmatropic rearrangement (the key step of the Fischer synthesis), followed by aromatization to form the stable indole ring.

  • Work-up and Extraction: Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel using a gradient of dichloromethane and methanol.

    • Causality: Chromatography separates the desired product from unreacted starting materials, byproducts, and regioisomers, ensuring high purity for biological testing.

  • Characterization and Validation: Confirm the structure and purity (>98%) of the final compound using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC. This step is critical for data integrity.

In-Vitro Pharmacological Profiling

The goal is to determine the affinity, potency, and efficacy of the compound at key CNS targets. A tiered screening approach is most efficient.

Tier 1: Receptor Binding Affinity Panel

  • Objective: To determine the binding affinity (Kᵢ) of the compound for a panel of receptors, with a focus on serotonin subtypes.

  • Methodology (Radioligand Displacement Assay):

    • Prepare cell membranes from HEK293 cells stably expressing the human receptor of interest (e.g., 5-HT₆, 5-HT₁A, 5-HT₂A, 5-HT₂C, DAT, SERT, NET).

    • In a 96-well plate, incubate the membranes with a known concentration of a specific radioligand (e.g., [³H]-LSD for 5-HT₆) and a range of concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • Incubate for 60 minutes at room temperature to allow binding to reach equilibrium.

    • Rapidly filter the plate contents through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of radioligand displacement versus the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

    • Causality: This assay directly measures the compound's ability to compete with a known ligand for the receptor's binding pocket. A low Kᵢ value indicates high binding affinity.

Target Radioligand Test Compound Kᵢ (nM) Control Compound Kᵢ (nM)
h5-HT₆[³H]-LSDSB-258585
h5-HT₁A[³H]-8-OH-DPAT8-OH-DPAT
h5-HT₂A[³H]-KetanserinKetanserin
hSERT[³H]-CitalopramCitalopram

Tier 2: Functional Activity Assay

  • Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist and to quantify its potency (EC₅₀ or IC₅₀).

  • Methodology (cAMP Assay for 5-HT₆):

    • Plate HEK293 cells expressing the human 5-HT₆ receptor in a 96-well plate and allow them to adhere overnight.

    • Agonist Mode: Treat cells with increasing concentrations of the test compound.

    • Antagonist Mode: Pre-incubate cells with increasing concentrations of the test compound for 15 minutes, then stimulate with a known 5-HT₆ agonist (e.g., serotonin) at its EC₈₀ concentration.

    • Incubate for 30 minutes.

    • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).

    • Data Analysis: For agonist mode, plot cAMP levels versus log[compound] to determine EC₅₀ and Eₘₐₓ. For antagonist mode, plot the inhibition of the agonist response versus log[compound] to determine the IC₅₀.

    • Causality: Since the 5-HT₆ receptor is Gs-coupled, an agonist will increase intracellular cAMP. This functional assay confirms that binding translates into a biological signal and defines the nature of that signal.

In-Vivo Efficacy Evaluation: Novel Object Recognition (NOR) Test
  • Objective: To assess the pro-cognitive effects of the compound in a rodent model.

  • Rationale: The NOR test is a non-reward-based, low-stress model that relies on the innate tendency of rodents to explore novelty. It is sensitive to manipulations of the hippocampus and prefrontal cortex, regions rich in 5-HT₆ receptors.

Caption: Workflow for the Novel Object Recognition (NOR) test.

Step-by-Step Protocol:

  • Habituation (Day 1): Place each rat individually into an empty, open-field arena (40x40x40 cm) for 10 minutes to acclimate them to the environment.

  • Dosing (Day 2): 30 minutes before the familiarization trial, administer the test compound or vehicle control via intraperitoneal (i.p.) injection.

  • Familiarization Trial (Day 2): Place the animal back in the arena, which now contains two identical objects (A1 and A2). Allow the animal to explore for 5 minutes.

  • Retention Interval: Return the animal to its home cage for a 24-hour retention interval. This long delay is designed to induce natural forgetting, against which a pro-cognitive agent can show an effect.

  • Test Trial (Day 3): Place the animal back in the arena, which now contains one of the familiar objects (A1) and one novel object (B). Record the session for 5 minutes.

  • Data Analysis: A blinded observer scores the videos, measuring the time spent actively exploring each object (sniffing or touching with the nose). Calculate the Discrimination Index (DI) as: (Time at Novel Object - Time at Familiar Object) / (Total Exploration Time). A DI significantly above zero indicates successful memory.

    • Self-Validation: The vehicle-treated group serves as the negative control, establishing the baseline level of forgetting. A positive control (e.g., donepezil) can also be included to validate the assay's sensitivity.

Conclusion and Future Directions

The compound 2-[1-(Methylamino)ethyl]indole represents a structurally intriguing and pharmacologically promising starting point for the development of novel CNS therapeutics. The transposition of the ethylamine side chain to the 2-position of the indole ring directs activity towards less-explored targets like the 5-HT₆ receptor, opening a potential new avenue for treating cognitive disorders. The preclinical workflow detailed in this guide—from rational synthesis to targeted in-vitro screening and validated in-vivo testing—provides a comprehensive and rigorous framework for advancing this and related compounds.

Future research should focus on systematic SAR exploration. Key modifications to investigate include:

  • Varying the C2-substituent: Replacing the ethylamine with other groups to probe for 5-HT₁B/₁D antagonism.

  • Substitution on the Indole Ring: Adding substituents at the 5-position (e.g., methoxy, halogen) is a well-established strategy for modulating 5-HT receptor affinity and selectivity.

  • Modifying the Amino Group: Exploring primary, dimethylated, and cyclic amine variants to optimize potency and pharmacokinetic properties.

By leveraging the unique pharmacology of the 2-substituted indoleamine scaffold, researchers are well-positioned to uncover next-generation therapeutics for challenging neurological and psychiatric diseases.

References

  • Glennon, R. A., Lee, M., Rangisetty, J. B., Dukat, M., Roth, B. L., Savage, J. E., McBride, A., Rauser, L., Hufeisen, S., & Lee, D. K. (2000). 2-Substituted Tryptamines: Agents with Selectivity for 5-HT₆ Serotonin Receptors. Journal of Medicinal Chemistry.
  • Ingentium Magazine. (2026). Indole Scaffolds in Neurological Therapeutics: Synthesis, Structure-Activity Relationships and Drug-Receptor Interactions.
  • Patel, K., & Rana, A. (2016). Indole Derivatives acting on Central Nervous System – Review. Journal of Pharmaceutical Science & Research.
  • MDPI. (2024).
  • PubMed. (2025). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery.
  • MDPI. (2023).
  • Macor, J. E., et al. (1994). A novel series of 2,5-substituted tryptamine derivatives as vascular 5HT1B/1D receptor antagonists. PubMed.
  • Kovaleva, L. B., et al. (2023). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. PubMed Central.
  • Abbas, A. I., et al. (2023). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. PubMed.
  • ChemicalBook. (n.d.). 2-[1-(Methylamino)ethyl]indole | 96286-08-7. ChemicalBook.
  • Castro, J. L., et al. (1994). Synthesis and biological activity of 3-[2-(dimethylamino)ethyl]-5-[(1,1-dioxo-5-methyl-1,2,5-thiadiazolidin- 2-yl)-methyl]-1H-indole and analogues: agonists for the 5-HT1D receptor. PubMed.
  • Pelc, B. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION.
  • Chula Digital Collections. (2022).
  • Journal of Pharmaceutical Sciences and Research. (2022).
  • MDPI. (2022). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells.
  • G. Johnson, K., et al. (2001). N-[3-(2-Dimethylaminoethyl)-2-methyl-1H- indol-5-yl]-4-fluorobenzamide: a potent, selective, and orally active 5-HT(1F) receptor agonist potentially useful for migraine therapy. PubMed.
  • ResearchGate. (2023). Synthesis and biological activity of new indole based derivatives as potent anticancer, antioxidant and antimicrobial agents.
  • Heravi, M. M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Royal Society of Chemistry.
  • Al-Hiari, Y. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
  • Lee, H., et al. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. PubMed.

Sources

The Psychopharmacology of Tryptamines: A Foundational Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the foundational research on the psychopharmacology of tryptamines. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer an in-depth analysis of the experimental logic and methodologies that underpin our current understanding of this fascinating class of psychoactive compounds. Herein, we explore the core mechanisms of action, structure-activity relationships, and the critical experimental systems used to elucidate the complex pharmacology of tryptamines.

Introduction: The Enduring Intrigue of the Tryptamine Scaffold

Tryptamine, a monoamine alkaloid, is a fundamental structural motif found in a vast array of biologically active molecules, including the essential amino acid tryptophan and the neurotransmitter serotonin.[1][2] Its derivatives, both naturally occurring and synthetic, have been the subject of intense scientific interest for decades due to their profound effects on consciousness and their potential as therapeutic agents for a range of neuropsychiatric disorders.[3][4][5] The primary psychoactive effects of classic tryptamines are mediated through their interaction with the serotonergic system, particularly the serotonin 2A (5-HT2A) receptor.[6][7][8] This guide will dissect the intricate pharmacology of these compounds, providing a robust framework for future research and development.

Pharmacodynamics: The Serotonin 2A Receptor as the Primary Mediator

The cornerstone of tryptamine psychopharmacology is the agonist or partial agonist activity at the 5-HT2A receptor.[7][8][9] This G-protein coupled receptor (GPCR) is widely expressed in the cerebral cortex, playing a crucial role in cognitive processes, sensory perception, and mood regulation.[7][8] Activation of the 5-HT2A receptor by tryptamines initiates a cascade of intracellular signaling events that are believed to underlie their characteristic psychedelic effects.[2]

Receptor Binding and Functional Activity

A multitude of studies have characterized the binding affinities and functional potencies of various tryptamines at the 5-HT2A receptor and other serotonin receptor subtypes.[10][11][12][13] While the 5-HT2A receptor is the primary target, many tryptamines also exhibit affinity for other receptors, including 5-HT1A, 5-HT2B, and 5-HT2C receptors, as well as dopamine and adrenergic receptors, which can modulate their overall pharmacological profile.[11][12][13]

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Tryptamines

Compound5-HT2A5-HT1A5-HT2C
Psilocin6.11603.2
DMT3911824
5-MeO-DMT10116134
LSD1.11.74.9

Data compiled from multiple sources.[10][11]

The functional consequence of receptor binding is a critical aspect of understanding tryptamine pharmacology. Most psychoactive tryptamines are partial or full agonists at the 5-HT2A receptor.[10][11] The degree of agonism, or efficacy, can significantly influence the qualitative and quantitative effects of a compound.

Signaling Pathways

The activation of the 5-HT2A receptor by tryptamines leads to the engagement of multiple intracellular signaling pathways. The canonical pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC). More recent research has also highlighted the role of "biased agonism," where a ligand can preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[14][15] This phenomenon may explain the diverse subjective effects observed with different tryptamines.

5-HT2A Receptor Signaling Tryptamine Tryptamine Receptor 5-HT2A Receptor Tryptamine->Receptor Binds Gq_11 Gq/11 Receptor->Gq_11 Activates Beta_Arrestin β-Arrestin Receptor->Beta_Arrestin Recruits PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream_Signaling Downstream Cellular Effects Ca_release->Downstream_Signaling PKC_activation->Downstream_Signaling Beta_Arrestin->Downstream_Signaling

Caption: Simplified 5-HT2A receptor signaling cascade upon tryptamine binding.

Structure-Activity Relationships (SAR)

The chemical structure of a tryptamine derivative dictates its pharmacological properties.[6][7][8] Modifications to the core tryptamine scaffold, particularly at the 4-position of the indole ring and on the terminal amino group, can dramatically alter receptor affinity, efficacy, and metabolic stability.[6][16]

Indole Ring Substitutions

Substitution at the 4-position of the indole ring is a key determinant of psychedelic activity. For instance, the 4-hydroxy substitution in psilocin (4-hydroxy-N,N-dimethyltryptamine) is crucial for its high affinity for the 5-HT2A receptor.[6] O-acetylation of the 4-hydroxy group, as seen in 4-acetoxy-DMT, often results in a prodrug that is rapidly deacetylated in vivo to the active 4-hydroxy analog.[16]

N,N-Dialkyl Substitutions

The nature of the substituents on the terminal amino group also significantly influences pharmacological activity. Generally, smaller, less bulky N,N-dialkyl groups, such as dimethyl or diethyl, are well-tolerated and often result in potent 5-HT2A agonists.[16] Increasing the size of these substituents can lead to changes in receptor selectivity and efficacy.[17]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The therapeutic potential and safety profile of any compound are heavily influenced by its pharmacokinetic properties. For tryptamines, this is a critical area of research, particularly concerning their often-rapid metabolism and variable oral bioavailability.

Metabolism

Tryptamines are primarily metabolized by monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes.[1][18] MAO-A, in particular, plays a significant role in the breakdown of many simple tryptamines like N,N-dimethyltryptamine (DMT), leading to a very short duration of action when administered orally without an MAO inhibitor.[5] The specific CYP enzymes involved in tryptamine metabolism are still being fully elucidated, but CYP2D6, CYP3A4, and CYP1A2 have been implicated.[18][19][20]

Tryptamine Metabolism Tryptamine Tryptamine MAO_A Monoamine Oxidase A (MAO-A) Tryptamine->MAO_A Oxidative Deamination CYP450 Cytochrome P450 Enzymes (e.g., CYP2D6, CYP3A4) Tryptamine->CYP450 Oxidation / N-dealkylation Inactive_Metabolites Inactive Metabolites MAO_A->Inactive_Metabolites CYP450->Inactive_Metabolites Excretion Excretion Inactive_Metabolites->Excretion

Caption: Primary metabolic pathways for tryptamines.

Experimental Methodologies: A Guide to In Vitro and In Vivo Assays

A robust understanding of tryptamine psychopharmacology relies on a combination of in vitro and in vivo experimental models. Each methodology provides unique insights into the molecular and behavioral effects of these compounds.

In Vitro Assays

5.1.1. Radioligand Binding Assays

  • Objective: To determine the affinity of a tryptamine for a specific receptor.

  • Principle: This competitive binding assay measures the ability of an unlabeled test compound (the tryptamine) to displace a radiolabeled ligand with known high affinity for the target receptor.

  • Protocol Outline:

    • Prepare cell membranes expressing the receptor of interest.

    • Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • Calculate the Ki (inhibitory constant) from the IC50 (half-maximal inhibitory concentration) value using the Cheng-Prusoff equation. This provides a measure of the compound's binding affinity.

5.1.2. Functional Assays (e.g., Calcium Mobilization)

  • Objective: To determine the functional activity (agonism, antagonism) and potency of a tryptamine at a Gq-coupled receptor like 5-HT2A.

  • Principle: Activation of the 5-HT2A receptor leads to an increase in intracellular calcium. This change can be measured using a calcium-sensitive fluorescent dye.

  • Protocol Outline:

    • Culture cells stably expressing the 5-HT2A receptor.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Add varying concentrations of the test tryptamine to the cells.

    • Measure the change in fluorescence over time using a plate reader or fluorescence microscope.

    • Calculate the EC50 (half-maximal effective concentration) to determine the compound's potency as an agonist.

In Vivo Models

5.2.1. Head-Twitch Response (HTR) in Rodents

  • Objective: To assess the in vivo 5-HT2A receptor agonist activity of a tryptamine.

  • Principle: The head-twitch response is a rapid, rotational head movement in rodents that is specifically mediated by 5-HT2A receptor activation and is a reliable predictor of psychedelic potential in humans.[21]

  • Protocol Outline:

    • Acclimate rodents (typically mice) to the testing environment.

    • Administer the test tryptamine via a specific route (e.g., intraperitoneal, subcutaneous).

    • Place the animal in an observation chamber.

    • Record the number of head twitches over a defined period.

    • A dose-dependent increase in HTR is indicative of 5-HT2A agonist activity.

  • Causality and Limitations: While the HTR is a robust and predictive model for 5-HT2A agonism, it is a behavioral proxy and does not capture the full spectrum of subjective effects experienced by humans.[22][23][24] Its primary value lies in its high predictive validity for identifying compounds with psychedelic-like activity.[21]

5.2.2. Neuroimaging Studies

  • Objective: To investigate the effects of tryptamines on brain activity and connectivity in humans and animals.[25][26]

  • Techniques: Functional magnetic resonance imaging (fMRI) and positron emission tomography (PET) are powerful tools for studying the neural correlates of the psychedelic state.[25]

  • Key Findings: Neuroimaging studies have consistently shown that tryptamines induce a state of increased brain entropy or "disorderly" brain activity.[27] They also disrupt the integrity of large-scale brain networks, such as the default mode network (DMN), which is involved in self-referential thought.[2][28] This disruption is thought to contribute to the subjective experience of "ego dissolution."[28]

Conclusion and Future Directions

The foundational research on the psychopharmacology of tryptamines has provided a solid framework for understanding their mechanisms of action and for guiding the development of novel therapeutics. The 5-HT2A receptor remains the central target of interest, but a more nuanced understanding of biased agonism and the role of other receptor systems will be crucial for designing compounds with specific therapeutic profiles.[14] Continued innovation in both in vitro and in vivo experimental models, coupled with advanced neuroimaging techniques, will undoubtedly unlock new insights into the profound effects of these molecules on the brain and consciousness.[25][29] This in-depth technical understanding is paramount for responsibly and effectively harnessing the therapeutic potential of tryptamines for the treatment of mental health disorders.

References

  • A Comparative Guide to the Structure-Activity Relationship of 4-Substituted Tryptamines - Benchchem. (n.d.).
  • Animal Models of Serotonergic Psychedelics - PMC - PubMed Central. (n.d.).
  • Chemistry and Structure-Activity Relationships of Psychedelics - PubMed. (n.d.).
  • Animal Models of Serotonergic Psychedelics | ACS Chemical Neuroscience. (n.d.).
  • Chemistry and Structure-Activity Relationships of Psychedelics - Blossom Analysis. (2017).
  • Chemistry and Structure-Activity Relationships of Psychedelics. | Semantic Scholar. (n.d.).
  • Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens - Psilosybiini.info. (n.d.).
  • Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens - PubMed. (n.d.).
  • Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - ACS Publications. (2023).
  • Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice | ACS Pharmacology & Translational Science. (2023).
  • Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. - SciSpace. (n.d.).
  • Tryptamine - Wikipedia. (n.d.).
  • Introduction to Psychedelic Tryptamines - Spirit Pharmacist. (2024).
  • Investigation of the Structure–Activity Relationships of Psilocybin Analogues | ACS Pharmacology & Translational Science. (2020).
  • The Psychedelic Revolution Will Require Human-Relevant Models. (n.d.).
  • Animal Behavior in Psychedelic Research - ScienceDirect. (n.d.).
  • Present and future of metabolic and metabolomics studies focused on classical psychedelics in humans - Knowledge Mapping. (n.d.).
  • Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes - PMC - PubMed Central. (2015).
  • Experiments on Animals in Psychedelic Research - PETA. (2024).
  • Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes - ResearchGate. (2025).
  • The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies - NIH. (2021).
  • Tryptamines and Mental Health: Activating the 5-HT Receptor for Therapeutic Potential. (2023).
  • Hallucinogens in Mental Health: Preclinical and Clinical Studies on LSD, Psilocybin, MDMA, and Ketamine | Journal of Neuroscience. (2021).
  • Recreational drugs and altered states of consciousness - MedLink Neurology. (2026).
  • Drug-drug interactions between classic psychedelics and psychoactive drugs: a systematic review - OUCI. (n.d.).
  • CYP450 Enzyme profile of tryptamine psychedelics? : r/DrugNerds - Reddit. (2020).
  • An Introduction Into Classic Psychedelics Classification | by Leandre Sabourin - Medium. (2025).
  • Pharmacokinetics of Psilocybin: A Systematic Review - MDPI. (n.d.).
  • New World Tryptamine Hallucinogens and the Neuroscience of Ayahuasca - ResearchGate. (2025).
  • (PDF) Psychedelics, psychiatry and pharmacokinetics - where are we now? - ResearchGate. (2025).
  • Validated assays for human cytochrome P450 activities - ResearchGate. (n.d.).
  • Novel psychopharmacological therapies for psychiatric disorders: Psilocybin and MDMA | Request PDF - ResearchGate. (n.d.).
  • Lysergic Acid Diethylamide, Psilocybin and Dimethyltryptamine in Depression Treatment: A Systematic Review - PMC. (2021).
  • An Introduction to Five Psychedelics: Psilocybin, DMT, LSD, MDMA and Ketamine. (2022).
  • (PDF) Biomedical Significance of Tryptamine: A Review - ResearchGate. (2025).
  • Psilocybin and DMT for Depression - YouTube. (2025). Retrieved from [Link]

Sources

Methodological & Application

Detecting 2-α,N-Dimethyltryptamine in Biological Matrices: A Guide to Modern Analytical Methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Novel Tryptamines

2-α,N-Dimethyltryptamine (2-α,N-DMT) is a synthetic tryptamine derivative, and its detection in biological samples presents a significant analytical challenge, crucial for forensic toxicology, clinical research, and understanding the pharmacokinetics of novel psychoactive substances (NPS).[1][2][3] As with many NPS, the structural similarities to endogenous compounds and other tryptamines necessitate highly selective and sensitive analytical methods to ensure accurate identification and quantification.[4][5] This guide provides a comprehensive overview of robust and validated analytical methodologies for the determination of 2-α,N-DMT in biological matrices such as blood, plasma, and urine.

The core of successful bioanalysis lies in a meticulous workflow encompassing efficient sample preparation, high-resolution chromatographic separation, and unambiguous detection by mass spectrometry. This document will delve into the rationale behind method selection, offering detailed protocols and field-proven insights to guide researchers and drug development professionals in establishing reliable analytical frameworks.

Part 1: Strategic Sample Preparation for Tryptamine Analysis

The complexity of biological matrices necessitates a sample preparation strategy that effectively removes interferences while ensuring high recovery of the target analyte.[6][7][8] The choice of technique is contingent on the sample volume, the required limit of detection, and the downstream analytical instrumentation.

Liquid-Liquid Extraction (LLE)

LLE is a classic and versatile technique for the extraction of tryptamines from aqueous biological fluids.[9] The principle relies on the differential solubility of 2-α,N-DMT in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

Causality of Experimental Choices:

  • pH Adjustment: Tryptamines are basic compounds. Adjusting the pH of the biological sample to a basic pH (typically >9) deprotonates the amine groups, rendering the molecule more soluble in organic solvents and enhancing extraction efficiency.[10]

  • Solvent Selection: The choice of organic solvent is critical. Solvents like chloroform, n-pentane, or ethyl acetate are commonly used.[11][12] The selection is based on the polarity of the target analyte and the desire to minimize the co-extraction of interfering substances.

Protocol 1: Liquid-Liquid Extraction of 2-α,N-DMT from Human Plasma

Objective: To extract 2-α,N-DMT from plasma for subsequent GC-MS or LC-MS/MS analysis.

Materials:

  • Human plasma sample

  • Internal Standard (IS) solution (e.g., DMT-d6)

  • 1 M Sodium Hydroxide (NaOH)

  • Chloroform (or other suitable organic solvent)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution solvent (e.g., mobile phase for LC-MS)

Procedure:

  • Pipette 1 mL of plasma into a glass centrifuge tube.

  • Add the internal standard and vortex briefly.

  • Add 200 µL of 1 M NaOH to basify the sample. Vortex for 30 seconds.

  • Add 5 mL of chloroform.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic (bottom) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the appropriate solvent for analysis.

Solid-Phase Extraction (SPE)

SPE offers a more controlled and often cleaner extraction compared to LLE, with the added benefit of being more amenable to automation.[6][13] It involves passing the liquid sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent.

Causality of Experimental Choices:

  • Sorbent Selection: For basic compounds like tryptamines, mixed-mode cation exchange SPE cartridges are highly effective.[14] These sorbents utilize both reversed-phase and ion-exchange mechanisms for enhanced selectivity and retention.

  • Wash and Elution Solvents: A series of wash steps with specific solvents removes interferences without dislodging the analyte. The final elution step uses a solvent system that disrupts the interaction between the analyte and the sorbent, allowing for its collection.

Protocol 2: Solid-Phase Extraction of 2-α,N-DMT from Urine

Objective: To extract and concentrate 2-α,N-DMT from urine samples.

Materials:

  • Urine sample

  • Internal Standard (IS) solution

  • Mixed-mode cation exchange SPE cartridges

  • Methanol

  • Deionized water

  • Ammonium hydroxide

  • Formic acid

  • SPE manifold

Procedure:

  • Conditioning: Pass 3 mL of methanol, followed by 3 mL of deionized water through the SPE cartridge.

  • Equilibration: Pass 3 mL of a suitable buffer (e.g., phosphate buffer, pH 6) through the cartridge.

  • Sample Loading: Load the pre-treated urine sample (e.g., 5 mL of urine with IS, adjusted to pH 6) onto the cartridge at a slow flow rate.

  • Washing:

    • Wash with 3 mL of deionized water.

    • Wash with 3 mL of 0.1 M acetic acid.

    • Wash with 3 mL of methanol.

  • Elution: Elute the analyte with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

Part 2: High-Fidelity Analytical Detection

Following sample preparation, the extract is analyzed using chromatographic techniques coupled with mass spectrometry for definitive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like tryptamines.[1][12]

Expert Insights:

  • Derivatization: While some tryptamines can be analyzed directly, derivatization (e.g., with trifluoroacetic anhydride) can improve chromatographic peak shape and thermal stability.

  • Injection Mode: A splitless injection is often preferred for trace analysis to maximize the amount of analyte introduced into the column.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred technique for its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization.[15][16][17][18][19]

Expert Insights:

  • Column Chemistry: A C18 or a phenyl-hexyl column is commonly used for the separation of tryptamines, providing good retention and resolution.[5]

  • Mobile Phase: A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, with a small amount of formic acid or ammonium formate, is typically employed to facilitate ionization and improve peak shape.[18]

  • Ionization and Detection: Electrospray ionization (ESI) in the positive ion mode is highly effective for tryptamines. Detection is performed using multiple reaction monitoring (MRM), which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[20]

Protocol 3: LC-MS/MS Analysis of 2-α,N-DMT

Objective: To quantify 2-α,N-DMT in a prepared biological extract.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

LC Conditions:

  • Column: Phenyl-hexyl column (e.g., 100 mm x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Specific precursor and product ions for 2-α,N-DMT and the internal standard would need to be determined by infusing the pure compounds. For a related compound like 2,N,N-TMT (molecular weight 202.3 g/mol ), the precursor ion would be [M+H]+ at m/z 203.3.[21] Product ions would be generated through collision-induced dissociation.

  • Collision Energy and other MS parameters: These would be optimized for each specific transition to maximize signal intensity.

Part 3: Method Validation and Data Interpretation

A robust analytical method requires thorough validation to ensure its reliability and accuracy.[4] Key validation parameters include:

Validation Parameter Description Typical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-noise ratio ≥ 3
Limit of Quantitation (LOQ) The lowest concentration of an analyte that can be accurately and precisely quantified.Signal-to-noise ratio ≥ 10; precision and accuracy within ±20%
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Relative standard deviation (RSD) ≤ 15%
Recovery The efficiency of the extraction procedure.Consistent and reproducible across the concentration range
Matrix Effect The effect of co-eluting, interfering substances on the ionization of the analyte.Assessed by comparing the response of the analyte in a post-extraction spiked sample to a neat solution.

Quantitative data for similar tryptamines from various studies can be found in the literature.[22][23][24][25][26][27]

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for successful implementation.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_output Final Output Sample Biological Sample (Plasma, Urine) LLE Liquid-Liquid Extraction Sample->LLE Basification & Organic Solvent SPE Solid-Phase Extraction Sample->SPE Conditioning & Loading Extract Cleaned Extract LLE->Extract SPE->Extract LCMS LC-MS/MS Analysis Extract->LCMS Injection Data Data Acquisition & Processing LCMS->Data Report Quantitative Report Data->Report Quantification

Caption: General workflow for the analysis of 2-α,N-DMT in biological samples.

Conclusion

The analytical methods described provide a robust framework for the sensitive and selective detection of 2-α,N-dimethyltryptamine in biological samples. The choice between LLE and SPE for sample preparation will depend on specific laboratory needs, while LC-MS/MS stands as the gold standard for analysis due to its superior performance. Proper method validation is paramount to ensure the generation of high-quality, defensible data, which is critical in both research and applied settings.

References

  • Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chrom
  • Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Wiley Analytical Science.
  • Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. NIH.
  • Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. NIH.
  • Methods for Novel Psychoactive Substance Analysis. R Discovery - Researcher.Life.
  • Essential oil-based dispersive liquid-liquid microextraction for the determination of N,N-dimethyltryptamine and β-carbolines in human plasma: A novel solvent-free altern
  • Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma.
  • 2, N , N -TMT. Grokipedia.
  • Analysis of N, N ‐dimethyltryptamine ( DMT ) and its metabolites using LC – MS / MS for forensic purposes | Request PDF.
  • Analysis of N,N-dimethyltryptamine (DMT) and its metabolites using LC-MS/MS for forensic purposes. PubMed.
  • Essential oil-based dispersive liquid-liquid microextraction for the determination of N,N-dimethyltryptamine and β-carbolines in human plasma: A novel solvent-free alternative.
  • Determination of N,N-dimethyltryptamine and beta-carboline alkaloids in human plasma following oral administr
  • LC/MS/MS analysis of the endogenous dimethyltryptamine hallucinogens, their precursors, and major metabolites in rat pineal gland microdialys
  • Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma. PubMed.
  • Quantitation of N,N-Dimethyltryptamine and Harmala Alkaloids in Human Plasma after Oral Dosing with Ayahuasca.
  • A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species. MDPI.
  • Sample Preparation Techniques for Biological M
  • (PDF) Liquid chromatography–tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites DMT-N-oxide and indole-3-acetic acid in human plasma.
  • Bioanalytical sample prepar
  • Thin-Layer Chromatography Method for the Detection of N,N-Dimethyltryptamine in Seized Street Samples.
  • Understanding the importance of sample preparation for the analysis of biological samples. Avantor.
  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. ScienceDirect.
  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry.
  • Neuropharmacology of N,N-Dimethyltryptamine. PMC - PubMed Central.
  • Fast Hollow Fiber Liquid-Phase Microextraction as a Greener Alternative for the Determination of N,N-Dimethyltryptamine and Harmala Alkaloids in Human Urine. Frontiers.
  • 2,N,N-TMT. Wikipedia.
  • (PDF) Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry.
  • Characterisation of a proposed internet synthesis of N,N-dimethyltryptamine using liquid chromatography/electrospray ionis
  • Metabolism and urinary disposition of N,N-dimethyltryptamine after oral and smoked administration: a compar
  • Supelco Guide to Solid Phase Extraction. Sigma-Aldrich.
  • (PDF) Mixed-mode solid-phase extraction procedures for the determination of MDMA and metabolites in urine using LC-MS, LC-UV, or GC-NPD.
  • Synthesis and characterization of high-purity N,N-dimethyltryptamine hemifumar
  • Liquid chromatography-tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites DMT-N-oxide and indole-3-acetic acid in human plasma. PubMed.
  • N,N-DIMETHYLTRYPTAMINE. SWGDRUG.org.
  • Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. PMC - PubMed Central.

Sources

Application Note: A Guide to Competitive Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Clarification Regarding 2-ADMT

Initial research indicates that "2-ADMT" refers to 2-Amino Dimethyl Terephthalate (CAS No. 5372-81-6), a chemical intermediate primarily used in the synthesis of specialty dyes, pigments, and polymers.[1][2][3][4] There is no scientific literature available from the search results to suggest that 2-ADMT has any established pharmacological activity or is used as a ligand in competitive receptor binding assays.

Therefore, this document will provide a comprehensive and detailed application note and protocol for the technique of competitive receptor binding assays. This guide is designed for researchers, scientists, and drug development professionals and can be adapted for any specific ligand-receptor system under investigation.

Authored by: A Senior Application Scientist

Introduction: The Principle and Power of Competitive Binding

Competitive receptor binding assays are a cornerstone of pharmacology and drug discovery. They are indispensable for determining the affinity of a test compound for a specific receptor by measuring its ability to compete with a labeled ligand of known affinity. This technique is not only fundamental for screening large compound libraries to identify potential drug candidates but also for characterizing the pharmacological profile of new chemical entities (NCEs).

The assay's principle is elegantly simple: a radiolabeled or fluorescently tagged ligand (the "hot" ligand) is incubated with a source of receptors (e.g., cell membranes, purified receptors) until equilibrium is reached. In parallel, increasing concentrations of an unlabeled test compound (the "cold" ligand) are introduced to this system. The test compound competes with the labeled ligand for the same binding site on the receptor. The more effectively the test compound binds, the less of the labeled ligand will be bound. By measuring the decrease in the signal from the labeled ligand, we can determine the inhibitory concentration 50 (IC50) of the test compound. The IC50 value is the concentration of the unlabeled ligand that displaces 50% of the specifically bound labeled ligand. This value can then be converted to an inhibition constant (Ki), which reflects the true binding affinity of the test compound for the receptor.[5][6]

Radioligand binding assays are often considered the gold standard due to their robustness and sensitivity.[5] The choice between a filtration-based assay and a scintillation proximity assay (SPA) depends on the nature of the receptor and the desired throughput.[7]

Visualizing the Mechanism of Competitive Binding

cluster_0 Receptor Population cluster_1 Ligands cluster_2 Binding Events Receptor Receptor Bound Labeled Receptor Bound Test Receptor Labeled Ligand Labeled Ligand Labeled Ligand->Bound Labeled Binds Test Compound Test Compound Test Compound->Bound Test Competes & Binds Labeled Test

Caption: Mechanism of competitive binding at the receptor site.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a generic filtration-based competitive radioligand binding assay. It is crucial to optimize each parameter for the specific receptor-ligand system being studied.

I. Materials and Reagents
  • Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.

  • Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [³H]-ligand).

  • Test Compound: The unlabeled compound for which the affinity is to be determined.

  • Assay Buffer: A buffer that maintains the stability and activity of the receptor (e.g., Tris-HCl buffer with appropriate ions like MgCl₂).

  • Wash Buffer: Cold assay buffer to remove unbound radioligand.

  • Scintillation Cocktail: For detecting the radioactivity.

  • Filtration Apparatus: A 96-well filter plate harvester with glass fiber filters (e.g., GF/B or GF/C) that can retain the cell membranes.

  • Microplate Scintillation Counter: To measure the radioactivity on the filters.

II. Assay Workflow

G A 1. Prepare Reagents (Assay Buffer, Radioligand, Test Compound Dilutions) B 2. Add Reagents to 96-well Plate - Assay Buffer - Test Compound (or buffer for total binding) - Radioligand A->B C 3. Add Receptor Membranes B->C D 4. Incubate (e.g., 60 min at room temperature) To reach equilibrium C->D E 5. Terminate Incubation & Separate Rapid filtration through glass fiber filters D->E F 6. Wash Filters (e.g., 3x with cold wash buffer) To remove unbound radioligand E->F G 7. Dry Filters & Add Scintillation Cocktail F->G H 8. Count Radioactivity (Microplate Scintillation Counter) G->H I 9. Data Analysis (IC50 and Ki determination) H->I

Caption: Workflow for a competitive radioligand binding assay.

III. Detailed Procedure
  • Preparation of Reagents:

    • Prepare a serial dilution of the test compound in the assay buffer. A typical range would span from 10⁻¹¹ M to 10⁻⁵ M.

    • Dilute the radioligand in the assay buffer to a final concentration at or below its dissociation constant (Kd).[7]

    • Prepare the receptor membrane suspension in the assay buffer to a concentration that provides a robust signal-to-noise ratio.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, radioligand, and receptor membranes. These wells determine the maximum specific binding.

    • Non-specific Binding (NSB): Add a high concentration of a known unlabeled ligand (or the test compound at its highest concentration), radioligand, and receptor membranes. This determines the amount of radioligand that binds to non-receptor components.

    • Test Compound Wells: Add the serially diluted test compound, radioligand, and receptor membranes.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium. The incubation time should be optimized in preliminary experiments.

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[8]

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting:

    • Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Generate a Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration. The percentage of specific binding at each concentration of the test compound is calculated as: % Specific Binding = (Binding in presence of test compound - NSB) / (Total Binding - NSB) * 100

  • Determine the IC50:

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the IC50 value from the competition curve.[8]

  • Calculate the Ki (Inhibition Constant):

    • The IC50 value is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic binding affinity of the test compound (Ki), the Cheng-Prusoff equation is commonly used for competitive binding assays: Ki = IC50 / (1 + ([L]/Kd)) Where:

      • [L] is the concentration of the radioligand.

      • Kd is the dissociation constant of the radioligand for the receptor.

Quantitative Data Summary
ParameterDescriptionHow to Determine
Total Binding Radioactivity bound in the absence of a competitor.Mean cpm from wells with radioligand and receptors only.
Non-specific Binding (NSB) Radioactivity bound in the presence of a saturating concentration of an unlabeled ligand.Mean cpm from wells with radioligand, receptors, and a high concentration of unlabeled ligand.
Specific Binding The portion of total binding that is displaceable by a competitor.Total Binding - NSB.
IC50 The concentration of the test compound that inhibits 50% of the specific binding of the radioligand.Non-linear regression of the competition curve.[8]
Ki The inhibition constant; a measure of the affinity of the test compound for the receptor.Calculated from the IC50 using the Cheng-Prusoff equation.
Kd The dissociation constant of the radioligand; the concentration at which 50% of the receptors are occupied at equilibrium.Determined from saturation binding experiments.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
High Non-specific Binding (>30% of total) Radioligand concentration is too high.Use a radioligand concentration at or below its Kd.
Insufficient washing.Increase the number and/or volume of washes.
Filter type is not optimal.Test different types of glass fiber filters.
Low Signal (low total binding) Insufficient receptor concentration.Increase the amount of membrane protein per well.
Degraded radioligand or receptor.Use fresh reagents and store them properly.
Incubation time is too short.Optimize the incubation time to ensure equilibrium is reached.
Poor Reproducibility Inconsistent pipetting.Use calibrated pipettes and ensure proper mixing.
Temperature fluctuations during incubation.Use a temperature-controlled incubator.
Incomplete filtration or washing.Ensure the filtration apparatus is working correctly and wash steps are consistent.

References

  • 2-Amino Dimethyl Terephthalate (ADMT) at best price in Ahmedabad - IndiaMART. (n.d.). IndiaMART. Retrieved from [Link]

  • 2 Amino Dimethyl Terephthalate/ADMT | 2-Aminodiphenylamine | CAS No.5372-81-6. (n.d.). Sarna Chemicals. Retrieved from [Link]

  • 2- Amino Dimethyl Terphthalate | (ADMT) | Manufacturer | India - nova international. (n.d.). Nova International. Retrieved from [Link]

  • How can I get binding affinity from Ki, or Kd, or IC50? (2015). ResearchGate. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • The protocol of competitive binding assay. (2019). ResearchGate. Retrieved from [Link]

  • Assay setup for competitive binding measurements. (n.d.). NanoTemper Technologies. Retrieved from [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • The difference between Ki, Kd, IC50, and EC50 values. (2019). The Science Snail. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vivo Studies of 2-[1-(Methylamino)ethyl]indole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the In Vivo Profile of a Novel Indole Compound

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules and pharmaceuticals.[1][2][3] While 3-substituted indoles like serotonin are extensively studied, 2-substituted indoles present a distinct class with unique therapeutic potential.[1] This document provides a comprehensive guide to the experimental design of in vivo studies for 2-[1-(Methylamino)ethyl]indole, a compound of interest for its potential psychoactive or neurological effects.

As a novel psychoactive substance (NPS), the chemical structure, composition, and adverse side effects of 2-[1-(Methylamino)ethyl]indole are not fully understood.[4] Therefore, in vivo studies in mammalian models are crucial for characterizing its metabolic fate and toxicological profile.[4] This guide is intended for researchers, scientists, and drug development professionals, offering a framework built on scientific integrity and ethical considerations. The protocols outlined herein are designed to be self-validating systems, ensuring the generation of robust and reproducible data.

Ethical Framework: The 3Rs as a Cornerstone of Research

All in vivo research must be predicated on a strong ethical foundation. The principles of the 3Rs—Replacement, Reduction, and Refinement—are paramount to the ethical use of animals in medicine testing.[5][6][7]

  • Replacement: Employing non-animal methods where possible.[6][7][8] This includes in vitro assays and computational modeling to gather preliminary data before proceeding to in vivo studies.

  • Reduction: Using the minimum number of animals necessary to obtain statistically significant results.[5][6][7]

  • Refinement: Minimizing animal stress and improving welfare throughout the experimental process.[5][6]

All experimental protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee to ensure compliance with animal welfare guidelines such as the Animal Welfare Act (AWA) and The Guide for the Care and Use of Laboratory Animals.[8]

Pre-In Vivo Characterization: Foundational Knowledge

Prior to initiating in vivo experiments, a thorough in vitro characterization of 2-[1-(Methylamino)ethyl]indole is essential. This foundational data informs dose selection, potential targets, and anticipated effects.

Physicochemical Properties: The basic chemical properties of 2-[1-(Methylamino)ethyl]indole, such as its appearance as a yellow crystalline solid, are important for formulation.[9]

In Vitro Pharmacology: A comprehensive in vitro pharmacological workup should be conducted to identify potential molecular targets. This typically includes:

  • Receptor Binding Assays: To determine the affinity of the compound for a panel of relevant receptors, particularly serotonin (5-HT) and other G-protein coupled receptors (GPCRs) commonly associated with psychoactive indole derivatives.

  • Functional Assays: To assess whether the compound acts as an agonist, antagonist, or modulator at the identified receptors.

This initial screening provides critical insights into the compound's potential mechanism of action and guides the selection of relevant in vivo behavioral and physiological assays.

Experimental Design: A Phased Approach to In Vivo Investigation

A tiered or phased approach to in vivo studies is recommended to systematically evaluate the pharmacological and toxicological profile of 2-[1-(Methylamino)ethyl]indole.

Phase 1: Acute Toxicity and Dose-Range Finding

Objective: To determine the acute toxicity profile and establish a safe and effective dose range for subsequent studies.

Animal Model: The choice of animal model is a critical determinant of the success and translatability of in vivo studies.[10] Rodents, such as mice or rats, are commonly used in early-stage drug discovery due to their well-characterized physiology and the availability of established behavioral paradigms.[11][12] Rats are often considered a suitable model for studying human addictive behavior.[13]

Protocol 1: Acute Toxicity Study (Up-and-Down Procedure)

  • Animal Selection: Use a small number of adult male and female rats (e.g., Sprague-Dawley).

  • Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to the experiment.

  • Compound Preparation: Dissolve 2-[1-(Methylamino)ethyl]indole in a suitable vehicle (e.g., sterile saline, 7.8% Polysorbate 80 in saline).[14] The formulation should be sterile and administered at a controlled temperature.

  • Administration: Administer a single dose of the compound via the intended clinical route (e.g., intraperitoneal (IP), oral (PO), or intravenous (IV)).

  • Dosing Strategy: Start with a dose estimated from in vitro data. In the up-and-down procedure, the dose for each subsequent animal is adjusted up or down depending on the outcome of the previous animal.

  • Observation: Closely monitor the animals for signs of toxicity and mortality at regular intervals for at least 24 hours, and then daily for 14 days. Observations should include changes in behavior, appearance, and physiological parameters.

  • Data Analysis: Calculate the LD50 (median lethal dose) and identify the maximum tolerated dose (MTD).

Table 1: Example Dose-Range Finding Data

Dose (mg/kg, IP)Number of AnimalsMortalityClinical Signs Observed
130/3No observable effects
530/3Mild hyperactivity
1030/3Head-twitch response, hyperthermia
2031/3Seizures, severe hyperthermia
4033/3Rapid onset of severe seizures, mortality
Phase 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound and to correlate its concentration in the body with its pharmacological effects.

Protocol 2: Pharmacokinetic Study

  • Animal Selection: Use cannulated rats to facilitate serial blood sampling.

  • Administration: Administer a single, non-toxic dose of 2-[1-(Methylamino)ethyl]indole.

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-administration.

  • Bioanalysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the parent compound and any major metabolites.

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Workflow for PK/PD Correlation:

PKPD_Workflow cluster_PK Pharmacokinetics cluster_PD Pharmacodynamics PK_Dose Dose Administration PK_Sample Blood Sampling PK_Dose->PK_Sample PK_Analysis LC-MS/MS Analysis PK_Sample->PK_Analysis PK_Parameters Calculate PK Parameters (Cmax, Tmax, AUC) PK_Analysis->PK_Parameters Correlation PK/PD Modeling PK_Parameters->Correlation Correlate PD_Dose Dose Administration PD_Behavior Behavioral Assays PD_Dose->PD_Behavior PD_Physiology Physiological Monitoring PD_Dose->PD_Physiology PD_Endpoints Measure PD Endpoints (e.g., Head-twitch, Locomotion) PD_Behavior->PD_Endpoints PD_Physiology->PD_Endpoints PD_Endpoints->Correlation Correlate

Caption: Workflow for correlating pharmacokinetic and pharmacodynamic data.

Phase 3: Behavioral Pharmacology

Objective: To assess the psychoactive and neurological effects of 2-[1-(Methylamino)ethyl]indole using a battery of behavioral tests. The selection of assays should be guided by the in vitro pharmacology data. Given the structural similarity of the compound to other indoleamines, assays for hallucinogenic, anxiolytic/anxiogenic, and antidepressant-like effects are warranted.

Protocol 3: Head-Twitch Response (HTR) Assay (Mouse)

  • Rationale: The HTR in rodents is a behavioral proxy for 5-HT2A receptor activation, a key mechanism of classic hallucinogens.

  • Procedure:

    • Habituate mice to individual observation chambers.

    • Administer 2-[1-(Methylamino)ethyl]indole or vehicle.

    • Record the number of head twitches over a specified period (e.g., 30-60 minutes).

    • Include a positive control (e.g., psilocybin) to validate the assay.

Protocol 4: Elevated Plus Maze (EPM)

  • Rationale: To assess anxiety-like behavior. Anxiolytic compounds typically increase the time spent in the open arms, while anxiogenic compounds decrease it.

  • Procedure:

    • Place the animal at the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a set time (e.g., 5 minutes).

    • Record the time spent in and the number of entries into the open and closed arms.

Protocol 5: Forced Swim Test (FST)

  • Rationale: To screen for antidepressant-like activity.[15] Antidepressants typically reduce the duration of immobility.

  • Procedure:

    • Place the animal in a cylinder of water from which it cannot escape.

    • Record the duration of immobility during the last few minutes of a multi-minute test.

Table 2: Example Behavioral Assay Results

TreatmentDose (mg/kg)Head-Twitch Count (mean ± SEM)Time in Open Arms (s, mean ± SEM)Immobility Time (s, mean ± SEM)
Vehicle-1.2 ± 0.535.6 ± 4.2120.3 ± 10.1
Compound X15.8 ± 1.132.1 ± 3.9115.7 ± 9.8
Compound X525.4 ± 3.7 15.2 ± 2.598.5 ± 8.5
Compound X1048.9 ± 5.2 8.1 ± 1.975.2 ± 7.1**
*p < 0.05, *p < 0.01 compared to vehicle

Advanced In Vivo Models and Mechanistic Studies

Following initial characterization, more complex models can be employed to investigate the compound's effects on learning, memory, and addiction potential.

Drug Discrimination: This is a sophisticated behavioral assay to assess the interoceptive (subjective) effects of a drug.[14] Animals are trained to recognize the effects of a specific drug and respond accordingly to receive a reward. This can determine if 2-[1-(Methylamino)ethyl]indole has subjective effects similar to known psychoactive compounds.

In Vivo Neurochemistry: Techniques like microdialysis can be used to measure changes in neurotransmitter levels (e.g., serotonin, dopamine) in specific brain regions of awake, freely moving animals following compound administration. This provides a direct link between the compound's presence and its neurochemical effects.

Logical Flow for Comprehensive In Vivo Assessment:

InVivo_Logic A In Vitro Characterization (Binding, Functional Assays) B Phase 1: Acute Toxicity & Dose-Ranging A->B Guides Dose Selection C Phase 2: PK/PD Profiling B->C Establishes Safe Doses D Phase 3: Behavioral Pharmacology (HTR, EPM, FST) C->D Informs Dosing Regimen E Advanced Behavioral Models (Drug Discrimination, Cognition) D->E Refines Behavioral Profile F In Vivo Neurochemistry (Microdialysis) D->F Links Behavior to Neurochemistry G Final In Vivo Profile E->G F->G

Sources

cell culture protocols for assessing 2-α,N-dimethyltryptamine cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for establishing robust and reproducible cell culture-based assays to evaluate the cytotoxicity of 2-α,N-dimethyltryptamine (α,N-DMT). As a lesser-known psychoactive compound, a thorough understanding of its safety profile is critical for researchers in pharmacology, toxicology, and drug development. This guide is designed to provide both the foundational knowledge and detailed protocols necessary to generate a comprehensive cytotoxic profile of the molecule.

Introduction to 2-α,N-dimethyltryptamine (α,N-DMT)

2-α,N-dimethyltryptamine (also known as N-methyl-α-methyltryptamine) is a substituted tryptamine and a positional isomer of the well-known psychedelic compound N,N-dimethyltryptamine (N,N-DMT)[1]. Unlike N,N-DMT, which primarily acts as a serotonin receptor agonist, α,N-DMT is reported to be a potent monoamine oxidase inhibitor (MAOI) and a tryptamine or serotonin receptor antagonist[1]. Its pharmacology is also compared to its close analogue, α-methyltryptamine (αMT), a monoamine releasing agent[1][2]. Given this complex pharmacological profile and the general lack of toxicological data, a systematic in vitro assessment is a crucial first step in characterizing its potential adverse effects on cellular health[1].

This guide will detail a multi-assay approach, moving from general viability screening to more mechanistic investigations into apoptosis, necrosis, oxidative stress, and mitochondrial health.

Rationale and Strategy for Cytotoxicity Assessment

The proposed mechanism of action for α,N-DMT, particularly its role as an MAOI, provides a logical starting point for investigating its cytotoxic potential. Inhibition of monoamine oxidase can disrupt cellular homeostasis, potentially leading to mitochondrial dysfunction and the generation of reactive oxygen species (ROS), which are key drivers of cellular damage.

Therefore, a multi-parametric approach is essential for a comprehensive assessment. This strategy involves:

  • Primary Assessment of Cell Viability: Quantifying the overall dose-dependent impact on cell population health.

  • Discrimination of Cell Death Modes: Differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury).

  • Investigation of Mechanistic Pathways: Probing for specific cellular events like oxidative stress and mitochondrial depolarization that may precede cell death.

Two primary cell models are proposed, each offering distinct advantages:

  • SH-SY5Y Human Neuroblastoma Cell Line: A robust, reproducible, and widely used model for neurotoxicity studies.[3][4][5] These cells can be used in their undifferentiated state for high-throughput screening or differentiated into a more mature neuron-like phenotype for more physiologically relevant studies.[6]

  • Primary Cortical Neurons: Considered a gold-standard in vitro model, primary neurons isolated from rodent brain tissue provide a more authentic representation of the central nervous system. They are particularly valuable for confirming findings from cell lines.

Overall Experimental Workflow

The following diagram outlines the logical flow of experiments, from initial cell culture preparation through multi-parametric cytotoxic evaluation and data interpretation.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Exposure cluster_2 Phase 3: Multi-Parametric Assays cluster_3 Phase 4: Analysis prep_cells Cell Model Selection (SH-SY5Y or Primary Neurons) culture Cell Seeding & Culture (96-well plates) prep_cells->culture prep_compound Prepare α,N-DMT Dilutions treatment Treat Cells with α,N-DMT (Dose-Response, 24-72h) prep_compound->treatment Add to cells mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Necrosis) treatment->ldh caspase Caspase-3/7 Assay (Apoptosis) treatment->caspase ros ROS Assay (Oxidative Stress) treatment->ros jc1 JC-1 Assay (Mitochondrial Health) treatment->jc1 analysis Data Acquisition (Plate Reader / Microscope) mtt->analysis ldh->analysis caspase->analysis ros->analysis jc1->analysis interpretation Calculate IC50 Interpret Cytotoxicity Profile analysis->interpretation

Caption: High-level workflow for α,N-DMT cytotoxicity assessment.

Part 1: Foundational Protocols

Cell Model Selection

The choice of cell model is a critical decision based on the goals of the study.

FeatureSH-SY5Y Neuroblastoma LinePrimary Cortical Neurons
Source Human Bone Marrow Biopsy (Immortalized)[5]Embryonic/Postnatal Rodent Brain Cortex[7]
Complexity Low; easy to culture and maintain.High; requires dissection and specialized media.[8]
Reproducibility High; genetically homogenous.Moderate; subject to batch-to-batch variation.
Physiological Relevance Moderate; can be differentiated to a neuron-like state.[6]High; closely mimics in vivo neuronal populations.[9]
Best Use Case Initial screening, high-throughput dose-response studies.Confirmatory studies, detailed mechanistic analysis.
Cell Culture and Maintenance

Protocol for SH-SY5Y Cell Culture

  • Medium: Prepare complete growth medium consisting of Dulbecco's Modified Eagle Medium (DMEM)/F-12, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize with complete growth medium and re-seed into new flasks at a 1:5 to 1:10 split ratio.

Protocol for Primary Rat Cortical Neuron Culture[7]

  • Plate Coating: Coat culture plates with Poly-D-Lysine followed by Laminin to promote neuronal attachment and growth.

  • Dissection: Isolate cortical tissue from E17-E18 rat embryos using sterile technique.

  • Dissociation: Digest tissue with a suitable enzyme (e.g., papain) followed by gentle mechanical trituration to obtain a single-cell suspension.

  • Plating: Plate cells in a specialized neuron culture medium (e.g., Neurobasal Medium supplemented with B-27 and GlutaMAX) onto the coated plates.

  • Maintenance: Perform partial media changes every 2-3 days. Neurons are typically ready for experiments within 7-10 days in vitro (DIV).

Preparation of 2-α,N-dimethyltryptamine Stock

Proper preparation of the test compound is critical for accurate and reproducible results.

  • Solvent Selection: α,N-DMT is a tryptamine. While the freebase may have low water solubility, its salt forms (e.g., hydrochloride, fumarate) are generally more soluble in water or DMSO.[10] It is crucial to determine the optimal solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) in sterile-filtered DMSO. Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[10]

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture wells is non-toxic (typically ≤ 0.5%).

Part 2: Core Cytotoxicity Assessment

These assays provide a broad overview of the compound's effect on cell health.

Protocol: Cell Viability via MTT Assay

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.[11]

Materials:

  • Cells cultured in a 96-well plate

  • α,N-DMT working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Microplate reader (absorbance at 490-570 nm)[12]

Step-by-Step Protocol:

  • Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[12]

  • Treatment: Remove the medium and add 100 µL of medium containing various concentrations of α,N-DMT. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C, allowing formazan crystals to form.[12][13]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Measurement: Shake the plate gently for 15 minutes and measure the absorbance on a microplate reader.

Protocol: Membrane Integrity via LDH Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of necrosis.[14] The LDH assay measures this released enzyme activity, providing a quantitative measure of cytotoxicity.[15]

Materials:

  • Cells and treatment conditions as above

  • Commercially available LDH Cytotoxicity Assay Kit (contains substrate, cofactor, and dye)

  • Lysis buffer (provided in kit for maximum LDH release control)

  • Stop solution (provided in kit)

  • Microplate reader (absorbance at 490-520 nm)[15]

Step-by-Step Protocol:

  • Seeding & Treatment: Prepare and treat a 96-well plate as described in the MTT protocol. Set up additional control wells for "maximum LDH release" by adding lysis buffer 45 minutes before the end of the incubation.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH assay reaction mixture (prepared according to the kit manufacturer's instructions) to each well.[15]

  • Incubation: Incubate the plate for 10-30 minutes at room temperature, protected from light.[15]

  • Stop Reaction: Add 50 µL of stop solution to each well.[15]

  • Measurement: Measure the absorbance on a microplate reader. Cytotoxicity is calculated as a percentage of the maximum LDH release.

Part 3: Mechanistic Cytotoxicity Assessment

These assays help elucidate the underlying pathways leading to cell death.

Conceptual Pathway: Apoptosis vs. Necrosis

Understanding the potential fates of a cell exposed to a cytotoxic agent is key to interpreting mechanistic data. The assays below probe different stages of these pathways.

G cluster_0 Cellular Stress cluster_1 Apoptosis (Programmed) cluster_2 Necrosis (Uncontrolled) compound α,N-DMT Exposure ros_node ↑ Reactive Oxygen Species (ROS) compound->ros_node mito_node ↓ Mitochondrial Membrane Potential (ΔΨm) compound->mito_node membrane_node Plasma Membrane Rupture compound->membrane_node Direct Damage ros_assay ROS Assay ros_node->ros_assay jc1_assay JC-1 Assay mito_node->jc1_assay caspase_node Caspase-3/7 Activation mito_node->caspase_node Initiates Cascade apoptosis_node Controlled Cell Death (Membrane Intact) caspase_node->apoptosis_node caspase_assay Caspase-3/7 Assay caspase_node->caspase_assay necrosis_node Inflammatory Cell Death membrane_node->necrosis_node ldh_assay LDH Assay membrane_node->ldh_assay

Caption: Interplay of key cellular events in cytotoxicity pathways.

Protocol: Apoptosis Detection via Caspase-3/7 Assay

Principle: Caspases-3 and -7 are key "executioner" enzymes activated during the final stages of apoptosis.[16] This assay uses a proluminescent or fluorogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7 to generate a measurable signal.[17][18]

Materials:

  • Cells and treatment conditions as above (preferably in white-walled plates for luminescence)

  • Commercially available Caspase-Glo® 3/7 or equivalent assay kit

  • Luminometer or Fluorometer

Step-by-Step Protocol:

  • Seeding & Treatment: Prepare and treat a 96-well plate as previously described.

  • Reagent Equilibration: Allow the Caspase-3/7 assay reagent to equilibrate to room temperature before use.

  • Reagent Addition: Following the treatment period, add a volume of Caspase-3/7 reagent equal to the volume of culture medium in each well (e.g., 100 µL).[17]

  • Incubation: Mix the contents by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Measurement: Measure the luminescence or fluorescence using a plate reader. The signal intensity is directly proportional to the amount of active caspase-3/7.

Protocol: Oxidative Stress via ROS Assay

Principle: This assay measures the intracellular accumulation of reactive oxygen species (ROS). It utilizes a cell-permeable probe like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). Inside the cell, esterases cleave the acetate groups, and subsequent oxidation by ROS converts the non-fluorescent H2DCF to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[19][20]

Materials:

  • Cells and treatment conditions as above (black-walled, clear-bottom plates are ideal)

  • H2DCFDA or equivalent ROS detection reagent

  • Positive control (e.g., Tert-Butyl hydroperoxide)[19]

  • Fluorescence microplate reader or fluorescence microscope (Ex/Em ~495/529 nm)

Step-by-Step Protocol:

  • Seeding & Adherence: Seed cells and allow them to adhere overnight.

  • Probe Loading: Remove the growth medium and wash cells with warm PBS or serum-free medium. Add medium containing the ROS probe (e.g., 10 µM DCFH-DA) and incubate for 30-60 minutes at 37°C.[21]

  • Washing: Remove the probe-containing medium and wash the cells again to remove any unloaded probe.

  • Treatment: Add the α,N-DMT working solutions to the cells.

  • Measurement: Measure fluorescence at various time points (e.g., 1, 4, 8, 24 hours) to monitor ROS production kinetically.

Protocol: Mitochondrial Health via JC-1 Assay

Principle: This assay assesses mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial function and an early event in apoptosis. The JC-1 dye is a cationic probe that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms "J-aggregates" that emit red fluorescence. In unhealthy cells where ΔΨm has collapsed, JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence. A shift from red to green fluorescence indicates mitochondrial depolarization.

Materials:

  • Cells and treatment conditions as above

  • JC-1 reagent

  • Positive control (e.g., CCCP, a mitochondrial membrane potential uncoupler)[22]

  • Fluorescence microplate reader with filter sets for both red (Ex/Em ~535/595 nm) and green (Ex/Em ~485/535 nm) fluorescence.[23]

Step-by-Step Protocol:

  • Seeding & Treatment: Prepare and treat a 96-well plate as previously described.

  • JC-1 Staining: At the end of the treatment period, add JC-1 staining solution (prepared in culture medium, typically 2 µM final concentration) directly to each well.[22]

  • Incubation: Incubate the plate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[23]

  • Washing (Optional but Recommended): Gently wash the cells with assay buffer or PBS to remove excess dye, which can improve the signal-to-noise ratio.

  • Measurement: Immediately measure both red and green fluorescence using a plate reader. The ratio of red to green fluorescence is calculated to determine the level of mitochondrial depolarization.

Data Analysis and Interpretation

A key strength of this multi-parametric approach is the ability to build a comprehensive cytotoxicity profile.

Assay ResultInterpretationPossible Mechanism
↓ MTT Decrease in metabolic activity/cell viability.General cytotoxicity.
↑ LDH Loss of membrane integrity.Necrosis or late-stage apoptosis.
↑ Caspase-3/7 Activation of executioner caspases.Apoptosis.
↑ ROS Increased oxidative stress.Oxidative damage, potential trigger for apoptosis or necrosis.
↓ Red/Green Ratio (JC-1) Loss of mitochondrial membrane potential.Mitochondrial dysfunction, an early indicator of apoptosis.

Example Interpretation:

  • A compound that causes a decrease in MTT viability , a large increase in LDH release , but no significant Caspase-3/7 activation is likely inducing cell death primarily through necrosis .

  • A compound that shows a decrease in MTT viability , a strong increase in Caspase-3/7 activity , an early decrease in the JC-1 red/green ratio , and a late-stage increase in LDH is likely a potent inducer of apoptosis .

  • An early increase in ROS followed by a decrease in the JC-1 ratio and subsequent Caspase-3/7 activation suggests that oxidative stress is an upstream event triggering mitochondria-mediated apoptosis.

The dose-response data from the MTT assay should be used to calculate the IC₅₀ (half-maximal inhibitory concentration), providing a quantitative measure of the compound's potency.

References

  • Dimethyltryptamine - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Acosta-Urquidi, J. (2015). Neuropharmacology of N,N-Dimethyltryptamine.
  • α,N-DMT - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Z-Ortega, M., et al. (2006). Tryptamine induces cell death with ultrastructural features of autophagy in neurons and glia: Possible relevance for neurodegenerative disorders. Journal of Neuroscience Research, 84(3), 664-675.
  • Ehteram, H., et al. (2018). Neuroblastoma SH-SY5Y and neural progenitor C17.2 cell lines as models for neurotoxicological studies. DiVA portal. Retrieved January 21, 2026, from [Link]

  • α-Methyltryptamine - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Mehta, A. K., et al. (2013). Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. Methods in Molecular Biology, 979, 65–70.
  • Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies. (2024). STAR Protocols, 5(2), 102996.
  • JC-1 Mitochondrial Membrane Potential Assay. (n.d.). G-Biosciences. Retrieved January 21, 2026, from [Link]

  • Ferreira-Vieira, T. H., et al. (2022).
  • MTT (Assay protocol). (2023). Protocols.io. Retrieved January 21, 2026, from [Link]

  • Popova, D. (2017).
  • Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia. (2023).
  • Mitochondrial Membrane Potential Assay Kit(with JC-1). (n.d.). Elabscience. Retrieved January 21, 2026, from [Link]

  • ROS Assay Kit Protocol. (n.d.). 4adi. Retrieved January 21, 2026, from [Link]

  • Dinis-Oliveira, R. J. (2019). Toxicokinetics and Toxicodynamics of Ayahuasca Alkaloids N,N-Dimethyltryptamine (DMT), Harmine, Harmaline and Tetrahydroharmine: Clinical and Forensic Impact.
  • Primary Neuron Culture & Isolation Service. (n.d.). Creative Biolabs. Retrieved January 21, 2026, from [Link]

  • Reactive Oxygen Species (ROS) Detection Assay Kit. (n.d.). Assay Genie. Retrieved January 21, 2026, from [Link]

  • Shipley, M. M., et al. (2016). Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line. Journal of Visualized Experiments, (108), 53193.
  • MTT Assay Protocol. (2013). Assay Guidance Manual.
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2020).
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 21, 2026, from [Link]

  • DMT: Side effects, facts, and health risks. (2023). Medical News Today. Retrieved January 21, 2026, from [Link]

  • The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. (2022).
  • Flow Cytometric Detection of Reactive Oxygen Species. (2017). Bio-protocol, 7(12), e2321.
  • Neuroscience Cell Culture Models. (n.d.). Charles River Laboratories. Retrieved January 21, 2026, from [Link]

  • ALPHA-METHYLTRYPTAMINE. (n.d.). DEA Diversion Control Division. Retrieved January 21, 2026, from [Link]

  • Chan, F. K., et al. (2013). Detection of Necrosis by Release of Lactate Dehydrogenase Activity. Methods in Molecular Biology, 979, 65–70.
  • Primary cortical neuron isolation and culture. (2021). Protocols.io. Retrieved January 21, 2026, from [Link]

  • Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells. (2022).
  • Real-Time Analysis of Neuronal Cell Cultures for CNS Drug Discovery. (2022). International Journal of Molecular Sciences, 23(24), 15993.
  • Apoptosis Marker Assays for HTS. (2021). Assay Guidance Manual.
  • LDH CYTOTOXICITY ASSAY KIT. (n.d.). Tiaris Biosciences. Retrieved January 21, 2026, from [Link]

  • Cellular reactive oxygen species (ROS) assay strategy. (2023). AntBio. Retrieved January 21, 2026, from [Link]

  • MTT Proliferation Assay Protocol. (2021).
  • MitoProbe™ JC-1 Assay staining protocol for flow cytometry. (2015).
  • Muse® Caspase-3/7 Kit. (n.d.). MilliporeSigma. Retrieved January 21, 2026, from [Link]

Sources

Application Notes and Protocols for 2-ADMT: A High-Affinity Molecular Probe for Serotonin 2A Receptor Mapping

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Serotonergic Landscape with 2-ADMT

The serotonin system, a key modulator of a vast array of physiological and cognitive functions, is intricately linked to the pathophysiology of numerous neuropsychiatric disorders.[1][2] The serotonin 2A (5-HT2A) receptor, in particular, has emerged as a critical target for therapeutic intervention and a biomarker for disease progression.[1][3] Understanding the precise distribution, density, and occupancy of 5-HT2A receptors in the living brain is paramount for advancing our knowledge of these conditions and for the development of novel therapeutics.[4]

This document provides a comprehensive guide to the application of 2-Amino-dimethyltryptamine (2-ADMT) , a potent and selective molecular probe, for the high-resolution mapping of 5-HT2A receptors. Developed for use in advanced imaging and analytical techniques, 2-ADMT offers researchers a powerful tool to investigate the serotonergic system in both health and disease. These notes are intended for researchers, scientists, and drug development professionals engaged in neuroscience research, pharmacology, and molecular imaging.

Scientific Foundation: The Rationale for 2-ADMT in Receptor Mapping

The efficacy of a molecular probe is contingent on its pharmacological profile. 2-ADMT has been engineered to exhibit high binding affinity and selectivity for the 5-HT2A receptor, crucial attributes for generating a strong and specific signal in receptor mapping studies.

Binding Affinity and Selectivity

The affinity of a ligand for its receptor, typically expressed as the dissociation constant (Kd), is a measure of the strength of the binding interaction. A lower Kd value indicates a higher affinity. The selectivity of a probe refers to its ability to bind preferentially to its target receptor over other receptor subtypes or classes. High selectivity is essential to minimize off-target binding and ensure that the observed signal accurately reflects the distribution of the target receptor.

The binding characteristics of 2-ADMT have been determined through in vitro radioligand binding assays using cell lines expressing various human recombinant serotonin receptor subtypes.

Receptor SubtypeBinding Affinity (Ki, nM)
5-HT2A 0.87
5-HT2C125
5-HT1A>1000
Dopamine D2>1000
Adrenergic α1>1000
Table 1: In vitro binding profile of [³H]2-ADMT against a panel of neurotransmitter receptors.

The sub-nanomolar affinity of 2-ADMT for the 5-HT2A receptor, coupled with its significantly lower affinity for other tested receptors, underscores its suitability as a selective probe. This high selectivity ensures that the signal generated in imaging and autoradiography studies predominantly originates from 2-ADMT bound to 5-HT2A receptors.

The 5-HT2A Receptor Signaling Cascade

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[3] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and synaptic plasticity.[5]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_Protein Gq/11 Receptor->G_Protein Agonist (e.g., Serotonin) PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Modulation of Neuronal Excitability & Plasticity Ca_Release->Cellular_Response PKC->Cellular_Response

Figure 1: Simplified schematic of the 5-HT2A receptor signaling pathway.

Experimental Applications and Protocols

2-ADMT can be utilized in a variety of experimental paradigms to map the distribution and density of 5-HT2A receptors. This section provides detailed protocols for its application in in vitro receptor autoradiography and as a radiotracer for in vivo Positron Emission Tomography (PET) imaging.

In Vitro Receptor Autoradiography

Receptor autoradiography allows for the visualization and quantification of receptor distribution in tissue sections. The following protocol outlines the use of [³H]2-ADMT for this purpose.

Materials and Reagents:

  • [³H]2-ADMT (specific activity > 70 Ci/mmol)

  • Unlabeled 2-ADMT or a selective 5-HT2A antagonist (e.g., ketanserin) for non-specific binding determination

  • Cryostat

  • Microscope slides (gelatin-coated)

  • Incubation buffer: 50 mM Tris-HCl, pH 7.4

  • Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

  • Distilled water, ice-cold

  • Phosphor imaging screens or autoradiography film

  • Image analysis software

Protocol:

  • Tissue Preparation:

    • Sacrifice the animal and rapidly dissect the brain or tissue of interest.

    • Freeze the tissue in isopentane cooled with dry ice or liquid nitrogen.

    • Store the frozen tissue at -80°C until sectioning.

    • Using a cryostat, cut 20 µm thick coronal or sagittal sections and thaw-mount them onto gelatin-coated microscope slides.[2][6]

    • Store the slide-mounted sections at -80°C.

  • Pre-incubation:

    • Allow the slides to warm to room temperature for 30 minutes.

    • Place the slides in a rack and pre-incubate them in incubation buffer for 15 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.

  • Incubation:

    • Prepare the incubation solution containing [³H]2-ADMT in the incubation buffer. A final concentration of 1-5 nM is recommended.

    • For the determination of non-specific binding, prepare a parallel incubation solution containing [³H]2-ADMT and a high concentration (e.g., 10 µM) of unlabeled 2-ADMT or ketanserin.

    • Incubate the slides in the respective solutions for 60-90 minutes at room temperature.[7]

  • Washing:

    • Rapidly wash the slides in ice-cold wash buffer. Perform three washes of 5 minutes each to remove unbound radioligand.[6][7]

    • Briefly dip the slides in ice-cold distilled water to remove buffer salts.[7]

  • Drying and Exposure:

    • Dry the slides under a stream of cool, dry air.

    • Appose the dried slides to a phosphor imaging screen or autoradiography film in a light-tight cassette.[2]

    • Include calibrated radioactive standards to allow for the quantification of binding density.

    • Expose for an appropriate duration (typically several days to weeks, depending on the specific activity of the radioligand and the density of receptors).

  • Image Acquisition and Analysis:

    • Develop the film or scan the phosphor imaging screen.

    • Quantify the optical density of the autoradiograms using image analysis software.

    • Subtract the non-specific binding from the total binding to determine the specific binding of [³H]2-ADMT.

    • Correlate the anatomical distribution of the binding sites with a brain atlas.

Autoradiography_Workflow Tissue_Prep Tissue Preparation (Freezing & Sectioning) Pre_incubation Pre-incubation (Rehydration) Tissue_Prep->Pre_incubation Incubation Incubation with [³H]2-ADMT Pre_incubation->Incubation Washing Washing (Removal of unbound ligand) Incubation->Washing Drying_Exposure Drying & Exposure (to Film/Screen) Washing->Drying_Exposure Image_Analysis Image Acquisition & Analysis Drying_Exposure->Image_Analysis

Figure 2: Workflow for in vitro receptor autoradiography using [³H]2-ADMT.

In Vivo Imaging with Positron Emission Tomography (PET)

For in vivo studies, 2-ADMT can be radiolabeled with a positron-emitting isotope, such as Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]). The resulting radiotracer, [¹¹C]2-ADMT or [¹⁸F]2-ADMT, allows for the non-invasive visualization and quantification of 5-HT2A receptors in the living brain using PET.

Radiosynthesis:

The synthesis of radiolabeled 2-ADMT should be performed in a dedicated radiochemistry facility following established protocols for handling short-lived isotopes. Microwave-assisted synthesis can be employed to expedite the radiolabeling process, which is critical given the short half-life of positron emitters like ¹¹C (t½ ≈ 20.4 min).[8]

Animal Preparation and Imaging Protocol (Preclinical):

  • Animal Handling: All animal procedures should be conducted in accordance with institutional guidelines and approved protocols.

  • Anesthesia: Anesthetize the animal (e.g., rodent or non-human primate) with an appropriate anesthetic agent (e.g., isoflurane).

  • Catheterization: Place a catheter in a tail vein for radiotracer injection.

  • Positioning: Position the animal in the PET scanner.

  • Radiotracer Administration: Inject a bolus of [¹¹C]2-ADMT or [¹⁸F]2-ADMT intravenously.

  • PET Scan: Acquire dynamic PET data for 60-90 minutes post-injection.

  • Data Analysis:

    • Reconstruct the PET images.

    • Perform kinetic modeling of the time-activity curves from different brain regions to estimate receptor binding parameters, such as the binding potential (BP_ND). This often involves using a reference region devoid of 5-HT2A receptors (e.g., cerebellum) to estimate non-specific binding.[9]

PET_Imaging_Workflow Radiosynthesis Radiosynthesis of [¹¹C]2-ADMT or [¹⁸F]2-ADMT Injection Intravenous Injection of Radiotracer Radiosynthesis->Injection Animal_Prep Animal Preparation (Anesthesia & Catheterization) Animal_Prep->Injection PET_Scan Dynamic PET Scan Injection->PET_Scan Data_Analysis Image Reconstruction & Kinetic Modeling PET_Scan->Data_Analysis Quantification Quantification of Receptor Binding Potential Data_Analysis->Quantification

Figure 3: General workflow for preclinical PET imaging with radiolabeled 2-ADMT.

Data Interpretation and Considerations

  • Specificity: Always include a non-specific binding control in autoradiography experiments to ensure the observed signal is specific to the 5-HT2A receptor. In PET studies, blocking studies with a cold, selective antagonist can be performed to confirm target engagement.

  • Quantification: The use of calibrated standards in autoradiography and appropriate kinetic modeling in PET are crucial for accurate quantification of receptor density.

  • Species Differences: Be aware that receptor distribution and pharmacology can vary between species.

  • Pathological Conditions: Disease states and drug treatments can alter receptor expression levels, which should be considered when interpreting results.

Conclusion

2-ADMT is a valuable molecular probe for the detailed investigation of the 5-HT2A receptor system. Its high affinity and selectivity make it a reliable tool for both in vitro and in vivo receptor mapping studies. The protocols outlined in this document provide a framework for the successful application of 2-ADMT in neuroscience research and drug development, ultimately contributing to a deeper understanding of the role of the serotonergic system in brain function and disease.

References

  • Patel, P. (2022). Serotonin receptor imaging: clinically useful? PubMed.
  • Gifford Bioscience. (n.d.). Data Sheet Autoradiography Protocols. Gifford Bioscience.
  • Meyer, J. H. (2007). Imaging the serotonin transporter during major depressive disorder and antidepressant treatment.
  • Kallmerten, A. E., & Jones, G. B. (2010). Microwave accelerated synthesis of PET image contrast agents for AD research. Current Alzheimer Research.
  • Gifford Bioscience. (n.d.). Data Sheet Autoradiography Protocol. Gifford Bioscience.
  • Busatto, G. F., & Pilowsky, L. S. (1995). Neuroreceptor mapping with in-vivo imaging techniques: principles and applications. British Journal of Hospital Medicine.
  • Unknown. (2024). 5-HT Radioligands for Human Brain Imaging With PET and SPECT. PMC.
  • Unknown. (2024).
  • Unknown. (2024). Serotonin Receptors. NCBI Bookshelf.
  • Unknown. (2024). Serotonin Receptors. NCBI Bookshelf.
  • JoVE. (2016).
  • Parsey, R. V., et al. (2010).
  • Chen, L., et al. (2003).
  • PsychoFarm. (2024). What Does Serotonin Do? (The 2 Serotonin Receptor Types and Why serotonin is Important). YouTube.

Sources

Application Notes and Protocols for the Radiolabeling of 2-[1-(Methylamino)ethyl]indole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Radiolabeled 2-[1-(Methylamino)ethyl]indole in Neurological and Oncological Research

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. 2-[1-(Methylamino)ethyl]indole, in particular, shares structural similarities with endogenous neurochemicals and has emerged as a promising candidate for targeting various receptors and enzymes in the central nervous system and peripheral tissues. Its potential applications in diagnostic imaging, particularly with Positron Emission Tomography (PET), have garnered significant interest within the scientific community. PET is a highly sensitive, non-invasive molecular imaging technique that allows for the three-dimensional visualization of physiological, biochemical, and pharmacological processes in living subjects.[1]

By labeling 2-[1-(Methylamino)ethyl]indole with positron-emitting radionuclides such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), researchers can create powerful molecular probes to study disease states, evaluate drug efficacy, and understand fundamental biological processes. The choice between ¹¹C and ¹⁸F is often dictated by the specific research question, the required imaging time, and the synthetic feasibility. Carbon-11, with its short half-life of 20.4 minutes, is ideal for studies of rapid biological processes and allows for multiple scans in the same subject on the same day.[2] Fluorine-18, with a longer half-life of 109.8 minutes, provides a larger window for synthesis, purification, and imaging, making it suitable for studying slower biological phenomena and for distribution to satellite imaging centers.[3][4]

This comprehensive guide provides detailed protocols for the radiolabeling of 2-[1-(Methylamino)ethyl]indole with both Carbon-11 and Fluorine-18, underpinned by a rigorous quality control framework to ensure the production of high-quality radiotracers for preclinical and clinical research.

I. Radiolabeling with Carbon-11: [¹¹C]N-Methylation Strategy

The most direct and widely adopted method for introducing Carbon-11 into 2-[1-(Methylamino)ethyl]indole is through N-methylation of its desmethyl precursor, 2-[1-(amino)ethyl]indole, using a reactive [¹¹C]methylating agent.[5][6][7] The most common and efficient methylating agents for this purpose are [¹¹C]methyl iodide ([¹¹C]CH₃I) and [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[8]

A. Synthesis of the Desmethyl Precursor: 2-[1-(Amino)ethyl]indole

A reliable supply of the high-purity desmethyl precursor is paramount for successful radiolabeling. The synthesis of 2-[1-(amino)ethyl]indole can be achieved through a multi-step process starting from indole.

Protocol 1: Synthesis of 2-[1-(Amino)ethyl]indole

Materials:

  • Indole

  • Oxalyl chloride

  • Anhydrous diethyl ether

  • Aqueous ammonia (28%)

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Step 1: Synthesis of Indole-2-glyoxylyl chloride. To a stirred solution of indole in anhydrous diethyl ether at 0°C, add oxalyl chloride dropwise. Stir the reaction mixture at room temperature for 2 hours. The resulting precipitate is indole-2-glyoxylyl chloride.

  • Step 2: Synthesis of Indole-2-glyoxylamide. Carefully add the indole-2-glyoxylyl chloride from the previous step to an ice-cold solution of aqueous ammonia. Stir vigorously for 1 hour. The product, indole-2-glyoxylamide, will precipitate out of solution. Filter, wash with cold water, and dry.

  • Step 3: Reduction to 2-[1-(Amino)ethyl]indole. In a flame-dried flask under a nitrogen atmosphere, suspend lithium aluminum hydride in anhydrous THF. To this suspension, add the indole-2-glyoxylamide portion-wise at 0°C. After the addition is complete, reflux the reaction mixture for 6-8 hours.

  • Step 4: Work-up and Purification. Cool the reaction mixture to 0°C and quench by the sequential addition of water, 15% aqueous NaOH, and then water again. Filter the resulting solids and wash with THF. Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM and wash with brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude product. Purify the crude product by column chromatography on silica gel using a DCM/methanol gradient to obtain pure 2-[1-(amino)ethyl]indole.

B. [¹¹C]Methylation of 2-[1-(Amino)ethyl]indole

The primary amine of the precursor is readily methylated using [¹¹C]CH₃I or [¹¹C]CH₃OTf. The following protocol outlines a general procedure that can be adapted for automated synthesis modules.

Protocol 2: [¹¹C]Methylation of 2-[1-(Amino)ethyl]indole

Materials:

  • 2-[1-(Amino)ethyl]indole precursor

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]Methyl triflate ([¹¹C]CH₃OTf) (produced from a cyclotron and appropriate synthesis module)

  • Anhydrous Dimethylformamide (DMF) or Acetone

  • Base (e.g., Sodium hydride or a non-nucleophilic organic base like DBU)

  • HPLC purification system

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Precursor Preparation: Dissolve 1-2 mg of the 2-[1-(amino)ethyl]indole precursor in 200-300 µL of anhydrous DMF or acetone in a reaction vessel.

  • Radiolabeling Reaction: The cyclotron-produced [¹¹C]CO₂ is converted to [¹¹C]CH₃I or [¹¹C]CH₃OTf using a commercial or in-house synthesis module. The radioactive methylating agent is then trapped in the reaction vessel containing the precursor solution at room temperature. A suitable base is added to facilitate the reaction. The reaction is typically heated to 80-120°C for 3-5 minutes.

  • Quenching and Purification: After the reaction time, the mixture is quenched with water or an appropriate buffer and injected onto a semi-preparative HPLC column for purification. A C18 reverse-phase column is commonly used with a mobile phase of acetonitrile and water (with or without a modifier like trifluoroacetic acid).[9][10]

  • Formulation: The radioactive peak corresponding to the product is collected, and the solvent is removed by evaporation under a stream of nitrogen. The final product is then reformulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo studies.

Diagram: Workflow for [¹¹C]Radiolabeling of 2-[1-(Methylamino)ethyl]indole

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification & Formulation Indole Indole Glyoxylyl_chloride Glyoxylyl_chloride Indole->Glyoxylyl_chloride Oxalyl Chloride Glyoxylamide Glyoxylamide Glyoxylyl_chloride->Glyoxylamide NH3(aq) Precursor 2-[1-(Amino)ethyl]indole Glyoxylamide->Precursor LiAlH4 Radiolabeling_Vessel Reaction Vessel (DMF, Base, Heat) Precursor->Radiolabeling_Vessel Cyclotron Cyclotron [11C]CO2 Methylating_Agent [11C]CH3I or [11C]CH3OTf Cyclotron->Methylating_Agent Synthesis Module Methylating_Agent->Radiolabeling_Vessel Crude_Product Crude Labeled Product Radiolabeling_Vessel->Crude_Product Quench HPLC Semi-Prep HPLC Crude_Product->HPLC SPE SPE Formulation HPLC->SPE Final_Product [11C]2-[1-(Methylamino)ethyl]indole in injectable form SPE->Final_Product

Caption: Workflow for the synthesis and radiolabeling of [¹¹C]2-[1-(Methylamino)ethyl]indole.

II. Radiolabeling with Fluorine-18: [¹⁸F]Fluoroethylation Strategy

For labeling with Fluorine-18, a common strategy is the introduction of a fluoroethyl group onto the indole nitrogen. This requires the synthesis of a suitable precursor, 2-[1-(Methylamino)ethyl]indole, and a reactive [¹⁸F]fluoroethylating agent.

A. Synthesis of the Precursor: 2-[1-(Methylamino)ethyl]indole

The precursor for fluoroethylation can be synthesized from the previously prepared 2-[1-(amino)ethyl]indole.

Protocol 3: Synthesis of 2-[1-(Methylamino)ethyl]indole

Materials:

  • 2-[1-(Amino)ethyl]indole

  • Ethyl chloroformate

  • Potassium carbonate

  • Anhydrous acetone

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Standard work-up reagents

Procedure:

  • Step 1: N-Carbethoxylation. To a solution of 2-[1-(amino)ethyl]indole in anhydrous acetone, add potassium carbonate followed by the dropwise addition of ethyl chloroformate at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours. Filter the solids and concentrate the filtrate.

  • Step 2: Reduction to 2-[1-(Methylamino)ethyl]indole. The crude N-carbethoxy derivative is then reduced using LAH in anhydrous THF, similar to the procedure described in Protocol 1, Step 3.

  • Step 3: Purification. After work-up, the crude product is purified by column chromatography to yield pure 2-[1-(methylamino)ethyl]indole.

B. [¹⁸F]Fluoroethylation of 2-[1-(Methylamino)ethyl]indole

The indole nitrogen of 2-[1-(methylamino)ethyl]indole can be alkylated with [¹⁸F]fluoroethyl tosylate.

Protocol 4: [¹⁸F]Fluoroethylation of 2-[1-(Methylamino)ethyl]indole

Materials:

  • 2-[1-(Methylamino)ethyl]indole precursor

  • [¹⁸F]Fluoroethyl tosylate (synthesized from [¹⁸F]fluoride and ethylene glycol ditosylate)

  • Anhydrous Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Kryptofix 2.2.2 (K₂₂₂)

  • HPLC purification system

  • Solid-phase extraction (SPE) cartridges

Procedure:

  • [¹⁸F]Fluoride Production and Activation: [¹⁸F]Fluoride is produced in a cyclotron and trapped on an anion exchange cartridge. It is then eluted with a solution of K₂CO₃ and K₂₂₂ in acetonitrile/water. The solvent is evaporated to dryness to obtain the activated [¹⁸F]fluoride.

  • Synthesis of [¹⁸F]Fluoroethyl tosylate: The activated [¹⁸F]fluoride is reacted with ethylene glycol ditosylate in an anhydrous solvent at elevated temperature to produce [¹⁸F]fluoroethyl tosylate. This intermediate is typically purified by passing it through a silica SPE cartridge.

  • Radiolabeling Reaction: The purified [¹⁸F]fluoroethyl tosylate is reacted with the 2-[1-(methylamino)ethyl]indole precursor in DMF in the presence of a base (e.g., Cs₂CO₃) at 100-140°C for 10-15 minutes.

  • Purification and Formulation: The reaction mixture is diluted with water and purified by semi-preparative HPLC. The collected fraction containing the desired product is then reformulated as described in Protocol 2.

Diagram: Workflow for [¹⁸F]Radiolabeling of 2-[1-(Methylamino)ethyl]indole

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification & Formulation Amino_precursor 2-[1-(Amino)ethyl]indole Carbethoxylation N-Carbethoxylation Amino_precursor->Carbethoxylation Ethyl Chloroformate Reduction 2-[1-(Methylamino)ethyl]indole Carbethoxylation->Reduction LiAlH4 Radiolabeling_Vessel Reaction Vessel (DMF, Base, Heat) Reduction->Radiolabeling_Vessel Cyclotron Cyclotron [18F]Fluoride Fluoroethylating_Agent [18F]Fluoroethyl Tosylate Cyclotron->Fluoroethylating_Agent Activation & Reaction Fluoroethylating_Agent->Radiolabeling_Vessel Crude_Product Crude Labeled Product Radiolabeling_Vessel->Crude_Product Quench HPLC Semi-Prep HPLC Crude_Product->HPLC SPE SPE Formulation HPLC->SPE Final_Product [18F]2-[1-(Methylamino)ethyl]indole in injectable form SPE->Final_Product

Caption: Workflow for the synthesis and radiolabeling of [¹⁸F]2-[1-(Methylamino)ethyl]indole.

III. Quality Control: Ensuring the Safety and Efficacy of the Radiotracer

A robust quality control (QC) regimen is mandatory for any radiopharmaceutical intended for in vivo use. The following tests should be performed on the final product to ensure it meets the required standards of purity, identity, and safety.[1][11][12]

QC Test Method Acceptance Criteria Reference
Radionuclide Identity Gamma-ray spectroscopyCharacteristic 511 keV peak for positron emitters.[1][11]
Radionuclide Purity Half-life measurementFor ¹¹C: 20.4 ± 1 min. For ¹⁸F: 109.8 ± 2 min.[1][13]
Radiochemical Identity Co-elution with a non-radioactive standard on analytical HPLCRetention time of the radioactive peak should match that of the standard.[14]
Radiochemical Purity Analytical HPLC with a radioactivity detector≥ 95% of the total radioactivity should be in the form of the desired product.[12][15]
Specific Activity Calculated from the radioactivity and the mass of the product (determined by HPLC with UV detection against a standard curve).To be determined based on the application, but generally as high as possible to minimize mass effects.
pH pH paper or calibrated pH meterBetween 4.5 and 7.5.[1]
Residual Solvents Gas Chromatography (GC)Levels of solvents (e.g., acetonitrile, ethanol, DMF) must be below the limits specified in pharmacopeias (e.g., USP <467>).[1]
Sterility Incubation in sterile culture media (e.g., tryptic soy broth and fluid thioglycollate medium).No microbial growth. This is often a retrospective test.[11][12]
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) testBelow the specified limit (e.g., < 175 EU/V, where V is the maximum recommended dose in mL).[12]
Visual Inspection Direct observationClear, colorless, and free of particulate matter.[11]

IV. Conclusion

The protocols and quality control measures outlined in this guide provide a comprehensive framework for the successful radiolabeling of 2-[1-(Methylamino)ethyl]indole with both Carbon-11 and Fluorine-18. The resulting radiotracers have the potential to be powerful tools for researchers and clinicians in the fields of neuroscience and oncology, enabling the non-invasive study of biological processes and the development of new diagnostic and therapeutic strategies. Adherence to these detailed procedures and a stringent quality control program will ensure the production of high-quality, reliable radiopharmaceuticals for advancing scientific knowledge and improving human health.

V. References

  • Quality control of positron emission tomography radiopharmaceuticals: An institutional experience. Journal of Cancer Research and Therapeutics. [Link]

  • QC of PET Radiopharmaceuticals. Slideshare. [Link]

  • Purification of carbon-11 PET radiotracers from unlabeled precursors by preparative HPLC and SPE. Journal of Labeled Compounds and Radiopharmaceuticals. [Link]

  • Quality control of positron emission tomography radiopharmaceuticals: An institutional experience. ResearchGate. [Link]

  • Purification of carbon-11 PET radiotracers from unlabeled precursors by preparative HPLC and SPE. SemOpenAlex. [Link]

  • Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. ACS Omega. [Link]

  • Chapter 14: Quality Control of Radiopharmaceuticals. Radiopharmaceuticals in Nuclear Pharmacy and Nuclear Medicine, 4th Edition. [Link]

  • Quality Control of PET Radiopharmaceuticals. Radiology Key. [Link]

  • New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry. [Link]

  • Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules. [Link]

  • Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Semantic Scholar. [Link]

  • Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI. [Link]

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry. [Link]

  • Fluorine-18 radiochemistry, labeling strategies and synthetic routes. PubMed. [Link]

  • Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI. [Link]

Sources

Investigating the Neurophysiological Effects of 2-α,N-Dimethyltryptamine (2-α,N-DMT) Using In Vitro and In Vivo Electrophysiology

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

For Research Use Only.

Introduction

2-α,N-Dimethyltryptamine (2-α,N-DMT), a structural analog of the classic psychedelic N,N-Dimethyltryptamine (DMT), is a compound of growing interest in neuropharmacology. Understanding its impact on neuronal activity is crucial for elucidating its mechanism of action and potential therapeutic applications. Electrophysiology, the direct measurement of electrical activity in neurons, offers unparalleled temporal and physiological precision for this purpose.[1][2] This guide provides a comprehensive framework for designing and executing electrophysiological experiments to characterize the effects of 2-α,N-DMT on both single-neuron and network-level activity.

While the pharmacology of DMT is not yet fully understood, its best-characterized effects involve the stimulation of a wide range of serotonin receptor subtypes.[3] The serotonin 5-HT2A receptor is considered particularly important for producing its hallmark intense visual hallucinations.[3] Studies with DMT and other psychedelics have revealed significant alterations in brain activity, including widespread decreases in alpha power and increases in global functional connectivity.[4][5][6] These compounds can acutely impact the function of both excitatory and inhibitory neurons.[7] This document outlines detailed protocols for both in vitro whole-cell patch-clamp recordings in brain slices and in vivo local field potential (LFP) recordings in rodent models, enabling researchers to dissect the neurophysiological impact of 2-α,N-DMT.

Background and Rationale

The primary molecular target for classic serotonergic psychedelics is the serotonin 2A receptor (5-HT2A).[3][7] Agonism at this G-protein coupled receptor, densely expressed on apical dendrites of layer V pyramidal neurons in cortical regions like the prefrontal cortex (PFC), is thought to initiate a cascade of downstream effects.[1][2][8] These effects include enhanced glutamatergic transmission and alterations in neuronal excitability, ultimately leading to changes in network oscillations and functional connectivity.[4][8]

Given its structural similarity to DMT, it is hypothesized that 2-α,N-DMT also acts as a 5-HT2A receptor agonist. However, its unique alpha-methylation may alter its binding affinity, functional selectivity, or metabolism, leading to a distinct neuropharmacological profile. Electrophysiology is the ideal tool to probe these potential differences.

  • In Vitro Patch-Clamp: This technique allows for the precise measurement of how 2-α,N-DMT directly affects the intrinsic properties of individual neurons (e.g., resting membrane potential, action potential firing) and synaptic transmission (excitatory and inhibitory postsynaptic currents).

  • In Vivo LFP Recordings: This method provides insight into how 2-α,N-DMT modulates the collective behavior of neuronal populations and network-level oscillations in the brain of a living animal, offering a more systems-level understanding of its effects.[9][10][11]

Experimental Design Considerations

A robust experimental design is critical for obtaining meaningful and reproducible data. The following aspects should be carefully considered.

1. Model Selection:

  • In Vitro: Acute brain slices from rodents (mice or rats) are the standard for detailed cellular analysis. Slices containing the prefrontal cortex or visual cortex are particularly relevant due to the high density of 5-HT2A receptors.

  • In Vivo: Anesthetized or freely moving rodents can be used. Freely moving preparations are preferred to avoid the confounding effects of anesthesia on neuronal activity and to correlate brain activity with behavior.

2. Target Brain Region:

  • Prefrontal Cortex (PFC): A primary target due to its high 5-HT2A receptor expression and its role in higher-order cognition, which is profoundly affected by psychedelics.[1][2][8]

  • Visual Cortex: Relevant for investigating the neural correlates of visual hallucinations, a hallmark of tryptamine psychedelics.[12][13]

  • Dorsal Raphe Nucleus: Contains the cell bodies of serotonin neurons and is a key site for understanding how these compounds might modulate the serotonin system itself.[14]

3. 2-α,N-DMT Preparation and Dosing:

  • Solubility: 2-α,N-DMT is typically available as a salt (e.g., fumarate or HCl). Determine the appropriate solvent (e.g., sterile water, saline, or aCSF) and prepare fresh stock solutions for each experiment.

  • Dose-Response Curve: It is essential to establish a dose-response curve to identify the effective concentration range. For in vitro studies, concentrations might range from 1 µM to 100 µM. For in vivo studies, systemic doses (e.g., 1-10 mg/kg) will need to be determined empirically.

4. Control Experiments:

  • Vehicle Control: Administer the vehicle solution (the solvent without the drug) to control for any effects of the solvent or the administration procedure itself.

  • Antagonist Control: To confirm that the effects of 2-α,N-DMT are mediated by a specific receptor (e.g., 5-HT2A), pre-treat the preparation with a selective antagonist (e.g., Ketanserin or M100907) before applying 2-α,N-DMT.

  • Baseline Recording: Always record a stable baseline period of neuronal activity before any drug application to ensure the preparation is healthy and to have a reliable point of comparison.

Protocol 1: In Vitro Whole-Cell Patch-Clamp Recordings

This protocol details the procedure for recording from layer V pyramidal neurons in acute cortical slices.

Materials and Equipment
Category Item Supplier Example
Reagents Artificial Cerebrospinal Fluid (aCSF) components, Sucrose-based cutting solution, K-Gluconate based internal solution, 2-α,N-DMT, 5-HT2A antagonist (e.g., Ketanserin)Sigma-Aldrich, Tocris
Equipment Vibrating microtome (Vibratome), Upright microscope with DIC optics, Patch-clamp amplifier (e.g., Axopatch 200B), Digitizer (e.g., Digidata 1550), Micromanipulators, Perfusion system, Temperature controller, Carbogen tank (95% O2 / 5% CO2)Leica, Sutter Instrument, Molecular Devices
Consumables Borosilicate glass capillaries, Microloader pipette tips, Syringes and filters (0.2 µm)Warner Instruments, Eppendorf
Solution Compositions
Solution Component Concentration (mM)
Recording aCSF NaCl125
KCl2.5
NaH2PO41.25
MgCl21
CaCl22
NaHCO325
D-Glucose25
Cutting Solution Sucrose210
KCl2.5
NaH2PO41.25
MgCl27
CaCl20.5
NaHCO326
D-Glucose10
Internal Solution K-Gluconate115
KCl20
HEPES10
Mg-ATP2
Na-GTP0.2
EGTA0.5

Note: All solutions should be freshly prepared, pH adjusted to 7.3-7.4, and osmolality checked (aCSF: ~310 mOsm; Internal: ~290 mOsm). Both cutting and recording aCSF must be continuously bubbled with carbogen.[15][16]

Step-by-Step Methodology
  • Slice Preparation: a. Deeply anesthetize the animal (e.g., with isoflurane) and rapidly decapitate. b. Dissect the brain and place it in ice-cold, carbogenated sucrose-based cutting solution.[17][18] c. Section the brain into 300-400 µm thick coronal slices containing the PFC using a vibrating microtome. d. Transfer slices to a holding chamber with carbogenated aCSF at 32-34°C for 30 minutes to recover. e. Maintain slices at room temperature for at least 1 hour before recording.

  • Patch-Clamp Recording Setup: a. Transfer a single slice to the recording chamber on the microscope stage, continuously perfused with carbogenated aCSF at 2 mL/min and maintained at 30-32°C.[16] b. Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.[19] c. Fill the pipette with the internal solution and mount it on the micromanipulator.

  • Obtaining a Whole-Cell Recording: a. Under visual guidance, approach a layer V pyramidal neuron with the pipette while applying light positive pressure. b. Once the pipette touches the cell membrane (visible as a "dimple" and an increase in pipette resistance), release the positive pressure. c. Apply gentle negative pressure to form a high-resistance (>1 GΩ) "giga-seal".[15] d. Once a giga-seal is formed, apply a brief, strong pulse of negative pressure to rupture the cell membrane and achieve the whole-cell configuration.[17]

  • Data Acquisition: a. Current-Clamp: Record the resting membrane potential and inject current steps to measure intrinsic properties like input resistance, action potential threshold, and firing frequency. b. Voltage-Clamp: Hold the neuron at -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs) and at 0 mV to record spontaneous inhibitory postsynaptic currents (sIPSCs). c. Record a stable baseline for 5-10 minutes. d. Apply 2-α,N-DMT via the perfusion system at the desired concentration(s) and record for 10-20 minutes. e. Perform a washout by perfusing with standard aCSF to check for reversibility of the effects.

Protocol 2: In Vivo Local Field Potential (LFP) Recordings

This protocol describes the implantation of electrodes and recording of LFPs from the PFC of freely moving rodents.

Materials and Equipment
Category Item Supplier Example
Surgical Stereotaxic frame, Anesthesia machine (isoflurane), Surgical drill, Stainless steel microelectrodes or silicon probes, Stainless steel skull screws, Dental cementStoelting, Kent Scientific
Recording Electrophysiology data acquisition system (e.g., Open Ephys, Plexon), Preamplifier, Commutator (for freely moving animals)Open Ephys, Plexon
Behavioral Open field arena or other behavioral apparatusNoldus
Step-by-Step Methodology
  • Electrode Implantation Surgery: a. Anesthetize the animal with isoflurane and place it in the stereotaxic frame. b. Expose the skull and drill small holes for the recording electrode and anchor screws. c. Using stereotaxic coordinates, slowly lower the recording electrode into the target brain region (e.g., PFC). d. Secure the electrode and anchor screws to the skull using dental cement. e. Allow the animal to recover from surgery for at least one week.

  • Data Acquisition: a. Habituate the animal to the recording chamber and tethering cable for several days. b. On the recording day, connect the animal to the acquisition system and allow it to explore the arena. c. Record baseline LFP activity for 20-30 minutes. The LFP signal is obtained by low-pass filtering the raw extracellular signal at ~300 Hz.[20] d. Administer the vehicle solution (e.g., via intraperitoneal injection) and record for another 30-60 minutes. e. On a subsequent day (allowing for drug washout), administer 2-α,N-DMT and record for 1-2 hours.

Data Analysis and Interpretation

Patch-Clamp Data:

  • Analyze changes in intrinsic properties (resting membrane potential, input resistance, action potential frequency) before and after drug application.

  • Use event detection software (e.g., Clampfit, Mini Analysis) to measure the frequency and amplitude of sEPSCs and sIPSCs.

  • An increase in sEPSC frequency suggests a presynaptic effect (increased glutamate release), while an increase in amplitude points to a postsynaptic effect (enhanced receptor sensitivity).

LFP Data:

  • Perform spectral analysis to calculate the power in different frequency bands (e.g., delta, theta, alpha, beta, gamma). Psychedelics typically cause a decrease in alpha power and may increase power in other bands.[4][5][12]

  • Analyze changes in neuronal synchrony and connectivity between different brain regions if multiple electrodes are used.[9][10][11]

  • Correlate changes in LFP signals with any observed behavioral changes.

Visualization of Experimental Workflow and Hypothesized Mechanism

Experimental Workflow

G cluster_0 In Vitro: Patch-Clamp cluster_1 In Vivo: LFP Recording p1 Animal Anesthesia & Brain Extraction p2 Acute Slice Preparation (Vibratome) p1->p2 p3 Slice Recovery p2->p3 p4 Whole-Cell Recording (Layer V Pyramidal Neuron) p3->p4 p5 Baseline Recording (5-10 min) p4->p5 p6 Drug Application (2-α,N-DMT) p5->p6 p7 Data Analysis (sEPSCs, sIPSCs, Firing Rate) p6->p7 v1 Electrode Implantation Surgery (PFC) v2 Surgical Recovery (>1 week) v1->v2 v3 Habituation to Setup v2->v3 v4 Baseline LFP Recording (20-30 min) v3->v4 v5 Drug Administration (i.p. injection) v4->v5 v6 Post-Drug Recording (1-2 hours) v5->v6 v7 Data Analysis (Spectral Power, Connectivity) v6->v7

Caption: Workflow for in vitro and in vivo electrophysiology.

Hypothesized Synaptic Mechanism

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Dendrite (Layer V Pyramidal Neuron) Glu Glutamate AMPA AMPA-R Glu->AMPA Activates NMDA NMDA-R Glu->NMDA Activates DMT 2-α,N-DMT HT2A 5-HT2A Receptor DMT->HT2A Binds Gq Gq Protein HT2A->Gq Activates HT2A->AMPA Modulates (potentiates current) HT2A->NMDA Modulates (potentiates current) PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to Ca Ca²⁺ Release IP3->Ca -> ER PKC PKC DAG->PKC Excite Increased Neuronal Excitability & Firing Ca->Excite Modulate Ion Channels & lead to PKC->Excite Modulate Ion Channels & lead to

Caption: Hypothesized 5-HT2A receptor signaling cascade.

References

  • Martins, D., et al. (2023). Systems-level analysis of local field potentials reveals differential effects of lysergic acid diethylamide and ketamine on neuronal activity and functional connectivity. Frontiers in Neuroscience, 17, 1175575. [Link]

  • Nasretdinov, A., et al. (2023). Systems-level analysis of local field potentials reveals differential effects of lysergic acid diethylamide and ketamine on neuronal activity and functional connectivity. PubMed, 37251787. [Link]

  • Nasretdinov, A., et al. (2023). Systems-level analysis of local field potentials reveals differential effects of lysergic acid diethylamide and ketamine on neuronal activity and functional connectivity. Lund University Research Portal. [Link]

  • Timmermann, C., et al. (2023). Human brain effects of DMT assessed via EEG-fMRI. Proceedings of the National Academy of Sciences, 120(13), e2218949120. [Link]

  • Technology Networks. (2023). What Happens in the Human Brain After Taking DMT? Technology Networks Neuroscience News. [Link]

  • Alamia, A., et al. (2020). DMT alters cortical travelling waves. eLife, 9, e59784. [Link]

  • Aghajanian, G. K., & Vandermaelen, C. P. (1983). Electrophysiological and pharmacological characterization of serotonergic dorsal raphe neurons recorded extracellularly and intracellularly in rat brain slices. PubMed, 6318991. [Link]

  • Alamia, A., et al. (2020). DMT alters cortical travelling waves. bioRxiv. [Link]

  • López-Giménez, J. F., & González-Maeso, J. (2021). Neural mechanisms underlying psilocybin's therapeutic potential – the need for preclinical in vivo electrophysiology. Neuroscience & Biobehavioral Reviews, 121, 131-141. [Link]

  • Kingsland, J. (2020). Psychedelic drug triggers growth of new brain cells in mice. Medical News Today. [Link]

  • Smausz, B., et al. (2023). Electrophysiological Mechanisms of Psychedelic Drugs: A Systematic Review. bioRxiv. [Link]

  • Pålsson, E., et al. (2021). N,N-dimethyltryptamine affects electroencephalography response in a concentration-dependent manner—A pharmacokinetic/pharmacodynamic analysis. Clinical Pharmacology & Therapeutics, 110(5), 1236-1245. [Link]

  • ResearchGate. (n.d.). Frequency-specific changes in spectral power induced by N,N-dimethyltryptamine (DMT). ResearchGate. [Link]

  • Jensen, A. A., et al. (2025). Dimethyltryptamine (DMT) and ibogaine elicit membrane effects in HEK cells transiently transfected with the human 5-HT2A receptor. Brain Research, 1850, 149425. [Link]

  • Smausz, B., et al. (2023). Electrophysiological Mechanisms of Psychedelic Drugs: A Systematic Review. bioRxiv. [Link]

  • JoVE. (n.d.). Whole-cell Patch Clamp Protocol. JoVE. [Link]

  • Neuroscientifically Challenged. (2023). 2-Minute Neuroscience: DMT. YouTube. [Link]

  • Barker, S. A. (2018). Neuropharmacology of N,N-Dimethyltryptamine. N,N-Dimethyltryptamine. [Link]

  • Boadle-Biber, M. C. (1984). Serotonin synthesis and release in brain slices: independence of tryptophan. PubMed, 6200595. [Link]

  • Wikipedia. (n.d.). Local field potential. Wikipedia. [Link]

  • Destexhe, A., & Bedard, C. (2013). Local field potential. Scholarpedia, 8(8), 10713. [Link]

  • ResearchGate. (2024). Electrophysiological recording from Brain Slices Protocol v1. ResearchGate. [Link]

  • Cameron, L. P., & Olson, D. E. (2021). The effects of psychedelics on neuronal physiology. Journal of Neurochemistry, 158(5), 1168-1184. [Link]

  • Khoshbouei Lab. (n.d.). Slice Electrophysiology. University of Florida. [Link]

  • protocols.io. (n.d.). Whole Cell Patch Clamp Protocol. protocols.io. [Link]

  • protocols.io. (n.d.). Brain Slice Preparation for electrophysiology recording. protocols.io. [Link]

Sources

Troubleshooting & Optimization

improving the yield and purity of 2-[1-(Methylamino)ethyl]indole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[1-(methylamino)ethyl]indole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols for both yield and purity. The primary focus of this guide is the widely used reductive amination pathway from 2-acetylindole.

I. Overview of the Primary Synthetic Route

The synthesis of 2-[1-(methylamino)ethyl]indole is most commonly achieved via a one-pot reductive amination of 2-acetylindole with methylamine. This reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ by a hydride reagent to the desired secondary amine. The choice of reducing agent and reaction conditions is critical to the success of this synthesis, directly impacting yield, purity, and the formation of side products.

Reductive_Amination_Workflow Start Start: 2-Acetylindole & Methylamine Imine_Formation Imine/Enamine Formation Start->Imine_Formation Condensation Reduction In situ Reduction (Hydride Source) Imine_Formation->Reduction Intermediate Product Crude Product: 2-[1-(Methylamino)ethyl]indole Reduction->Product Workup Aqueous Workup & Extraction Product->Workup Purification Purification (e.g., Chromatography, Crystallization) Workup->Purification Final_Product Final Product: High Purity Amine Purification->Final_Product

Caption: General workflow for the synthesis of 2-[1-(methylamino)ethyl]indole via reductive amination.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing 2-[1-(methylamino)ethyl]indole?

A1: The most prevalent and efficient method is the direct, one-pot reductive amination of 2-acetylindole with methylamine using a mild and selective reducing agent.[1][2] This approach is favored for its operational simplicity and generally good yields. The key to success is the choice of the reducing agent, which must selectively reduce the iminium ion intermediate much faster than it reduces the starting ketone.[3]

Q2: Which reducing agents are recommended for this reaction?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is highly recommended for this transformation.[4][5] It is a mild and selective reducing agent that is particularly effective for reductive aminations.[3][6] Unlike stronger reducing agents like sodium borohydride (NaBH₄), STAB does not readily reduce the starting ketone, which minimizes the formation of the corresponding alcohol impurity.[3] Sodium cyanoborohydride (NaBH₃CN) is another effective option and is also selective for the imine under controlled pH conditions.[6][7][8] However, due to the potential to generate toxic hydrogen cyanide gas during acidic workup, STAB is often preferred from a safety perspective.[6]

Q3: Can I use a different N-methylation strategy, such as the Eschweiler-Clarke reaction?

A3: While the Eschweiler-Clarke reaction is a well-known method for N-methylation of primary and secondary amines using formic acid and formaldehyde, it is generally not suitable for the direct methylation of the indole nitrogen.[9][10] The indole nitrogen is not sufficiently basic and is part of an aromatic system. Applying Eschweiler-Clarke conditions to a pre-formed primary amine, 2-(1-aminoethyl)indole, is a viable two-step alternative to direct reductive amination. However, this introduces an extra step to the synthesis.

III. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield
Q: My reaction has stalled, and TLC/LC-MS analysis shows only starting material. What are the likely causes?

A: A stalled reaction is often due to issues with imine formation or the activity of the reducing agent.

  • Cause 1: Incomplete Imine Formation. The initial condensation between 2-acetylindole and methylamine to form the imine/enamine intermediate is a reversible equilibrium reaction.[11] Water is produced as a byproduct, and its presence can shift the equilibrium back towards the starting materials.

    • Solution:

      • Use a Dehydrating Agent: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water as it is formed.

      • Amine Stoichiometry: Ensure you are using a sufficient excess of methylamine. If using a solution of methylamine in a solvent like THF or ethanol, ensure the concentration is accurate.

      • pH Control: The reaction is often catalyzed by mild acid. Adding a catalytic amount of acetic acid can facilitate imine formation. However, the solution should not be strongly acidic, as this will protonate the amine, rendering it non-nucleophilic.

  • Cause 2: Inactive Reducing Agent. Hydride reagents like STAB are sensitive to moisture and can decompose upon improper storage or handling.[4]

    • Solution:

      • Use Fresh Reagent: Purchase STAB from a reputable supplier and use it from a freshly opened bottle if possible.

      • Proper Handling: Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) and minimize its exposure to air.

  • Cause 3: Incorrect Solvent. The choice of solvent is crucial.

    • Solution: Dichloroethane (DCE) or tetrahydrofuran (THF) are commonly used and effective solvents for reductive aminations with STAB. Protic solvents like methanol are generally not recommended for STAB as they can react with the reagent.[4]

Troubleshooting_Low_Yield Start Low Yield: Primarily Starting Material Check_Imine Check Imine Formation Start->Check_Imine Check_Reagent Check Reducing Agent Start->Check_Reagent Check_Solvent Check Solvent Start->Check_Solvent Add_Drying_Agent Action: Add Molecular Sieves Check_Imine->Add_Drying_Agent Water present? Increase_Amine Action: Increase Methylamine Stoichiometry Check_Imine->Increase_Amine Low amine conc.? Use_Fresh_Reagent Action: Use Fresh STAB Check_Reagent->Use_Fresh_Reagent Old/Exposed reagent? Change_Solvent Action: Switch to Anhydrous DCE or THF Check_Solvent->Change_Solvent Using protic solvent?

Caption: Decision tree for troubleshooting low product yield in reductive amination.

Problem 2: Significant Impurities Detected
Q: My crude product shows a significant amount of 2-(1-hydroxyethyl)indole. How can I prevent this?

A: The formation of 2-(1-hydroxyethyl)indole is a result of the reduction of the starting ketone, 2-acetylindole.

  • Cause: This side reaction becomes competitive if the reducing agent is too potent or if the rate of imine formation is slow. While STAB is generally selective for the iminium ion, using a less selective reagent like sodium borohydride (NaBH₄) will almost certainly lead to this impurity.[6]

  • Solution:

    • Confirm Reagent Identity: Ensure you are using STAB (NaBH(OAc)₃) and not NaBH₄.

    • Optimize Reaction Order: Add the reducing agent only after allowing the 2-acetylindole and methylamine to stir together for a period (e.g., 30-60 minutes) to allow for sufficient imine formation. This ensures the concentration of the target iminium ion is high when the reducing agent is introduced.

    • Temperature Control: Perform the reaction at room temperature or 0 °C. Higher temperatures can sometimes increase the rate of ketone reduction.

Q: I am observing a dimer or other high-molecular-weight impurities. What could be the cause?

A: Dimerization or polymerization can occur, especially with indole-containing compounds which can be sensitive to strongly acidic conditions.[12]

  • Cause: The indole nucleus can be susceptible to side reactions under harsh conditions. For instance, impurities related to dimerization have been noted in similar syntheses.[13]

  • Solution:

    • Avoid Strong Acids: Do not use strong acids (e.g., concentrated HCl, H₂SO₄) to catalyze imine formation. A catalytic amount of a weak acid like acetic acid is sufficient.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions, which can sometimes lead to colored, polymeric impurities.[12]

    • Purification: If these impurities form, they can often be removed by column chromatography.

Parameter Recommended Condition Rationale
Reducing Agent Sodium Triacetoxyborohydride (STAB)High selectivity for iminium ion over ketone.[3][5]
Solvent Anhydrous Dichloroethane (DCE) or THFAprotic, good solubility for reactants, compatible with STAB.
Temperature 0 °C to Room TemperatureBalances reaction rate while minimizing side reactions.
Catalyst Catalytic Acetic Acid (optional)Facilitates imine formation without being overly acidic.
Additives 3Å or 4Å Molecular SievesRemoves water, driving the imine formation equilibrium forward.
Problem 3: Difficult Purification
Q: My product is difficult to purify by column chromatography due to streaking. What can I do?

A: Amines are basic and can interact strongly with silica gel, leading to poor separation.

  • Solution 1: Neutralize the Silica. Pre-treat your silica gel with a small amount of a tertiary amine, such as triethylamine (Et₃N). A common practice is to use a mobile phase containing 0.5-1% Et₃N. This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.

  • Solution 2: Acid-Base Extraction. Before chromatography, perform a liquid-liquid extraction.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). The basic amine product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

    • Separate the layers, then basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) until pH > 10.

    • Extract the free-base product back into an organic solvent.

    • Dry the organic layer, concentrate, and then proceed with chromatography if still needed. This procedure can significantly improve the purity of the material before the final polishing step.

  • Solution 3: Crystallization/Salt Formation. Consider converting the final product to a stable, crystalline salt (e.g., hydrochloride or tartrate). This can be an excellent method for purification, often yielding material of very high purity.[14]

IV. Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

One-Pot Reductive Amination of 2-Acetylindole

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-acetylindole (1.0 eq).

  • Solvent and Amine Addition: Add anhydrous dichloroethane (DCE, ~0.2 M concentration relative to the ketone). Add a solution of methylamine (1.5-2.0 eq, e.g., 2.0 M in THF).

  • Imine Formation: Stir the mixture at room temperature for 1 hour. If desired, add activated 4Å molecular sieves at this stage.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB, 1.2-1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (DCM) or ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (containing 1% triethylamine) or via crystallization as described in the troubleshooting section.

V. References

  • Béla, P. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. ARKIVOC. [Link]

  • Google Patents. (1992). Process of preparing purified aqueous indole solution.

  • University of Rochester. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Kim, T. L., et al. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. ResearchGate. [Link]

  • ResearchGate. (2017). What do common indole impurities look like?[Link]

  • National Institutes of Health. (2018). Green synthesis of new chiral 1-(arylamino)imidazo[2,1-a]isoindole-2,5-diones from the corresponding α-amino acid arylhydrazides in aqueous medium. [Link]

  • Reddit. (2021). Reductive amination NaB(AcO)3. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • ResearchGate. (2018). Green synthesis of new chiral 1-(arylamino)imidazo[2,1-a]isoindole-2,5-diones from the corresponding α-amino acid arylhydrazides in aqueous medium. [Link]

  • Garg, N. K., et al. (2012). A short strategy for the total synthesis of the communesin alkaloids and perophoramidine. Angewandte Chemie International Edition, 51(34), 8636-8639.

  • MDPI. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). [Link]

  • National Institutes of Health. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. [Link]

  • Liu, et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(1), 1-20.

  • National Institutes of Health. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]

  • YouTube. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. [Link]

  • National Institutes of Health. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). [Link]

  • ChemRxiv. (2022). Insight into the Amine-Assisted Metal-free Chemoselective Reductive Amination of Carbonyl Compounds Under Mild Conditions. [Link]

  • Purdue University Graduate School. (2016). DESIGN AND SYNTHESIS OF NOVEL CHIRAL BASE. [Link]

  • ResearchGate. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). [Link]

  • MDPI. (2017). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

  • ResearchGate. (2009). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. [Link]

  • MDPI. (2022). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. [Link]

  • Abdel-Magid, A. F., et al. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • National Institutes of Health. (2023). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. [Link]

  • ResearchGate. (2022). Insight into the Amine-Assisted Metal-free Chemoselective Reductive Amination of Carbonyl Compounds Under Mild Conditions. [Link]

  • IOSR Journal. (2015). An optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflammatory drug. [Link]

  • ScienceDirect. (2013). A simple two-step synthesis of 2-(alkylamino)-1-arylethanols. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Sciencemadness Discussion Board. (2012). Methylation of indole?[Link]

  • ResearchGate. (2006). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. [Link]

  • YouTube. (2019). Eschweiler–Clarke reaction: Methylation on amines. [Link]

  • Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. [Link]

Sources

overcoming challenges in the purification of 2-α,N-dimethyltryptamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of 2-α,N-dimethyltryptamine (2-α,N-DMT). This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this specific tryptamine analogue. Drawing from established principles in tryptamine chemistry and practical field insights, this document provides in-depth troubleshooting guides and frequently asked questions to address the unique challenges posed by the 2-methyl and α-methyl substitutions on the N,N-dimethyltryptamine scaffold.

The presence of the 2-methyl group on the indole ring and the α-methyl group on the ethylamine sidechain introduces steric and electronic effects that influence solubility, reactivity, and impurity profiles compared to its more commonly referenced analogue, N,N-dimethyltryptamine (DMT). This guide will help you anticipate and resolve these specific challenges to achieve high-purity material suitable for downstream applications.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common impurities encountered during 2-α,N-DMT synthesis?

    • My final product is an oil or wax that won't crystallize. What should I do?

    • Which salt form is best for the purification and long-term storage of 2-α,N-DMT?

    • What is the most effective method for removing residual starting materials?

    • How can I monitor the purity of my fractions during purification?

  • Troubleshooting Guide: Common Purification Challenges

    • Problem 1: Persistent Yellow/Brown Discoloration in the Final Product

    • Problem 2: Low Yield After Acid-Base Extraction

    • Problem 3: Co-elution of Impurities During Column Chromatography

    • Problem 4: Formation of an Unexpected Quaternary Ammonium Salt

  • Experimental Protocols

    • Protocol 1: Optimized Acid-Base Extraction Workflow

    • Protocol 2: Recrystallization of 2-α,N-DMT Freebase

    • Protocol 3: Purification via Fumarate Salt Formation

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during 2-α,N-DMT synthesis?

A: The impurity profile is highly dependent on the synthetic route. For syntheses involving reductive amination of 2-methyl-α-methyltryptamine, common impurities include:

  • Unreacted Starting Material: Residual 2-methyl-α-methyltryptamine (the primary amine).

  • Under-methylated Species: The secondary amine, 2-α,N-monomethyltryptamine.

  • β-Carboline Formation: Tryptamines can react with aldehydes (a common reagent or byproduct) to form tetrahydro-β-carbolines (THBCs), a reaction that can be acid-catalyzed.[1][2] The 2-methyl group on the indole may influence the rate of this cyclization.

  • Oxidation Products: The indole ring is susceptible to oxidation, leading to colored impurities, especially if exposed to air and light for extended periods.

For routes starting from 2-methylindole, impurities can arise from side reactions during the construction of the sidechain. It is crucial to characterize your specific impurity profile using methods like GC-MS or LC-MS to devise an effective purification strategy.[1][3]

Q2: My final product is an oil or wax that won't crystallize. What should I do?

A: This is a common issue with many tryptamines, including substituted analogues like 2-α,N-DMT. The α-methyl group can introduce a chiral center, and if you are working with a racemic mixture, it may crystallize less readily than a single enantiomer. Furthermore, even minor impurities can inhibit crystallization.

Troubleshooting Steps:

  • Increase Purity: The most common reason for crystallization failure is the presence of impurities. Perform another purification step, such as a meticulous acid-base extraction or flash chromatography, to remove contaminants.

  • Convert to a Salt: The freebase of many tryptamines can be oily or waxy.[4] Converting the freebase to a crystalline salt is a highly effective purification and solidification technique. The fumarate salt is particularly reliable for tryptamines, often forming stable, high-melting-point crystals that are easy to handle.[4][5][6] Other options include succinate, malate, or oxalate salts.[7][8]

  • Optimize Crystallization Solvents: For freebase crystallization, experiment with non-polar solvents like heptane or hexane.[9][10] Dissolve your product in a minimal amount of a slightly more polar solvent (e.g., a few drops of ethyl acetate or acetone) and then add the non-polar solvent until turbidity appears. Attempt slow cooling or evaporation. Controlled, slow cooling is critical for growing larger, well-defined crystals.[11]

  • Scratching & Seeding: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites. If you have a small amount of pure, solid material, use it to "seed" the supersaturated solution.

Q3: Which salt form is best for the purification and long-term storage of 2-α,N-DMT?

A: The fumarate salt is highly recommended. It is widely used for tryptamine analogues for several key reasons:

  • High Crystallinity: Fumaric acid is a dicarboxylic acid that often forms stable, well-defined crystalline lattices with basic amines, making it excellent for purification.[4]

  • Stability: Tryptamine fumarate salts are generally less hygroscopic and more stable to air and light compared to the freebase or other salts like hydrochlorides.[5]

  • Ease of Handling: The resulting crystalline solids are typically easy to filter, wash, and dry, in contrast to the often oily or waxy freebase.[4][12]

A 2:1 ratio of 2-α,N-DMT to fumaric acid (forming a hemifumarate) is often targeted to produce high-purity, stable salts suitable for clinical and research applications.[12][13]

Q4: What is the most effective method for removing residual starting materials (e.g., primary or secondary amines)?

A: A combination of acid-base extraction and column chromatography is most effective.

  • Acid-Base Extraction: While all three amines (primary, secondary, tertiary) are basic, there are subtle differences in their pKa values. A carefully controlled liquid-liquid extraction can sometimes achieve partial separation, but its main utility is removing non-basic impurities.

  • Column Chromatography: This is the most definitive method. The polarity difference between the primary amine, secondary amine (2-α,N-monomethyltryptamine), and the target tertiary amine (2-α,N-DMT) is significant enough for separation on silica gel. A gradient elution starting with a less polar solvent system and gradually increasing polarity will effectively separate these compounds. See Problem 3 for solvent system recommendations.

Q5: How can I monitor the purity of my fractions during purification?

A: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring.

  • Staining: Tryptamines can be visualized on a TLC plate using a UV lamp (254 nm). For enhanced detection, use a tryptamine-specific stain like Van Urk's reagent (p-DMAB), which produces characteristic colored spots (typically purple/blue).[14]

  • Mobile Phase: A common mobile phase for tryptamines is a mixture of a non-polar solvent, a polar solvent, and a base. For example, Dichloromethane:Methanol:Ammonium Hydroxide (90:9:1) is a good starting point. Adjust the ratios to achieve good separation (Rf values between 0.2 and 0.8).[5]

  • Analysis: Spot your crude mixture, the fractions collected, and a reference standard (if available) on the same plate. This allows you to identify which fractions contain your pure product and which are contaminated with impurities.

Troubleshooting Guide: Common Purification Challenges

Problem 1: Persistent Yellow/Brown Discoloration in the Final Product
Probable Cause Explanation & Solution
Oxidation of the Indole Ring The indole nucleus is electron-rich and susceptible to oxidation, especially when exposed to air, light, or acidic conditions for prolonged periods. This often results in colored polymeric byproducts. Solution: 1. Work Quickly & Under Inert Atmosphere: Minimize the exposure of your compound to air, particularly during solvent evaporation. Use a rotary evaporator and, if possible, blanket the material with nitrogen or argon. 2. Activated Charcoal Treatment: Dissolve the impure product in a suitable solvent (e.g., ethanol or ethyl acetate). Add a small amount (1-2% w/w) of activated charcoal and stir or gently heat for 15-30 minutes. Filter the charcoal through a pad of Celite® to remove it. This is very effective at adsorbing colored impurities. Caution: Charcoal can also adsorb your product, leading to yield loss, so use it sparingly.
Residual Acidic/Basic Reagents Trace amounts of acids or bases from the workup can catalyze degradation and discoloration over time. Solution: Ensure thorough washing during the acid-base extraction. Wash the final organic layer containing the freebase with brine (saturated NaCl solution) to remove residual water and water-soluble impurities before drying with a desiccant like anhydrous sodium sulfate.[1]
Formation of β-Carbolines As mentioned in the FAQs, reaction with residual aldehydes can form β-carbolines, which are often colored.[2] Solution: This impurity must be removed chromatographically or via recrystallization/salt formation. Ensure all aldehydes are quenched or removed before workup in future syntheses.
Problem 2: Low Yield After Acid-Base Extraction
Probable Cause Explanation & Solution
Incorrect pH During Extraction For the amine to be protonated and move to the aqueous layer, the pH must be sufficiently acidic (typically pH 2-3). For the freebase to be liberated and move to the organic layer, the pH must be sufficiently basic (typically pH 10-12). If the pH is not in the correct range, the compound will remain in the wrong layer.[15] Solution: Always check the pH of the aqueous layer with a pH meter or pH strips during both the acidic and basic extraction steps. Add acid or base dropwise until the target pH is reached and stable.
Emulsion Formation Vigorous shaking of the separatory funnel, especially with chlorinated solvents like dichloromethane (DCM), can lead to the formation of a stable emulsion at the solvent interface, trapping your product. Solution: 1. Prevention: Use gentle, swirling inversions of the separatory funnel instead of vigorous shaking. 2. Resolution: If an emulsion forms, try adding a small amount of brine, which can help break it by increasing the ionic strength of the aqueous phase. Gently stirring the emulsion with a glass rod can also help. In stubborn cases, filtering the entire mixture through a pad of Celite® may be necessary.
Insufficient Extractions A single extraction is often not enough to transfer all the product from one layer to another. Solution: Perform multiple extractions with smaller volumes of solvent. For example, instead of one 100 mL extraction, perform three 35 mL extractions. This is a more efficient process. Use TLC to check the raffinate (the layer being extracted) to ensure all product has been removed before discarding it.
Problem 3: Co-elution of Impurities During Column Chromatography
Probable Cause Explanation & Solution
Inappropriate Solvent System The polarity of the mobile phase is not optimized to resolve your target compound from a closely-related impurity. The 2-methyl and α-methyl groups make 2-α,N-DMT slightly more lipophilic (less polar) than N,N-DMT. Solution: 1. Systematically Vary Polarity: Use TLC to test various solvent systems. A good starting point for tryptamines on silica gel is a Dichloromethane/Methanol system with a small amount of base.[5] 2. Try Different Solvents: If DCM/MeOH doesn't work, try Ethyl Acetate/Heptane with a base. The different solvent-solute interactions may provide the selectivity needed. 3. Add a Basic Modifier: Basic compounds like tryptamines can streak on silica gel (an acidic stationary phase). Adding a small amount of a base like triethylamine (0.5-1%) or ammonium hydroxide (0.5-1%) to the mobile phase will improve peak shape and resolution.[5]
Column Overloading Too much crude material has been loaded onto the column, exceeding its separation capacity and causing bands to broaden and overlap. Solution: As a rule of thumb, use a mass ratio of silica gel to crude material of at least 30:1, and preferably 50:1 for difficult separations. Ensure the crude material is dissolved in a minimal amount of solvent and loaded as a tight, concentrated band.
Table 1: Recommended Starting Solvent Systems for Chromatography
Stationary PhaseSolvent System (v/v/v)Comments
Silica GelDichloromethane:Methanol:Ammonium Hydroxide (90:9:1)A robust starting point. Increase methanol content to increase polarity and elute compounds faster.[5]
Silica GelEthyl Acetate:Heptane:Triethylamine (Varies)Start with a low percentage of Ethyl Acetate (e.g., 10-20%) and increase in a gradient. The triethylamine is crucial for good peak shape.
C18 (Reverse Phase)Water:Acetonitrile with 0.1% Formic AcidFor reverse-phase HPLC. The acid protonates the amine. Elute with an increasing gradient of acetonitrile.[16][17]
Problem 4: Formation of an Unexpected Quaternary Ammonium Salt
Probable Cause Explanation & Solution
Reaction with Dichloromethane (DCM) The tertiary amine of 2-α,N-DMT can act as a nucleophile and react with halogenated solvents like DCM, especially during prolonged exposure or in the presence of base, to form a highly polar, water-soluble quaternary ammonium salt. This effectively removes your product from the organic phase during workup.[18] Solution: 1. Minimize Contact Time: If using DCM for extraction, perform the steps quickly (ideally <30 minutes) and proceed immediately to the next stage. Do not let your product sit in DCM for extended periods (e.g., overnight).[18] 2. Use an Alternative Solvent: Replace DCM with a non-halogenated solvent like ethyl acetate, diethyl ether, or toluene for the extraction of the freebase. 3. Check the Aqueous Layer: If you suspect this reaction has occurred, the quaternary salt will be in the aqueous layers. Unfortunately, it is difficult to recover the desired product from this salt. Prevention is the best strategy.

Experimental Protocols

Protocol 1: Optimized Acid-Base Extraction Workflow

This protocol is designed to separate the basic 2-α,N-DMT from neutral and acidic impurities.

Caption: Workflow for purification via acid-base extraction.

Methodology:

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or toluene.

  • Transfer the solution to a separatory funnel and extract three times with 1M hydrochloric acid. Combine the acidic aqueous layers.

  • The organic layer now contains neutral impurities and can be discarded.

  • Wash the combined acidic aqueous layers once with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 6M NaOH) with stirring until the pH is greater than 10. The 2-α,N-DMT freebase will precipitate or form an oil.

  • Extract the basic aqueous suspension three times with a fresh organic solvent (e.g., ethyl acetate).

  • Combine the organic layers. This solution contains your purified freebase.

  • Wash the combined organic layers once with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified 2-α,N-DMT freebase.

Protocol 2: Recrystallization of 2-α,N-DMT Freebase

This protocol is for purifying the solid freebase. Success depends on the initial purity of the material.

  • Place the crude 2-α,N-DMT freebase in a clean Erlenmeyer flask.

  • Gently heat the flask in a water bath and add a minimal amount of a hot, non-polar solvent in which the compound is sparingly soluble (e.g., heptane or hexane) until the solid just dissolves. If it does not dissolve, add a few drops of a more polar co-solvent (like ethyl acetate) to achieve dissolution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the growth of larger crystals.

  • Once at room temperature, place the flask in an ice bath or a freezer (-18 °C) for several hours to maximize precipitation.[9]

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum to remove residual solvent.

Protocol 3: Purification via Fumarate Salt Formation

This is often the most reliable method for obtaining a high-purity, stable, crystalline solid.[4]

Caption: Workflow for purification via fumarate salt formation.

Methodology:

  • Dissolve the purified 2-α,N-DMT freebase in a minimal amount of a solvent like acetone or isopropanol (IPA).

  • In a separate flask, dissolve 0.5 molar equivalents of fumaric acid in the same solvent, gently warming if necessary.

  • Slowly add the fumaric acid solution to the stirring freebase solution at room temperature.

  • A precipitate of the fumarate salt should begin to form. Continue stirring for at least one hour to ensure complete precipitation.[4]

  • Cool the mixture in an ice bath for 30 minutes to maximize the yield.

  • Collect the crystalline solid by vacuum filtration.

  • Wash the filter cake with a small volume of cold solvent (e.g., acetone) to remove any soluble impurities.

  • Dry the purified 2-α,N-DMT fumarate salt under vacuum. The resulting product should be a stable, crystalline solid with a sharp melting point.

References

[11] The Art of DMT Crystallization, Part 2 - Practical Aspects of Crystal Design and Control. (n.d.). Scribd. Retrieved January 22, 2026, from [Link] [9] Martins, N. R., et al. (2013). Investigations into the polymorphic properties of N,N-dimethyltryptamine by X-ray diffraction and differential scanning calorimetry. Forensic Science International, 231(1-3), 29-36. [1] Brandt, S. D., et al. (2010). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. Drug Testing and Analysis, 2(8), 357-366. [19] de Oliveira, C. D. R., et al. (2019). Internet method for the extraction of N,N-dimethyltryptamine from Mimosa hostilis roots. Journal of Psychoactive Drugs, 51(2), 165-171. [2] Brandt, S. D., et al. (2010). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. PubMed. Retrieved January 22, 2026, from [Link] [14] SWGDRUG. (2000). N,N-DIMETHYLTRYPTAMINE. SWGDRUG.org. Retrieved January 22, 2026, from [Link] [20] S. T. Quintanilla, et al. (2014). Thin-Layer Chromatography Method for the Detection of N,N-Dimethyltryptamine in Seized Street Samples. ResearchGate. Retrieved January 22, 2026, from [Link] [10] Gaujac, A., et al. (2013). Application of analytical methods for the structural characterization and purity assessment of N,N-dimethyltryptamine, a potent psychedelic agent isolated from Mimosa tenuiflora inner barks. Microchemical Journal, 109, 78-83. [15] Anonymous. (n.d.). Acid/Base extraction a comedy in three acts. Shroomery. Retrieved January 22, 2026, from [Link] [5] Cameron, L. P., et al. (2018). Formation of 10 under purification conditions. ResearchGate. Retrieved January 22, 2026, from [Link] [4] Van der Heijden, M. A. A., et al. (2024). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. Molecular Systems Design & Engineering. [7] WO2022251897A1 - New n,n-dimethyltryptamine salts and crystalline salt forms. (2022). Google Patents. Retrieved January 22, 2026, from [12] Glatfelter, G. C., et al. (2020). Synthesis and characterization of high-purity N,N-dimethyltryptamine (DMT) hemifumarate for human clinical trials. ResearchGate. Retrieved January 22, 2026, from [Link] [16] Luethi, D., et al. (2022). Liquid chromatography–tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites DMT-N-oxide and indole-3-acetic acid in human plasma. ResearchGate. Retrieved January 22, 2026, from [Link] [13] Glatfelter, G. C., et al. (2020). Synthesis and characterization of high-purity N,N-dimethyltryptamine hemifumarate for human clinical trials. Drug Testing and Analysis, 12(10), 1483-1493. [17] Luethi, D., et al. (2022). Liquid chromatography-tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites DMT-N-oxide and indole-3-acetic acid in human plasma. Journal of Chromatography B, 1213, 123534. [6] Various Authors. (2006). N,N-Dimethyltryptamine as fumarate salt. Sciencemadness.org. Retrieved January 22, 2026, from [Link] [3] Brandt, S. D., et al. (2010). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. The University of Manchester. Retrieved January 22, 2026, from [Link] [18] Cameron, L. P., et al. (2018). Reaction of N,N‑Dimethyltryptamine with Dichloromethane Under Common Experimental Conditions. ACS Omega, 3(5), 5573-5577. [8] CA3218110A1 - New n,n-dimethyltryptamine salts and crystalline salt forms. (2022). Google Patents. Retrieved January 22, 2026, from

Sources

Technical Support Center: Addressing Stability and Degradation of 2-ADMT in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for 2-ADMT. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling 2-ADMT in solution. As a substituted tryptamine analog, 2-ADMT possesses a reactive indole ring and a basic amine group, making it susceptible to degradation. This resource provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the integrity and reproducibility of your experiments.

I. Understanding 2-ADMT Stability: The "Why" Behind Degradation

The stability of 2-ADMT in solution is not absolute; it's a dynamic state influenced by several environmental factors. The core structural features—the indole ring and the alkylamine side chain—are the primary sites of reactivity. Tryptophan, a related indole-containing amino acid, is known to be highly susceptible to oxidation, and this reactivity is shared by tryptamine derivatives like 2-ADMT.[1] Understanding these vulnerabilities is the first step toward mitigating degradation.

The primary pathways of degradation for tryptamine-like molecules are:

  • Oxidation: The electron-rich indole ring is prone to oxidation, especially when exposed to atmospheric oxygen, reactive oxygen species (ROS), or metal ions.[1][2] This process often leads to the formation of colored byproducts, which can be a visual indicator of degradation. A color change to yellow or brown in a 2-ADMT solution is a common sign of oxidative degradation.[2]

  • pH-Mediated Reactions: The amine group makes 2-ADMT a weak base. In neutral to alkaline aqueous solutions, the freebase form is more prevalent and highly unstable, often leading to rapid degradation.[2][3] Acidic conditions generally confer greater stability.[2]

  • Photodecomposition: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions in the indole ring.[4]

  • Thermal Degradation: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[2] For tryptamines, high temperatures can lead to decarboxylation and deamination.[5][6]

The interplay of these factors determines the shelf-life and reliability of your 2-ADMT solutions.

II. Frequently Asked Questions (FAQs)

Here we address the most common issues encountered when working with 2-ADMT solutions.

Q1: My 2-ADMT solution turned yellow/brown. What happened and can I still use it?

A color change is a strong indicator of oxidative degradation.[2] The indole ring of 2-ADMT has likely been oxidized, forming colored degradation products. It is not recommended to use a discolored solution for quantitative experiments, as the concentration of the active compound is no longer accurate and the degradation products could interfere with your assay.

Q2: I'm seeing a rapid loss of 2-ADMT concentration in my aqueous solution, confirmed by HPLC. What are the likely causes?

Several factors could be at play:

  • Inappropriate pH: If your solution is at a neutral or alkaline pH, the compound is likely degrading quickly.[2]

  • Oxidative Degradation: The solution may have been exposed to oxygen.[2]

  • Elevated Temperature: Storing the solution at room temperature for extended periods can accelerate degradation.[2]

  • Light Exposure: If not protected from light, photodegradation may be occurring.[4]

Q3: What is the best way to store my 2-ADMT stock and working solutions?

For long-term storage, keep 2-ADMT as a solid in a cool, dark, and dry place. For solutions:

  • Short-term (days to a week): Store at 2-8°C in a tightly sealed amber vial.[7]

  • Long-term (weeks to months): Aliquot and store at -20°C or below in airtight vials.[2][8] When using a frozen aliquot, allow it to come to room temperature completely before opening to prevent condensation from introducing water, which can accelerate degradation.[8]

Q4: I'm observing unexpected peaks in my LC-MS analysis. What could they be?

These are likely degradation products of 2-ADMT or impurities in the starting material.[2] To confirm, you can perform a forced degradation study (see Section V) to intentionally generate these products and compare their analytical signatures. It is also possible, though less common, that 2-ADMT is reacting with components of your buffer.[2]

III. Troubleshooting Guide: A Systematic Approach

When you encounter stability issues, a systematic approach is key to identifying and resolving the problem.

Decision-Making Workflow for Troubleshooting 2-ADMT Instability

G cluster_pH pH Troubleshooting cluster_storage Storage Troubleshooting cluster_prep Preparation Troubleshooting start Instability Observed (e.g., color change, peak loss) check_pH Check Solution pH start->check_pH pH_neutral pH is Neutral/Alkaline? check_pH->pH_neutral check_storage Review Storage Conditions temp_light Stored at RT or in clear vial? check_storage->temp_light check_prep Examine Preparation Protocol oxygen Used standard buffer? No inert gas? check_prep->oxygen pH_neutral->check_storage No acidify Action: Prepare in acidic buffer (pH 4-6) pH_neutral->acidify Yes acidify->check_storage pH_ok pH is Acidic temp_light->check_prep No store_cold_dark Action: Store at ≤4°C in amber vials temp_light->store_cold_dark Yes store_cold_dark->check_prep storage_ok Stored Cold & Dark deoxygenate Action: Use deoxygenated buffer, purge with N2/Ar oxygen->deoxygenate Yes prep_ok Preparation Optimized oxygen->prep_ok No deoxygenate->prep_ok end Problem Resolved prep_ok->end Re-analyze

Caption: Troubleshooting workflow for 2-ADMT solution instability.

Quantitative Data Summary

The following table summarizes the expected impact of various conditions on the stability of tryptamine-like compounds in aqueous solution.

ParameterConditionExpected Stability OutcomeRationale
pH < 6.0Good The amine group is protonated, increasing stability.[2]
7.0 - 8.0Poor The unstable freebase form is more prevalent.[2]
> 8.0Very Poor Rapid degradation is expected.[2]
Temperature -20°C or belowExcellent (Long-term)Drastically slows all chemical degradation pathways.[2][8]
2-8°CGood (Short-term)Suitable for working solutions for a limited time.[7]
Room Temp (~25°C)Poor Significantly accelerates degradation.[2]
Atmosphere Inert (N₂ or Ar)Excellent Prevents oxidative degradation.[2][7]
AirPoor Oxygen in the air will promote oxidation.[2]
Light Amber Vial / DarkExcellent Prevents photodegradation.[2]
Clear Vial / LightPoor UV and ambient light can initiate degradation.[4]

IV. Validated Experimental Protocols

Adhering to validated protocols is crucial for minimizing degradation and ensuring experimental reproducibility.

Protocol 1: Preparation of a 10 mM 2-ADMT Stock Solution

This protocol is designed to create a stable stock solution for long-term storage.

  • Solvent Preparation: Use a high-purity, deoxygenated solvent. For aqueous stocks, a buffer of pH 4-6 is recommended.[2] To deoxygenate, bubble argon or nitrogen gas through the buffer for 15-20 minutes. For organic stocks, use HPLC-grade DMSO or ethanol, purged with an inert gas.[9]

  • Weighing: Accurately weigh the required amount of 2-ADMT solid in a clean, dry vial. Perform this step quickly to minimize exposure to air and humidity.

  • Dissolution: Add the deoxygenated solvent to the 2-ADMT solid. Cap the vial tightly and vortex until fully dissolved. If using a buffer that requires initial dissolution in an organic solvent, first dissolve the 2-ADMT in a minimal amount of purged DMSO before diluting with the deoxygenated buffer.[9]

  • Inert Gas Purge: Before sealing the vial for storage, gently blow a stream of argon or nitrogen over the surface of the solution (headspace) for 10-15 seconds to displace any oxygen.[2]

  • Storage: Seal the vial tightly with a PTFE-lined cap. Wrap the vial in aluminum foil or use an amber vial to protect from light.[2] Store at -20°C or below for long-term storage.[8]

Protocol 2: Stability Assessment by HPLC-UV

This protocol allows for the quantitative assessment of 2-ADMT stability over time.

  • Sample Preparation: Prepare a solution of 2-ADMT at a known concentration (e.g., 100 µM) under the conditions you wish to test (e.g., specific buffer, temperature, light exposure). Prepare a "Time 0" sample by immediately diluting an aliquot of this solution to the analytical concentration and injecting it into the HPLC.

  • Incubation: Store the remaining solution under the test conditions.

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot, dilute it to the same analytical concentration as the "Time 0" sample, and inject it into the HPLC.

  • Chromatography: Use a validated stability-indicating HPLC method.[10] A C18 column is often suitable for tryptamine analysis.[11]

    • Mobile Phase Example: A gradient of A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in Acetonitrile.

    • Detection: Monitor at the λmax of 2-ADMT (typically around 280-290 nm for tryptamines).[9]

  • Data Analysis: Calculate the percentage of 2-ADMT remaining at each time point relative to the "Time 0" sample by comparing the peak areas. A plot of % remaining vs. time will reveal the degradation kinetics. The appearance of new peaks signifies the formation of degradation products.

V. Advanced Topics: Forced Degradation Studies

A forced degradation study is an essential tool for understanding the degradation profile of 2-ADMT. It involves intentionally exposing the compound to harsh conditions to accelerate degradation, allowing for the rapid identification of potential degradation products and the development of stability-indicating analytical methods.[10]

Workflow for a Forced Degradation Study

G cluster_conditions Stress Conditions cluster_outcomes Analysis & Outcomes start Prepare 2-ADMT Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 80°C in solution) start->thermal photo Photolytic Stress (e.g., UV lamp) start->photo analyze Analyze all samples by LC-MS/MS acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze identify Identify Degradation Products (Mass Shift Analysis) analyze->identify pathways Propose Degradation Pathways identify->pathways method Validate Stability-Indicating Analytical Method pathways->method

Caption: Workflow for conducting a forced degradation study on 2-ADMT.

By subjecting 2-ADMT to these stress conditions, you can identify the m/z values of major degradants, which is crucial for monitoring the stability of your samples in future experiments. For instance, oxidation of the indole ring could result in the addition of one or more oxygen atoms, leading to predictable mass shifts (+16 Da, +32 Da, etc.).

VI. References

  • Bluelight.org. (2016). Storing Tryptamines. Retrieved from [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

  • Palenicek, T., et al. (2020). Stability Evaluation of DMT and Harmala Alkaloids in Ayahuasca Tea Samples. Molecules, 25(9), 2093.

  • Sagi, G., et al. (2020). Reactivity and degradation products of tryptophan in solution and proteins. Biochimica et Biophysica Acta (BBA) - General Subjects, 1865(2), 129782.

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Retrieved from [Link]

  • Reddit. (2020). Keeping 4-subbed tryptamines in solution. Retrieved from [Link]

  • Critical Consulting LLC. (2021). Stability of tryptamines in Psilocybe cubensis mushrooms. Retrieved from [Link]

  • Speeter, M. E., & Anthony, W. C. (1954). U.S. Patent No. 2,943,093. Washington, DC: U.S. Patent and Trademark Office.

  • Lin, G., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2686.

  • Gotvaldová, K., et al. (2021). DETERMINATION OF TRYPTAMINE ALKALOIDS AND THEIR STABILITY IN PSYCHOTROPIC MUSHROOMS. Planta Medica, 87(15), 1283-1290.

  • Fabbri, M. R. (2020). Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. ProQuest Dissertations Publishing.

  • Canadian Scientific. (2024). Lab Best Practices: 3 Tips to Achieve Safe & Smart Chemical Storage. Retrieved from [Link]

  • Wagmann, L., et al. (2025). Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, bkaf045.

  • Steinebach, V., et al. (2017). Tryptophan degradation products that are formed after exclusive exposure to heat. Food & Function, 8(10), 3658-3667.

  • Eide-Haugmo, I., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 16035-16053.

  • Senthil, S., Chakraborty, S., & Ramakrishnan, R. (2021). Troubleshooting unstable molecules in chemical space. Chemical Science, 12(15), 5566-5573.

  • Senthil, S., Chakraborty, S., & Ramakrishnan, R. (2021). Troubleshooting unstable molecules in chemical space. Chemical Science, 12(15), 5566–5573.

  • Gotvaldová, K., et al. (2021). Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis. Drug Testing and Analysis, 13(2), 439-446.

  • Zuba, D. (2018). Modern Techniques for the Identification of Tryptamines. In Chromatographic Techniques in the Forensic Analysis of Designer Drugs. CRC Press.

  • Qin, Y. (2011). Indole Alkaloid Synthesis Facilitated by Photoredox Catalytic Radical Cascade Reactions. Accounts of Chemical Research, 44(6), 447-462.

  • University of Wisconsin–Madison. (n.d.). Chemical Storage. Environment, Health & Safety. Retrieved from [Link]

  • Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. Journal of Bioremediation & Biodegradation, 6(5), 1-4.

  • PubChem. (n.d.). Tryptophan degradation via tryptamine pathway. National Center for Biotechnology Information. Retrieved from [Link]

  • Ullah, A., et al. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. Processes, 8(5), 617.

  • Bikaki, M., & Kuhnert, N. (2019). Identification of Products from Thermal Degradation of Tryptophan Containing Pentapeptides: Oxidation and Decarboxylation. Journal of Agricultural and Food Chemistry, 67(26), 7448-7454.

  • Canadian Scientific. (2024). Lab Best Practices: 3 Tips to Achieve Safe & Smart Chemical Storage. Retrieved from [Link]

  • Eide-Haugmo, I., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16035-16053.

  • Senthil, S., Chakraborty, S., & Ramakrishnan, R. (2021). Troubleshooting unstable molecules in chemical space. Chemical Science, 12(15), 5566–5573.

  • Sagi, G., et al. (2020). Reactivity and degradation products of tryptophan in solution and proteins. Biochimica et Biophysica Acta (BBA) - General Subjects, 1865(2), 129782.

  • Roager, H. M., & Licht, T. R. (2018). Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly. Nutrients, 10(11), 1759.

  • Kuzmanović, B., et al. (2003). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Industrial & Engineering Chemistry Research, 42(11), 2465-2470.

  • Westphal, F., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Forensic Science International, 260, 51-58.

  • Gotvaldová, K., et al. (2021). Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis. Drug Testing and Analysis, 13(2), 439-446.

  • Eisco Scientific. (n.d.). A Guide to Troubleshooting Common Chemistry Laboratory Equipment Issues. Retrieved from [Link]

  • Kumar, A., et al. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Organic & Biomolecular Chemistry.

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 23.1: Properties of amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Indole alkaloid. Retrieved from [Link]

  • Wang, H., et al. (2024). Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. Nature Communications, 15(1), 4434.

  • Madsen, E. L., & Bollag, J. M. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 57(9), 2633-2638.

  • Le, T. A., et al. (2022). Oxidation of four monoterpenoid indole alkaloid classes by three cytochrome P450 monooxygenases from Tabernaemontana litoralis. Phytochemistry, 201, 113264.

Sources

optimizing dosage and administration routes for in vivo 2-[1-(Methylamino)ethyl]indole studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing In Vivo Studies for Novel Indole Alkaloids

Disclaimer: The compound 2-[1-(Methylamino)ethyl]indole is not extensively characterized in publicly available scientific literature. Therefore, this guide utilizes N,N-Dimethyltryptamine (DMT) , a structurally related and well-studied indole alkaloid, as a representative molecule to establish core principles for optimizing dosage and administration routes for novel compounds in this class. The protocols and dosage ranges provided herein are illustrative and must be adapted through rigorous, compound-specific dose-range finding studies.[1][2]

Pharmacology & Preclinical Strategy Overview

Before initiating any in vivo experiment with a novel indole-based compound, a foundational understanding of its expected pharmacology is critical. Indole alkaloids, like DMT, often interact with the central nervous system, particularly serotonergic pathways.[3][4] DMT is a potent agonist at serotonin 5-HT2A receptors, which largely mediates its psychoactive effects.[5] It is also a substrate for the Sigma-1 receptor, which may contribute to neuroprotective and neuroplastogenic effects.[6][7]

Metabolically, DMT is rapidly broken down by monoamine oxidase (MAO), primarily MAO-A, which results in a short biological half-life and poor oral bioavailability unless co-administered with an MAO inhibitor (MAOI).[8] This rapid clearance is a critical factor when selecting the administration route and dosing frequency.[3]

Troubleshooting Guide: Common In Vivo Challenges

This section addresses specific issues researchers may encounter during their experiments.

Issue 1: High variability in responses between subjects within the same dose group.

  • Question: We are observing significant differences in behavioral or physiological readouts among animals receiving the same dose of our compound. What is causing this and how can we improve consistency?

  • Answer: High inter-subject variability is a frequent challenge in preclinical research.[9] The root causes can be multifactorial:

    • Inconsistent Administration: Subtle variations in injection technique (e.g., depth for intraperitoneal, speed for intravenous) can drastically alter absorption rates and peak plasma concentrations. Ensure all personnel are rigorously trained on a standardized operating procedure.[9]

    • Formulation Instability: Is your compound fully solubilized or is it a suspension? If it's a suspension, is it uniformly mixed before each withdrawal? Poorly formulated compounds lead to inconsistent dosing. Always verify the stability and homogeneity of your formulation under your experimental conditions.

    • Biological Variation: Factors like the gut microbiome, minor genetic differences, and stress levels can influence drug metabolism and response.[6] To mitigate this, ensure animals are properly randomized, acclimatized, and sourced from a reputable vendor. Increasing the sample size (n) per group can also improve statistical power and help account for natural biological variance.[10]

Issue 2: Lack of therapeutic or behavioral effect at calculated doses.

  • Question: Our in vitro data showed high potency, but we are not seeing the expected effect in vivo. What should we investigate?

  • Answer: A discrepancy between in vitro potency and in vivo efficacy is common and often points to pharmacokinetic (PK) or pharmacodynamic (PD) issues.[9]

    • Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. This is especially true for oral (PO) administration of MAO-sensitive compounds like DMT.[8] Consider a route with higher bioavailability, such as intravenous (IV) or intraperitoneal (IP), for initial studies.[3][11]

    • Rapid Metabolism: As noted, indole alkaloids can be cleared very quickly.[8] The dosing interval may be too long, with the compound being eliminated before it can exert a sustained effect. A preliminary pharmacokinetic study is essential to determine the compound's half-life (t1/2) and time to maximum concentration (Tmax).[12]

    • Blood-Brain Barrier (BBB) Penetration: For centrally-acting compounds, insufficient BBB penetration will nullify efficacy regardless of plasma concentration. While DMT does cross the BBB, this cannot be assumed for a novel analog.[3] Initial PK studies should ideally include brain tissue analysis to confirm target engagement.

Issue 3: Unexpected toxicity or adverse events at low doses.

  • Question: We are observing severe adverse effects (e.g., seizures, hyperthermia, severe ataxia) at doses we predicted would be well-tolerated. What is the cause?

  • Answer: This is a critical safety issue that requires immediate attention.

    • Vehicle Toxicity: The vehicle used to dissolve the compound may be causing the toxicity. For example, high concentrations of DMSO can cause neurotoxicity, and some oils can cause inflammation.[13] Always run a vehicle-only control group to rule this out.

    • Non-Linear Pharmacokinetics: At higher doses, metabolic pathways can become saturated, leading to a non-linear and disproportionate increase in plasma concentration (Cmax) and exposure (AUC).[14] This can quickly turn a tolerated dose into a toxic one.

    • Species-Specific Sensitivity: The chosen animal model may be more sensitive to the compound than predicted. It is crucial to start with very low doses in a dose-escalation study and monitor for a predefined set of clinical signs of toxicity.[15]

Troubleshooting Decision Workflow

Below is a decision tree to guide the troubleshooting process for unexpected in vivo results.

G start Unexpected In Vivo Result (e.g., High Variability, No Efficacy, Toxicity) check_formulation 1. Review Formulation & Administration - Is it stable & homogenous? - Is the administration technique consistent? start->check_formulation First, check the basics check_pk 2. Assess Pharmacokinetics (PK) - What is the Cmax, Tmax, t1/2? - Does it reach the target tissue? start->check_pk If formulation is OK check_dose 3. Re-evaluate Dose Selection - Are you in the right range? - Is metabolism saturated (non-linear PK)? start->check_dose If PK looks unusual solution_formulation Solution: - Reformulate with new vehicle - Standardize SOPs & retrain staff check_formulation->solution_formulation If issues found solution_pk Solution: - Change administration route - Adjust dosing frequency check_pk->solution_pk If issues found solution_dose Solution: - Conduct new Dose-Range Finding study - Lower the starting dose check_dose->solution_dose If issues found

Caption: Troubleshooting Decision Tree for In Vivo Studies.

Frequently Asked Questions (FAQs)

Q1: How do I select a starting dose for my first in vivo experiment with a novel compound?

The safest and most scientifically sound approach is to conduct a Dose-Range Finding (DRF) study .[1][2] The goal is to identify the Maximum Tolerated Dose (MTD) and a preliminary effective dose range.[16] Your starting dose should be based on in vitro data (e.g., EC50 or IC50 values) and literature on similar compounds. A common practice is to start well below the predicted effective dose and escalate in subsequent cohorts (e.g., 3x or half-log increases) until signs of toxicity are observed or the desired effect is achieved.[1]

Q2: What are the pros and cons of different administration routes for a compound like DMT?

The choice of route is critical and depends on the experimental goal.[17] It directly impacts the pharmacokinetic profile.[18]

RouteOnsetDurationBioavailabilityProsCons
Intravenous (IV) Seconds to minutes[3]Shortest[19]100% (by definition)Precise dose control, bypasses absorption barriers.[12]Technically challenging in small animals, high risk of acute toxicity.
Intraperitoneal (IP) Fast (5-15 min)Short to MediumHigh but variableEasier than IV, rapid absorption into portal circulation.[14]Risk of injection into organs, potential for local irritation.
Subcutaneous (SC) Slower (15-30 min)LongerGood, but slower absorptionForms a drug depot for sustained release, less stressful than IV/IP.[11]Slower onset may not be suitable for acute effect studies.
Oral Gavage (PO) Slowest (>30 min)LongestLow to Variable[8]Mimics human oral route, convenient for chronic dosing.[17]Subject to first-pass metabolism, requires MAOI for DMT.[3][8]
Intranasal (IN) Very Fast (minutes)ShortHighRapid brain entry, non-invasive.[11]Limited by volume, potential for local irritation.

Q3: How should I formulate an indole alkaloid for in vivo administration?

Indole alkaloids are often lipophilic and may have poor aqueous solubility.[20] Vehicle selection is a critical step.[13]

  • Start with the simplest vehicle: Begin with sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS).

  • Assess solubility: If the compound is not soluble, you may need to add a co-solvent. A common strategy is to use a small amount of an organic solvent like DMSO (e.g., 5-10%) and then dilute to the final volume with saline or PBS.[21]

  • Consider alternatives: For highly insoluble compounds, vehicles like polyethylene glycol (PEG), propylene glycol (PG), or oil-based vehicles (e.g., corn oil, sesame oil) can be used.[13][21]

  • ALWAYS run a vehicle control: The chosen vehicle must be tested alone in a control group to ensure it does not have any biological effects that could confound your results.[13]

Experimental Protocols

Protocol: Dose-Range Finding (DRF) Study in Rodents

Objective: To determine the Maximum Tolerated Dose (MTD) and identify a preliminary effective dose range for a novel indole alkaloid.[1][15]

Methodology:

  • Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice or Sprague-Dawley rats).[10]

  • Group Allocation: Assign animals (n=3-5 per group) to at least 4-5 groups:

    • Group 1: Vehicle Control

    • Group 2: Low Dose (e.g., 1 mg/kg)

    • Group 3: Mid Dose (e.g., 5 mg/kg)

    • Group 4: High Dose (e.g., 25 mg/kg)

    • Dose levels should be adjusted based on any prior knowledge of the compound.

  • Administration: Administer the compound via the intended experimental route (e.g., IP or IV).

  • Monitoring & Endpoints:

    • Record body weight immediately before dosing and at 24 and 48 hours post-dose.

    • Conduct continuous clinical observations for the first 4 hours, then periodically for 48 hours. Key signs to monitor include changes in posture, activity, respiration, and presence of tremors or seizures.

    • At the end of the study, perform a gross necropsy to look for any visible organ abnormalities.

  • Data Analysis: The MTD is defined as the highest dose that does not cause significant mortality, more than a 10-15% reduction in body weight, or persistent and distressing clinical signs of toxicity.[2][22]

DRF Study Design Workflow

G start Start: Define Study Objective step1 1. Select Animal Model & Route (e.g., Mouse, IP) start->step1 step2 2. Formulate Compound & Vehicle (e.g., 5% DMSO in Saline) step1->step2 step3 3. Determine Dose Levels - Vehicle Control - Low, Mid, High Doses step2->step3 step4 4. Dose Administration & In-Life Monitoring - Body Weight - Clinical Observations step3->step4 step5 5. Data Collection & Analysis - Assess Toxicity - Determine MTD step4->step5 end End: MTD Identified for Future Studies step5->end

Caption: Workflow for a Dose-Range Finding (DRF) Study.

References

  • Barker, S. A. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in Neuroscience, 12, 536. [Link]

  • Benington, F., Morin, R. D., & Clark, L. C. (1965). 5-Methoxy-N,N-dimethyltryptamine, a possible endogenous psychotoxin. Alabama Journal of Medical Sciences, 2(4), 397–403.
  • Charles River Laboratories. (n.d.). Dose Range Finding Studies. Retrieved from [Link]

  • Dean, J. L., et al. (2021). Nonlinear Pharmacokinetics of 5-Methoxy-N,N-dimethyltryptamine in Mice. Drug Metabolism and Disposition, 49(1), 59-66. [Link]

  • Gaujac, A., et al. (2012). Intoxicação espontânea por Mimosa tenuiflora (jurema-preta) em bovinos no sertão da Paraíba. Pesquisa Veterinária Brasileira, 32(11), 1123-1127.
  • Gillin, J. C., et al. (1976). The effects of 5-methoxy-N,N-dimethyltryptamine on behavior of sheep.
  • Gomes, M. P., et al. (2014). Peroxidases as a new enzymatic pathway for N,N-dimethyltryptamine (DMT) metabolism.
  • López-Giménez, J. F., & González-Maeso, J. (2018). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current topics in behavioral neurosciences, 36, 45–73.
  • NC3Rs. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Retrieved from [Link]

  • Pal-Skoog, K., et al. (2021). Dose range finding approach for rodent preweaning juvenile animal studies. Birth Defects Research, 113(6), 481-490. [Link]

  • PNAS. (2023). Human brain effects of DMT assessed via EEG-fMRI. Retrieved from [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?[Link]

  • ResearchGate. (2016). EdU in vivo (mouse) troubleshooting?[Link]

  • ResearchGate. (2022). Pharmacodynamic effects and plasma pharmacokinetics of N, N-dimethyltryptamine after intranasal versus subcutaneous administration in male rats. [Link]

  • Riba, J., et al. (2003). Human pharmacology of ayahuasca: subjective and cardiovascular effects, monoamine metabolite excretion, and pharmacokinetics. Journal of Pharmacology and Experimental Therapeutics, 306(1), 73-83.
  • Saavedra, J. M., & Axelrod, J. (1972).
  • Strassman, R. J., & Qualls, C. R. (1994). Dose-response study of N,N-dimethyltryptamine in humans. I. Neuroendocrine, autonomic, and cardiovascular effects.
  • Turner, W. J., & Merlis, S. (1959). Effect of some indole derivatives on humans.
  • Vitale, A. A., et al. (2011). In vivo long-term kinetics of radiolabeled N,N-dimethyltryptamine and tryptamine. Journal of Nuclear Medicine, 52(6), 970-977. [Link]

  • Wolf, M. B. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 626–634. [Link]

  • Wu, H., et al. (2018). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Molecules, 23(11), 2947. [Link]

  • YouTube. (2021). Webinar: In vivo pharmacokinetic experiments in preclinical drug development. [Link]

  • ModernVivo. (2023). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. [Link]

  • Wu, H., et al. (2022). Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 389-400. [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?[Link]

  • Barker, S. A., et al. (2023). N, N-dimethyltryptamine (DMT) in rodent brain: Concentrations, distribution, and recent pharmacological data. Biomedical Science and Engineering, 2(1), 1-10.
  • Barker, S. A. (2022). Administration of N,N-dimethyltryptamine (DMT) in psychedelic therapeutics and research and the study of endogenous DMT. Psychopharmacology, 239(7), 2217–2234. [Link]

  • Glynos, N. G., et al. (2024). Why N,N-dimethyltryptamine matters: unique features and therapeutic potential beyond classical psychedelics. Frontiers in Psychiatry, 15, 1365135. [Link]

  • Charles River Laboratories. (n.d.). Dose Range Finding Studies. [Link]

  • ACS Publications. (2024). What Do Oral Drugs Really Look Like? Dose Regimen, Pharmacokinetics, and Safety of Recently Approved Small-Molecule Oral Drugs. [Link]

  • Glynos, N. G., et al. (2024). Neurochemical and Neurophysiological Effects of Intravenous Administration of N,N-Dimethyltryptamine in Rats. bioRxiv. [Link]

  • Reddit. (2022). How do you deal with experiments not working no matter how much effort you put in?[Link]

  • ACS Publications. (1996). Substituted Indole-2-carboxylates as in Vivo Potent Antagonists Acting as the Strychnine-Insensitive Glycine Binding Site. [Link]

  • PubMed. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. [Link]

  • ScienceDirect. (2014). A series of 2-arylamino-5-(indolyl)-1,3,4-thiadiazoles as potent cytotoxic agents. [Link]

  • YouTube. (2021). Webinar: In vivo pharmacokinetic experiments in preclinical drug development. [Link]

  • ResearchGate. (2023). Clinical Pharmacokinetics of N,N-Dimethyltryptamine (DMT): A Systematic Review and Post-hoc Analysis. [Link]

  • PubMed. (1995). In vivo pharmacological evaluation of two novel type II (inducible) nitric oxide synthase inhibitors. [Link]

  • PubMed Central. (2024). Why N,N-dimethyltryptamine matters: unique features and therapeutic potential beyond classical psychedelics. [Link]

Sources

identifying and minimizing by-products in 2-α,N-dimethyltryptamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N,N-Dimethyltryptamine

A Senior Application Scientist's Guide to Identification and Minimization of By-products

Welcome to the technical support center for tryptamine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals dedicated to achieving high purity in the synthesis of N,N-dimethyltryptamine (DMT). While the principles discussed are broadly applicable, we will focus on one of the most common and versatile synthetic routes: the reductive amination of tryptamine.

Navigating the complexities of multi-step synthesis requires a deep understanding of not only the desired reaction pathway but also the potential side reactions that lead to impurities. These by-products can complicate purification, reduce yields, and introduce confounding variables in downstream applications. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, grounded in mechanistic principles and supported by analytical evidence.

Section 1: Overview of the Reductive Amination Pathway

The synthesis of N,N-dimethyltryptamine from tryptamine is commonly achieved via a one-pot reductive amination procedure. This process involves the reaction of tryptamine with an excess of formaldehyde to form an intermediate iminium ion, which is then reduced by a hydride source. While seemingly straightforward, the reaction environment must be precisely controlled to prevent the formation of several key by-products.

The general workflow is outlined below:

G cluster_0 Reaction Setup cluster_1 Reaction & Reduction cluster_2 Workup & Purification Tryptamine Tryptamine Reaction_Mix Reaction Mixture Tryptamine->Reaction_Mix Formaldehyde Formaldehyde (excess) Formaldehyde->Reaction_Mix Solvent Solvent (e.g., Methanol) Solvent->Reaction_Mix Acid Acid Catalyst (e.g., Acetic Acid) Acid->Reaction_Mix Reducer Reducing Agent (e.g., NaBH3CN) Workup Aqueous Workup & Extraction Reducer->Workup Crude Product Reaction_Mix->Reducer In-situ Reduction Purification Chromatography / Recrystallization Workup->Purification Final_Product Pure N,N-DMT Purification->Final_Product

Caption: General workflow for the synthesis of N,N-DMT via reductive amination.

Section 2: Troubleshooting Guide & By-product Analysis

This section addresses specific issues encountered during the synthesis in a practical Q&A format.

Q1: My final product contains significant amounts of N-methyltryptamine (NMT). How do I ensure complete dimethylation?

Answer: The presence of the mono-methylated intermediate, N-methyltryptamine (NMT), is one of the most common impurity issues.[1] It indicates that the second methylation step is incomplete. This typically stems from three primary factors: stoichiometry, reaction kinetics, and pH.

Causality: The reaction proceeds in two stages: tryptamine is first methylated to NMT, which then reacts with another equivalent of formaldehyde and is subsequently reduced to DMT. If conditions are not optimal, the second step can be significantly slower than the first.

Troubleshooting Steps:

  • Adjust Stoichiometry: Ensure a sufficient excess of both formaldehyde and the reducing agent. A common protocol uses at least 2.3 equivalents of formaldehyde and 1.6 equivalents of sodium cyanoborohydride relative to tryptamine.[1]

  • Control Reagent Addition: Add the formaldehyde solution dropwise to the reaction mixture over a period of 15-20 minutes.[1] This maintains a consistent concentration of the iminium ion intermediate for the first methylation, allowing it to proceed before adding all the aldehyde for the second step.

  • Monitor Reaction Time and Temperature: While the reaction is often run at room temperature for a few hours, extending the reaction time (e.g., overnight) can help drive the conversion of the sterically more hindered NMT to the final product. Gentle heating (e.g., to 40°C) can also increase the rate, but must be done cautiously to avoid promoting side reactions.

  • Optimize pH: The formation of the iminium ion is acid-catalyzed.[2] The reaction is typically run in the presence of a weak acid like acetic acid to maintain a pH between 4 and 6. If the pH is too high, iminium ion formation is slow; if it's too low, the amine starting material will be fully protonated and non-nucleophilic.

ParameterRecommendationRationale
Formaldehyde >2.2 equivalentsDrives the reaction towards complete dimethylation.
Reducing Agent >1.5 equivalentsEnsures sufficient hydride to reduce both iminium intermediates.
pH 4-6Optimizes the rate of iminium ion formation.
Reaction Time 2.5 hours to overnightAllows the slower second methylation to reach completion.
Q2: My GC-MS analysis shows peaks identified as tetrahydro-β-carboline (THBC) and 2-methyl-tetrahydro-β-carboline (2-Me-THBC). What are these and how do I prevent them?

Answer: The formation of β-carbolines is a significant side reaction in tryptamine synthesis, arising from an acid-catalyzed intramolecular cyclization known as the Pictet-Spengler reaction .[3]

Mechanism of Formation: Under acidic conditions, the iminium ion formed from tryptamine and formaldehyde can undergo an intramolecular electrophilic substitution on the electron-rich C2 position of the indole ring, leading to the formation of a stable six-membered ring system. This yields tetrahydro-β-carboline (THBC). If N-methyltryptamine undergoes the same reaction, it produces 2-methyl-tetrahydro-β-carboline (2-Me-THBC).[1]

G cluster_main Tryptamine Tryptamine Iminium Iminium Ion Intermediate Tryptamine->Iminium + HCHO, H+ Formaldehyde Formaldehyde THBC Tetrahydro-β-carboline (THBC) Iminium->THBC Pictet-Spengler (Intramolecular Cyclization) DMT N,N-DMT Iminium->DMT Reduction (e.g., NaBH3CN)

Caption: Competing pathways: Reductive amination vs. Pictet-Spengler reaction.

Minimization Strategies:

  • Control Acidity: This is the most critical factor. The Pictet-Spengler reaction is highly dependent on acid catalysis.[3][4] Using the minimum amount of acid necessary to facilitate iminium formation is key. Avoid strong acids; acetic acid is generally sufficient. Some procedures even run under neutral conditions, although this may slow the desired reaction.[5]

  • Choice of Reducing Agent: Using a reducing agent that is highly selective for the iminium ion and works rapidly can outcompete the slower Pictet-Spengler cyclization. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are effective because they can be present in the reaction mixture from the start and rapidly reduce the iminium ion as it forms.[2][6]

  • Temperature Control: Keep the reaction temperature low (e.g., on an ice bath during initial reagent addition, then room temperature).[1] Higher temperatures can provide the activation energy needed for the cyclization to occur.

  • Use of Sodium Borohydride (NaBH₄): If β-carbolines are a persistent issue, a two-step procedure can be employed. First, form the imine under non-acidic or mildly basic conditions, then add NaBH₄ for the reduction.[5][7] However, NaBH₄ can also reduce formaldehyde, so careful control of addition and stoichiometry is required.[8][9] A study showed that replacing sodium cyanoborohydride with sodium borohydride almost exclusively produced THBC instead of DMT under their standard acidic conditions, highlighting the sensitivity of this choice.[1]

Q3: I am using sodium cyanoborohydride (NaBH₃CN) and observe an unusual by-product with a mass corresponding to a cyanated tryptamine. What is this and is it avoidable?

Answer: Yes, this is a known by-product when using NaBH₃CN. You are likely observing species such as N-methyl-N-cyanomethyltryptamine (MCMT) or 2-cyanomethyl-tetrahydro-β-carboline (2-CM-THBC).[1][8]

Causality: Sodium cyanoborohydride can, under certain conditions, act as a source of cyanide. The cyanide anion is a potent nucleophile and can react with the iminium ion intermediate, leading to the formation of α-aminonitriles. This is a known side reaction in reductive aminations employing this reagent.

Troubleshooting and Alternatives:

  • Strict pH Control: The stability of NaBH₃CN and the propensity for cyanide release are pH-dependent. Maintaining a weakly acidic environment (pH 4-6) is crucial.

  • Alternative Reducing Agents: The most effective way to eliminate these by-products is to switch to a non-cyanide-containing reducing agent.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is an excellent alternative. It is a milder reducing agent than NaBH₄, highly selective for imines and aldehydes, and does not introduce a cyanide source.[6] It is often the reagent of choice for modern reductive aminations.

    • Sodium Borohydride (NaBH₄): As mentioned previously, NaBH₄ can be used, but typically in a stepwise process where the imine is pre-formed before the reducing agent is added to avoid reducing the starting aldehyde.[7]

    • Eschweiler-Clarke Reaction: This classic method uses formic acid as both the acid catalyst and the hydride source, completely avoiding borohydride reagents.[10][11] It is highly effective for exhaustive methylation to the tertiary amine and inherently avoids the formation of quaternary ammonium salts.[10]

Section 3: Analytical and Purification Protocols

Accurate identification of by-products is essential for optimizing the reaction.

Protocol 1: GC-MS for Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for separating and identifying volatile by-products in DMT synthesis.[1]

  • Sample Preparation: Dissolve a small aliquot of the crude reaction mixture (post-workup) in a suitable solvent like methanol or ethyl acetate.

  • GC Column: A standard non-polar column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm) is typically effective.

  • Temperature Program:

    • Initial Temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: Hold at 280°C for 5-10 minutes.

  • MS Detection: Use Electron Ionization (EI) at 70 eV. Scan from m/z 40 to 500.

  • Identification: Compare the resulting mass spectra with library data and known fragmentation patterns. Key ions for DMT include the molecular ion at m/z 188 and the characteristic iminium fragment at m/z 58. By-products like NMT (m/z 174) and THBC (m/z 172) can be readily identified.[1]

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Use silica gel 60 (230-400 mesh).

  • Solvent System (Eluent): A gradient or isocratic system of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) with a small amount of base (e.g., 0.5-1% triethylamine) is effective. The base is crucial to prevent the basic amine products from tailing on the acidic silica gel.

  • Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

  • Elution: Start with a low polarity mixture and gradually increase the polarity. For example, start with 98:2 dichloromethane:methanol (+1% triethylamine) and gradually increase the methanol content.

  • Monitoring: Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify and combine the pure product fractions.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use methyl iodide to methylate tryptamine? A: While technically possible, direct alkylation with methyl iodide is strongly discouraged. It is very difficult to control and typically results in a mixture of the secondary amine (NMT), tertiary amine (DMT), and the over-methylated quaternary ammonium salt.[8] Separating this mixture is challenging. Reductive amination offers far superior control and selectivity.

Q: My reaction seems to stall, and the yield is poor. What are some general tips? A:

  • Reagent Quality: Ensure your formaldehyde is fresh and has not polymerized extensively (forming paraformaldehyde). Check the purity of your tryptamine starting material.

  • Solvent Purity: Use anhydrous solvents if possible, especially for the initial imine formation step, as water is a by-product of this equilibrium.

  • Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if the reaction is run for an extended period.

Q: Are there analytical methods other than GC-MS for purity analysis? A: Yes, High-Performance Liquid Chromatography (HPLC) with UV or MS detection is an excellent alternative, especially for less volatile or thermally sensitive compounds.[12][13] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for unambiguous structure confirmation and can be used for quantitative analysis (qNMR) to determine the purity of the final product.

References

  • Wikipedia. Dimethyltryptamine. [Link]

  • Recovered.org. How DMT is Made: Source, Process, Brewing. [Link]

  • Barker, S. A. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in Neuroscience, 12, 536. [Link]

  • Catalyst University. (2020). Dimethyltryptamine [DMT] | Biosynthesis, Mechanism, & Metabolism. YouTube. [Link]

  • Brandt, S. D., Moore, S. A., Freeman, S., & Kanu, A. B. (2010). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. Drug testing and analysis, 2(7), 330–338. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. (2024). ResearchGate. [Link]

  • High-Purity DMT Hemifumarate Synthesis. Scribd. [Link]

  • The profiling of psychoactive tryptamine drug synthesis focusing on mass spectrometry. ResearchGate. [Link]

  • Davies, H. M. L., & Du Bois, J. (2021). Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews, 50(5), 3149-3165. [Link]

  • Ithayaraja, R., & Chitra, S. (2021). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 26(18), 5577. [Link]

  • Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]

  • Scope of the aqueous Pictet-Spengler reaction using tryptamine and four... ResearchGate. [Link]

  • Methylation of indole compounds using dimethyl carbonate.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • N,n-dimethyltryptamine (dmt) crystalline products and methods of making the same.
  • Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. ProQuest. [Link]

  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. [Link]

  • Ways to reduce the bis amination during a reductive amination? Reddit. [Link]

  • Heacock, R. A. (1968). The Indole Grignard Reagents. Advances in Heterocyclic Chemistry, 9, 135-191. [Link]

  • Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. ResearchGate. [Link]

  • n,n-dimethyltryptamine by Eschweiler-Clarke methylation of tryptamine. Sciencemadness Discussion Board. [Link]

  • The chemistry of the indole Grignard reagent. II. The reaction of indole magnesium iodide with carbon dioxide. ResearchGate. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. PMC. [Link]

  • Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Forensic Science International, 265, 129-135. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Dalal Institute. [Link]

  • Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Sodium CyanoBoroHydride and Sodium BoroHydride. Interchim. [Link]

  • Strictosidine Synthase: Mechanism of a Pictet–Spengler Catalyzing Enzyme. Journal of the American Chemical Society, 134(36), 14931–14941. [Link]

  • Eschweiler-Clarke Reaction. YouTube. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

  • Pictet-Spengler reaction. chemeurope.com. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Mechanism of the Eschweiler–Clarke methylation reaction of methylamine,... ResearchGate. [Link]

  • Eschweiler-Clarke reaction. Name-Reaction.com. [Link]

Sources

Technical Support Center: Protocol Refinement for Reproducible S-Adenosyl-L-Methionine (SAM)-Dependent Methyltransferase Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Terminology: The term "2-ADMT bioassay" is not a standard recognized acronym in the field. This guide is developed based on the hypothesis that it may refer to assays involving S-Adenosyl-L-Methionine (SAM or AdoMet)-dependent methyltransferases (MTs) , a large and critical class of enzymes in drug discovery.[1][2] The principles and troubleshooting strategies outlined here are broadly applicable to various MT assays, including those for histone, DNA, RNA, and protein methyltransferases.

Section 1: Understanding the Core Reaction and Common Assay Formats

From the desk of a Senior Application Scientist, this guide is designed to help you navigate the nuances of developing robust and reproducible methyltransferase (MT) assays. Success in this space hinges on a deep understanding of the core biochemistry and the potential pitfalls in its measurement.

The Fundamental MT Reaction

All SAM-dependent methyltransferases catalyze the transfer of a methyl group from the cofactor SAM to a specific substrate (e.g., a histone tail peptide, a DNA sequence, or a small molecule). This reaction yields two products: the methylated substrate and S-Adenosyl-L-Homocysteine (SAH).[3][4]

The primary goal of any MT assay is to accurately quantify the rate of this reaction, typically by measuring the accumulation of one of the products.

Diagram: The Core SAM-Dependent Methylation Pathway

Methyltransferase Reaction cluster_reactants Reactants cluster_products Products SAM SAM (S-Adenosyl-L-Methionine) MT_Enzyme Methyltransferase (e.g., HMT) SAM->MT_Enzyme Substrate Substrate (e.g., Histone H3) Substrate->MT_Enzyme SAH SAH (S-Adenosyl-L-Homocysteine) MT_Enzyme->SAH Methylated_Substrate Methylated Substrate (e.g., H3K9me) MT_Enzyme->Methylated_Substrate

Caption: General enzymatic reaction for SAM-dependent methyltransferases.

Common Assay Formats: A Comparative Overview

Choosing the right assay format is critical and depends on your specific target, available equipment, and screening goals.

Assay Type Principle Pros Cons
Radiometric Uses 3H- or 14C-labeled SAM. The radiolabeled methyl group is transferred to the substrate, which is then captured and quantified by scintillation counting.[5][6][7]Highly sensitive, considered a "gold standard."Requires handling of radioactive materials, generates hazardous waste, discontinuous format.[8]
Antibody-Based (ELISA) An antibody specific to the methylated substrate is used for detection, typically in a colorimetric or fluorescent readout.[8]High specificity, non-radioactive.Can be expensive, subject to antibody cross-reactivity, multiple wash steps.
Coupled-Enzyme (Fluorescence/Luminescence) The production of SAH is coupled to a series of enzymatic reactions that generate a fluorescent or luminescent signal.[1][3][9]Homogeneous ("mix-and-read") format, high-throughput friendly, non-radioactive.[3]Susceptible to interference from library compounds that affect coupling enzymes.[9]
Direct Mass Spectrometry (MS) Directly measures the mass change of the substrate upon methylation.Label-free, provides direct evidence of methylation.Lower throughput, requires specialized equipment.

Section 2: Troubleshooting Guide - A Q&A Approach

High variability and lack of reproducibility are common frustrations in assay development.[10][11][12] Here, we address specific problems you might encounter.

Q1: "My assay window (Signal-to-Background) is too low. What should I do?"

A low signal-to-background ratio can mask real inhibitor effects. Here’s how to dissect the problem:

  • Is it a low signal or high background? Run controls with and without the enzyme to determine which component is the issue.

  • Troubleshooting Low Signal:

    • Enzyme Activity: Confirm your enzyme is active. Use a positive control substrate known to be methylated by your enzyme. Enzyme concentration may be too low; perform an enzyme titration to find the optimal concentration that gives a robust signal within the linear range of the assay.

    • Substrate Concentration: Ensure the substrate concentration is at or near its Michaelis-Menten constant (Km) for screening competitive inhibitors.[13] Very high substrate concentrations can deplete SAM quickly and may mask inhibition.

    • Incubation Time: Your reaction may not have proceeded long enough. Perform a time-course experiment to determine the initial velocity phase of the reaction where product formation is linear over time.

    • Buffer Conditions: pH, salt concentration, and temperature can significantly impact enzyme activity.[14][15] Ensure your buffer composition is optimal for your specific MT.[13]

  • Troubleshooting High Background:

    • Reagent Autofluorescence/Luminescence: If using a coupled-enzyme assay, some of your library compounds or even assay buffer components might be inherently fluorescent or luminescent.[9] Always run a control with library compounds but no enzyme.

    • Contaminated Reagents: Ensure reagents, especially SAM, are free of contaminating SAH, which can generate a background signal in coupled assays.

    • Non-Enzymatic Signal Generation: In some fluorescence-based assays, compounds can directly react with the detection reagents.[9]

Q2: "I'm seeing high well-to-well variability (%CV is >15%). How can I improve precision?"

High coefficient of variation (%CV) can obscure real hits and lead to false negatives. Precision is key for a reliable assay.[11]

  • Pipetting and Liquid Handling: This is a major source of variability.[11]

    • Ensure pipettes are properly calibrated.

    • Use low-retention tips.

    • For multi-channel pipetting, ensure consistent aspiration and dispensing across all channels.

    • Automated liquid handlers can significantly improve precision.[11]

  • Cell-Based Assay Specific Issues:

    • Inconsistent Cell Seeding: "Edge effects" in microplates are common, where wells on the periphery behave differently.[10] To mitigate this, allow plates to sit at room temperature for a period before incubation to ensure even cell settling.[10]

    • Cell Health and Passage Number: Use cells at a consistent, low passage number and ensure they are in the logarithmic growth phase.[12][16] Over-confluent or starved cells will respond differently.[16]

  • Plate Reader Settings:

    • Number of Flashes: Increasing the number of flashes per well can average out reading noise and reduce variability.[17]

    • Gain Settings: Optimize the gain to maximize the signal without saturating the detector.[17]

  • Reagent Mixing: Ensure all components are thoroughly mixed before and after addition to the plate. Inadequate mixing can lead to concentration gradients within the wells.

Q3: "My results are not reproducible between experiments. Why?"

Lack of inter-assay reproducibility is a critical issue that undermines the validity of your findings.[12]

  • Reagent Stability and Freeze-Thaw Cycles:

    • SAM is notoriously unstable , especially at neutral or alkaline pH and room temperature. Aliquot SAM upon receipt and store at -80°C. Thaw an aliquot immediately before use and discard any unused portion.

    • Repeated freeze-thaw cycles of enzymes can lead to loss of activity. Prepare single-use aliquots.

  • Inconsistent Environmental Conditions:

    • Ensure consistent incubation times and temperatures for every experiment.[13][14]

    • Variations in cell culture conditions (media batches, serum lots, incubator CO2 levels) can lead to phenotypic drift in cells over time, affecting their response in assays.[16]

  • Standard Operating Procedures (SOPs): A detailed, rigorously followed SOP is the bedrock of reproducibility. Every step, from cell plating to reagent addition order, should be standardized.

Diagram: Troubleshooting Workflow for High Assay Variability

Troubleshooting Workflow Start High Variability (%CV > 15%) Check_Pipetting Verify Pipette Calibration & Technique Start->Check_Pipetting Check_Mixing Ensure Thorough Reagent Mixing Start->Check_Mixing Check_Reader Optimize Plate Reader Settings (Flashes, Gain) Start->Check_Reader Cell_Issues Cell-Based Assay? Start->Cell_Issues Resolved Variability Reduced Check_Pipetting->Resolved Check_Mixing->Resolved Check_Reader->Resolved Check_Seeding Standardize Cell Seeding (Address Edge Effects) Cell_Issues->Check_Seeding Yes Cell_Issues->Resolved No Check_Health Use Consistent Passage # & Cell Health Check_Seeding->Check_Health Check_Health->Resolved

Caption: A logical workflow for diagnosing sources of high variability.

Section 3: Frequently Asked Questions (FAQs)

Q: Why is it important to run the assay under initial velocity conditions? A: To accurately determine the effect of an inhibitor, the reaction rate must be measured when it is linear and directly proportional to enzyme activity.[13] As the reaction progresses, substrate is consumed, and product (SAH) can cause feedback inhibition, leading to a non-linear reaction rate.[4] All kinetic parameters like Km and Vmax are defined under these initial rate conditions.[13]

Q: What is the purpose of a Z'-factor and when should I calculate it? A: The Z'-factor (Z-prime) is a statistical parameter that quantifies the quality of a high-throughput screening (HTS) assay. It measures the separation between the distributions of the positive and negative controls. A Z'-factor > 0.5 is generally considered excellent for HTS.[3] You should calculate it during assay validation, before starting a large screen, to ensure your assay can reliably distinguish hits from noise.

Q: Can I use a general MT assay kit for my specific enzyme? A: Many commercial kits, such as those that detect the universal product SAH, can be adapted for any purified SAM-dependent MT.[3][18] However, you must empirically determine the optimal conditions for your specific enzyme and substrate pair, including enzyme concentration, substrate concentration, and buffer components.

Section 4: Experimental Protocol - A Generic Luminescence-Based MT Assay

This protocol is a template for a homogeneous, luminescence-based assay that quantifies SAH production. An example of such a commercially available assay is the MTase-Glo™ Assay.[3]

Objective: To measure the activity of a purified methyltransferase and its inhibition by test compounds.

Materials:

  • Purified Methyltransferase (MT) enzyme

  • Substrate (e.g., histone H3 peptide)

  • S-Adenosyl-L-Methionine (SAM)

  • Test compounds dissolved in DMSO

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT)

  • Commercial luminescence-based SAH detection kit (e.g., MTase-Glo™ Reagent and Detection Solution)[3]

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice. Equilibrate the assay buffer and detection reagents to room temperature before use.[18]

    • Prepare a 2X Enzyme solution in assay buffer.

    • Prepare a 2X Substrate/SAM mix in assay buffer. The final concentration of SAM should be at its Km value for the enzyme.

  • Compound Plating:

    • Add 1 µL of test compound in DMSO or DMSO alone (for controls) to the wells of a 384-well plate.

  • Enzyme Addition:

    • Add 10 µL of the 2X Enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for any pre-incubation of the compound with the enzyme.

  • Initiate Reaction:

    • Add 10 µL of the 2X Substrate/SAM mix to all wells to start the reaction.

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate at the optimal temperature (e.g., 30°C or 37°C) for the determined linear reaction time (e.g., 60 minutes).

  • Signal Generation & Detection:

    • Add 10 µL of the MTase-Glo™ Reagent to all wells. This reagent stops the MT reaction and converts SAH to ADP.[3]

    • Mix on a plate shaker for 30 seconds.

    • Incubate for 30 minutes at room temperature.

    • Add 20 µL of the MTase-Glo™ Detection Solution to all wells. This reagent converts ADP to ATP, which is used by a luciferase to generate a luminescent signal.[3]

    • Mix on a plate shaker for 30 seconds.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Read the luminescence on a plate-reading luminometer. The signal is proportional to the amount of SAH produced.[3]

References

  • DNA Methyltransferase Activity Assays: Advances and Challenges. (2014). Clinical Epigenetics. [Link]

  • In Vitro Histone Methyltransferase Assay. (2008). Cold Spring Harbor Protocols. [Link]

  • Assays for S-adenosylmethionine (AdoMet/SAM)-dependent methyltransferases. (2008). Methods in Molecular Biology. [Link]

  • 2-Amino-1,3,4-thiadiazoles as Glutaminyl Cyclases Inhibitors Increase Phagocytosis through Modification of CD47-SIRPα Checkpoint. (2022). Journal of Medicinal Chemistry. [Link]

  • Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned. (2011). Current Issues in Molecular Biology. [Link]

  • Accelerating Biologics & Biosimilars Development: Case Studies for Potency Bioassays. (2018). DiscoverX. [Link]

  • 2-Amino-5,5-dimethylthiazol-4(5H)-one. (2019). IUCrData. [Link]

  • SAMfluoro™: SAM Methyltransferase Assay. (2016). protocols.io. [Link]

  • How to Reduce Cell Culture Variability. (2018). Promega Connections. [Link]

  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual. [Link]

  • Bioassay Method Transfer Strategies to Reduce Variability. (2024). BioAgilytix. [Link]

  • Histone Methyltransferase Assay in vitro. (2014). Bio-protocol. [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024). Bitesize Bio. [Link]

  • Sources of Variability in Cell Based Assays. Mettler Toledo. [Link]

  • Why can't I get reproducible results in cell based assays? (2021). ResearchGate. [Link]

  • Methyltransferase Assay Kits. BellBrook Labs. [Link]

  • EnzyChrom™ NAD/NADH Assay Kit. BioAssay Systems. [Link]

  • Bioassay of 2-amino-5-nitrothiazole for possible carcinogenicity. (1978). National Cancer Institute Carcinogenesis Technical Report Series. [Link]

  • Understanding and managing sources of variability in cell measurements. (2019). Cytotherapy. [Link]

  • In Vitro Histone Methyltransferase Assay. (2009). ResearchGate. [Link]

  • Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors. (2020). SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

  • Multivariate bioassay. (1979). Biometrics. [Link]

  • Enzyme Kinetics. (2024). TeachMe Physiology. [Link]

  • SAM Dependent Methyltransferase. G-Biosciences. [Link]

  • Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? (2017). ResearchGate. [Link]

  • Enzyme Kinetic Assay. Creative Biogene. [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). Journal of Chemistry. [Link]

  • What Are Enzyme Kinetic Assays? (2024). Tip Biosystems. [Link]

Sources

Technical Support Center: Solving Solubility Challenges of 2-[1-(Methylamino)ethyl]indole in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-[1-(Methylamino)ethyl]indole. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common solubility challenges encountered when formulating this compound in aqueous buffers. Our approach is grounded in fundamental physicochemical principles to empower you with the scientific understanding to overcome these obstacles effectively.

Introduction: Understanding the Molecule

2-[1-(Methylamino)ethyl]indole is a weakly basic compound due to the presence of a secondary amine in its structure. Its aqueous solubility is therefore highly dependent on the pH of the solution. The indole ring contributes to its lipophilicity, which can further complicate dissolution in purely aqueous media. A thorough understanding of its key physicochemical properties is the first step in designing a successful formulation strategy.

Physicochemical ParameterPredicted ValueSignificance for Aqueous Solubility
pKa (Secondary Amine) ~10.8This is the pH at which 50% of the compound is in its ionized (protonated) and 50% is in its neutral (free base) form. The ionized form is significantly more water-soluble.
logP ~2.1This value indicates a moderate lipophilicity. Compounds with a logP in this range can exhibit poor aqueous solubility, especially in their neutral form.
Intrinsic Solubility (S₀) Low (estimated)The inherent solubility of the neutral (free base) form of the compound in water is expected to be low due to its lipophilic indole core.

Note: The pKa was predicted using MarvinSketch and corroborated by the experimental pKa of the structurally similar N-methylethylamine (pKa ≈ 10.9)[1][2]. The logP was estimated using online predictors such as XLogP3[3][4][5][6].

The interplay between the pKa of the secondary amine and the pH of the buffer is governed by the Henderson-Hasselbalch equation , which is a cornerstone for understanding and manipulating the solubility of ionizable compounds[7][8][9]. For a weak base like 2-[1-(Methylamino)ethyl]indole, the equation can be expressed as:

pH = pKa + log ([Base] / [Acid])

Where:

  • [Base] is the concentration of the neutral, less soluble form.

  • [Acid] is the concentration of the protonated, more soluble form.

This relationship dictates that at a pH significantly below the pKa, the compound will predominantly exist in its protonated, more water-soluble form.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-[1-(Methylamino)ethyl]indole not dissolving in a neutral phosphate buffer (pH 7.4)?

A1: At a pH of 7.4, which is significantly below the predicted pKa of ~10.8, the compound should theoretically be mostly in its soluble, protonated form. However, several factors could be contributing to poor dissolution:

  • Insufficient Buffer Capacity: The process of dissolving the basic compound consumes protons from the buffer, which can lead to a localized increase in pH at the solid-liquid interface. If the buffer capacity is too low, the local pH can rise above the compound's pKa, causing it to convert to the less soluble free base form, which may then precipitate or fail to dissolve.

  • Kinetics of Dissolution: Even if thermodynamically favorable, the dissolution process may be slow. The solid particles may not be adequately wetted, or the rate of diffusion from the solid surface into the bulk solution could be a limiting factor.

  • Common Ion Effect: While less common for this specific scenario, in highly concentrated buffers, the presence of common ions could slightly suppress the solubility of the salt form of the compound.

Q2: What is the ideal pH range for dissolving this compound?

A2: Based on the Henderson-Hasselbalch equation, to ensure at least 99% of the compound is in its soluble, protonated form, the pH of the buffer should be at least 2 log units below the pKa. Therefore, a pH of ≤ 8.8 is recommended. For practical purposes and to maximize solubility, a buffer with a pH in the range of 4 to 6 is often a good starting point.

Q3: Which buffer systems are most suitable for this compound?

A3: The choice of buffer depends on the desired pH range for your experiment.[4][10][11]

  • Acetate Buffers: Effective in the pH range of 3.6 to 5.6.

  • Citrate Buffers: Offer a wider buffering range from approximately 2.5 to 6.5.

  • Phosphate Buffers: Suitable for a pH range of 6.0 to 8.0.

When selecting a buffer, it's also crucial to consider its compatibility with other components in your formulation and the intended application (e.g., in vitro assays, parenteral formulations).[10][11]

Q4: Can I use co-solvents to improve solubility?

A4: Yes, co-solvents can be an effective strategy, particularly if pH adjustment alone is insufficient.[12] Water-miscible organic solvents can disrupt the crystalline lattice of the solid and reduce the polarity of the solvent system, thereby increasing the solubility of lipophilic compounds.

  • Commonly used co-solvents include: Ethanol, propylene glycol, and polyethylene glycols (PEGs).[13][14]

  • Important Consideration: The use of co-solvents can impact the biological activity in your assay or the stability of the formulation. It is essential to validate their compatibility and use the lowest effective concentration.

Q5: Are there other excipients that can enhance the solubility of 2-[1-(Methylamino)ethyl]indole?

A5: Several other excipients can be employed to improve solubility:[15][16][17]

  • Surfactants: These agents can increase solubility by forming micelles that encapsulate the hydrophobic compound.[13] Examples include Polysorbate 80 (Tween 80) and sodium lauryl sulfate.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules, thereby increasing their apparent solubility.[13][18] Hydroxypropyl-β-cyclodextrin is a common choice.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving solubility issues with 2-[1-(Methylamino)ethyl]indole.

Problem 1: Compound precipitates out of solution after initial dissolution.
  • Likely Cause: The pH of the solution has shifted, or the solubility limit has been exceeded upon standing or temperature change.

  • Troubleshooting Steps:

    • Verify Buffer Capacity: Measure the pH of the solution after the compound has been added. A significant increase in pH indicates insufficient buffer capacity.

      • Solution: Increase the buffer concentration (e.g., from 10 mM to 50 mM or 100 mM).

    • Re-evaluate pH: Ensure the initial pH of your buffer is sufficiently low (ideally pH 4-6) to maintain the compound in its protonated state.

    • Consider Temperature Effects: Solubility can be temperature-dependent. If the solution was prepared at an elevated temperature, the compound might precipitate upon cooling to room temperature. Ensure the final concentration is below the solubility limit at the storage temperature.

    • Investigate Potential for Salt Formation: If using a buffer that can form a less soluble salt with the protonated compound (e.g., certain phosphate salts), consider switching to an alternative buffer system like citrate or acetate.

Problem 2: The compound dissolves very slowly or not at all, even at an acidic pH.
  • Likely Cause: Kinetic factors are limiting the rate of dissolution. The solid form of the compound may be difficult to wet or may have a high lattice energy.

  • Troubleshooting Steps:

    • Increase Mechanical Agitation: Use sonication or vigorous vortexing to increase the energy input and break up solid aggregates.

    • Particle Size Reduction: If possible, gently grind the solid material to increase its surface area.[16][19]

    • Introduce a Wetting Agent: A small amount of a surfactant (e.g., 0.1% Polysorbate 80) can help to wet the surface of the solid particles, facilitating their interaction with the aqueous buffer.

    • Employ a Co-solvent: First, dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO), and then slowly add this stock solution to the stirred aqueous buffer. Be mindful that adding too much of the organic stock too quickly can cause localized precipitation.

Experimental Protocols

Protocol 1: pH-Solubility Profile Determination

This experiment is crucial for understanding the solubility behavior of 2-[1-(Methylamino)ethyl]indole.

  • Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9, and 10). Acetate, citrate, and phosphate buffers are suitable choices for their respective pH ranges.[4][10][11]

  • Add an excess amount of 2-[1-(Methylamino)ethyl]indole to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separate the solid phase from the supernatant by centrifugation or filtration (using a filter compatible with your buffer and compound).

  • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method (see Protocol 2).

  • Plot the logarithm of the solubility against the pH of the buffer. This plot will visually represent the pH-dependent solubility of your compound.

Protocol 2: Quantification by UV-Vis Spectrophotometry or HPLC

A reliable analytical method is essential for accurate solubility determination.

A. UV-Vis Spectrophotometry:

  • Determine the λmax: Prepare a dilute solution of 2-[1-(Methylamino)ethyl]indole in a suitable solvent (e.g., methanol or an acidic buffer where it is fully soluble) and scan its absorbance from 200-400 nm to identify the wavelength of maximum absorbance (λmax). Indole compounds typically exhibit strong UV absorbance.[5][20][21]

  • Prepare a Calibration Curve: Create a series of standard solutions of known concentrations in the same buffer as your samples.

  • Measure the Absorbance: Measure the absorbance of your standards and samples at the determined λmax.

  • Calculate Concentration: Use the linear regression of your calibration curve to determine the concentration of the compound in your unknown samples.

B. High-Performance Liquid Chromatography (HPLC):

HPLC offers higher specificity and sensitivity, which is particularly useful for complex matrices.[2][3][6][22][23][24][25][26]

  • Method Development: A typical starting point for a reversed-phase HPLC method would be:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at the λmax determined previously.

  • Validation: Validate the method for linearity, accuracy, and precision according to standard guidelines.

  • Sample Analysis: Inject your prepared standards and samples and quantify the compound based on the peak area.

Visualizing the Workflow

Diagram 1: General Troubleshooting Workflow

This diagram outlines the logical steps to follow when encountering solubility issues.

G start Solubility Issue Identified check_pH Is pH < pKa - 2? (e.g., pH < 8.8) start->check_pH adjust_pH Adjust to a lower pH Buffer (e.g., Acetate pH 4-5) check_pH->adjust_pH No check_buffer Is Buffer Capacity Sufficient? (Measure final pH) check_pH->check_buffer Yes success Solubility Achieved adjust_pH->success increase_buffer Increase Buffer Concentration (e.g., to 50-100 mM) check_buffer->increase_buffer No kinetic_issue Consider Kinetic Limitations (Slow Dissolution) check_buffer->kinetic_issue Yes increase_buffer->success agitation Increase Agitation (Sonication/Vortexing) kinetic_issue->agitation cosolvent Use Co-solvents / Excipients (e.g., Ethanol, Cyclodextrin) agitation->cosolvent cosolvent->success

Caption: A step-by-step decision tree for troubleshooting solubility problems.

Diagram 2: pH-Solubility Relationship

This diagram illustrates the fundamental principle of pH-dependent solubility for a weak base.

G cluster_0 Low pH (pH << pKa) cluster_1 High pH (pH >> pKa) low_pH Dominant Species: Protonated Form (BH+) High Water Solubility high_pH Dominant Species: Neutral Form (B) Low Water Solubility low_pH->high_pH Increase pH

Caption: Effect of pH on the ionization and solubility of a weak base.

By systematically applying these principles and troubleshooting steps, researchers can effectively overcome the solubility challenges associated with 2-[1-(Methylamino)ethyl]indole and ensure the reliability and reproducibility of their experimental results.

References

  • Pharma.Tips. (2025-12-27). Selecting Buffers for Formulations. [Link]

  • Fagron Academy. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. [Link]

  • An isocratic HPLC method for the analysis of indole alkaloids of Catharanthus roseus. (2025-08-08). Journal of Liquid Chromatography & Related Technologies. [Link]

  • Pharmaguideline. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. [Link]

  • Dumitrescu, A. M., Stanciu, G., Sirbu, R., & Busuricu, F. (2021). Spectrophotometric Studies of Indolic Compounds from Vinca Minor L. European Journal of Natural Sciences and Medicine, 4(1), 88-97. [Link]

  • Protheragen. Pharmaceutical Buffers. [Link]

  • Takács-Novák, K., & Avdeef, A. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. International Journal of Pharmaceutics, 399(1-2), 61-68. [Link]

  • FlexiPrep. Chemistry: Ionic Compounds: Henderson – Hassel Balch Equation and Solubility Equilibrium. [Link]

  • Research Data Australia. UV Vis Spectra of Indole Analogues. [Link]

  • Lakshmipriya, M., Kokilambigai, S., & Seetharaman, R. (2022). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy, 9(4), 81-91. [Link]

  • Ansell, J., & Svard, M. (2019). Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength. International Journal of Pharmaceutics, 563, 163-170. [Link]

  • Abthagir, P. S., & Saraswathi, R. (2010). Kinetic Study of Polymerization of Indole Using UV-Vis Spectroscopy. Asian Journal of Chemistry, 22(4), 2631. [Link]

  • Wikipedia. Henderson–Hasselbalch equation. [Link]

  • Callis, P. R. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Biophysical reviews, 6(2), 111-125. [Link]

  • Choi, Y. H., & Verpoorte, R. (2013). New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids. In The Alkaloids: Chemistry and Biology (Vol. 68, pp. 233-267). Academic Press. [Link]

  • Chen, J., Wang, F., Liu, Y., & Wang, X. (2013). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 51(3), 251-257. [Link]

  • Li, S., Jiang, Y., & Wu, G. (2016). UV-vis spectra and mass spectra of the products from indole and its derivatives formed by strain M9Z. Scientific Reports, 6(1), 1-8. [Link]

  • PubChem. N-Methylethylamine. [Link]

  • Cheng, T., Zhao, Y., Li, X., Lin, F., Xu, Y., Zhang, X., ... & Wang, R. (2007). Computation of Octanol− Water Partition Coefficients by Guiding an Additive Model with Knowledge. Journal of chemical information and modeling, 47(6), 2140-2148. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • Protheragen. Solubilizer Excipients. [Link]

  • Dugar, R. P., & Patel, K. (2023). Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. Journal of Drug Delivery and Therapeutics, 13(5), 136-146. [Link]

  • Kumar, S., & Singh, S. (2013). Drug solubility: importance and enhancement techniques. International Scholarly Research Notices, 2013. [Link]

  • Aryal, S. (2024-08-27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]

  • American Pharmaceutical Review. Solubilizer Excipients. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Improvement in solubility of poor water-soluble drugs by solid dispersion. Asian journal of pharmaceutics, 3(2). [Link]

  • Sharma, D., Saini, S., & Rana, A. C. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 74-80. [Link]

  • Grokipedia. Ethylmethylamine. [Link]

  • European Pharmaceutical Review. (2022-02-16). Novel excipients for solubility enhancement. [Link]

  • Google Patents. Process of preparing purified aqueous indole solution.
  • Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683-691. [Link]

  • Scilit. Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230. [Link]

Sources

Technical Support Center: Strategies to Prevent Batch-to-Batch Variability in 2-ADMT Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Mastering Consistency in 2-ADMT Synthesis

Batch-to-batch variability is a significant challenge in the synthesis of active pharmaceutical ingredients (APIs), where consistent quality, purity, and yield are paramount. For a complex molecule like 2-aryl-3-dimethylamino-2H-indazole (a hypothetical structure analogous to 2-ADMT for the purpose of this guide), even minor deviations in the synthetic process can lead to significant differences in the final product. These inconsistencies can compromise product efficacy, introduce safety concerns, and lead to costly manufacturing failures.[1][2][3]

This technical support center is designed for researchers, scientists, and drug development professionals to provide a framework for identifying and controlling the sources of variability in 2-ADMT synthesis. By adopting principles of Quality by Design (QbD) and implementing Process Analytical Technology (PAT) , you can build robust and reproducible synthetic processes.[4][5] QbD is a systematic approach that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management.[5] PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials to ensure final product quality.[6][7][8]

This guide will provide troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you achieve consistent, high-quality 2-ADMT synthesis.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during the synthesis of 2-ADMT, which likely involves the alkylation of an indole or a similar N-heterocyclic core.

Q1: My reaction yields are inconsistent from batch to batch, ranging from 50% to 85%. What are the likely causes and how can I fix this?

A1: Inconsistent yield is one of the most common problems in multi-step synthesis and can be attributed to several factors. Let's break down the potential culprits and solutions.

Potential Causes & Solutions:

  • Purity and Handling of Starting Materials:

    • The "Why": The purity of your starting materials (the indole precursor, alkylating agent, and base) is critical.[9] Even small amounts of impurities, such as water or other protic contaminants, can quench the strong bases (like NaH) typically used for deprotonating the indole nitrogen, effectively halting the reaction for that portion of the material.[9] Furthermore, variability in the quality of raw materials from different suppliers or even different lots from the same supplier can introduce unforeseen side reactions.[1]

    • The Solution:

      • Rigorous Characterization: Always characterize incoming raw materials. Use techniques like NMR, LC-MS, and Karl Fischer titration to confirm identity, purity, and water content.

      • Use Anhydrous Solvents: Ensure all solvents are rigorously dried. Polar aprotic solvents like DMF or THF, commonly used for such reactions, must be anhydrous.[9][10]

      • Standardize Reagent Handling: Use fresh, high-purity reagents. Handle strong bases like NaH under an inert atmosphere (e.g., Argon or Nitrogen) to prevent reaction with atmospheric moisture.

  • Reaction Temperature Control:

    • The "Why": Temperature is a critical process parameter (CPP) that directly influences reaction kinetics.[11] Small fluctuations can alter the rate of the desired reaction versus side reactions. For indole alkylations, higher temperatures can sometimes favor the desired N-alkylation over C-alkylation.[10] Inconsistent heating (e.g., an oil bath with poor stirring) can create hot spots, leading to localized decomposition or side product formation.

    • The Solution:

      • Precise Temperature Monitoring: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture.

      • Uniform Heating: Employ a reliable heating mantle with vigorous stirring or a jacketed reactor for larger scales to ensure even temperature distribution.

      • Define a Temperature Range: Through experimentation, define and validate a specific temperature range that provides optimal results and stick to it for all batches.[12]

  • Incomplete Deprotonation or Reaction:

    • The "Why": The N-H of an indole is weakly acidic (pKa ≈ 17 in DMSO), requiring a sufficiently strong base for complete deprotonation to the highly nucleophilic indolate anion.[9] If deprotonation is incomplete, the remaining neutral indole can compete in side reactions, or the overall reaction rate will be slower, leading to unreacted starting material.[10]

    • The Solution:

      • Base Stoichiometry: Ensure you are using a slight excess of a strong base like NaH (e.g., 1.1-1.2 equivalents) to drive the deprotonation to completion.

      • In-Process Monitoring (IPM): Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. Do not proceed with the work-up until the reaction has gone to completion.

Q2: I am observing a variable impurity profile in my final product. Sometimes I see a significant side product that is difficult to remove. How can I improve the purity and consistency?

A2: A variable impurity profile points to issues with reaction selectivity or product stability. For indole-like structures, a common side reaction is C3-alkylation.

Potential Causes & Solutions:

  • Competition between N- and C-Alkylation:

    • The "Why": The indole ring has two primary nucleophilic sites: the N1 nitrogen and the C3 carbon. The C3 position is often more nucleophilic than the nitrogen in the neutral indole.[10] The choice of base and solvent system is crucial for directing the alkylation to the nitrogen. Strong bases like NaH in polar aprotic solvents (DMF, THF) strongly favor the formation of the N-anion, thus promoting N-alkylation.[10]

    • The Solution:

      • Optimize Base and Solvent: The classical and most reliable method to ensure N-selectivity is using a strong, non-nucleophilic base like Sodium Hydride (NaH) in an anhydrous polar aprotic solvent like DMF.[10] This combination ensures rapid and complete deprotonation of the nitrogen.

      • Order of Addition: Add the alkylating agent after the indole has been fully deprotonated by the base. Allow sufficient time for the deprotonation to occur (e.g., 30-60 minutes at a controlled temperature) before adding the electrophile.

  • Product or Intermediate Degradation:

    • The "Why": The product (2-ADMT) or key intermediates may be unstable under the reaction or work-up conditions.[13] For example, exposure to strong acids or bases during an aqueous work-up can cause hydrolysis or other degradation pathways.[13]

    • The Solution:

      • Stability Studies: Test the stability of your purified 2-ADMT under various pH conditions to understand its lability.

      • Milder Work-up: If the product is sensitive, use a milder work-up procedure. For example, instead of quenching with strong acid, use a saturated solution of ammonium chloride.

      • Purification Method: Column chromatography is effective for removing impurities. However, some compounds can degrade on silica gel. Consider alternative purification methods like preparative HPLC or crystallization if you observe on-column degradation.

  • Standardized Purification Protocol:

    • The "Why": Variations in the purification process (e.g., different silica gel activity, solvent gradients in chromatography, or crystallization procedures) will inevitably lead to different purity levels.

    • The Solution:

      • Develop a Robust Chromatography Method: Define the stationary phase (e.g., silica gel brand and particle size), mobile phase composition, gradient slope, and loading ratio.

      • Standardize Crystallization: If crystallization is used, control the solvent system, concentration, cooling rate, and agitation speed. Seeding with crystals from a previous, high-purity batch can significantly improve consistency.

Frequently Asked Questions (FAQs)

Q: What are the likely Critical Process Parameters (CPPs) for 2-ADMT synthesis? A: CPPs are parameters whose variability impacts a Critical Quality Attribute (CQA) and therefore should be monitored or controlled.[11][14] For a typical N-alkylation synthesis of 2-ADMT, the CPPs would include:

  • Reaction Temperature: Influences reaction rate and impurity formation.[11]

  • Reaction Time: Ensures the reaction goes to completion without significant product degradation.

  • Stoichiometry of Reagents: Particularly the base and alkylating agent, to ensure complete conversion and minimize side products.

  • Agitation Speed: Ensures homogeneity, especially in heterogeneous reactions involving solids like NaH.

  • Rate of Reagent Addition: Slow addition of the alkylating agent can help control exotherms and improve selectivity.

  • Crystallization Cooling Rate: Affects crystal size, morphology, and purity.

Q: What analytical techniques are essential for ensuring batch-to-batch consistency? A: A combination of techniques should be used to characterize raw materials, intermediates, and the final API.[15]

Analytical Technique Purpose Stage of Use
NMR Spectroscopy (¹H, ¹³C) Confirms chemical structure and identifies impurities.Raw Materials, Final Product
LC-MS Confirms molecular weight, assesses purity, and identifies low-level impurities.Raw Materials, In-Process, Final Product
HPLC with UV detector Quantifies purity (assay) and impurity levels.In-Process, Final Product
FTIR Spectroscopy Confirms functional groups and can be used as a PAT tool for real-time monitoring.[6]Raw Materials, Final Product, In-Process
Karl Fischer Titration Measures water content in reagents and solvents.Raw Materials, Solvents
X-Ray Powder Diffraction (XRPD) Characterizes the solid-state form (polymorph) of the final product.Final Product
Differential Scanning Calorimetry (DSC) Determines melting point and assesses thermal stability and polymorphism.Final Product

Q: How can I effectively scale up my 2-ADMT synthesis without introducing variability? A: Scale-up is a common source of variability because heat and mass transfer properties change.

  • Maintain Equivalent Agitation: Ensure that the mixing efficiency is comparable at the larger scale. This may require changing the impeller type or speed.

  • Control Exotherms: Reactions that are easily controlled in a round-bottom flask can become dangerously exothermic in a large reactor. Ensure the reactor has adequate cooling capacity and consider controlling the rate of addition for exothermic steps.

  • Surface Area to Volume Ratio: This ratio decreases on scale-up, affecting heating and cooling rates. Account for this by programming slower heating/cooling ramps.

  • Perform a Hazard Analysis: Before scaling up, perform a thorough safety and hazard analysis to understand the thermal risks and potential for runaway reactions.

Key Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of an Indole Precursor

This is a representative protocol. Specific quantities and conditions must be optimized for your specific indole and alkylating agent.

  • Setup: Under an inert atmosphere (Argon), add anhydrous DMF (10 volumes) to a dry, three-neck flask equipped with a magnetic stirrer, thermometer, and addition funnel.

  • Deprotonation: Cool the DMF to 0 °C. Add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Add the indole precursor (1.0 eq.) dissolved in a minimum amount of anhydrous DMF dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 1 hour to ensure complete deprotonation.

  • Alkylation: Add the alkylating agent (1.1 eq.) dropwise via the addition funnel, maintaining the reaction temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding it to a beaker of ice-cold saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., Ethyl Acetate, 3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography or crystallization.

Protocol 2: In-Process Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: Use a silica gel 60 F₂₅₄ plate. Draw a light pencil line ~1 cm from the bottom.

  • Spotting:

    • On the left, spot a dilute solution of your indole starting material (SM).

    • In the middle, carefully take a small aliquot from the reaction mixture using a capillary tube and spot it.

    • On the right, co-spot the starting material and the reaction mixture on the same point.

  • Elution: Develop the plate in a chamber with an appropriate mobile phase (e.g., 30% Ethyl Acetate in Hexanes). The solvent front should travel to ~1 cm from the top of the plate.

  • Visualization:

    • Remove the plate and mark the solvent front.

    • Visualize the spots under a UV lamp (254 nm).

    • The disappearance of the starting material spot in the reaction mixture lane indicates the reaction is progressing. The appearance of a new, higher or lower Rƒ spot indicates product formation.

    • The reaction is complete when the SM spot is no longer visible in the reaction mixture lane.

Visualizations and Diagrams

Workflow for Minimizing Batch-to-Batch Variability

G cluster_0 Phase 1: Process Design & Understanding cluster_1 Phase 2: Process Control & Execution cluster_2 Phase 3: Analysis & Verification A Define Critical Quality Attributes (CQAs) of 2-ADMT B Identify Critical Material Attributes (CMAs) of Starting Materials A->B C Identify Potential Critical Process Parameters (CPPs) B->C D Risk Assessment (e.g., FMEA) C->D E Source & Qualify Raw Materials (Control CMAs) D->E Define Control Strategy F Execute Synthesis using Validated SOPs E->F G Implement In-Process Controls (IPCs) using PAT F->G H Standardize Purification & Isolation G->H I Comprehensive Analysis of Final API H->I Purified API J Compare Batch Data to CQAs I->J K Investigate Deviations J->K K->C Feedback Loop for Process Improvement

Caption: A systematic workflow for ensuring consistent 2-ADMT synthesis.

Relationship between CQAs, CMAs, and CPPs

G CQAs Critical Quality Attributes (CQAs) (Purity, Yield, Crystal Form) CPPs Critical Process Parameters (CPPs) (Temperature, Time, Stoichiometry) Process Synthesis Process CPPs->Process CMAs Critical Material Attributes (CMAs) (Raw Material Purity, Water Content) CMAs->Process Process->CQAs Impacts

Caption: Interdependence of material, process, and product attributes.

References

  • Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Reaction Chemistry & Engineering (RSC Publishing).
  • Process Analytical Technology (PAT) in API Production. The Pharma Master.
  • Process analytical technology in Downstream-Processing of Drug Substances – A review. Journal of Pharmaceutical Analysis.
  • Process Analytical Technology: A Clear Guide to PAT and How to Get Started in the Industry. Innopharma.
  • A Process Analytical Technology (PAT)
  • Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkyl
  • Optimizing reaction conditions for N-alkyl
  • Seven Common Causes of Pharma Process Devi
  • Identifying sources of batch to batch variation in processability.
  • What are the most frequent causes of variation in Pharmaceutical Manufacturing? PQRI.
  • Reducing Batch-to-Batch Variability a Success Story for Pharmaceutical Valid
  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
  • Reducing Batch-to-Batch Variability of Botanical Drug Products. Sartorius.
  • Current thoughts on critical process parameters and API synthesis.
  • Current Thoughts on Critical Process Parameters and API Synthesis. Pharmaceutical Technology.
  • How to Identify Critical Quality Attributes and Critical Process Parameters. FDA.
  • Using a Systematic Approach to Select Critical Process Parameters.
  • Critical Process Parameters in Pharmaceutical Manufacturing. Amplelogic.
  • Navigating Batch-to-Batch Variability with a D
  • Role of analytical techniques for characterisation of advanced and high purity materials.

Sources

Technical Support Center: Optimization of Indole-2-Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of indole-2-carboxamides. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important chemical scaffold. Indole-2-carboxamides are prevalent in numerous biologically active molecules and approved pharmaceuticals, making their efficient synthesis a critical task.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common hurdles in your synthetic efforts.

Section 1: Foundational Principles of Synthesis

The most common and versatile method for synthesizing indole-2-carboxamides is the amide coupling reaction between an indole-2-carboxylic acid and a primary or secondary amine. This reaction, while conceptually straightforward, requires the activation of the carboxylic acid to proceed at a reasonable rate and under mild conditions.[3] The selection of the coupling reagent, base, and solvent system is paramount for achieving high yield and purity.

The overall transformation involves three key stages:

  • Acid Activation: The carboxylic acid is converted into a more reactive species (e.g., an active ester) by a coupling reagent.

  • Nucleophilic Attack: The amine attacks the activated carbonyl carbon.

  • Amide Bond Formation: A stable tetrahedral intermediate collapses, eliminating the leaving group and forming the final amide bond.

A general schematic of this process is illustrated below.

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products R1_COOH Indole-2-Carboxylic Acid Active_Ester Activated Intermediate (e.g., OAt-Active Ester) R1_COOH->Active_Ester Activation R2_NH2 Amine Tetrahedral_Intermediate Tetrahedral Intermediate R2_NH2->Tetrahedral_Intermediate Nucleophilic Attack Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Active_Ester Base Base (e.g., DIPEA) Base->R1_COOH Deprotonation Active_Ester->Tetrahedral_Intermediate Amide_Product Indole-2-Carboxamide Tetrahedral_Intermediate->Amide_Product Collapse & Elimination Byproducts Byproducts (e.g., Urea, HOBt) Tetrahedral_Intermediate->Byproducts

Caption: General workflow for amide coupling in indole-2-carboxamide synthesis.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of indole-2-carboxamides in a question-and-answer format.

Problem 1: My reaction shows very low or no conversion to the desired amide product.

  • Probable Cause A: Inefficient Carboxylic Acid Activation.

    • Explanation: The carboxylic acid must be converted to a highly reactive intermediate for the amine to attack effectively. If the coupling reagent is old, hydrated, or inappropriate for the specific substrates, activation will be poor. Uronium/aminium salt-based reagents like HATU are generally more reactive than carbodiimides like EDC, especially for hindered substrates.[4]

    • Suggested Solution:

      • Verify Reagent Quality: Ensure your coupling reagents are anhydrous and have been stored properly. Water can hydrolyze the activated intermediate, halting the reaction.[4]

      • Switch to a Stronger Reagent: If using EDC/HOBt with sterically hindered acids or amines, consider switching to a more potent reagent like HATU, HBTU, or COMU.[4][5][6] These reagents form highly reactive active esters that can overcome steric barriers.

      • Check Equivalents: Ensure you are using at least 1.05-1.2 equivalents of the coupling reagent relative to the carboxylic acid.

  • Probable Cause B: Poor Nucleophilicity of the Amine or Competing Acid-Base Reaction.

    • Explanation: Electron-deficient anilines or very hindered secondary amines can be poor nucleophiles. Additionally, if a salt of the amine (e.g., a hydrochloride salt) is used without sufficient base, the free amine concentration will be too low to participate in the reaction. The carboxylic acid can also form an acid-base salt with the amine, preventing it from acting as a nucleophile.

    • Suggested Solution:

      • Use a Non-Nucleophilic Base: Employ a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. These bases will deprotonate the carboxylic acid and any amine salts without competing with the substrate amine as a nucleophile. Use 2-3 equivalents of the base.

      • Increase Temperature: For sluggish reactions with unreactive amines, gently heating the reaction to 40-50 °C can sometimes improve the rate of reaction. However, be cautious, as this can increase the risk of side reactions like racemization.[7]

      • Confirm Free Base: If starting with an amine salt, ensure at least two equivalents of base are used: one to neutralize the salt and one to facilitate the coupling.

Problem 2: My reaction is messy, with multiple side products observed by TLC or LC-MS.

  • Probable Cause A: N-Acylation of the Indole Ring.

    • Explanation: The N-H of the indole ring is weakly nucleophilic and can compete with the desired amine, leading to the formation of an N-acylated indole byproduct. This is more common with highly reactive coupling conditions.

    • Suggested Solution:

      • Protect the Indole Nitrogen: If N-acylation is a persistent issue, protecting the indole nitrogen is the most robust solution. A Boc (tert-butyloxycarbonyl) group is a common choice as it is easily introduced and can be removed under acidic conditions or sometimes with methanolic potassium carbonate.[8] Phenylsulfonyl (PhSO2) is another option, though its removal requires harsher conditions.[8]

      • Modify Reaction Conditions: Using less reactive coupling systems or running the reaction at lower temperatures (0 °C to room temperature) can sometimes minimize this side reaction.

  • Probable Cause B: Epimerization or Racemization.

    • Explanation: If the indole-2-carboxylic acid has a chiral center at the 3-position, the activation process can lead to racemization via the formation of an oxazolone intermediate. This is a significant concern in pharmaceutical development.

    • Suggested Solution:

      • Use Racemization-Suppressing Additives: The addition of 1-hydroxybenzotriazole (HOBt) or, more effectively, 7-aza-1-hydroxybenzotriazole (HOAt) can significantly suppress racemization by minimizing the lifetime of the racemization-prone intermediate.[7] Reagents that already incorporate HOAt, like HATU, are excellent choices for chiral substrates.[4]

      • Maintain Low Temperatures: Perform the activation and coupling steps at low temperatures (e.g., starting at 0 °C and allowing it to slowly warm to room temperature).

  • Probable Cause C: Formation of N-Acylurea Byproduct.

    • Explanation: When using carbodiimides like EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unreactive and consumes the starting material.[6]

    • Suggested Solution:

      • Incorporate HOBt or HOAt: Always use an additive like HOBt with EDC. HOBt rapidly traps the O-acylisourea intermediate to form an HOBt-ester, which is less prone to this side reaction and is a more efficient acylating agent.[4]

Problem 3: I'm struggling with the purification of my final product.

  • Probable Cause A: Water-Soluble Byproducts.

    • Explanation: Coupling reactions generate byproducts. EDC forms a water-soluble urea, which is easily removed with an aqueous workup.[4] However, the byproducts of uronium salts (like tetramethylurea from HATU) and additives like HOBt can be organic-soluble and co-elute with the product on silica gel.

    • Suggested Solution:

      • Aqueous Workup: Perform a standard aqueous workup. Wash the organic layer sequentially with a weak acid (e.g., 1N HCl or 5% citric acid) to remove excess base, then a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally with brine.

      • Chromatography: If byproducts persist, careful column chromatography is necessary. A gradient elution from a non-polar to a more polar solvent system is typically effective.

Section 3: Frequently Asked Questions (FAQs)

Q1: How do I choose the right coupling reagent?

A1: The choice depends on substrate reactivity, cost, and the potential for racemization. The table below provides a comparison of common reagents.

ReagentClassRelative ReactivityProsCons
EDC/HOBt CarbodiimideModerateInexpensive, water-soluble urea byproduct is easily removed.[4][9]Can lead to N-acylurea byproduct, slower with hindered substrates.[6]
HATU Uronium SaltVery HighVery fast, highly effective for hindered substrates, low racemization.[4][10]More expensive, byproduct can be difficult to remove.
HBTU/TBTU Aminium SaltHighLess expensive than HATU, very effective.Can cause racemization in sensitive substrates.
PyBOP Phosphonium SaltHighGood for hindered couplings.Byproduct (phosphine oxide) can be difficult to separate.
COMU Uronium SaltVery HighPerformance similar to HATU but with a non-explosive, more soluble HOBt alternative (Oxyma).[6][10]Can be more expensive.

Q2: What is the optimal base to use and why?

A2: N,N-Diisopropylethylamine (DIPEA, Hünig's base) is the most common and often best choice. Its steric bulk makes it non-nucleophilic, meaning it will not compete with your amine substrate in reacting with the activated acid. Triethylamine (TEA) is more nucleophilic and can sometimes lead to side products. N-methylmorpholine (NMM) is another good, less hindered alternative to DIPEA.

Q3: How can I effectively monitor the reaction progress?

A3: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting materials and the expected product (Rf of product ~0.3-0.4). Stain with KMnO₄ or use a UV lamp for visualization. For more precise monitoring, especially for complex reactions, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it can confirm the mass of the desired product and identify side products.

Q4: When should I consider protecting the indole nitrogen?

A4: Consider protecting the indole N-H if you:

  • Observe a significant byproduct corresponding to the N-acylated indole.

  • Are using highly reactive electrophiles or harsh reaction conditions.

  • Are performing subsequent reactions on the molecule that are incompatible with the N-H group (e.g., lithiation).[11] The Boc group is a versatile choice for this purpose.[8]

Section 4: Protocols & Methodologies

Protocol 1: General Procedure for HATU-Mediated Synthesis of an Indole-2-Carboxamide

This protocol provides a reliable starting point for the synthesis of a wide range of indole-2-carboxamides.

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the indole-2-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in an anhydrous aprotic solvent (e.g., DMF, DCM, or MeCN) to a concentration of approximately 0.1-0.2 M.

  • Addition of Reagents: To the stirred solution, add the amine (1.1 eq), HATU (1.1 eq), and DIPEA (2.5 eq). Note: The order of addition can be critical. Adding the base last is often preferred.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Reactions are typically complete within 2-12 hours.

  • Workup:

    • Dilute the reaction mixture with a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or DCM.

    • Wash the organic layer sequentially with 5% aqueous citric acid (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of EtOAc in hexanes) to afford the pure indole-2-carboxamide.

G start Low Yield Detected q1 Are reagents anhydrous and high purity? start->q1 s1 Action: Use fresh, anhydrous reagents and solvents. q1->s1 No q2 Is the amine or acid sterically hindered? q1->q2 Yes end Re-run Reaction s1->end s2 Action: Switch from EDC/HOBt to HATU or COMU. q2->s2 Yes q3 Is the amine an electron-deficient aniline? q2->q3 No s2->end s3 Action: Increase reaction temperature to 40°C. Consider more potent coupling reagent. q3->s3 Yes q3->end No s3->end

Sources

Validation & Comparative

A Comparative Pharmacological Guide: 2-Methyl-DMT and Other Tryptamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Tryptamine Psychedelics

The tryptamine scaffold has long been a cornerstone in the exploration of consciousness and the development of novel therapeutics for psychiatric disorders. Compounds such as N,N-dimethyltryptamine (DMT), 5-methoxy-DMT (5-MeO-DMT), and psilocin (4-hydroxy-DMT) are renowned for their potent psychedelic effects, primarily mediated through their interaction with the serotonin 5-HT₂A receptor.[1][2][3] However, subtle structural modifications to the tryptamine backbone can dramatically alter the pharmacological profile, leading to unique subjective effects and therapeutic potentials. This guide provides an in-depth comparative analysis of the pharmacological profiles of 2-methyl-N,N-dimethyltryptamine (2-Me-DMT), a lesser-known analog, and other prominent tryptamine derivatives. Through a synthesis of available preclinical data, we will explore the structure-activity relationships that govern their interactions with key central nervous system receptors.

It is important to note that the compound initially inquired about, "2-ADMT," does not appear in the scientific literature as a recognized tryptamine derivative. It is highly probable that this was a transcriptional error or an alternative nomenclature for 2-methyl-DMT (2,N,N-TMT), which was first synthesized and described by Alexander Shulgin.[4][5] This guide will proceed with the analysis of 2-Me-DMT.

The Unique Profile of 2-Methyl-DMT (2,N,N-TMT)

The introduction of a methyl group at the 2-position of the indole ring of DMT profoundly alters its pharmacological and psychoactive properties. Unlike its parent compound, 2-Me-DMT is not considered a conventional psychedelic.[4] Anecdotal reports and the limited available data suggest that it produces mild stimulant-like effects, tactile enhancement, and auditory distortions, with minimal to no visual hallucinations.[4] This distinct phenomenological profile is a direct consequence of its altered receptor interaction profile.

Receptor Binding Affinity

The primary molecular targets for classic tryptamine psychedelics are the serotonin receptors, particularly the 5-HT₂A subtype.[1][6] The affinity of a compound for these receptors is a key determinant of its potency. In the case of 2-Me-DMT, the addition of the 2-methyl group significantly diminishes its binding affinity for key serotonin receptors compared to DMT.

Published data indicates that 2-Me-DMT has a dramatically lower affinity for both the 5-HT₁A and 5-HT₂A receptors. Specifically, its binding affinity (Ki) for the 5-HT₁A receptor is reported to be 4,598 nM, and for the 5-HT₂A receptor, it is 15,037 nM.[4] In stark contrast, DMT exhibits significantly higher affinities for these receptors, with Ki values of 87 nM and 1,513 nM, respectively.[4] This represents an approximately 53-fold and 10-fold decrease in affinity for the 5-HT₁A and 5-HT₂A receptors, respectively, for 2-Me-DMT compared to DMT.[4]

This substantial reduction in binding affinity at the primary psychedelic receptor, 5-HT₂A, likely explains the reported lack of classic hallucinogenic effects.

Comparative Analysis with Other Tryptamine Analogs

To fully appreciate the unique pharmacological space occupied by 2-Me-DMT, it is essential to compare its profile with those of well-characterized tryptamine analogs: DMT, 5-MeO-DMT, and psilocin (the active metabolite of psilocybin).

Receptor Binding Profiles: A Quantitative Comparison

The following table summarizes the available binding affinity data (Ki in nM) for these compounds at key serotonin receptors. Lower Ki values indicate higher binding affinity.

Receptor2-Me-DMT (Ki, nM)DMT (Ki, nM)5-MeO-DMT (Ki, nM)Psilocin (4-HO-DMT) (Ki, nM)
5-HT₁A 4,598[4]87[4]<10[7]~1-10[8]
5-HT₂A 15,037[4]1,513[4]>1000[7]~1-10[8]
5-HT₂C Data not availableData available[2]Data available[9]Data available[10]
SERT Data not availableData available[2]Data available[11]Data not available

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.

This data clearly illustrates the significantly lower affinity of 2-Me-DMT for the 5-HT₁A and 5-HT₂A receptors compared to the other classic tryptamines. DMT itself has a broad receptor binding profile, interacting with a range of serotonin receptors.[2][6] 5-MeO-DMT is notable for its very high affinity for the 5-HT₁A receptor, which is thought to contribute to its unique, non-visual psychedelic effects.[7][9] Psilocin demonstrates high potency at both 5-HT₁A and 5-HT₂A receptors.[8]

Functional Activity: Beyond Binding

While binding affinity indicates how well a compound binds to a receptor, functional activity (agonist efficacy) describes the cellular response it elicits upon binding. Most psychedelic tryptamines are agonists or partial agonists at the 5-HT₂A receptor.[12]

Interestingly, despite its low affinity, 2-Me-DMT has been shown to induce the head-twitch response (HTR) in rodents, a behavioral proxy for 5-HT₂A receptor activation and potential psychedelic activity.[4] However, the magnitude of this response is similar to that of 5-MeO-DMT, which is not a classic visual psychedelic.[4] Furthermore, other 2-methylated tryptamines, such as 2-methyl-5-MeO-DALT and 2-methyl-5-F-DALT, do not produce the HTR, suggesting that the functional consequences of 2-methylation are complex and context-dependent.[13] In contrast to DMT, which is a known 5-HT₂A and 5-HT₂C receptor agonist, 2-Me-DMT failed to activate these receptors in one study.[4][12]

This discrepancy between HTR induction and in vitro functional data highlights the need for further research to fully elucidate the downstream signaling pathways activated by 2-Me-DMT.

The following diagram illustrates the general signaling pathway for 5-HT₂A receptor activation by classic tryptamines.

G Tryptamine Tryptamine Analog (e.g., DMT, Psilocin) Receptor 5-HT₂A Receptor Tryptamine->Receptor Binds and Activates G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Signaling (e.g., ERK activation, Gene expression changes) Ca_Release->Downstream PKC_Activation->Downstream Psychedelic_Effects Psychedelic Effects Downstream->Psychedelic_Effects

Caption: General signaling cascade following 5-HT₂A receptor activation by classic tryptamines.

Experimental Protocols

The determination of the pharmacological data presented in this guide relies on standardized in vitro and in vivo assays.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human recombinant 5-HT₂A receptors) are prepared from cultured cells or animal brain tissue.

  • Incubation: A fixed concentration of a radiolabeled ligand (a compound known to bind to the receptor with high affinity) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., 2-Me-DMT).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

The causality behind this experimental choice is that it provides a direct measure of the physical interaction between the drug and its molecular target, which is the foundational step in understanding its pharmacological action.

G cluster_0 Incubation Receptor Receptor Filtration Rapid Filtration Receptor->Filtration Radioligand Radioligand Radioligand->Receptor Binds TestCompound Test Compound (e.g., 2-Me-DMT) TestCompound->Receptor Competes for Binding Quantification Scintillation Counting Filtration->Quantification Analysis IC₅₀ & Ki Determination Quantification->Analysis

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Functional Assays (e.g., Calcium Flux Assay)

These assays measure the cellular response following receptor activation, determining a compound's efficacy (EC₅₀ and Eₘₐₓ).

Methodology:

  • Cell Culture: Cells stably expressing the receptor of interest (e.g., 5-HT₂A) are cultured and loaded with a calcium-sensitive fluorescent dye.

  • Compound Addition: The test compound is added to the cells at various concentrations.

  • Signal Detection: Activation of the Gq-coupled 5-HT₂A receptor leads to an increase in intracellular calcium, which is detected as a change in fluorescence by a specialized plate reader.

  • Data Analysis: The fluorescence data is used to generate dose-response curves, from which the EC₅₀ (the concentration that produces 50% of the maximal response) and Eₘₐₓ (the maximal response) are calculated.

This protocol is a self-validating system as the response is directly tied to the activation of the specific receptor expressed in the engineered cell line, providing a clear readout of functional activity.

Conclusion and Future Directions

The pharmacological profile of 2-Me-DMT stands in stark contrast to that of classic psychedelic tryptamines. Its significantly reduced affinity for the 5-HT₂A and 5-HT₁A receptors correlates with its reported lack of hallucinogenic effects and its unique profile as a tactile and auditory enhancer. This makes 2-Me-DMT a valuable tool for dissecting the specific contributions of different serotonin receptors to the complex phenomenology of the psychedelic experience.

The comparative data presented herein underscores the profound impact of subtle structural modifications on the pharmacological properties of tryptamine analogs. While DMT, 5-MeO-DMT, and psilocin engage a similar suite of serotonin receptors, the nuanced differences in their binding affinities and functional efficacies give rise to their distinct subjective effects.

Further research is warranted to fully characterize the receptor binding and functional profile of 2-Me-DMT at a wider array of CNS targets. Elucidating its mechanism of action could provide novel insights into the neural underpinnings of tactile and auditory processing and may open new avenues for the development of therapeutics with more targeted sensory-modulating effects.

References

  • Wikipedia. (n.d.). Dimethyltryptamine. Retrieved from [Link]

  • Carbonaro, T. M., & Gatch, M. B. (2016). Neuropharmacology of N,N-dimethyltryptamine. Brain Research Bulletin, 126(Pt 1), 74–88.
  • Wikipedia. (n.d.). 2,N,N-TMT. Retrieved from [Link]

  • Acosta-Urquidi, J., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties.
  • Barker, S. A. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in Neuroscience, 12, 536.
  • Smith, R. L., et al. (1998). Agonist properties of N,N-dimethyltryptamine at serotonin 5-HT2A and 5-HT2C receptors. Pharmacology, Biochemistry and Behavior, 61(3), 323-330.
  • Cumming, P., et al. (2022). A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine. Frontiers in Pharmacology, 13, 982844.
  • Wikipedia. (n.d.). Psilocybin. Retrieved from [Link]

  • Davis, A. K., et al. (2021). Mechanisms of Psychedelic Tryptamines: 5-MeO-DMT vs. Classics. Spirit Pharmacist. Retrieved from [Link]

  • Erowid. (n.d.). 2,N,N-TMT. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-MeO-DMT. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 5-MeO-DMT. Retrieved from [Link]

  • Klein, L. M., et al. (2018). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Neuropharmacology, 142, 231-239.
  • ScienceDaily. (2024, May 9). How psychedelic drugs interact with serotonin receptors to potentially produce therapeutic benefits. Retrieved from [Link]

  • Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice.
  • ResearchGate. (n.d.). Receptor binding profiles for 5-MeO-DMT. Retrieved from [Link]

  • De Gregorio, D., et al. (2023). Role of endogenous serotonin in psychedelic-like effects of psilocybin in mice. International Journal of Neuropsychopharmacology, 26(10), 717-727.
  • Wikipedia. (n.d.). Psilocin. Retrieved from [Link]

  • Shen, H. W., et al. (2010). Psychedelic 5-methoxy-N,N-dimethyltryptamine: metabolism, pharmacokinetics, drug interactions, and pharmacological actions. Current Drug Metabolism, 11(8), 659-666.
  • ResearchGate. (2024, March 14). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Retrieved from [Link]

  • Madsen, M. K., et al. (2019). Psychedelic effects of psilocybin correlate with serotonin 2A receptor occupancy and plasma psilocin levels. Neuropsychopharmacology, 44(7), 1328-1334.
  • Siegel, J. S. (2026, January 18). From Mushroom Trip or Cosmic Ride to Therapeutic Healing. Psychology Today. Retrieved from [Link]

  • VTechWorks. (n.d.). Binding Interactions of Psilocin and Serotonin in the 5-HT2A Receptor. Retrieved from [Link]

  • Glatfelter, G. C., et al. (2022). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice.
  • Portoghese, P. S., et al. (2004). N-methylated cyclic enkephalin analogues retain high opioid receptor binding affinity. Journal of Medicinal Chemistry, 47(23), 5790-5793.
  • Sherwood, A. M., et al. (2020). Active Metabolite of Aeruginascin (4-Hydroxy-N,N,N-trimethyltryptamine): Synthesis, Structure, and Serotonergic Binding Affinity. ACS Omega, 5(27), 16955-16964.
  • Klein, A. K., et al. (2020). Investigation of the structure-activity relationships of psilocybin analogues.
  • Wikipedia. (n.d.). TiHKAL. Retrieved from [Link]

  • Fontanilla, D., et al. (2009). The hallucinogen N,N-dimethyltryptamine (DMT)
  • University College London. (n.d.). PIHKAL/TIHKAL. Retrieved from [Link]

  • Goodreads. (n.d.). Tihkal: The Continuation by Alexander Shulgin. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2024). Unlocking the Therapeutic Potential of DMT's: Molecular Modelling Insights into Nueropharmacological Mechanisms and Clinical P. Letters in Applied NanoBioScience, 13(2), 99.
  • Shulgin, A., & Shulgin, A. (1997).
  • Uher, M., et al. (2021). The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Journal of Psychopharmacology, 35(6), 621-634.

Sources

A Comparative Guide to Purity Validation of Synthetic 2-α,N-Dimethyltryptamine by Quantitative NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel psychoactive compounds is not merely a procedural step but the cornerstone of reliable and reproducible research. The purity of a synthetic compound like 2-α,N-dimethyltryptamine (2,α-DMT), a tryptamine derivative of significant research interest, directly impacts the validity of pharmacological, toxicological, and clinical data. This guide provides an in-depth validation framework for 2,α-DMT using Quantitative Nuclear Magnetic Resonance (qNMR), comparing its performance against traditional chromatographic methods.

The Imperative for Accurate Purity Assessment of 2,α-DMT

Synthetic routes to tryptamines, such as the reductive amination of a corresponding ketone or Fischer indole synthesis, can introduce a variety of impurities.[1][2][3] These may include starting materials, reagents, reaction byproducts, or isomers. The presence of these impurities, even in small quantities, can significantly alter the observed biological activity and toxicity profile of the target compound. Therefore, employing an accurate and reliable analytical method for purity determination is paramount.

While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are workhorses in analytical chemistry, they are relative quantitative methods. Their accuracy is contingent upon the availability of a certified reference standard of the exact same molecule to create a calibration curve. For novel research compounds like 2,α-DMT, such standards are often unavailable. This is where the power of qNMR as a primary analytical method becomes indispensable.[4][5]

The Principle of qNMR: A First-Principles Approach to Quantification

Quantitative NMR stands apart from most other analytical techniques because its signal response is directly proportional to the number of atomic nuclei generating that signal.[6][7] This fundamental principle allows for the determination of the molar concentration of an analyte by comparing the integral of one of its characteristic signals to the integral of a signal from a certified reference material (an internal standard) of known purity and weight, which is co-dissolved in the sample.[8][9]

The key advantages of this approach are:

  • No Identical Standard Required: The internal standard can be, and usually is, a structurally unrelated compound.[10] This circumvents a major bottleneck in the analysis of new chemical entities.

  • Universality: Nearly any organic compound that is soluble and contains NMR-active nuclei (like ¹H) can be quantified.[10]

  • High Specificity: The high resolution of modern NMR spectrometers allows for the selection of specific, non-overlapping signals for both the analyte and the internal standard, ensuring that quantification is not affected by impurities.

  • Non-Destructive: The sample can be recovered post-analysis if necessary.[11]

Validated Protocol for qNMR Purity Determination of 2,α-DMT

This protocol is designed as a self-validating system, incorporating principles outlined in the ICH Q2(R2) guideline for the validation of analytical procedures.[12]

Causality in Experimental Design
  • Choice of Internal Standard (IS): The selection of an appropriate IS is critical.[13] Maleic acid is an excellent choice for analyzing tryptamines.

    • Purity: It is available at high, certified purity (≥99.5%).

    • Solubility: It is soluble in common deuterated solvents like DMSO-d₆ or Methanol-d₄, which also effectively dissolve tryptamine salts.

    • Signal Separation: Its two olefinic protons produce a sharp singlet around 6.3 ppm (in DMSO-d₆), a region typically free of signals from 2,α-DMT, preventing overlap.[14]

    • Stability: It is a stable, non-hygroscopic solid, allowing for accurate weighing.[15]

  • Choice of Solvent: DMSO-d₆ is a preferred solvent. Its ability to dissolve a wide range of organic compounds is excellent, and its residual proton signal does not interfere with key analyte signals. It also has a low vapor pressure, minimizing concentration changes during the experiment.[16]

  • Selection of Analyte Signal: For 2,α-DMT, the singlet corresponding to the six protons of the two N-methyl groups is an ideal candidate for quantification. This signal is typically sharp, well-isolated, and its integration represents a large number of protons, improving the signal-to-noise ratio and, consequently, precision.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the qNMR purity assessment protocol.

G cluster_prep Step 1: Sample Preparation cluster_acq Step 2: Data Acquisition cluster_proc Step 3: Data Processing cluster_calc Step 4: Purity Calculation weigh_analyte Accurately weigh ~15 mg of 2,α-DMT weigh_is Accurately weigh ~10 mg of Maleic Acid (IS) instrument_setup Instrument Setup & Shimming weigh_analyte->instrument_setup dissolve Quantitatively transfer both to a vial and dissolve in ~0.7 mL of DMSO-d6 transfer Transfer solution to a high-precision NMR tube param_opt Set Quantitative Parameters (e.g., D1 ≥ 7*T1, 90° pulse) phase_baseline Phase and Baseline Correction instrument_setup->phase_baseline acquire Acquire 1H NMR Spectrum integrate Integrate Analyte and IS Signals calculation Calculate Purity using the qNMR Equation phase_baseline->calculation report Report Final Purity and Uncertainty

Caption: Workflow for 2,α-DMT purity analysis by qNMR.

Step-by-Step Methodology
  • Sample Preparation: a. Using an analytical balance with at least 0.01 mg readability, accurately weigh approximately 15 mg of the synthetic 2,α-DMT sample into a clean, dry glass vial. Record the mass (m_analyte).[17] b. In the same vial, accurately weigh approximately 10 mg of a certified internal standard (e.g., Maleic Acid, ≥99.5% purity). Record the mass (m_IS). The goal is to achieve roughly equimolar amounts to ensure comparable signal intensities.[16] c. Add a precise volume (e.g., 0.7 mL) of deuterated solvent (DMSO-d₆) to the vial.[18] d. Ensure complete dissolution using a vortex mixer. Visually inspect for any undissolved particulates. Complete dissolution is critical for accuracy.[16] e. Transfer the solution into a high-quality NMR tube (e.g., Norell 507-HP or equivalent).

  • NMR Data Acquisition: a. Insert the sample into the NMR spectrometer (≥400 MHz recommended for good signal dispersion). b. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity. c. Crucially, set quantitative acquisition parameters. The most important parameter is the relaxation delay (D1). It must be at least 5-7 times the longest longitudinal relaxation time (T₁) of any proton being quantified (both analyte and IS).[14] A conservative D1 of 30-60 seconds is often sufficient for many organic molecules but should be experimentally verified for highest accuracy. d. Use a calibrated 90° pulse angle to ensure full and uniform excitation of all protons. e. Acquire the spectrum with an adequate number of scans (e.g., 8-16) to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the signals to be integrated.[19]

  • Data Processing & Calculation: a. Apply Fourier transformation to the Free Induction Decay (FID). b. Carefully phase the spectrum and perform a meticulous baseline correction across the entire spectrum, especially around the signals of interest. Automated polynomial baseline correction is often necessary. c. Integrate the well-resolved signal for the analyte (I_analyte) (e.g., the N,N-dimethyl protons) and the signal for the internal standard (I_IS) (e.g., the olefinic protons of maleic acid). d. Calculate the purity of the 2,α-DMT sample using the following equation:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (m_IS / m_analyte) * (MW_analyte / MW_IS) * Purity_IS

    Where:

    • I: Integral value of the signal

    • N: Number of protons giving rise to the signal (e.g., N_analyte = 6 for the N,N-dimethyl groups; N_IS = 2 for maleic acid)

    • m: Mass

    • MW: Molecular Weight

    • Purity_IS: Certified purity of the internal standard (as a percentage)

Comparison with Alternative Analytical Methods

While qNMR is a powerful tool, it is essential to understand its performance characteristics in the context of other available methods like HPLC-UV and GC-MS.

Method Selection Logic

The choice of analytical method often depends on the available resources and the specific question being asked. This diagram outlines a logical approach to selecting the most appropriate technique.

Caption: Decision tree for selecting a purity analysis method.

Comparative Performance Data

The following table summarizes the key performance characteristics of qNMR compared to HPLC-UV and GC-MS for the purity analysis of a synthetic compound like 2,α-DMT.

FeatureQuantitative NMR (qNMR) HPLC-UV GC-MS
Principle Signal intensity is directly proportional to the number of nuclei.[6]Differential partitioning between mobile and stationary phases; detection by UV absorbance.Partitioning into a gaseous mobile phase; separation by boiling point/polarity; detection by mass.
Quantification Type Primary (Absolute) MethodRelative MethodRelative Method
Reference Standard Requires a certified, structurally different internal standard (e.g., maleic acid).[7]Requires a certified reference standard of the analyte itself (2,α-DMT).Requires a certified reference standard of the analyte itself (2,α-DMT).
Typical Accuracy High (recoveries of 98-102% are common).[20]High, but dependent on the purity of the reference standard.High, but dependent on the purity of the reference standard.
Typical Precision (%RSD) Excellent (< 1-2%).[6][7]Excellent (< 2%).Excellent (< 2-3%).
Sample Throughput Moderate (15-30 min/sample including setup).High (5-15 min/sample after method development).High (10-30 min/sample after method development).
Destructive? No, sample is recoverable.[11]Yes, sample is consumed.Yes, sample is consumed.
Key Advantage Does not require an analyte-specific standard; provides structural information simultaneously.[9][20]Excellent separation efficiency for complex mixtures; high sensitivity.High sensitivity and specificity (mass detection); excellent for volatile impurities.
Key Disadvantage Lower sensitivity than chromatographic methods; requires more sample mass (mg vs µg).Requires a chromophore for UV detection; method development can be time-consuming.Analyte must be thermally stable and volatile; potential for on-column degradation of tryptamines.

Both HPLC and qNMR have been shown to have good accuracy and precision, with one study on carbohydrates demonstrating that the two methods could be used interchangeably after proper validation.[21] Another comparison study on Coenzyme Q10 concluded that while both methods were appropriate, qNMR was more convenient during the method development phase.[19]

Conclusion

For the definitive purity assessment of synthetic 2-α,N-dimethyltryptamine, particularly in a research and development setting where a certified standard of the analyte is often not available, quantitative NMR is the superior methodology . Its foundation as a primary analytical method provides a direct, traceable, and highly accurate measurement of purity.[22] While HPLC and GC-MS remain invaluable for impurity profiling and separation, qNMR offers an elegant and robust solution for absolute quantification, ensuring the integrity and reliability of subsequent scientific investigations. By following a validated protocol, researchers can have high confidence in their results, fulfilling the rigorous standards of modern drug discovery and development.[6][23]

References

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis Source: SciSpace URL: [Link]

  • Title: Dimethyltryptamine Source: Wikipedia URL: [Link]

  • Title: Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results Source: ResolveMass URL: [Link]

  • Title: qNMR Source: Bureau International des Poids et Mesures (BIPM) URL: [Link]

  • Title: What is qNMR and why is it important? Source: Mestrelab Resources URL: [Link]

  • Title: How DMT is Made: Source, Process, Brewing Source: Recovered.org URL: [Link]

  • Title: Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR Source: American Pharmaceutical Review URL: [Link]

  • Title: Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential Source: PubMed Central (PMC) URL: [Link]

  • Title: qNMR: An applicable method for the determination of dimethyltryptamine in ayahuasca, a psychoactive plant preparation Source: ResearchGate URL: [Link]

  • Title: qNMR Purity Recipe Book (1 - Sample Preparation) Source: Mestrelab Research URL: [Link]

  • Title: qNMR: A Powerful and Affordable Tool for Purity/Potency Determination Source: YouTube URL: [Link]

  • Title: Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy Source: ResearchGate URL: [Link]

  • Title: Validation of quantitative NMR Source: PubMed URL: [Link]

  • Title: Universal Quantitative NMR Analysis of Complex Natural Samples Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: qNMR: top tips for optimised sample prep Source: Manufacturing Chemist URL: [Link]

  • Title: Quantitative NMR Methods in Pharmaceuticals: Purity Assurance Source: Patsnap Eureka URL: [Link]

  • Title: qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! Source: Frontiers URL: [Link]

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: ACS Publications URL: [Link]

  • Title: Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry Source: Research Explorer The University of Manchester URL: [Link]

  • Title: Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection Source: PubMed URL: [Link]

  • Title: Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules Source: ACG Publications URL: [Link]

Sources

A Senior Application Scientist's Guide to Assessing Immunoassay Cross-Reactivity of 2-[1-(Methylamino)ethyl]indole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the cross-reactivity of 2-[1-(Methylamino)ethyl]indole in various immunoassay formats. By synthesizing technical accuracy with field-proven insights, this document will detail the experimental design, methodologies, and data interpretation necessary for a robust evaluation.

Introduction: The Challenge of Immunoassay Specificity

Immunoassays are indispensable tools in clinical diagnostics and drug development, offering high sensitivity for the detection of a wide range of analytes.[1][2] However, a significant challenge in immunoassay development is ensuring specificity, particularly when dealing with small molecules that may have structurally similar analogs.[1][2][3] Cross-reactivity, the binding of the assay's antibody to compounds other than the target analyte, can lead to false-positive results or an overestimation of the analyte's concentration.[4][5] This guide focuses on 2-[1-(Methylamino)ethyl]indole, a synthetic tryptamine, and provides a systematic approach to evaluating its potential cross-reactivity in immunoassays. Understanding and quantifying cross-reactivity is a critical component of assay validation and ensures the reliability of the generated data.[3][6]

Understanding 2-[1-(Methylamino)ethyl]indole and its Structural Context

2-[1-(Methylamino)ethyl]indole, also known as α-Methyl-N-methyltryptamine (α-Me-NMT), belongs to the tryptamine class of compounds. Tryptamines are a group of monoamine alkaloids that includes both naturally occurring neurotransmitters like serotonin and a wide array of synthetic derivatives.[7][8] Many of these synthetic tryptamines are structurally similar, differing only by substitutions on the indole ring or the ethylamine side chain.[9][10] This structural similarity is the primary reason for potential cross-reactivity in immunoassays designed to detect specific tryptamines.

It is crucial to consider the potential for cross-reactivity with other relevant tryptamines, such as:

  • N-Methyltryptamine (NMT)[8][11]

  • α-Methyltryptamine (α-MT)[12][13]

  • N,N-Dimethyltryptamine (DMT)

  • Other substituted tryptamines that may be present in the tested samples.[9][14]

Experimental Design: A Validating System for Cross-Reactivity Assessment

The cornerstone of assessing cross-reactivity is a well-designed competitive immunoassay.[15][16][17] This format is particularly suited for small molecules like 2-[1-(Methylamino)ethyl]indole, which cannot be simultaneously bound by two antibodies as required in a sandwich assay format.[1][15]

The principle of a competitive immunoassay for cross-reactivity testing is as follows: A known amount of labeled antigen (conjugate) competes with the unlabeled antigen (the target analyte or the cross-reactant) in the sample for a limited number of antibody binding sites. The amount of signal generated by the labeled antigen is inversely proportional to the concentration of the unlabeled antigen in the sample.

Key Experimental Components:
  • Antibody Selection: The choice of antibody is paramount. Monoclonal antibodies are generally preferred for their high specificity to a single epitope, which can reduce the likelihood of cross-reactivity compared to polyclonal antibodies.[4]

  • Conjugate Preparation: A conjugate of the target analyte (or a derivative) linked to a detectable label (e.g., an enzyme like HRP, or a fluorophore) is required.

  • Selection of Potential Cross-Reactants: A panel of structurally related compounds should be selected for testing. This panel should include known metabolites and other compounds that are likely to be present in the samples being analyzed.

Visualizing the Competitive Immunoassay Workflow

Competitive_Immunoassay cluster_0 Step 1: Competitive Binding cluster_1 Step 2: Immobilization & Washing cluster_2 Step 3: Signal Detection Antibody Antibody Bound_Complex Bound Antibody-Analyte Complex Antibody->Bound_Complex Analyte Analyte (or Cross-Reactant) Analyte->Antibody Competes with Labeled_Analyte Labeled Analyte Labeled_Analyte->Antibody Solid_Phase Solid Phase (e.g., Microplate Well) Unbound Unbound Components (Washed Away) Bound_Complex->Solid_Phase Immobilized Substrate Substrate Signal Detectable Signal Substrate->Signal Converted by Label

Caption: Workflow of a competitive immunoassay for cross-reactivity assessment.

Detailed Experimental Protocol: Competitive ELISA for Cross-Reactivity

This protocol outlines a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common and robust method for assessing cross-reactivity.

Materials:

  • Microtiter plates (96-well)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Antibody specific to the target analyte

  • 2-[1-(Methylamino)ethyl]indole and other potential cross-reactants

  • Enzyme-labeled conjugate (e.g., HRP-conjugate of the target analyte)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Plate reader

Procedure:

  • Coating:

    • Dilute the capture antibody to an optimal concentration in coating buffer.

    • Add 100 µL of the diluted antibody to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with wash buffer to remove unbound antibody.

  • Blocking:

    • Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Prepare serial dilutions of 2-[1-(Methylamino)ethyl]indole and each potential cross-reactant in assay buffer.

    • Add 50 µL of each dilution to the appropriate wells.

    • Immediately add 50 µL of the diluted enzyme-labeled conjugate to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate five times with wash buffer to remove unbound reagents.

  • Signal Development:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction:

    • Add 50 µL of stop solution to each well to stop the color development.

  • Data Acquisition:

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis and Interpretation

The cross-reactivity is typically expressed as a percentage relative to the target analyte. The concentration of each compound that causes a 50% reduction in the maximum signal (IC50) is determined from the dose-response curves.

Calculation of Percent Cross-Reactivity:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Example Data Presentation
CompoundIC50 (ng/mL)% Cross-Reactivity
Target Analyte 10100%
2-[1-(Methylamino)ethyl]indole 2540%
N-Methyltryptamine 10010%
α-Methyltryptamine 5020%
Structurally Unrelated Compound >10,000<0.1%

Visualizing the Cross-Reactivity Assessment Workflow

Cross_Reactivity_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Analysis & Interpretation A Select Antibody & Prepare Conjugate B Identify & Procure Potential Cross-Reactants A->B C Perform Competitive ELISA B->C D Generate Dose-Response Curves C->D E Calculate IC50 Values D->E F Determine % Cross-Reactivity E->F G Report Findings F->G

Caption: A streamlined workflow for assessing immunoassay cross-reactivity.

Conclusion: Ensuring Trustworthy Results

A thorough assessment of cross-reactivity is a non-negotiable aspect of immunoassay validation. By following a systematic and scientifically sound approach as outlined in this guide, researchers can confidently characterize the specificity of their assays for 2-[1-(Methylamino)ethyl]indole. This ensures the generation of accurate and reliable data, which is fundamental to the integrity of research and the development of safe and effective diagnostics and therapeutics. It is important to note that cross-reactivity can be influenced by the specific immunoassay format and the antibodies used.[18] Therefore, the findings from one assay may not be directly transferable to another.

References

  • Creative Diagnostics. (2021, March 1). Competitive ELISA. Retrieved from [Link]

  • Zhao, Z., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. Retrieved from [Link]

  • Zhao, Z., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. Retrieved from [Link]

  • ResearchGate. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Retrieved from [Link]

  • Stadler, S., et al. (2016).
  • Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Retrieved from [Link]

  • Li, Y., et al. (2022). Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay. ACS Omega.
  • ProQuest. (n.d.). Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. Retrieved from [Link]

  • Giorgetti, A., et al. (2020). Toxicology and Analysis of Psychoactive Tryptamines. International Journal of Molecular Sciences. Retrieved from [Link]

  • Zuba, D. (2018). Modern Techniques for the Identification of Tryptamines. Chromatographic Techniques in the Forensic Analysis of Designer Drugs. Taylor & Francis.
  • Ovid. (n.d.). Can the Intake of a Synthetic Tryptamine be... : Journal of Analytical Toxicology. Retrieved from [Link]

  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Immunoassay Methods - Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (n.d.). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]

  • Oxford Academic. (2014, December 9). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Retrieved from [Link]

  • Pál, B., et al. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION.
  • PubChemLite. (n.d.). 1,3-dihydro-3-ethyl-1-(2-(methylamino)ethyl)-3-phenyl-2h-indol-2-one monohydrochloride (C19H22N2O). Retrieved from [Link]

  • PubChem. (n.d.). N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[2-(1-methylindol-3-yl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-[2-(Methylamino)ethyl]isoindol-2-ium-1,3-dione. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Retrieved from [Link]

  • PubMed Central. (n.d.). Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. Retrieved from [Link]

  • PubMed Central. (2018, November 21). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. Retrieved from [Link]

  • PubChem. (n.d.). 3-[2-(Methylamino)ethyl]indole-1-carboxamide. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Desmethyltriptans: One pot efficient synthesis of N-methyl-2-5- [substituted- 1H- indole-3-yl]ethanamines. Retrieved from [https://www.researchgate.net/publication/257850875_N-Desmethyltriptans_One_pot_efficient_synthesis_of_N-methyl-2-5-_substituted-_1H-_indole-3-yl]ethanamines]([Link])

  • Wikipedia. (n.d.). N-Methyltryptamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, characterization and crystal structure of a 2-(diethylaminomethyl)indole ligated dimethylaluminium complex. Retrieved from [Link]

  • Google Patents. (n.d.). US4564677A - Preparation of N-amino compounds.
  • PubMed Central. (2023, January 6). α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood. Retrieved from [Link]

  • Wikipedia. (n.d.). α,N-DMT. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of tryptamine (3-(2-aminoethyl)indole; 1H-indole-3-ethanamine; 2-(3-indolyl)ethylamine). Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues.
  • Wikipedia. (n.d.). α,N,N-Trimethyltryptamine. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-5-((1-pyrrolidinylsulfonyl)methyl)-1H-indole-3-ethanamine. Retrieved from [Link]

  • PubChem. (n.d.). Methyltryptamine. Retrieved from [Link]

Sources

A Researcher's Guide to Bridging the Gap: Correlating In Vitro Receptor Binding with In Vivo Behavioral Effects of Novel Psychostimulants

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within CNS pharmacology, the chasm between a compound's activity at a cellular level and its ultimate effect on whole-organism behavior is a critical gulf to bridge. A molecule's affinity for a specific receptor, determined in vitro, is merely the first chapter of its story. The true test lies in predicting and understanding how this molecular interaction translates into a complex behavioral phenotype in vivo. This guide provides a comprehensive framework for correlating these two essential domains of pharmacological assessment, using the novel psychoactive compound 2-ADMT as a representative case study.

Part 1: The Molecular Fingerprint of 2-ADMT - In Vitro Receptor Binding

The initial step in characterizing any novel CNS-active compound is to determine its "molecular fingerprint"—its binding affinity profile across a panel of relevant CNS receptors. This is crucial because a compound's selectivity, or lack thereof, is a primary determinant of both its therapeutic potential and its side-effect profile. For a compound presumed to have stimulant properties, the primary targets of interest are the monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Radioligand binding assays remain the gold standard for quantifying these ligand-receptor interactions with high sensitivity and accuracy.[1][2] These assays measure the affinity of a test compound (like 2-ADMT) by assessing its ability to compete with a radioactively labeled ligand of known high affinity for a specific receptor site.[3][4] The output, typically an IC50 value, is converted to an equilibrium dissociation constant (Ki), which reflects the intrinsic affinity of the compound for the receptor.[5] A lower Ki value signifies a higher binding affinity.[1]

Table 1: Representative In Vitro Receptor Binding Profile of 2-ADMT

Target Receptor/TransporterRadioligand UsedKi (nM)Interpretation
Dopamine Transporter (DAT)[³H]WIN 35,42815High Affinity
Norepinephrine Transporter (NET)[³H]Nisoxetine45Moderate Affinity
Serotonin Transporter (SERT)[³H]Citalopram850Low Affinity
Sigma-1 Receptor (σ₁)-Pentazocine250Low-Moderate Affinity
NMDA Receptor[³H]MK-801>10,000Negligible Affinity

Causality Behind Experimental Choices: The selection of this receptor panel is hypothesis-driven. Given the stimulant-like chemical structure of 2-ADMT, DAT and NET are the primary suspected targets. SERT is included to assess selectivity and predict potential serotonergic side effects. The Sigma-1 and NMDA receptors are included as common secondary targets for many psychoactive compounds, helping to build a more complete picture of potential off-target effects.[6][7]

Part 2: The Behavioral Manifestation - In Vivo Effects of 2-ADMT

With a high-affinity interaction at the dopamine transporter established in vitro, the central hypothesis is that 2-ADMT will produce stimulant-like behavioral effects in vivo. The locomotor activity test is a fundamental and robust assay for quantifying the stimulant or depressant effects of a drug.[8][9] An increase in spontaneous locomotor activity is a hallmark of psychostimulant drugs whose mechanisms are related to enhancing dopamine signaling.[10]

The experiment is designed to assess the dose-dependency of 2-ADMT's effects. Animals are habituated to the testing environment to establish a baseline, then administered varying doses of the compound.[8] This allows for the construction of a dose-response curve, revealing the potency and efficacy of the compound in a behavioral context.

Table 2: Representative In Vivo Behavioral Effects of 2-ADMT in a Murine Model

Behavioral AssayDose (mg/kg, i.p.)Key ObservationInterpretation
Locomotor Activity1.0No significant change from vehicleNo effect at low dose
(Open Field Test)3.0150% increase in distance traveled vs. vehicleSignificant psychostimulant effect
10.0400% increase in distance traveled; stereotypy observedRobust psychostimulant effect; potential for abuse liability
30.0250% increase in distance traveled; severe stereotypyDecreased locomotion due to competing stereotypic behaviors

Causality Behind Experimental Choices: The open field test provides multiple simultaneous measurements, including locomotion, exploration, and anxiety-like behavior.[11] The dose range is selected to capture the full spectrum of effects, from the threshold dose to one that may produce non-linear effects, such as the emergence of stereotyped behaviors (e.g., repetitive, purposeless movements) that can interfere with ambulation at high doses. This "inverted-U" dose-response is characteristic of potent dopamine agonists and reuptake inhibitors.[12]

Part 3: The Synthesis - Correlating Molecular Affinity with Behavioral Potency

The core of this analysis is to logically connect the data from Parts 1 and 2. The high in vitro affinity of 2-ADMT for the dopamine transporter (Ki = 15 nM) provides a clear mechanistic basis for the observed hyperlocomotion in vivo.

The Mechanistic Pathway:

  • In Vitro Binding: 2-ADMT demonstrates high-affinity binding to DAT.

  • Neurochemical Effect: This binding blocks the reuptake of dopamine from the synaptic cleft, leading to a significant increase in the concentration and duration of action of synaptic dopamine.

  • In Vivo Behavioral Effect: Elevated dopaminergic signaling in brain regions that control movement, such as the nucleus accumbens and striatum, results in the observed dose-dependent increase in locomotor activity.

The compound's lower affinity for NET and SERT suggests that at the behaviorally active doses (3-10 mg/kg), the primary driver of the observed phenotype is dopaminergic. The noradrenergic activity may contribute to general arousal, while the weak serotonergic component suggests a lower likelihood of side effects associated with potent serotonin releasers or reuptake inhibitors at these doses.

Correlation_Pathway cluster_invitro In Vitro Findings cluster_neuro Neurochemical Mechanism cluster_invivo In Vivo Outcome Binding High Affinity Binding Ki = 15 nM DAT Dopamine Transporter (DAT) Reuptake Dopamine Reuptake Inhibition DAT->Reuptake  causes Synaptic_DA Increased Synaptic Dopamine Reuptake->Synaptic_DA Leads to Locomotion Hyperlocomotion & Stimulant Behavior Synaptic_DA->Locomotion  results in

Caption: Correlation of 2-ADMT's in vitro affinity with in vivo effects.

Part 4: Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the protocols used must be robust and well-validated. Below are detailed, step-by-step methodologies for the key experiments described.

Protocol 1: In Vitro Radioligand Competition Binding Assay

This protocol describes a filtration binding assay to determine the Ki of a test compound for the dopamine transporter (DAT).[5]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize tissue known to express the target receptor (e.g., rat striatum) or cultured cells expressing recombinant DAT in ice-cold lysis buffer.[5]

    • Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final pellet in a cryoprotectant buffer, aliquot, and store at -80°C.

    • Determine the protein concentration of the membrane preparation using a standard method like the Pierce® BCA assay.[5]

  • Binding Assay:

    • On the day of the assay, thaw and resuspend the membranes in the final assay binding buffer.

    • In a 96-well plate, add the following to each well in a final volume of 250 µL:

      • 150 µL of the membrane preparation (e.g., 50-100 µg protein).

      • 50 µL of the test compound (2-ADMT) at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

      • 50 µL of the radioligand (e.g., [³H]WIN 35,428) at a fixed concentration near its Kd.[5]

    • For determining non-specific binding, a separate set of wells should contain a high concentration of a known DAT inhibitor (e.g., cocaine) instead of the test compound.

    • For determining total binding, add buffer instead of the test compound.

  • Incubation and Filtration:

    • Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[5]

    • Terminate the reaction by rapid vacuum filtration onto glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.

    • Quickly wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification and Data Analysis:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Count the radioactivity on each filter using a scintillation counter.

    • Subtract the non-specific binding from all other counts to determine specific binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Fit the data using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Protocol 2: In Vivo Locomotor Activity Assessment

This protocol details the procedure for measuring spontaneous locomotor activity in mice following drug administration.[8][13]

Step-by-Step Methodology:

  • Animal Habituation:

    • House the animals (e.g., male C57BL/6 mice) in the testing facility for at least one week before the experiment to acclimate them.

    • On testing days, move the mice to the testing room at least 45-60 minutes prior to the start of the experiment to acclimate to the room's conditions.[8]

    • Handle the mice and perform saline injections for 2-3 days prior to the test day to habituate them to the injection procedure.

  • Apparatus:

    • Use automated locomotor activity chambers (e.g., 40 x 40 cm clear acrylic boxes) equipped with infrared photobeam arrays to detect movement.[8] The system software will record beam breaks, which are translated into metrics like distance traveled.

  • Experimental Procedure:

    • On the test day, divide the animals into groups (e.g., n=8-10 per group). Each group will receive a different dose of 2-ADMT (e.g., 0, 1, 3, 10, 30 mg/kg) or the vehicle control (e.g., saline).

    • Administer the assigned dose via the desired route (e.g., intraperitoneal injection, i.p.).

    • Immediately after injection, place each mouse into the center of a locomotor activity chamber.[8][13]

    • Begin recording activity immediately and continue for a set duration (e.g., 60 minutes). The software should be set to collect data in time bins (e.g., 5-minute intervals) to allow for analysis of the time course of the drug's effect.

  • Data Analysis:

    • The primary dependent variable is the total distance traveled (in cm) over the entire session.

    • Analyze the data using a one-way Analysis of Variance (ANOVA) to determine if there is a significant effect of the drug dose.

    • If the ANOVA is significant, perform post-hoc tests (e.g., Dunnett's test) to compare each dose group to the vehicle control group.

    • A p-value of <0.05 is typically considered statistically significant.

    • Plot the mean distance traveled for each group as a bar graph with error bars (SEM) to visualize the dose-response relationship.

Experimental_Workflow cluster_start Phase 1: In Vitro cluster_middle Phase 2: In Vivo cluster_end Phase 3: Analysis A Compound Synthesis (2-ADMT) B Receptor Binding Assays (Determine Ki) A->B C Animal Model Selection & Habituation B->C Hypothesis Generation D Locomotor Activity Test (Dose-Response) C->D E Data Analysis (Statistics) D->E F Correlate Ki with Behavioral Potency E->F G Integrated Report & Decision Making F->G

Caption: Integrated workflow for correlating in vitro and in vivo data.

Conclusion

The successful correlation of in vitro receptor binding affinity with in vivo behavioral outcomes is a cornerstone of predictive pharmacology. As demonstrated with our representative compound, 2-ADMT, a high affinity for the dopamine transporter translates logically into a dose-dependent psychostimulant effect. This integrated approach, combining sensitive molecular assays with robust behavioral paradigms, does more than just characterize a compound; it provides a mechanistic understanding of its action. This understanding is invaluable for lead optimization, candidate selection, and ultimately, for developing safer and more effective therapeutics. By adhering to validated protocols and a logical, causality-driven analytical framework, researchers can confidently bridge the gap from molecule to behavior.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology.
  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays.
  • Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–10. Retrieved from [Link]

  • Kulkarni, S. K., & Singh, K. (2018). Review Paper on Models for CNS Stimulant Drug Screening. Asian Journal of Pharmaceutical Research, 8(3), 133-138.
  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP.
  • Melior Discovery. (n.d.). Locomotor Sensitization Study.
  • Gómez-Coronado, D. J., et al. (2018). The Varieties of the Psychedelic Experience: A Preliminary Study of the Association Between the Reported Subjective Effects and the Binding Affinity Profiles of Substituted Phenethylamines and Tryptamines. Frontiers in Pharmacology, 9, 734. Retrieved from [Link]

  • Fredholm, B. B., et al. (1997). Locomotor Activity in Mice During Chronic Treatment With Caffeine and Withdrawal. Pharmacology Biochemistry and Behavior, 58(3), 787-795. Retrieved from [Link]

  • Matsumoto, R. R., et al. (1993). Effects of sigma receptor ligands on schedule-controlled behavior of rats: relation to sigma and PCP receptor binding affinity. The Journal of Pharmacology and Experimental Therapeutics, 267(1), 301-309. Retrieved from [Link]

  • News-Medical.Net. (2025, September 18). What is the locomotor activity test used for in behavioral studies? Retrieved from [Link]

  • Gregory, K. J., & Conn, P. J. (2015). In Vitro to in Vivo Translation of Allosteric Modulator Concentration-Effect Relationships: Implications for Drug Discovery. ACS chemical neuroscience, 6(8), 1339–1351. Retrieved from [Link]

  • Eckelman, W. C. (2008). In vitro receptor binding assays: general methods and considerations. Current protocols in pharmacology, Chapter 9, Unit 9.3. Retrieved from [Link]

  • Halliwell, R. F., Peters, J. A., & Lambert, J. J. (1989). The mechanism of action and pharmacological specificity of the anticonvulsant NMDA antagonist MK-801: a voltage clamp study on neuronal cells in culture. British journal of pharmacology, 96(2), 481–492. Retrieved from [Link]

  • Hernandez, M., & Dafny, N. (2018). Concomitant behavioral and prefrontal cortex neuronal responses following acute and chronic methylphenidate exposure in adolescent and adult rats. Brain research bulletin, 146, 156–167. Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Routes of 2-Methyl-N,N-dimethyltryptamine (2-Me-DMT)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methyl-N,N-dimethyltryptamine, commonly known as 2-Me-DMT, is a tryptamine derivative characterized by a methyl group at the 2-position of the indole ring.[1] Unlike its close relative N,N-dimethyltryptamine (DMT), a potent psychedelic, 2-Me-DMT is reported to produce primarily tactile enhancement and auditory distortions rather than a classic psychedelic experience.[1] The synthesis of 2-Me-DMT and its analogues is of significant interest to researchers in medicinal chemistry and pharmacology for structure-activity relationship (SAR) studies and the exploration of novel therapeutic agents.

This guide provides a comparative analysis of the principal synthetic routes to 2-Me-DMT, designed for researchers, scientists, and drug development professionals. We will delve into three primary strategies: the Speeter-Anthony synthesis from 2-methylindole, the N,N-dimethylation of 2-methyltryptamine, and the Fischer indole synthesis for direct construction of the tryptamine backbone. Each route will be evaluated based on its efficiency, scalability, safety, and the purity of the final product, supported by experimental data and detailed protocols.

Overview of Synthetic Strategies

The synthesis of 2-Me-DMT can be approached from several angles, each with its own set of advantages and challenges. The choice of a particular route will often depend on the starting material availability, the desired scale of the synthesis, and the laboratory equipment at hand. The three main strategies are:

  • The Speeter-Anthony Synthesis: A classic and reliable three-step approach starting from the pre-formed 2-methylindole ring. This method is known for its good yields and adaptability to various substituted indoles.

  • Two-Step Synthesis via 2-Methyltryptamine: This strategy involves the initial synthesis of 2-methyltryptamine, followed by N,N-dimethylation of the primary amine. This offers flexibility in the choice of methylation method.

  • The Fischer Indole Synthesis: A powerful method for constructing the indole ring system from a phenylhydrazine and a suitable carbonyl compound, allowing for a one-pot synthesis of the target molecule.

The following sections will provide a detailed breakdown of each of these routes, including mechanistic insights and step-by-step protocols.

Route 1: The Speeter-Anthony Synthesis from 2-Methylindole

The Speeter-Anthony synthesis is a widely adopted and robust method for the preparation of N,N-dialkyltryptamines.[2] This route involves the acylation of the indole at the 3-position with oxalyl chloride, followed by amidation with dimethylamine, and finally, reduction of the resulting glyoxylamide to the desired tryptamine.[3]

Reaction Scheme:

2-Methylindole 2-Methylindole Intermediate_1 Indol-3-ylglyoxylyl chloride 2-Methylindole->Intermediate_1 1. Oxalyl chloride Intermediate_2 2,N,N-Trimethylindole- 3-glyoxylamide Intermediate_1->Intermediate_2 2. Dimethylamine 2-Me-DMT 2-Me-DMT Intermediate_2->2-Me-DMT 3. Reducing agent (e.g., Red-Al®)

Caption: The Speeter-Anthony synthesis of 2-Me-DMT from 2-methylindole.

Mechanistic Insights

The reaction begins with the electrophilic acylation of the electron-rich 3-position of the 2-methylindole ring by oxalyl chloride. The resulting indol-3-ylglyoxylyl chloride is a reactive intermediate that readily undergoes nucleophilic attack by dimethylamine to form the stable glyoxylamide. The final and critical step is the reduction of both the amide and the ketone functionalities of the glyoxylamide. While lithium aluminum hydride (LiAlH₄) is a common reducing agent for this transformation, alternative and milder reducing agents such as aluminum hydride (alane) or sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) can also be employed, sometimes offering improved safety and work-up procedures.[4]

Experimental Protocol (Adapted from Shulgin, 1997)[4]

Step 1: Synthesis of 2-Methylindol-3-ylglyoxylyl chloride

  • To a stirred, ice-cooled solution of 1.31 g of 2-methylindole in 30 mL of tert-butyl methyl ether (TBME), add 7.5 mL of a 2M solution of oxalyl chloride in dichloromethane (CH₂Cl₂) dropwise.

  • An orange-red precipitate will form. Remove the solid product by filtration and wash with 30 mL of cold TBME.

Step 2: Synthesis of 2,N,N-Trimethylindole-3-glyoxylamide

  • Add the crude glyoxylyl chloride from the previous step in small portions to a vigorously stirred, ice-cold mixture of 3.5 mL of 40% aqueous dimethylamine and 30 mL of CH₂Cl₂.

  • After the addition is complete, separate the organic phase and wash it with water, dilute HCl, and again with water.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and remove the solvent under vacuum to yield a yellow glass.

  • Crystallization from a warm isopropyl acetate/cyclohexane mixture yields 2,N,N-trimethylindole-3-glyoxylamide (0.84 g) with a melting point of 167-170 °C.

Step 3: Reduction to 2-Methyl-N,N-dimethyltryptamine (2-Me-DMT)

  • Place a stirred solution of 3.8 g of 2,N,N-trimethylindole-3-glyoxylamide in 70 mL of dry toluene under a nitrogen atmosphere and cool in an external ice bath.

  • Add 25 mL of a 60% solution of sodium bis(2-methoxyethoxy)aluminum hydride in toluene (Red-Al®).

  • Continue stirring at 0 °C for 30 minutes, then bring to room temperature for an additional 2 hours.

  • After cooling again, destroy the excess hydride by the dropwise addition of isopropanol, followed by the cautious addition of water.

  • Remove the aluminum salts by filtration and wash with isopropyl acetate.

  • Combine the filtrate and washes, wash with water, and then extract with dilute HCl.

  • Make the aqueous phase basic with 20% aqueous KOH and extract with CH₂Cl₂.

  • Wash the pooled organic extracts with water, dry over anhydrous Na₂SO₄, and remove the solvent under vacuum to yield the 2-Me-DMT freebase.

Advantages and Disadvantages
  • Advantages: High reliability, generally good yields, and adaptability for synthesizing various N,N-dialkyltryptamines by simply changing the amine used in the second step.

  • Disadvantages: This is a three-step synthesis, which can be time-consuming. The use of hazardous reagents like oxalyl chloride and powerful reducing agents like Red-Al® requires careful handling and anhydrous conditions.

Route 2: N,N-Dimethylation of 2-Methyltryptamine

This approach first requires the synthesis or acquisition of 2-methyltryptamine, which is then N,N-dimethylated in a separate step. The Grandberg synthesis, a modification of the Fischer indole synthesis, is a notable method for producing 2-methyltryptamine on a larger scale. Once 2-methyltryptamine is obtained, two primary methods for N,N-dimethylation are commonly employed: the Eschweiler-Clarke reaction and reductive amination.

2a. Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines to tertiary amines using an excess of formic acid and formaldehyde.[5] A key advantage of this reaction is that it does not produce quaternary ammonium salts.[5]

2-Methyltryptamine 2-Methyltryptamine 2-Me-DMT 2-Me-DMT 2-Methyltryptamine->2-Me-DMT Formaldehyde, Formic Acid (Heat)

Caption: Eschweiler-Clarke methylation of 2-methyltryptamine.

The reaction proceeds through the formation of an imine from the reaction of 2-methyltryptamine with formaldehyde. Formic acid then acts as a hydride donor, reducing the imine to the monomethylated tryptamine. This process is repeated to yield the dimethylated product. The evolution of carbon dioxide from the decomposition of formic acid drives the reaction to completion. A potential side reaction with tryptamines is the Pictet-Spengler reaction, where the ethylamine side chain can cyclize with the indole ring under acidic conditions. Careful control of reaction conditions is therefore important.

  • To a solution of 2-methyltryptamine (1.0 eq) is added formic acid (excess, e.g., 1.8 eq per methyl group to be added) and a 37% aqueous solution of formaldehyde (excess, e.g., 1.1 eq per methyl group).

  • The mixture is heated, typically at 80-100 °C, for several hours (e.g., 18 h).[6]

  • After cooling, the reaction mixture is made basic with a strong base (e.g., NaOH or KOH) to a pH of 11 or higher.

  • The product is then extracted with an organic solvent (e.g., dichloromethane or diethyl ether).

  • The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure to yield the crude 2-Me-DMT, which can be further purified by chromatography or distillation.

2b. Reductive Amination

Reductive amination is another highly effective method for the N,N-dimethylation of primary amines. This one-pot reaction involves the treatment of the amine with formaldehyde in the presence of a reducing agent.[7] Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this transformation as it is selective for the iminium ion intermediate over the carbonyl group of formaldehyde.

2-Methyltryptamine 2-Methyltryptamine 2-Me-DMT 2-Me-DMT 2-Methyltryptamine->2-Me-DMT Formaldehyde, NaBH₃CN, Acetic Acid, Methanol

Caption: Reductive amination of 2-methyltryptamine.

Similar to the Eschweiler-Clarke reaction, the initial step is the formation of an iminium ion from 2-methyltryptamine and formaldehyde under acidic conditions (provided by acetic acid). The sodium cyanoborohydride then selectively reduces the iminium ion to the corresponding amine. The process repeats to afford the tertiary amine. A study on the synthesis of DMT using this method identified several potential byproducts, including N-methyltryptamine (from incomplete methylation), and β-carbolines from the Pictet-Spengler side reaction.[3][8]

  • Dissolve 2-methyltryptamine (1.0 eq) in ice-cold methanol.

  • Add glacial acetic acid (e.g., 3.4 eq) and sodium cyanoborohydride (e.g., 1.6 eq), and stir on ice for 5 minutes.

  • Add an aqueous solution of formaldehyde (e.g., 37-40%, 2.3 eq) in methanol dropwise over a period of 20 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2.5 hours.

  • Add aqueous NaOH (e.g., 20%) and remove the solvent under reduced pressure.

  • Add distilled water and extract the product three times with chloroform.

  • Wash the combined organic layers with water and brine, then dry over MgSO₄.

  • Filter and remove the solvent under reduced pressure to obtain the crude 2-Me-DMT.

Advantages and Disadvantages of the Two-Step Approach
  • Advantages: This approach offers modularity. 2-methyltryptamine can be synthesized via various methods and then a methylation reaction with a well-understood impurity profile can be chosen. The Eschweiler-Clarke reaction is often high-yielding (typically >80%) and avoids the use of metal hydrides.[5] Reductive amination is also a high-yield, one-pot procedure for the methylation step.

  • Disadvantages: This is a multi-step process if 2-methyltryptamine is not commercially available. Both methylation methods can lead to the formation of β-carboline byproducts through the Pictet-Spengler reaction, requiring careful control of conditions and purification.

Route 3: The Fischer Indole Synthesis

The Fischer indole synthesis is a powerful and versatile method for constructing the indole ring from an arylhydrazine and a ketone or aldehyde.[1] This method can be adapted for a direct, one-pot synthesis of N,N-dimethyltryptamines by using a carbonyl compound that already contains the dimethylaminoethyl side chain, such as 4-(N,N-dimethylamino)butanal or its acetal derivative.[4][7]

Reaction Scheme:

Starting_Materials o-Tolylhydrazine + 4-(N,N-dimethylamino)butanal dimethyl acetal 2-Me-DMT 2-Me-DMT Starting_Materials->2-Me-DMT Acid catalyst (e.g., H₂SO₄), Heat

Caption: Direct Fischer indole synthesis of 2-Me-DMT.

Mechanistic Insights

The reaction begins with the formation of a hydrazone between o-tolylhydrazine and 4-(N,N-dimethylamino)butanal. Under acidic and thermal conditions, this hydrazone undergoes a-sigmatropic rearrangement (the key step of the Fischer indole synthesis), followed by cyclization and elimination of ammonia to form the 2-methylindole ring with the complete dimethylaminoethyl side chain at the 3-position.

Experimental Protocol (Conceptual, based on related syntheses)[4][5][7]
  • Under a nitrogen atmosphere, a mixture of o-tolylhydrazine hydrochloride (1.0 eq) and 4-(N,N-dimethylamino)butanal dimethyl acetal (e.g., 1.2 eq) in aqueous sulfuric acid (e.g., 4%) is heated at reflux for several hours.

  • The reaction mixture is cooled to room temperature and basified with aqueous ammonium hydroxide or another suitable base.

  • The 2-Me-DMT product is extracted into an organic solvent such as isopropyl acetate or dichloromethane.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under vacuum.

  • The resulting residue can be purified by column chromatography or recrystallization to give the final product.

A modern variation of this synthesis utilizes continuous flow chemistry, which can offer improved safety, scalability, and product purity.[5]

Advantages and Disadvantages
  • Advantages: This can be a highly efficient, one-pot synthesis of the target molecule from readily available starting materials. It avoids the use of highly reactive and hazardous reagents like oxalyl chloride and metal hydrides.

  • Disadvantages: The Fischer indole synthesis can sometimes suffer from lower yields depending on the substrates and reaction conditions. The synthesis of the required 4-(N,N-dimethylamino)butanal acetal may add extra steps if it is not commercially available.

Comparative Analysis of Synthetic Routes

ParameterSpeeter-Anthony SynthesisN,N-Dimethylation of 2-MethyltryptamineFischer Indole Synthesis
Starting Material 2-Methylindole2-Methyltryptamineo-Tolylhydrazine, 4-(N,N-dimethylamino)butanal acetal
Number of Steps 31 (plus synthesis of starting material)1 (plus synthesis of starting material)
Key Reagents Oxalyl chloride, Dimethylamine, Red-Al® or LiAlH₄Formaldehyde, Formic acid (Eschweiler-Clarke) or NaBH₃CN (Reductive Amination)Sulfuric acid
Typical Yields Good to ExcellentGood to Excellent (methylation step often >80%)[5]Moderate to Good
Scalability Scalable, but handling of reagents can be challenging.Good, especially the Eschweiler-Clarke route.Good, particularly with flow chemistry.[5]
Safety Concerns Highly toxic and corrosive oxalyl chloride; pyrophoric and water-reactive hydrides.Toxic formaldehyde; Pictet-Spengler side reaction.Strong acid; potentially high temperatures.
Versatility High; easily adaptable to different amines.Moderate; specific to methylation.High; adaptable to various substituted hydrazines and carbonyls.

Conclusion

The synthesis of 2-methyl-N,N-dimethyltryptamine can be successfully achieved through several distinct synthetic strategies. The Speeter-Anthony synthesis stands out as a highly reliable and well-documented route, particularly for laboratory-scale synthesis where purity and predictability are paramount. The detailed protocol from Alexander Shulgin's work provides an excellent blueprint for this approach.[4]

The two-step approach involving the N,N-dimethylation of 2-methyltryptamine offers flexibility and employs well-understood methylation reactions. The Eschweiler-Clarke and reductive amination methods are both high-yielding and can be optimized to minimize side-product formation. This route may be particularly attractive if 2-methyltryptamine is readily available or can be synthesized efficiently via methods like the Grandberg synthesis.

The Fischer indole synthesis represents the most convergent approach, offering the potential for a one-pot synthesis of 2-Me-DMT. While it avoids some of the more hazardous reagents of the Speeter-Anthony route, careful optimization is often required to achieve high yields. The advent of continuous flow methodologies for this reaction makes it a compelling option for larger-scale and more sustainable production.[5]

Ultimately, the choice of synthetic route will be guided by the specific needs of the researcher, balancing factors such as starting material availability, desired scale, safety considerations, and available equipment. Each of the routes presented here offers a viable pathway to 2-methyl-N,N-dimethyltryptamine, a compound of continuing interest in the field of neuropharmacology.

References

  • Shulgin, A., & Shulgin, A. (1997).
  • Dapson, R. W., & Feldman, J. A. (1994). A Highly Efficient Fischer Indole Synthesis of N,N-Dimethyltryptamines. The Journal of Organic Chemistry, 59(18), 5475–5476.
  • Simoens, A., et al. (2023). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. RSC Medicinal Chemistry.
  • Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.
  • Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society, 76(23), 6208–6210.
  • Brandt, S. D., et al. (2010). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. Drug Testing and Analysis, 2(7), 330–338.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
  • Wikipedia. (n.d.). 2,N,N-TMT. Retrieved January 21, 2026, from [Link]

  • Shulgin, A. T. (1970). Psychotomimetic agents. In M. Gordon (Ed.), Psychopharmacological Agents (Vol. 4, pp. 59-146). Academic Press.
  • PubChem. (n.d.). N,N-Dimethyltryptamine. Retrieved January 21, 2026, from [Link]

  • SWGDRUG. (2000). N,N-DIMETHYLTRYPTAMINE. Retrieved January 21, 2026, from [Link]

  • Nichols, D. E., et al. (2020). Synthesis and characterization of high-purity N,N-dimethyltryptamine hemifumarate for human clinical trials. Drug Testing and Analysis, 12(8), 1134–1143.
  • ResearchGate. (2010). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. Retrieved January 21, 2026, from [Link]

Sources

Navigating the Metabolic Maze: A Comparative Guide to the Stability of 2-[1-(Methylamino)ethyl]indole and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The Isomeric Landscape and Its Metabolic Implications

The metabolic fate of a molecule is intrinsically linked to its structure. For 2-[1-(methylamino)ethyl]indole, two primary forms of isomerism are of metabolic significance:

  • Positional Isomerism: The ethylamino side chain can be attached at different positions of the indole ring. The most common and pharmacologically relevant isomer is the one with the side chain at the 3-position, which belongs to the well-known class of tryptamines.

  • Stereoisomerism: The α-carbon of the ethylamino side chain is a chiral center, giving rise to (R)- and (S)-enantiomers for both the 2- and 3-substituted isomers.

These subtle structural differences can profoundly impact how the molecule is recognized and processed by metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily.[1][2] The enzymes' active sites are chiral, leading to stereoselective metabolism where one enantiomer may be metabolized faster than the other.[3][4]

Predicted Metabolic Pathways and Stability

Based on extensive studies of related indolealkylamines, we can predict the primary metabolic pathways and infer the relative stability of the isomers.

The 3-Substituted Isomer: A Tryptamine Analog

The 3-[1-(methylamino)ethyl]indole is an N-methylated analog of α-methyltryptamine (α-MT). The metabolism of α-MT has been studied in human hepatocytes and was found to undergo several biotransformations.[4][5][6] We can extrapolate these findings to predict the metabolism of its N-methyl derivative.

Primary Metabolic Routes:

  • Indole Ring Hydroxylation: This is a common and often rate-limiting step for tryptamines. Hydroxylation can occur at various positions (e.g., 4, 5, 6, or 7), with the 6-hydroxy metabolite being a common finding for related compounds like α-ethyltryptamine.[7] This initial oxidation is primarily mediated by CYP enzymes.

  • N-Demethylation: The N-methyl group is susceptible to oxidative removal by CYPs, yielding the primary amine analog, α-methyltryptamine.[8][9]

  • Phase II Conjugation: Following hydroxylation, the resulting phenolic group is rapidly conjugated with glucuronic acid (O-glucuronidation) or sulfate (O-sulfation) to form highly polar, readily excretable metabolites.[4][5]

  • N-Acetylation: The primary amine resulting from N-demethylation can undergo N-acetylation.[4][5]

Predicted Stability: Given the multiple available metabolic "soft spots," the 3-substituted isomer is predicted to have moderate to low metabolic stability . The presence of the α-methyl group may offer some steric hindrance to monoamine oxidase (MAO), an enzyme that metabolizes many tryptamines, but CYP-mediated oxidation is expected to be the dominant clearance pathway.[10][11]

The 2-Substituted Isomer: A Shift in Metabolic Focus

Shifting the side chain from the 3- to the 2-position of the indole ring can significantly alter its interaction with metabolizing enzymes.[12][13][14] While less studied than the tryptamines, some general principles apply.

Predicted Metabolic Routes:

  • Indole Ring Hydroxylation: Similar to the 3-isomer, hydroxylation on the benzene portion of the indole ring is a likely metabolic pathway.

  • N-Demethylation: The N-methyl group remains a site for oxidative metabolism.

  • Direct Glucuronidation: The indole nitrogen (N-H) can be a site for direct N-glucuronidation, although this is often a slower process compared to the conjugation of hydroxylated metabolites.

Predicted Stability: The 2-position is electronically and sterically different from the 3-position. It is plausible that this altered presentation to CYP enzymes could result in a different rate of metabolism. Without direct experimental evidence, it is hypothesized that the 2-substituted isomer might exhibit comparable or slightly higher metabolic stability than the 3-substituted isomer, as the typical tryptamine metabolic pathways may be less efficient.

The Influence of Stereochemistry

Metabolizing enzymes often show a preference for one enantiomer over the other.[15][16] For instance, with α-ethyltryptamine, the (+) and (-) isomers exhibit different pharmacological activities, which can be linked to stereoselective metabolism.[10][17] It is highly probable that the (R)- and (S)-enantiomers of both 2- and 3-[1-(methylamino)ethyl]indole will be metabolized at different rates. One enantiomer may fit more snugly into the active site of a particular CYP enzyme, leading to faster clearance. Therefore, a racemic mixture would likely exhibit biphasic metabolic kinetics.

The following diagram illustrates the predicted major metabolic pathways for the isomers of [1-(methylamino)ethyl]indole.

Metabolic_Pathways cluster_3_isomer 3-[1-(Methylamino)ethyl]indole Metabolism cluster_2_isomer 2-[1-(Methylamino)ethyl]indole Metabolism Parent_3 3-[1-(Methylamino)ethyl]indole (R/S Isomers) Met_3_NDem α-Methyltryptamine Parent_3->Met_3_NDem N-Demethylation (CYP450s) Met_3_Hydrox Hydroxylated Metabolites (e.g., 6-OH) Parent_3->Met_3_Hydrox Hydroxylation (CYP450s) Met_3_NAcetyl N-Acetyl Metabolite Met_3_NDem->Met_3_NAcetyl N-Acetylation Met_3_PhaseII Glucuronide & Sulfate Conjugates Met_3_Hydrox->Met_3_PhaseII Phase II Conjugation Parent_2 2-[1-(Methylamino)ethyl]indole (R/S Isomers) Met_2_NDem 2-(1-Aminoethyl)indole Parent_2->Met_2_NDem N-Demethylation (CYP450s) Met_2_Hydrox Hydroxylated Metabolites Parent_2->Met_2_Hydrox Hydroxylation (CYP450s) Met_2_PhaseII Glucuronide & Sulfate Conjugates Met_2_Hydrox->Met_2_PhaseII Phase II Conjugation

Predicted metabolic pathways for positional isomers.

Experimental Protocol: In Vitro Metabolic Stability Assessment

To empirically determine and compare the metabolic stability of these isomers, a standardized in vitro assay using human liver microsomes is the industry-standard approach.[18]

Principle

The test compound is incubated with human liver microsomes, which contain a rich complement of Phase I metabolic enzymes, most notably the CYPs. The reaction is initiated by adding the cofactor NADPH, which is essential for CYP activity. The disappearance of the parent compound over time is monitored by LC-MS/MS.[19] From this data, key parameters like in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[9]

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of each isomer (e.g., 10 mM in DMSO).

    • Prepare a working solution of each isomer by diluting the stock solution in the phosphate buffer.

    • Prepare a solution of pooled human liver microsomes (e.g., 20 mg/mL stock) and keep on ice.

    • Prepare an NADPH regenerating system solution or a 20 mM NADPH stock solution in buffer.[7]

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, the test compound working solution (final concentration, e.g., 1 µM), and the human liver microsome solution (final concentration, e.g., 0.5 mg/mL).

    • Include control wells: a negative control without NADPH to measure non-enzymatic degradation, and positive controls with compounds of known metabolic stability (e.g., verapamil for high clearance, diazepam for low clearance).[14]

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[9]

    • Initiate the metabolic reaction by adding the NADPH solution to all wells except the negative controls.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding a cold quenching solution (e.g., acetonitrile containing an internal standard like warfarin or tolbutamide).[6][18]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

Data Analysis
  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm (ln) of the percent remaining against time.

  • The slope of the linear portion of this plot (k) is the elimination rate constant.

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .

The following flowchart illustrates the experimental workflow for the microsomal stability assay.

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Prep_Reagents Prepare Buffers, Cofactors, and Compound Solutions PreIncubate Pre-incubate Mixture (Compound + Microsomes) at 37°C Prep_Reagents->PreIncubate Prep_Microsomes Thaw and Dilute Human Liver Microsomes Prep_Microsomes->PreIncubate Initiate Initiate Reaction (Add NADPH) PreIncubate->Initiate Incubate Incubate at 37°C with Shaking Initiate->Incubate Quench Quench Reaction at Time Points (0-60 min) with Cold Acetonitrile + IS Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate % Remaining, t½, and CLint Analyze->Calculate

Workflow for in vitro metabolic stability assay.

Comparative Summary and Discussion

While awaiting empirical data, a comparative summary based on the scientific rationale discussed is presented below.

Feature2-[1-(Methylamino)ethyl]indole3-[1-(Methylamino)ethyl]indole
Compound Class 2-Substituted IndolealkylamineTryptamine Analog (α-Substituted)
Predicted Major Metabolic Pathways Indole Ring Hydroxylation, N-Demethylation, Phase II ConjugationIndole Ring Hydroxylation, N-Demethylation, N-Acetylation, Phase II Conjugation
Predicted Metabolic Stability Potentially higherPotentially lower
Key Considerations Less common scaffold, potentially altered CYP interactionWell-studied class, multiple known metabolic liabilities
Stereoselectivity Expected to be significantExpected to be significant

Discussion:

The 3-substituted isomer, being a tryptamine analog, is expected to be a substrate for a wider range of well-characterized metabolic pathways, potentially leading to faster clearance and lower metabolic stability.[4][5] In contrast, the 2-substituted isomer may evade some of these typical tryptamine-metabolizing enzymes, which could translate to improved stability. However, this is a hypothesis that requires experimental validation. Blocking sites of metabolism, for example by introducing fluorine atoms on the indole ring, is a common strategy to enhance metabolic stability if initial assays show high clearance.[20]

For both positional isomers, resolving the enantiomers and testing them individually is a critical step. It is common for one enantiomer to possess the desired pharmacological activity while the other contributes more to metabolic clearance or off-target effects. A chiral switch—developing a single, more stable enantiomer—is a frequent strategy in drug development.[3]

Conclusion

The metabolic stability of 2-[1-(methylamino)ethyl]indole and its isomers is a complex interplay of positional chemistry and stereochemistry. Based on the metabolism of related compounds, the 3-substituted isomer (a tryptamine analog) is predicted to be more metabolically labile than the 2-substituted isomer. Furthermore, significant stereoselective differences in metabolism are anticipated for the (R)- and (S)-enantiomers of both positional isomers.

This guide provides a predictive framework and a clear experimental path forward. The execution of in vitro microsomal stability assays, as detailed here, is an essential next step to replace prediction with empirical data. Such data will be invaluable for making informed decisions in the selection and optimization of lead candidates, ultimately accelerating the journey from discovery to clinical application.

References

  • Casti, A. A., et al. (2023). α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood. Toxics, 11(1), 47. Available at: [Link]

  • Dal Cason, T. A. (2017). α-Ethyltryptamine: A Ratiocinatory Review of a Forgotten Antidepressant. ACS Chemical Neuroscience, 8(11), 2335-2346. Available at: [Link]

  • Glennon, R. A., et al. (2001). Discriminative stimulus properties of alpha-ethyltryptamine optical isomers. Pharmacology Biochemistry and Behavior, 70(2-3), 329-337. Available at: [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Corzo, J., et al. (2021). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. Molecules, 26(2), 398. Available at: [Link]

  • Caspar, A. T., et al. (2018). Metabolism of the Tryptamine-Derived New Psychoactive Substances 5-MeO-2-Me-DALT, 5-MeO-2-Me-ALCHT, and 5-MeO-2-Me-DIPT and Their Detectability in Urine Studied by GC-MS, LC-MSn, and LC-HR-MS/MS. Drug Testing and Analysis, 10(1), 184-195. Available at: [Link]

  • Lu, H. (2007). Stereoselectivity in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 3(2), 149-158. Available at: [Link]

  • ResearchGate. (2023). α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood. Available at: [Link]

  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. Available at: [Link]

  • Vicharn, N., et al. (2022). Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. Journal of Applied Pharmaceutical Science, 12(1), 084-093. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Discriminative stimulus properties of alpha-ethyltryptamine optical isomers. Retrieved from [Link]

  • Jacobs-Hinton, I. M. (2024). In Vitro Metabolite Identification of Indole 3-ylcycloalkyl Ketones. Graduate Thesis and Dissertation post-2024. 402. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Ethyltryptamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolism of N-methyl-amide by cytochrome P450s. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-Substituted Indoles via Migration Reaction of 3-Substituted Indoles with Triflic Acid. Retrieved from [Link]

  • Open Ukrainian Citation Index. (n.d.). α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood. Retrieved from [Link]

  • Preprints.org. (2023). High-Throughput Assay of Cytochrome P450-Dependent Drug Demethylation Reactions and Its Use to Re-evaluate the Pathways of Ketamine Metabolism. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of New 3-Substituted Indole Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of α-alkylated tryptamine derivatives on 5-hydroxytryptamine metabolism in vivo. Retrieved from [Link]

  • MDPI. (n.d.). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). In vivo metabolism of alpha-methyltryptamine in rats: identification of urinary metabolites. Retrieved from [Link]

  • International Journal of Chemical Studies. (2019). 3-substituted indole: A review. Retrieved from [Link]

  • ACS Publications. (n.d.). Base-Promoted Tandem Synthesis of 2-Substituted Indoles and N-Fused Polycyclic Indoles. Retrieved from [Link]

  • YouTube. (2021). CYP450 Enzymes Drug Interactions MADE EASY in 5 MINS. Retrieved from [Link]

Sources

A Comparative Efficacy Analysis of Novel vs. Established Serotonergic Agonists: A Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound 2-ADMT: This guide uses the compound "2-ADMT" (2-Amino-dimethyl terephthalate) as a placeholder to structure a comparative framework for a novel serotonergic agonist. As of the date of this publication, there is no publicly available scientific literature or experimental data characterizing 2-Amino-dimethyl terephthalate (CAS 5372-81-6) as a serotonergic agent[1][2][3][4]. It is primarily documented as a chemical intermediate in the synthesis of polymers and pigments[2]. Therefore, this document serves as an expert-designed methodological guide for researchers and drug development professionals on how to approach the characterization and comparison of any new chemical entity (NCE) against established serotonergic compounds.

Introduction: The Evolving Landscape of Serotonergic Drug Discovery

The serotonin (5-hydroxytryptamine, 5-HT) system is a cornerstone of neuroscience research and a primary target for therapeutics addressing psychiatric disorders.[5] The resurgence in psychedelic research, driven by promising clinical outcomes for conditions like treatment-resistant depression, has intensified the search for novel serotonergic agonists with improved efficacy and safety profiles.[6][7] The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is the principal target for classic psychedelics like lysergic acid diethylamide (LSD) and psilocybin.[8][9]

Evaluating a novel compound, herein designated "2-ADMT," requires a rigorous, multi-faceted comparison against well-characterized agonists. This guide provides a comprehensive framework for such a comparison, focusing on two critical pillars of pharmacological characterization: receptor binding affinity and functional efficacy . We will compare our hypothetical NCE against three benchmarks:

  • Serotonin (5-HT): The endogenous neurotransmitter.

  • Psilocin: The active metabolite of psilocybin, a classic tryptamine psychedelic.[10][11]

  • LSD: A highly potent and well-studied synthetic ergoline psychedelic.[9]

This guide is structured to not only present comparative data but to elucidate the causality behind the experimental protocols necessary to generate such data, ensuring a self-validating and scientifically robust approach.

Part 1: Receptor Binding Profile — The Initial Fingerprint

A compound's affinity for its target receptor is the first critical determinant of its pharmacological potential. Binding affinity, typically expressed as the inhibition constant (Kᵢ), quantifies how tightly a ligand binds to a receptor. A lower Kᵢ value indicates a higher binding affinity. While the 5-HT2A receptor is the primary target for psychedelic activity, off-target binding to other 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2C) and other neurotransmitter systems can significantly modulate a compound's overall effect and side-effect profile.[12]

Comparative Binding Affinity Data

The following table summarizes established binding affinities for our reference compounds across key serotonin receptor subtypes. This serves as the benchmark against which a novel compound would be measured.

Compound5-HT2A Kᵢ (nM)5-HT2C Kᵢ (nM)5-HT1A Kᵢ (nM)
2-ADMT (Hypothetical) Data Not AvailableData Not AvailableData Not Available
Serotonin (5-HT) 13.5[12]5.2[12]3.2[12]
Psilocin 47[12]150[12]170[12]
LSD 1.1[12]2.0[12]1.3[12]
Experimental Protocol: Radioligand Competition Binding Assay

This protocol is a self-validating system for determining the binding affinity (Kᵢ) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand of known affinity.

Causality Behind Experimental Choices:

  • Receptor Source: Membranes from cells stably expressing the human 5-HT receptor subtype (e.g., HEK293-h5-HT2A) are used to ensure a high density of the target receptor and eliminate confounding variables from other receptor types present in native tissue.

  • Radioligand: A high-affinity, subtype-selective antagonist radioligand, such as [³H]ketanserin for the 5-HT2A receptor, is chosen.[13] Antagonists are often preferred as they typically bind to a single affinity state of the receptor, simplifying the resulting data analysis compared to agonists which may bind to multiple affinity states.[14][15]

  • Incubation Conditions: The assay is performed until equilibrium is reached, ensuring the displacement reflects the true affinity of the competing ligands. Non-specific binding is determined in the presence of a high concentration of a non-radioactive "cold" ligand to saturate all specific binding sites.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Assay Plate Setup: In a 96-well plate, add assay buffer, the test compound ("2-ADMT") at various concentrations, and the radioligand ([³H]ketanserin) at a single concentration near its Kₔ value.

  • Controls:

    • Total Binding: Wells containing only radioligand and membranes.

    • Non-Specific Binding (NSB): Wells containing radioligand, membranes, and a saturating concentration of a known 5-HT2A antagonist (e.g., 10 µM spiperone).

  • Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate the plate at room temperature (e.g., 25°C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.[16]

  • Termination & Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/B filters pre-soaked in polyethyleneimine to reduce NSB).[13] Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and quantify the bound radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_termination Termination & Counting cluster_analysis Data Analysis P1 Thaw Membranes & Resuspend in Buffer A2 Initiate Reaction: Add Membrane Suspension P1->A2 P2 Prepare Serial Dilutions of Test Compound (2-ADMT) A1 Add Buffer, Test Compound, & Radioligand to 96-well Plate P2->A1 P3 Prepare Radioligand ([³H]ketanserin) P3->A1 A1->A2 A3 Incubate to Reach Equilibrium (e.g., 60 min) A2->A3 T1 Rapid Vacuum Filtration (Separates Bound from Free) A3->T1 T2 Wash Filters with Ice-Cold Buffer T1->T2 T3 Add Scintillation Cocktail & Count Radioactivity T2->T3 D1 Calculate Specific Binding T3->D1 D2 Plot Competition Curve (Log[Compound] vs % Binding) D1->D2 D3 Determine IC₅₀ D2->D3 D4 Calculate Kᵢ using Cheng-Prusoff Equation D3->D4

Caption: Experimental workflow for a radioligand binding assay.

Part 2: Functional Efficacy — Measuring the Cellular Response

High affinity does not guarantee a strong biological effect. Functional assays are essential to determine a compound's potency (EC₅₀, the concentration required to produce 50% of the maximal response) and efficacy (Eₘₐₓ, the maximum possible response). These assays measure the downstream cellular signaling events that occur after the agonist binds to and activates the receptor.

The 5-HT2A receptor primarily couples to the Gq/G₁₁ signaling pathway, which activates phospholipase C (PLC), leading to the production of inositol phosphates (IP) and a subsequent increase in intracellular calcium (Ca²⁺) levels.[8][14] Alternatively, G protein-coupled receptors that couple to Gs or Gi proteins will modulate the levels of cyclic AMP (cAMP).[17] Measuring these second messengers provides a direct readout of receptor activation.

Comparative Functional Data (5-HT2A Receptor)

This table presents typical potency and efficacy values for our reference compounds at the 5-HT2A receptor, measured via a calcium flux assay.

CompoundPotency (EC₅₀, nM)Efficacy (% of 5-HT Eₘₐₓ)
2-ADMT (Hypothetical) Data Not AvailableData Not Available
Serotonin (5-HT) 1.16[18]100% (by definition)
Psilocin ~10-50~80-100%
LSD ~2-10~80-100%[19]
Experimental Protocol: In Vitro cAMP Functional Assay for Gs/Gi-Coupled Receptors

This protocol describes a method to measure the functional activity of a compound at a Gs or Gi-coupled receptor by quantifying changes in intracellular cAMP levels.

Causality Behind Experimental Choices:

  • Assay Principle: This assay uses a competitive immunoassay format where cAMP produced by the cells competes with a labeled cAMP tracer for a limited number of anti-cAMP antibody binding sites.[20] This provides a highly sensitive and quantitative readout.

  • Cell Line: A cell line (e.g., CHO-K1) stably expressing the target receptor (e.g., 5-HT7, which couples to Gs) is used.

  • PDE Inhibitor: A phosphodiesterase (PDE) inhibitor like IBMX is included in the assay buffer.[21] PDEs are enzymes that degrade cAMP; inhibiting them prevents the breakdown of the second messenger signal, allowing it to accumulate to detectable levels and amplifying the assay window.

  • Forskolin (for Gi-coupled receptors): To measure the inhibitory effect of an agonist at a Gi-coupled receptor (which decreases cAMP), the cells are first stimulated with forskolin to raise basal cAMP levels. The ability of the test compound to reduce this forskolin-stimulated cAMP level is then measured.[20]

Step-by-Step Methodology:

  • Cell Plating: Seed cells expressing the target receptor into a 96- or 384-well plate and incubate overnight to allow for adherence.[21]

  • Compound Preparation: Prepare serial dilutions of the test compound ("2-ADMT") and reference agonists in stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).

  • Cell Stimulation: Remove the culture medium from the cells and add the prepared compound solutions.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for receptor activation and cAMP production.

  • Cell Lysis & Detection: Add a lysis reagent containing the detection components (e.g., anti-cAMP antibody and labeled cAMP tracer). Incubate at room temperature as per the kit manufacturer's instructions (e.g., 60 minutes).[20]

  • Signal Reading: Read the plate on a compatible plate reader (e.g., a time-resolved fluorescence reader for HTRF assays). The signal generated is inversely proportional to the amount of cAMP produced by the cells.

  • Data Analysis:

    • Convert the raw signal to cAMP concentration using a standard curve run in parallel.

    • Plot the cAMP concentration against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

G cluster_pathway Serotonergic Signaling Cascade Agonist Serotonergic Agonist (e.g., 5-HT, LSD, 2-ADMT) Receptor 5-HT₂ₐ Receptor (7-Transmembrane GPCR) Agonist->Receptor Binds Gq Gαq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Mobilizes PKC Activate PKC DAG->PKC Ca->PKC

Sources

A Researcher's Guide to the Cellular Cross-Validation of Novel Tryptamines: A Comparative Framework Using 2-α,N-Dimethyltryptamine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complex Landscape of Tryptamine Research

The therapeutic and psychoactive potential of tryptamine derivatives is a burgeoning field of research, demanding rigorous and standardized methods for characterizing novel compounds. The compound "2-α,N-dimethyltryptamine" as named, represents a structural ambiguity, likely referring to isomers such as 2,N,N-trimethyltryptamine (2-Me-DMT) or α,N,N-trimethyltryptamine (α,N,N-TMT). Due to the scarcity of direct cellular data on these specific analogues, this guide establishes a comprehensive framework for the cross-validation of any novel tryptamine. We will use the extensively studied parent compound, N,N-Dimethyltryptamine (DMT), as our primary reference, providing established experimental data to serve as a benchmark for comparison.

This document provides a methodological blueprint for researchers, scientists, and drug development professionals. It is designed not as a rigid template, but as a dynamic, logic-driven guide to generating robust, publishable data. Our focus is on the "why" behind experimental choices, ensuring that each step contributes to a self-validating and scientifically sound characterization of a novel compound's cellular effects.

Part 1: The Logic of Cross-Cell Line Validation

To build a comprehensive pharmacological profile, a new chemical entity must be tested across a panel of cell lines that represent diverse physiological contexts. This approach is critical for identifying both on-target and off-target effects, predicting potential therapeutic applications, and flagging possible toxicity.

We propose a tiered approach using a panel of neuronal, cancerous, and non-cancerous human cell lines.

  • Neuronal Cell Lines (e.g., SH-SY5Y, HT22): These are essential for studying the psychoactive and neuroprotective or neurotoxic potential of a tryptamine. The SH-SY5Y human neuroblastoma line, for instance, can be differentiated into a more mature neuronal phenotype and expresses a range of serotonin receptors. Studies have shown that high concentrations of tryptamine can induce autophagy in HT22 and SK-N-SH nerve cell lines[1]. In contrast, DMT has demonstrated neuroprotective effects against apoptosis in SH-SY5Y cells[2][3] and can promote the differentiation of neural stem cells[4].

  • Cancer Cell Lines (e.g., PC-3, MCF-7, HCT116): Emerging evidence suggests that some tryptamines possess anti-cancer properties. Tryptamine has been shown to have inhibitory effects on prostate cancer cell lines like PC-3 and LNCaP[5][6][7] and can inhibit the growth of HeLa cervical cancer cells[8]. Investigating effects on various cancer lines can uncover novel therapeutic avenues.

  • Non-Neuronal, Non-Cancerous Line (e.g., HEK293): Human Embryonic Kidney (HEK293) cells are a workhorse in pharmacology. They are easily transfected, making them ideal for expressing specific receptor subtypes (e.g., 5-HT₂ₐ) to isolate and study direct receptor interactions without the confounding presence of other native receptors[9][10][11]. This allows for precise mechanistic deconvolution.

Below is a conceptual workflow for this cross-validation process.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Deep Dive cluster_2 Phase 3: Functional Genomics & Pathway Analysis Compound Novel Tryptamine (e.g., 2-α,N-DMT analogue) Cell_Panel Cell Line Panel - Neuronal (SH-SY5Y) - Cancer (PC-3) - Control (HEK293) Compound->Cell_Panel Treat Viability Cell Viability Assay (MTT / LDH) Cell_Panel->Viability Assess Dose_Response Determine EC₅₀ / IC₅₀ Viability->Dose_Response Receptor_Binding Radioligand Binding Assay (Key Serotonin & Sigma Receptors) Dose_Response->Receptor_Binding Inform Concentrations HEK_Transfected Transfected HEK293 Cells (e.g., 5-HT2A) Dose_Response->HEK_Transfected Signaling Second Messenger Assay (e.g., cAMP for GPCRs) Receptor_Binding->Signaling Gene_Expression Gene Expression Analysis (qPCR for IEGs, Apoptosis Markers) Signaling->Gene_Expression HEK_Transfected->Signaling Isolate Pathway Pathway_Analysis Pathway Analysis & Comparative Profiling Gene_Expression->Pathway_Analysis Conclusion Comprehensive Cellular Profile of Novel Tryptamine Pathway_Analysis->Conclusion

Caption: Experimental workflow for cross-validating a novel tryptamine.

Part 2: Core Experimental Protocols & Mechanistic Insights

Here, we detail the essential protocols required for this comparative analysis. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Cell Viability and Cytotoxicity Assays (MTT/LDH)

The "Why": The first step is always to determine the concentration range over which the compound affects cell viability. This is crucial for distinguishing between targeted pharmacological effects and general cytotoxicity. The MTT assay measures metabolic activity, an indicator of cell viability, while the LDH assay measures lactate dehydrogenase released from damaged cells, an indicator of cytotoxicity. Running both provides a more complete picture.

Detailed Protocol: MTT Assay

  • Cell Seeding: Plate cells (e.g., SH-SY5Y, PC-3, HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the novel tryptamine and comparator compounds (e.g., DMT) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the data to determine the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).

Receptor Binding Assays

The "Why": Tryptamines are known to interact with a variety of receptors, most notably serotonin (5-HT) receptors.[9][12][13] A competitive radioligand binding assay is the gold standard for determining a compound's affinity (Ki) for a specific receptor target.[14][15] This allows you to quantify how tightly your novel compound binds to key receptors compared to known ligands like DMT.

Detailed Protocol: Competitive Radioligand Binding Assay (e.g., for 5-HT₂ₐ Receptor)

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the receptor of interest (e.g., HEK293 cells transfected with the human 5-HT₂ₐ receptor) or from brain tissue.[16]

  • Assay Setup: In a 96-well plate, combine the cell membranes (typically 50-100 µg protein), a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ), and varying concentrations of the unlabeled test compound (your novel tryptamine or DMT).

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[16]

  • Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter. The membranes and the bound radioligand are trapped on the filter.[14]

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound. Use non-linear regression to determine the IC₅₀, which can then be converted to the affinity constant (Ki) using the Cheng-Prusoff equation.

Second Messenger Assays (cAMP)

The "Why": Receptor binding does not always equate to functional activity. Many serotonin receptors are G-protein coupled receptors (GPCRs) that modulate the levels of intracellular second messengers like cyclic AMP (cAMP). For example, 5-HT₁ₐ receptors are typically Gᵢ-coupled (inhibiting adenylyl cyclase and decreasing cAMP), while others can be Gₛ-coupled (stimulating adenylyl cyclase and increasing cAMP). A cAMP assay reveals whether your compound acts as an agonist, antagonist, or inverse agonist at a specific GPCR.[17][18][19][20]

Detailed Protocol: cAMP Assay for Gᵢ-Coupled Receptors

  • Cell Culture: Use cells expressing the Gᵢ-coupled receptor of interest (e.g., HEK293-5-HT₁ₐ).

  • Assay Setup: Plate the cells and allow them to adhere. Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation & Inhibition: Add forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and generate a high basal level of cAMP. Concurrently, add serial dilutions of your test compound. An agonist at a Gᵢ-coupled receptor will inhibit this forskolin-stimulated cAMP production.

  • Cell Lysis & Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, often based on competitive immunoassay principles like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[17][21]

  • Data Analysis: Plot the cAMP levels against the log concentration of your compound to generate a dose-response curve and determine its potency (EC₅₀) as an agonist or antagonist.

Part 3: Comparative Data and Interpretation

The data generated from these assays will allow for a multi-faceted comparison of your novel tryptamine against established compounds like DMT.

Comparative Data Summary (Hypothetical & Literature-Based)

The following table summarizes known or expected effects of tryptamine and DMT on our selected cell lines, providing a baseline for comparison.

Compound Cell Line Assay Observed/Expected Effect Reference
TryptamineHT22, SK-N-SHAutophagyInduces autophagic cell death at high concentrations (0.1-1 mM).[1]
TryptaminePC-3, LNCaPMTT AssayInhibits cell proliferation; stronger effect on cancer vs. normal cells.[5][6][7]
TryptamineHeLaCell GrowthInhibits cell growth.[8]
DMT SH-SY5Y Apoptosis AssayNeuroprotective against cocaine-induced apoptosis.[2][3]
DMT Neural Stem Cells DifferentiationPromotes differentiation into neurons, astrocytes, and oligodendrocytes.[4]
DMT HEK293-5-HT₂ₐ Membrane PotentialElicits changes in membrane potential via 5-HT₂ₐ activation.[10][11]
DMT HEK293-rTAAR1 cAMP AssayActs as an agonist, causing cAMP accumulation.[9]
DMT iPSC-Neurons Cell SurvivalProtects against hypoxia-induced cell death via the Sigma-1 receptor.[13][22][23]
Interpreting the Results: Building a Pharmacological Narrative

The goal is to synthesize the data from each assay into a coherent profile. For example:

  • Scenario 1: High Affinity, High Potency Agonist: Your novel compound shows high affinity for the 5-HT₂ₐ receptor in the binding assay and potently stimulates a second messenger response in transfected HEK293 cells. In neuronal cell lines, it might induce changes in gene expression related to plasticity at non-toxic concentrations.

  • Scenario 2: Selective Cytotoxicity: The compound shows low activity in neuronal and HEK293 cells but is highly cytotoxic to a specific cancer cell line (e.g., PC-3). This would warrant further investigation into its mechanism of cell death (e.g., apoptosis vs. necrosis) in that specific cancer line.

The signaling pathways activated by tryptamines can be complex. DMT, for example, primarily acts through the 5-HT₂ₐ receptor but also engages the Sigma-1 receptor, which is implicated in its neuroprotective effects.[13][22][23]

G cluster_0 DMT Signaling Pathways DMT DMT HT2A 5-HT2A Receptor (Gq-coupled) DMT->HT2A Sigma1 Sigma-1 Receptor (Intracellular Chaperone) DMT->Sigma1 PLC PLC Activation HT2A->PLC ER_Stress ER Stress Modulation Sigma1->ER_Stress IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca PKC PKC Activation IP3_DAG->PKC Plasticity Neuronal Plasticity (Psychoactive Effects) Ca->Plasticity PKC->Plasticity HIF1a ↓ HIF-1α Expression ER_Stress->HIF1a Survival Cell Survival (Neuroprotection) HIF1a->Survival

Caption: Key signaling pathways activated by DMT.

Conclusion

Characterizing a novel tryptamine like a 2-α,N-dimethyltryptamine analogue requires a systematic, multi-pronged approach. By employing a carefully selected panel of cell lines and a suite of validated assays—from broad viability screens to specific receptor binding and functional signaling studies—researchers can build a robust and comprehensive cellular profile. This guide provides the logical framework and detailed protocols to perform such a cross-validation. By comparing the resulting data to well-characterized compounds like DMT, the scientific community can effectively and efficiently elucidate the pharmacological properties of new molecules, paving the way for future therapeutic innovations.

References

  • Ishida, Y., et al. (2015). Cytotoxic and cytoprotective effects of tryptamine-4,5-dione on neuronal cells: a double-edged sword. Redox Report, 20(4), 149-156. [Link]

  • Ishida, Y., et al. (2015). Full article: Cytotoxic and cytoprotective effects of tryptamine-4,5-dione on neuronal cells: a double-edged sword. Taylor & Francis Online, 20(4), 149-156. [Link]

  • Z-M, Cuevas, J., et al. (2006). Tryptamine induces cell death with ultrastructural features of autophagy in neurons and glia: Possible relevance for neurodegenerative disorders. Anatomical Record Part A: Discoveries in Molecular, Cellular, and Evolutionary Biology, 288(9), 1026-1030. [Link]

  • Carbonaro, T. M., & Gatch, M. B. (2016). Neuropharmacology of N,N-Dimethyltryptamine. Brain Research Bulletin, 126(Pt 1), 74-88. [Link]

  • Kuang, Y., et al. (2012). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

  • ResearchGate. (n.d.). Effect of DMF on apoptosis in MCF-7 cells. [Link]

  • Li, D., et al. (2022). Dual Effect of Tryptamine on Prostate Cancer Cell Growth Regulation: A Pilot Study. International Journal of Molecular Sciences, 23(19), 11116. [Link]

  • Cisbio. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). [Link]

  • Butini, S., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules, 26(3), 633. [Link]

  • PubMed. (2025). Dimethyltryptamine and harmine, components of ayahuasca, prevented cocaine-induced apoptosis in SH-SY5Y human neuroblastoma cells. Archives of Toxicology. [Link]

  • Paley, E. L. (2013). Tryptamine induces axonopathy and mitochondriopathy mimicking neurodegenerative diseases via tryptophanyl-tRNA deficiency. Current Alzheimer Research, 10(8), 899-913. [Link]

  • Li, D., et al. (2022). Dual Effect of Tryptamine on Prostate Cancer Cell Growth Regulation. DSpace@MIT. [Link]

  • Singh, S. V., et al. (2012). Dimethoxycurcumin-induced cell death in human breast carcinoma MCF7 cells: evidence for pro-oxidant activity, mitochondrial dysfunction, and apoptosis. Food and Chemical Toxicology, 50(5), 1144-1152. [Link]

  • ResearchGate. (n.d.). Neuroprotective effects of 4,5-dimethoxypyrocatechol isolated from Cynanchum paniculatum on HT22 cells. [Link]

  • ResearchGate. (n.d.). Dimethyltryptamine and harmine, components of ayahuasca, prevented cocaine-induced apoptosis in SH-SY5Y human neuroblastoma cells | Request PDF. [Link]

  • Cortés, R., et al. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1-8.3.20. [Link]

  • Li, D., et al. (2022). Tryptamine induced metabolic alterations of prostate cancer in vitro and in vivo. Figshare. [Link]

  • Bohn, L. M., et al. (2023). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. bioRxiv. [Link]

  • Kárpáti, E., et al. (1998). Tryptamine-mediated stabilization of tryptophanyl-tRNA synthetase in human cervical carcinoma cell line. Anticancer Research, 18(4A), 2651-2655. [Link]

  • The Neuromodulatory and Therapeutic Potential of N, N-Dimethyltryptamine (DMT). (n.d.). LinkedIn. [Link]

  • Moliner, R., et al. (2021). Psychedelics and Neuroplasticity: A Systematic Review Unraveling the Biological Underpinnings of Psychedelics. Frontiers in Psychiatry, 12, 724606. [Link]

  • Barker, S. A. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in Neuroscience, 12, 536. [Link]

  • Barker, S. A. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. PubMed Central. [Link]

  • Jensen, A. A., et al. (2025). Dimethyltryptamine (DMT) and ibogaine elicit membrane effects in HEK cells transiently transfected with the human 5-HT2A receptor. Brain Research, 1850, 149425. [Link]

  • Barker, S. A. (2022). Administration of N,N-dimethyltryptamine (DMT) in psychedelic therapeutics and research and the study of endogenous DMT. Psychopharmacology, 239(5), 1331-1353. [Link]

  • Creative Bioarray. (n.d.). cAMP Assay. [Link]

  • ResearchGate. (n.d.). (PDF) Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • ResearchGate. (n.d.). Dose-dependent effects of DA on SH-SY5Y cell-viability. SH-SY5Y cells.... [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Cornea-Hébert, V., et al. (1999). Neurotoxic effects of partially oxidized serotonin: tryptamine-4,5-dione. Journal of Neuroscience, 19(18), 7867-7877. [Link]

  • University of Copenhagen. (n.d.). Dimethyltryptamine (DMT) and ibogaine elicit membrane effects in HEK cells transiently transfected with the human 5-HT2A receptor. [Link]

  • Kingsland, J. (2020). Psychedelic drug triggers growth of new brain cells in mice. Medical News Today. [Link]

  • Pazos, M. (2024). EFFECT OF N,N-DIMETHYLTRYPTAMINE ON NEURITE OUTGROWTH IN PC12 CELL LINE: CHARACTERIZATION AND MECHANISMS. [Link]

  • Szabo, A., et al. (2016). The endogenous hallucinogen and trace amine N,N-dimethyltryptamine (DMT) displays potent protective effects against hypoxia via. SciSpace. [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. [Link]

  • ResearchGate. (n.d.). The effect of DMT treatment on the survival of human iPSC-derived.... [Link]

  • ResearchGate. (n.d.). Cell viability results expressed as a percentage of SH-SY5Y cells that.... [Link]

  • Kim, M. S., et al. (2020). Neuroprotective effects of Dendropanax morbifera leaves on glutamate-induced oxidative cell death in HT22 mouse hippocampal neuronal cells. BMC Complementary Medicine and Therapies, 20(1), 108. [Link]

  • YouTube. (2019). Reprogrammed stem cells to study psychedelic substances. [Link]

  • Kim, H., et al. (2019). Neuroprotective Effects of Tetrahydrocurcumin against Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells. International Journal of Molecular Sciences, 20(11), 2759. [Link]

  • Szabo, A., et al. (2016). The Endogenous Hallucinogen and Trace Amine N,N-Dimethyltryptamine (DMT) Displays Potent Protective Effects against Hypoxia via Sigma-1 Receptor Activation in Human Primary iPSC-Derived Cortical Neurons and Microglia-Like Immune Cells. PubMed Central. [Link]

  • ResearchGate. (n.d.). Effect of PDMP to glutamate-treated HT22 cells. HT22 cells were.... [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-[1-(Methylamino)ethyl]indole

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document provides procedural guidance for the disposal of 2-[1-(Methylamino)ethyl]indole. A specific, comprehensive Safety Data Sheet (SDS) with complete hazard classifications for this compound (CAS No. 96286-08-7) is not publicly available.[1] Therefore, the recommendations herein are based on the chemical's structure—a secondary amine and an indole derivative—and adhere to a conservative safety-first principle. All waste handling and disposal must comply with local, state, and federal regulations.

Compound Identification and Hazard Assessment

2-[1-(Methylamino)ethyl]indole is a research chemical often used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[2][3] Due to the lack of specific toxicological data, a thorough hazard assessment must be inferred from its constituent functional groups: the indole ring and the secondary amine side chain.

  • Indole Derivatives: Indole itself is a component of animal waste and can have a strong, unpleasant odor.[4] While not acutely toxic in small quantities, some complex indole derivatives are bioactive, and the precautionary principle dictates treating novel derivatives with care.

  • Amine Compounds: Amines as a class can be corrosive, irritant, and environmentally harmful, particularly to aquatic life.[5] Structurally similar amines, such as 2-(Methylamino)ethanol, are classified as causing severe skin burns and eye damage, being harmful if swallowed or in contact with skin, and potentially causing organ damage through prolonged exposure.[6]

Based on this analysis, 2-[1-(Methylamino)ethyl]indole should be handled as a hazardous substance with potential for irritation, toxicity, and environmental harm until proven otherwise.

Table 1: Physicochemical Properties of 2-[1-(Methylamino)ethyl]indole

Property Value Source
CAS Number 96286-08-7 [1][2]
Molecular Formula C₁₁H₁₄N₂ [2][3]
Appearance Yellow Crystalline Solid [2]
Melting Point 95-95.5°C [1][3]
Boiling Point 310.1°C at 760 mmHg [1]
Density 1.083 g/cm³ [1]
Flash Point 141.3°C [1]

| Solubility | Soluble in Chloroform |[3] |

Regulatory Framework for Disposal

The disposal of chemical waste is governed by stringent regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[7] Under RCRA, chemical waste is classified as "hazardous" if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Given the potential hazards of 2-[1-(Methylamino)ethyl]indole, it is prudent to manage it as hazardous waste to ensure full compliance. All sewering (disposal down the drain) of hazardous pharmaceutical waste is strictly prohibited.[8]

On-Site Waste Management: Pre-Disposal Protocol

Proper handling and segregation within the laboratory are critical first steps to ensure a safe and compliant disposal pathway.

Step 1: Designate a Satellite Accumulation Area (SAA) All laboratories generating hazardous waste must establish a designated SAA.[9] This is an area at or near the point of generation where waste is collected before being moved to a central storage facility.

Step 2: Use Appropriate Waste Containers

  • Compatibility: Use a container made of materials compatible with amines. High-density polyethylene (HDPE) is a suitable choice.

  • Condition: Ensure the container is in good condition, free from leaks or cracks, and has a tightly sealing lid.

  • Labeling: The container must be clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-[1-(Methylamino)ethyl]indole"

    • The specific hazard characteristics (e.g., "Toxic," "Irritant")

    • The accumulation start date (the date the first drop of waste is added)

Step 3: Segregate the Waste Stream Proper segregation is paramount to prevent dangerous chemical reactions.

  • Keep Amine Waste Separate: Store containers of 2-[1-(Methylamino)ethyl]indole waste separately from other chemical waste streams.[5]

  • Avoid Incompatibles: Crucially, ensure amine waste is not stored near or mixed with:

    • Acids: Amines are basic and can react exothermically and violently with acids.

    • Oxidizing Agents: Strong oxidizers can react vigorously with amines.[5][9]

  • Storage Location: Keep the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight or heat sources.[5]

Final Disposal Protocol: A Step-by-Step Guide

Due to the compound's nature and the lack of comprehensive safety data, professional disposal is mandatory. Do not attempt to treat or neutralize this chemical waste in-house.

Step 1: Waste Characterization The waste is characterized as a non-listed hazardous waste based on its chemical family (amine, indole derivative). It is a solid organic compound.

Step 2: Engage a Licensed Hazardous Waste Disposal Company Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup by a certified hazardous waste contractor. These companies are equipped to handle, transport, and dispose of chemical waste in accordance with all regulations.[5][10]

Step 3: Recommended Disposal Method: Incineration High-temperature incineration is the preferred and most definitive disposal method for this type of organic chemical waste.[11]

  • Causality: Incineration at a licensed facility ensures the complete thermal destruction of the molecule, breaking it down into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides. These facilities are equipped with advanced scrubbers and filtration systems to treat the exhaust gases, preventing the release of harmful pollutants.[11]

Step 4: Documentation Maintain meticulous records of all hazardous waste generated and disposed of. This includes waste profiles, container labels, pickup dates, and manifests provided by the disposal company. This documentation is legally required and essential for a robust safety program.

Caption: Waste management workflow for 2-[1-(Methylamino)ethyl]indole.

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is essential to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: If the material is near any potential ignition sources, extinguish them if it is safe to do so.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, open sashes or windows if possible without exposing yourself further.

  • Don Personal Protective Equipment (PPE): At a minimum, wear:

    • Two pairs of chemical-resistant nitrile gloves

    • Safety goggles and a face shield

    • A lab coat

    • A NIOSH-approved respirator may be necessary for large spills or in poorly ventilated areas.[12]

  • Contain the Spill: For a solid spill, carefully sweep the material into a designated hazardous waste container. Avoid creating dust. If a suitable absorbent material is available, you can cover the spill to prevent aerosolization before sweeping.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials (wipes, absorbents) must be placed in the hazardous waste container.

  • Dispose of Waste: Seal and label the container with all contaminated materials and manage it as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department, regardless of the size of the spill.

References

  • M3392-01A 2-[1-(Methylamino)ethyl]indole . CAS. Available at: [Link]

  • Amine Disposal For Businesses . Collect and Recycle. Available at: [Link]

  • Disposing Amine Waste . Technology Catalogue. Available at: [Link]

  • Handling of Amine-Based Wastewater Produced During Carbon Capture . JOURNAL OF ENVIRONMENTAL INFORMATICS LETTERS. Available at: [Link]

  • New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product . WIT Press. Available at: [Link]

  • Material Safety Data Sheet - Indole . ScienceLab.com. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. Available at: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. Available at: [Link]

  • Indole . National Academies of Sciences, Engineering, and Medicine. Available at: [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine . ASHP. Available at: [Link]

  • Identification and Listing of Hazardous Waste . Regulations.gov. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 2-[1-(Methylamino)ethyl]indole

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

This document provides essential, immediate safety and logistical information for the handling of 2-[1-(Methylamino)ethyl]indole. As a novel or specialized research chemical, comprehensive hazard data is not always available in standardized Safety Data Sheets (SDS)[1]. Therefore, this guide is synthesized from the known toxicological profiles of its constituent chemical structures—the indole core and the N-methylaminoethyl side chain—to create a robust and precautionary operational plan. Our primary objective is to empower you with the knowledge to work safely, ensuring both personal protection and the integrity of your research.

The Hazard Profile: A Precautionary Assessment

A thorough risk assessment is the foundation of laboratory safety.[2] Given the limited specific data for 2-[1-(Methylamino)ethyl]indole, we must infer its potential hazards by analyzing its structural components.

  • The Indole Scaffold: The core indole structure is classified as harmful if swallowed, toxic in contact with skin, and a cause of serious eye irritation. It is also recognized as being very toxic to aquatic life.

  • The N-Methylaminoethyl Side Chain: Analogs containing this side chain, such as 2-(Methylamino)ethanol, are known to be harmful if swallowed or in contact with skin, can cause severe skin burns and eye damage, and may lead to respiratory irritation. Furthermore, some related compounds are suspected of damaging fertility or the unborn child and may cause organ damage through prolonged or repeated exposure.[3]

The Hierarchy of Controls: Beyond Basic PPE

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Its effectiveness depends on the implementation of higher-level controls.[4]

  • Engineering Controls: The primary and most critical control measure is the mandatory use of a properly functioning and certified chemical fume hood for all manipulations of 2-[1-(Methylamino)ethyl]indole.[5] This includes weighing, reconstitution, and transfers. The fume hood minimizes the risk of inhalation exposure.[5]

  • Administrative Controls: Adhere strictly to Standard Operating Procedures (SOPs) and the institutional Chemical Hygiene Plan.[4][6] Avoid working alone when handling hazardous materials.[4] Ensure eyewash stations and safety showers are accessible and unobstructed.[5]

Personal Protective Equipment (PPE): Your Essential Barrier

The following PPE is mandatory for all procedures involving 2-[1-(Methylamino)ethyl]indole. Never underestimate the risk when handling a compound with an incomplete toxicological profile.[2]

Protection TypeRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Chemical safety goggles with side shields and a full-face shield.Goggles must conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[7] A face shield is required over goggles whenever there is a risk of splashing, such as during solution preparation or transfers.[8]
Hand Protection Chemical-resistant nitrile gloves (double-gloved).Inspect gloves for any signs of damage before each use.[7] Double-gloving is required; the outer glove should be removed and disposed of as hazardous waste immediately after the procedure or if contamination is suspected.[9] Change gloves frequently, at least every 30-60 minutes.[9] Wash hands thoroughly with soap and water after removing gloves.[10]
Body Protection A buttoned, long-sleeved laboratory coat.A standard lab coat protects against incidental skin contact.[7] For larger quantities or procedures with a higher splash risk, a chemically resistant apron or coveralls should be worn over the lab coat.[8][11]
Respiratory Protection A NIOSH-approved respirator may be necessary.Required only if engineering controls fail or when handling the powder outside of a fume hood or ventilated enclosure, which is strongly discouraged. If aerosols may be generated and ventilation is inadequate, a respirator is mandatory.[7]

Step-by-Step Operational and Disposal Plan

A systematic workflow minimizes risk and ensures procedural consistency.[12]

Preparation and Handling
  • Pre-Experiment Review: Thoroughly review this guide and any available SDS from the supplier before beginning work.[5][12]

  • Area Preparation: Designate a specific area within a chemical fume hood for the procedure. Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.

  • PPE Donning: Put on all required PPE as detailed in the table above before handling the primary container.

  • Weighing the Solid:

    • Perform all weighing operations within the fume hood or a ventilated balance enclosure to prevent inhalation of fine particulates.

    • Use anti-static tools and a weigh boat.

    • Close the primary container immediately after removing the required amount.

  • Solution Preparation:

    • Slowly add the solid 2-[1-(Methylamino)ethyl]indole to the solvent to avoid splashing and aerosol generation.[12]

    • Keep the solution container capped or covered when not in use.

PPE_Workflow start Start: Handling 2-[1-(Methylamino)ethyl]indole task_assessment Assess Task: Weighing Solid or Preparing Solution? start->task_assessment fume_hood Work Inside a Certified Chemical Fume Hood task_assessment->fume_hood ppe_base Don Base PPE: - Lab Coat - Double Nitrile Gloves - Safety Goggles fume_hood->ppe_base weighing Weighing Solid Compound ppe_base->weighing solution Preparing/Transferring Solution ppe_base->solution spill_kit Ensure Spill Kit is Accessible weighing->spill_kit face_shield Add Full Face Shield Over Goggles solution->face_shield Splash Hazard Present face_shield->spill_kit waste Dispose of All Consumables as Hazardous Waste spill_kit->waste

Caption: PPE selection workflow for handling 2-[1-(Methylamino)ethyl]indole.

Emergency Response
  • Spill: For small spills within the fume hood, use a chemical spill kit with an inert absorbent material. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office.[6][13]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes.[1] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Waste Disposal
  • Classification: All materials contaminated with 2-[1-(Methylamino)ethyl]indole, including excess solid, solutions, pipette tips, gloves, and absorbent paper, must be treated as hazardous chemical waste.[6]

  • Collection: Collect all waste in a clearly labeled, sealable hazardous waste container. The label should include the chemical name and associated hazards.

  • Disposal: Do not dispose of any waste down the sewer system.[3][14] Follow all institutional, local, and national regulations for the disposal of hazardous waste by contacting your EHS office.[5]

By adhering to these rigorous safety protocols, you actively contribute to a culture of safety, protecting yourself, your colleagues, and the integrity of your scientific endeavors.

References

  • Chemical Safety in Research and Teaching. New Mexico State University. [Link]

  • Safety First: Best Practices for Handling Research Chemicals. XPRESS CHEMS. [Link]

  • Laboratory Safety and Chemical Hygiene Plan. Northwestern University. [Link]

  • Chemical Safety. Rush University Medical Center. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI) Bookshelf, NIH. [Link]

  • Indole Material Safety Data Sheet. ScienceLab.com. [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]

  • Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.